Product packaging for Tannase(Cat. No.:CAS No. 9025-71-2)

Tannase

カタログ番号: B8822749
CAS番号: 9025-71-2
分子量: 1013.0 g/mol
InChIキー: TVHUJHPQINEZAF-LDWVDBOMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is an inducible hydrolytic enzyme that catalyzes the hydrolysis of ester and depside bonds in hydrolysable tannins, such as tannic acid, gallotannins, and ellagitannins . This reaction primarily yields gallic acid and glucose . The enzyme is a versatile biocatalyst with significant applications in food and beverage research. It is extensively used to reduce bitterness and astringency in fruit juices like pomegranate and myrobalan (aonla) by degrading tannins, thereby clarifying the beverage and preventing unsightly haze or sediment formation . In tea research, this compound treatment is employed to improve the flavor profile, reduce tea cream formation, and enhance the extraction of active compounds . A key advantage of enzymatic treatment is the reduction of astringency with minimal loss of nutritional components, such as vitamin C, which is often degraded by non-enzymatic methods . Beyond beverage processing, this compound is crucial for the biotechnological production of gallic acid, a molecule with wide applications in the pharmaceutical industry as a precursor for the antibacterial drug trimethoprim and the food antioxidant propyl gallate . Research-grade this compound is also investigated for its potential in bioremediation processes, specifically in the treatment of tannery effluents rich in polluting tannins . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

特性

CAS番号

9025-71-2

分子式

C52H52F12N2O5

分子量

1013.0 g/mol

IUPAC名

(E)-4-[1-[2-[3,5-bis(trifluoromethyl)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;tert-butyl N-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-N-[5-[(E)-3-oxopent-1-enyl]-2,3-dihydro-1H-inden-1-yl]carbamate

InChI

InChI=1S/C29H31F6NO3.C23H21F6NO2/c1-5-23(37)9-6-18-7-10-24-20(14-18)8-11-25(24)36(26(38)39-27(2,3)4)13-12-19-15-21(28(30,31)32)17-22(16-19)29(33,34)35;24-22(25,26)17-10-15(11-18(12-17)23(27,28)29)7-8-30-21-6-3-16-9-14(2-5-20(16)21)1-4-19(32)13-31/h6-7,9-10,14-17,25H,5,8,11-13H2,1-4H3;1-2,4-5,9-12,21,30-31H,3,6-8,13H2/b9-6+;4-1+

InChIキー

TVHUJHPQINEZAF-LDWVDBOMSA-N

正規SMILES

CCC(=O)C=CC1=CC2=C(C=C1)C(CC2)N(CCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC(C)(C)C.C1CC2=C(C1NCCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C=CC(=C2)C=CC(=O)CO

製品の起源

United States

Foundational & Exploratory

The Enzymatic Core of Tannase: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Tannin Acyl Hydrolase Function, Kinetics, and Methodologies

Abstract

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is a pivotal enzyme in the hydrolysis of ester and depside bonds within hydrolysable tannins, liberating gallic acid and glucose.[1][2][3] This technical guide provides a comprehensive overview of the enzymatic function of this compound, its reaction mechanism, and its kinetic properties. Detailed experimental protocols for the determination of this compound activity are provided, alongside a summary of key quantitative data from various microbial sources. Furthermore, this guide illustrates the metabolic pathway of tannin degradation, offering a valuable resource for researchers, scientists, and drug development professionals working with this versatile enzyme.

Introduction

This compound is a hydrolase that plays a crucial role in the breakdown of complex polyphenolic compounds known as tannins.[4] Tannins are secondary metabolites found in a wide variety of plants, where they serve as a defense mechanism against herbivores.[3] In various industries, including food, beverage, pharmaceutical, and chemical, the presence of tannins can be either desirable or detrimental. This compound offers a powerful biocatalytic tool to modify or degrade tannins, leading to a wide range of applications. This guide delves into the core enzymatic function of this compound, providing the technical details necessary for its study and application.

Enzymatic Function and Reaction Mechanism

The primary enzymatic function of this compound is the catalysis of the hydrolysis of ester and depside bonds present in hydrolysable tannins, such as tannic acid. This hydrolytic activity results in the production of gallic acid and a core polyol, typically glucose. The enzyme can also act on gallic acid esters.

The reaction can be summarized as follows:

Tannic acid + H₂O ---(this compound)--> Gallic acid + Glucose

The breakdown of gallotannins by this compound is a stepwise process. The enzyme sequentially hydrolyzes the galloyl groups from the central glucose core. The hydrolysis begins with the cleavage of depside bonds between galloyl moieties, followed by the hydrolysis of the ester bonds linking the galloyl groups to the glucose molecule. This enzymatic action proceeds through intermediates like 2,3,4,6-tetragalloyl glucose and monogalloyl glucose.

Quantitative Data on this compound Properties

The catalytic efficiency and optimal operating conditions of this compound vary depending on its microbial source. The following tables summarize key quantitative data for this compound from different microorganisms.

Table 1: Kinetic Parameters of this compound from Various Microbial Sources

Microbial SourceSubstrateK_m_ (mM)V_max_ (U/mL)Reference
Geotrichum cucujoidarumTannic acid2.90.34
Aspergillus niger and Trichoderma viride (co-culture)Tannic acid7.3 (mg/mL)3333.33
Kluyveromyces marxianusTannic acid0.77263.20
Arxula adeninivorans (endogenous)-0.14-
Arxula adeninivorans (recombinant)-0.17-

Table 2: Optimal pH and Temperature for this compound Activity from Different Microorganisms

Microbial SourceOptimal pHOptimal Temperature (°C)Reference
Aspergillus niger5.030
Bacillus cereus KBR94.540
Geotrichum cucujoidarum5.030
Aspergillus niger and Trichoderma viride (co-culture)6.037
Fungal Tannases (general)5.0 - 7.030 - 60
Bacterial Tannases (general)4.5 - 5.530 - 40
Pestalotiopsis guepinii URM 71145.8-6.235-40

Experimental Protocols

Determination of this compound Activity: Spectrophotometric Method using Rhodanine

This method is based on the formation of a chromogen between the gallic acid produced by this compound activity and rhodanine (2-thio-4-ketothiazolidine).

Materials:

  • 0.01 M Methyl gallate (substrate) in 0.05 M citrate buffer (pH 5.0)

  • Enzyme solution (crude or purified)

  • 0.667% (w/v) Methanolic rhodanine solution

  • 0.5 M Potassium hydroxide (KOH) solution

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture by adding 0.25 mL of the enzyme solution to 0.25 mL of the methyl gallate substrate solution.

  • Incubate the mixture at 30°C for 5 minutes.

  • Stop the reaction by adding 0.3 mL of the methanolic rhodanine solution. This also initiates the formation of the chromogen complex.

  • Incubate at 30°C for 5 minutes.

  • Add 0.2 mL of 0.5 M KOH solution to stabilize the chromogen.

  • Incubate again at 30°C for 5 minutes.

  • Dilute the reaction mixture with an appropriate volume of distilled water.

  • Allow the color to stabilize by incubating at 30°C for 10 minutes.

  • Measure the absorbance at 520 nm against a blank prepared by substituting the enzyme with buffer.

  • A standard curve of gallic acid is used to determine the amount of gallic acid released. One unit of this compound activity is defined as the amount of enzyme that liberates one micromole of gallic acid per minute under the assay conditions.

Determination of Protein Concentration

Protein concentration in the enzyme preparations can be determined by the Bradford method, using bovine serum albumin (BSA) as a standard.

Signaling Pathways and Metabolic Workflows

The degradation of hydrolysable tannins by microorganisms involves a metabolic pathway initiated by the enzymatic action of this compound. The following diagrams illustrate the overall workflow of a this compound assay and the metabolic pathway of gallotannin degradation.

Tannase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Substrate (e.g., Methyl Gallate) D Incubate Enzyme and Substrate A->D B Prepare Enzyme Solution B->D C Prepare Reagents (Rhodanine, KOH) E Stop Reaction (Add Rhodanine) C->E D->E F Color Development (Add KOH) E->F G Measure Absorbance at 520 nm F->G H Calculate Gallic Acid Concentration (using Standard Curve) G->H I Determine this compound Activity (U/mL) H->I

Caption: Workflow for the determination of this compound activity.

Tannin_Degradation_Pathway TannicAcid Tannic Acid (Gallotannin) Intermediates Intermediates (e.g., 2,3,4,6-tetragalloyl glucose, monogalloyl glucose) TannicAcid->Intermediates This compound (Hydrolysis of depside bonds) GallicAcid Gallic Acid Intermediates->GallicAcid This compound (Hydrolysis of ester bonds) Glucose Glucose Intermediates->Glucose Pyrogallol Pyrogallol GallicAcid->Pyrogallol Gallic Acid Decarboxylase TCACycle TCA Cycle Glucose->TCACycle Glycolysis Metabolites Central Metabolites (e.g., Pyruvic Acid, cis-Aconitic Acid) Pyrogallol->Metabolites Further Metabolism Metabolites->TCACycle

Caption: Metabolic pathway of gallotannin degradation.

Conclusion

This compound is a remarkably versatile enzyme with significant potential in various scientific and industrial fields. Understanding its core enzymatic function, kinetic properties, and the methodologies for its characterization is essential for harnessing its full potential. This technical guide provides a foundational resource for researchers and professionals, enabling further exploration and application of this compound in drug development, food technology, and beyond. The provided data and protocols serve as a starting point for the design of new experiments and the development of innovative biocatalytic processes.

References

Microbial Sources of Tannase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tannin acyl hydrolase, commonly known as tannase, is an industrially significant enzyme that catalyzes the hydrolysis of ester and depside bonds in hydrolysable tannins, yielding gallic acid and glucose. Its broad applications in the food, beverage, pharmaceutical, and chemical industries have spurred extensive research into its production from microbial sources. Microorganisms, including fungi, bacteria, and yeast, are the preferred source for this compound production due to their rapid growth, amenability to genetic manipulation, and the relative ease of enzyme extraction.[1] This technical guide provides a comprehensive overview of microbial sources of this compound, detailing the producing organisms, quantitative production data, experimental protocols, and relevant biological pathways.

Microbial Diversity in this compound Production

A wide array of microorganisms has been identified as potent producers of this compound. Filamentous fungi, particularly from the genera Aspergillus and Penicillium, are among the most extensively studied and commercially utilized sources.[2][3][4] Bacteria and yeasts have also been recognized for their this compound-producing capabilities, offering advantages such as shorter fermentation times.

Fungal Sources of this compound

Fungi are prolific producers of extracellular this compound, simplifying downstream processing. They are known to be robust organisms capable of tolerating high concentrations of tannins in the growth media.

Key Fungal Genera:

  • Aspergillus: Species such as Aspergillus niger, Aspergillus oryzae, Aspergillus japonicus, and Aspergillus awamori are renowned for their high this compound yields. Aspergillus glaucus has also been optimized for this compound production using black tea waste.

  • Penicillium: Penicillium species are also significant this compound producers.

  • Rhizopus: Rhizopus oryzae has been utilized for this compound production in solid-state fermentation.

  • Trichoderma: Species like Trichoderma harzianum have shown potential for gallic acid production from natural tannins.

Bacterial Sources of this compound

Several bacterial species have been identified as efficient producers of both intracellular and extracellular this compound. Bacterial tannases are often preferred for certain applications due to their unique properties and the potential for easier genetic modification.

Key Bacterial Genera:

  • Bacillus: Various Bacillus species, including Bacillus subtilis, Bacillus licheniformis, and Bacillus cereus, are known this compound producers.

  • Lactobacillus: Lactobacillus plantarum has been reported to produce significant amounts of this compound.

  • Pseudomonas: Pseudomonas aeruginosa has been identified as a this compound-producing bacterium.

  • Enterococcus: Enterococcus faecalis and other Enterococcus species have been isolated from sources like cowpea and shown to produce this compound.

  • Serratia: Serratia ficaria is another bacterial source of this enzyme.

Yeast Sources of this compound

While less commonly reported than fungi and bacteria, some yeast species are also capable of producing this compound.

Key Yeast Genera:

  • Candida: Certain species of Candida have been shown to degrade gallotannins.

  • Rhodotorula: Rhodotorula glutinis has been a source for the purification and characterization of this compound.

  • Geotrichum: Geotrichum cucujoidarum is a newly isolated yeast strain that produces extracellular this compound.

Quantitative Data on Microbial this compound Production

The yield of this compound is highly dependent on the microbial strain, fermentation conditions, and the composition of the culture medium. The following tables summarize quantitative data from various studies, providing a comparative overview of enzyme production under different parameters.

Table 1: Fungal this compound Production

Fungal SpeciesFermentation TypeSubstrateTemperature (°C)pHIncubation Time (days)This compound ActivityReference
Aspergillus glaucusSolid-State Fermentation (SSF)Black tea waste305.05Not specified, optimized for gallic acid production of 38.27 mg/ml
Aspergillus nigerSubmerged Fermentation (SmF)Tannic acid (1%)355.04312.7 U/50 mL
Aspergillus niger SWP33Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Fungal Isolate AV3Not specifiedNot specified405.5525.33 U/mL
Rhizopus oryzaeSSFWheat bran with tannic acid (2.5%)405.04Not specified

Table 2: Bacterial this compound Production

Bacterial SpeciesFermentation TypeTemperature (°C)pHIncubation Time (hours)This compound ActivityReference
Enterococcus sp. (DVN 5)SmF37Not specified240.0043 U/mg protein
Bacillus licheniformis KBR6SmF355.0Not specifiedNot specified
Bacillus cereus KBR9SmF405.0Not specifiedNot specified
Pseudomonas aeruginosa III B 8914SmF375.524Not specified
Serratia ficaria DTCSmFNot specified6.0Not specifiedNot specified
Rhodococcus NCIM 2891SmF306.0240.295 U/mg protein (this compound II)

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research, from the initial screening of producing microorganisms to the purification and characterization of the enzyme.

Screening of this compound-Producing Microorganisms

1. Plate Assay Method

This is a rapid and simple method for the qualitative screening of extracellular this compound production.

  • Principle: Microorganisms that produce extracellular this compound will hydrolyze the tannic acid present in the agar medium, forming a visible zone of clearance or a colored complex around the colony.

  • Media Preparation:

    • Prepare a basal medium (e.g., Czapek-Dox for fungi or Nutrient Agar for bacteria).

    • Autoclave the medium and cool to 45-50°C.

    • Aseptically add a filter-sterilized solution of tannic acid to a final concentration of 0.5-1.0% (w/v).

    • Pour the medium into sterile Petri plates and allow it to solidify.

  • Inoculation and Incubation:

    • Spot inoculate the test microorganisms onto the center of the agar plates.

    • Incubate the plates at an appropriate temperature (e.g., 30°C for fungi, 37°C for bacteria) for 3-5 days.

  • Observation:

    • Observe the plates for the formation of a clear zone of hydrolysis around the colonies.

    • Alternatively, flood the plates with a 0.01 M solution of ferric chloride (FeCl₃). A brown color will develop in the areas with unhydrolyzed tannic acid, while a clear zone will be visible around the this compound-producing colonies.

This compound Production

1. Submerged Fermentation (SmF)

This method involves the cultivation of microorganisms in a liquid medium.

  • Inoculum Preparation:

    • Prepare a spore suspension (for fungi) or a bacterial cell suspension from a fresh culture.

  • Fermentation Medium:

    • Prepare a suitable liquid medium (e.g., Czapek-Dox broth for fungi) supplemented with tannic acid (1-2% w/v) as the sole carbon source or inducer. The medium should also contain essential nutrients like nitrogen sources (e.g., sodium nitrate, ammonium chloride), phosphate, and trace elements.

  • Fermentation Conditions:

    • Dispense the medium into Erlenmeyer flasks and autoclave.

    • Inoculate the cooled medium with the prepared inoculum.

    • Incubate the flasks in a shaking incubator at a specific temperature (e.g., 30-37°C) and agitation speed (e.g., 120-180 rpm) for a predetermined period (e.g., 24-120 hours).

  • Enzyme Extraction:

    • After incubation, harvest the culture broth by filtration (for fungi) or centrifugation (for bacteria) to separate the biomass.

    • The cell-free supernatant serves as the crude extracellular enzyme source.

2. Solid-State Fermentation (SSF)

This technique involves the growth of microorganisms on a solid substrate with low moisture content.

  • Substrate Preparation:

    • Use a solid substrate rich in tannins, such as wheat bran, tea waste, or other agro-industrial residues.

    • Moisten the substrate with a nutrient solution to a desired moisture level (e.g., 75%).

  • Inoculation and Incubation:

    • Sterilize the substrate and inoculate it with a spore suspension of the fungus.

    • Incubate in a static or intermittently mixed condition at a controlled temperature and humidity for several days.

  • Enzyme Extraction:

    • Extract the enzyme from the fermented solid mass by adding a suitable buffer (e.g., citrate buffer, pH 5.0) and shaking for a specific period.

    • Separate the crude enzyme extract by filtration and centrifugation.

This compound Activity Assay

Several methods are available to quantify this compound activity. The choice of method depends on the specific research needs and available equipment.

1. Spectrophotometric Method (Rhodanine-based)

This is a sensitive colorimetric method that measures the gallic acid released from the hydrolysis of a substrate.

  • Principle: Gallic acid, produced by the action of this compound on a suitable substrate (e.g., methyl gallate or tannic acid), reacts with rhodanine in an alkaline medium to form a colored chromogen, which can be measured spectrophotometrically.

  • Reagents:

    • Substrate solution: 12.5 mM methyl gallate or 0.35% (w/v) tannic acid in a suitable buffer (e.g., 0.05 M citrate buffer, pH 5.0-5.5).

    • Rhodanine solution: 0.667% (w/v) in methanol.

    • Potassium hydroxide (KOH) solution: 0.5 M.

  • Procedure:

    • Prepare a reaction mixture containing the enzyme solution and the substrate solution.

    • Incubate at a specific temperature (e.g., 30°C) for a defined time (e.g., 10-20 minutes).

    • Stop the reaction by adding the rhodanine solution.

    • Add the KOH solution to develop the color.

    • Measure the absorbance at 520 nm.

  • Enzyme Unit Definition: One unit of this compound activity is typically defined as the amount of enzyme that releases one micromole of gallic acid per minute under the specified assay conditions.

2. UV Spectrophotometric Method

This method is based on the decrease in absorbance of the substrate (tannic acid) at a specific wavelength.

  • Principle: this compound hydrolyzes tannic acid, leading to a decrease in its concentration, which can be monitored by measuring the change in absorbance at 310 nm.

  • Procedure:

    • Prepare a reaction mixture containing the enzyme and tannic acid solution in a suitable buffer.

    • Measure the initial absorbance at 310 nm.

    • Incubate the mixture at a specific temperature for a defined time.

    • Measure the final absorbance at 310 nm.

    • The difference in absorbance is proportional to the enzyme activity.

Enzyme Purification

Purification of this compound is essential for its characterization and for certain industrial applications. A typical purification protocol involves multiple steps.

  • Step 1: Ammonium Sulfate Precipitation:

    • Gradually add solid ammonium sulfate to the crude enzyme extract with constant stirring at 4°C to achieve a certain saturation level (e.g., 40-80%).

    • Collect the precipitate by centrifugation, dissolve it in a minimal volume of buffer, and dialyze against the same buffer to remove excess salt.

  • Step 2: Ion-Exchange Chromatography:

    • Load the dialyzed sample onto an ion-exchange column (e.g., DEAE-Cellulose or DEAE-Sepharose).

    • Elute the bound proteins using a linear gradient of a salt solution (e.g., NaCl).

    • Collect fractions and assay for this compound activity. Pool the active fractions.

  • Step 3: Gel Filtration Chromatography:

    • Load the pooled active fractions from the previous step onto a gel filtration column (e.g., Sephadex G-150 or G-200) to separate proteins based on their molecular size.

    • Elute with a suitable buffer and collect fractions.

    • Assay the fractions for this compound activity and pool the active fractions containing the purified enzyme.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate the logical flow of experiments and the signaling pathways involved in this compound production.

Experimental Workflow for Microbial this compound Research

Experimental_Workflow cluster_screening Screening cluster_production Enzyme Production cluster_analysis Analysis and Characterization cluster_application Application Isolation Isolation of Microorganisms (Soil, Effluent, etc.) PlateAssay Plate Assay (Tannic Acid Agar) Isolation->PlateAssay Inoculation Fermentation Fermentation (SmF or SSF) PlateAssay->Fermentation Selection of Potent Strain Optimization Optimization of Production Parameters Fermentation->Optimization Iterative Improvement Assay This compound Activity Assay Optimization->Assay Purification Enzyme Purification Assay->Purification Characterization Biochemical Characterization Purification->Characterization Application Industrial Applications (Food, Pharma, etc.) Characterization->Application

Caption: A typical experimental workflow for microbial this compound research.

Simplified Signaling Pathway for this compound Induction

Tannase_Induction_Pathway TannicAcid Tannic Acid (Inducer) MembraneReceptor Membrane Receptor/Transporter TannicAcid->MembraneReceptor Binds/Enters Cell SignalingCascade Intracellular Signaling Cascade (e.g., MAPK pathway) MembraneReceptor->SignalingCascade Activates TranscriptionFactor Transcription Factor Activation SignalingCascade->TranscriptionFactor TannaseGene This compound Gene TranscriptionFactor->TannaseGene Binds to Promoter mRNA This compound mRNA TannaseGene->mRNA Transcription TannaseEnzyme This compound Enzyme (Synthesis & Secretion) mRNA->TannaseEnzyme Translation

References

The Unveiling of a Tannin-Taming Enzyme: A Technical History of Tannin Acyl Hydrolase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the history, discovery, and biochemical characteristics of Tannin Acyl Hydrolase (Tannase), an enzyme of significant interest to the pharmaceutical, food, and beverage industries. This whitepaper provides researchers, scientists, and drug development professionals with a detailed chronological account of key discoveries, extensive quantitative data, and meticulous experimental protocols, positioning it as a vital resource for advancing research and application of this versatile enzyme.

The story of Tannin Acyl Hydrolase (EC 3.1.1.20) begins not with a deliberate search, but a fortuitous observation. In 1867, French botanist Philippe Édouard Léon Van Tieghem noted the spontaneous formation of gallic acid in an aqueous solution of tannin when exposed to air, a process he attributed to the action of fungi, specifically identifying Penicillium glaucum and Aspergillus niger.[1][2] These microorganisms were capable of utilizing tannic acid as their sole carbon source, hydrolyzing it into gallic acid and glucose.[1] However, it was not until 1901 that the term "this compound" was coined by the French chemist Auguste Fernbach, who isolated the enzyme from Aspergillus niger and recognized its specific catalytic role in the hydrolysis of tannins.[1]

This initial discovery laid the groundwork for decades of research into the widespread occurrence and diverse properties of this compound. The enzyme has since been identified in a variety of organisms, including a vast array of fungi, bacteria, and yeasts, as well as in plants and even the bovine intestine.[2] The primary function of this compound is the hydrolysis of the ester and depside bonds within hydrolysable tannins, such as gallotannins and ellagitannins, to release gallic acid and glucose. This catalytic activity is the basis for its numerous industrial applications, from the clarification of fruit juices and wines to the production of gallic acid, a key intermediate in the synthesis of the antibacterial drug trimethoprim.

The inducible nature of this compound, where its production is stimulated by the presence of tannic acid or its derivatives like gallic acid, has been a key area of investigation. This regulatory mechanism allows microorganisms to adapt to tannin-rich environments and utilize these otherwise recalcitrant polyphenolic compounds as a source of carbon and energy.

Quantitative Characteristics of Microbial Tannin Acyl Hydrolases

The biochemical properties of this compound vary significantly depending on the microbial source. These differences in optimal pH, temperature, molecular weight, and kinetic parameters are critical for selecting the appropriate enzyme for specific industrial applications.

Microorganism Optimal pH Optimal Temperature (°C) Molecular Weight (kDa) Source
Aspergillus niger5.0 - 6.030 - 4095.49 - 185
Aspergillus oryzae5.0 - 5.550 - 60143 - 300
Penicillium notatum5.035 - 4097 (major), 43 (minor)
Bacillus subtilis5.0 - 8.045 - 5060
Lactobacillus plantarum8.030 - 50-
Microorganism Substrate Km (mM) Vmax (U/mg or U/mL) Source
Aspergillus nigerTannic Acid0.217 - 1.038.08 U/mL - 4.25 mmol/min
Aspergillus oryzaeTannic Acid4.133507 U/mg protein
Penicillium notatumTannic Acid3.1340 U/mg
Bacillus subtilisTannic Acid0.029-
Aspergillus tamarii---
Aspergillus niger + Trichoderma virideTannic Acid7.3 mg/mL3333.33 U/mL

Key Experimental Protocols

A standardized approach to the study of tannin acyl hydrolase is crucial for reproducible and comparable results. The following sections detail the methodologies for the production, purification, and activity assay of this enzyme.

This compound Production via Solid-State Fermentation (SSF) with Aspergillus niger

Solid-state fermentation is a common method for producing fungal this compound, utilizing agricultural waste as a solid support and nutrient source.

Materials:

  • Aspergillus niger strain (e.g., MTCC 2425)

  • Rice husk (or other suitable agro-industrial waste)

  • Salt solution (e.g., 0.5% NH₄NO₃, 0.1% NaCl, 0.1% MgSO₄·7H₂O)

  • Tannic acid (4%)

  • 0.05 M Citrate buffer (pH 5.0)

  • Spore suspension of A. niger (1 x 10⁷ spores/mL)

  • 250 mL Erlenmeyer flasks

  • Autoclave

  • Incubator

  • Shaker

Procedure:

  • Prepare the fermentation medium by moistening 5 g of rice husk with 10 mL of the salt solution containing 4% tannic acid, with the pH adjusted to 5.0.

  • Autoclave the flasks containing the medium at 121°C for 15 minutes and allow to cool to room temperature.

  • Inoculate the solid substrate with 1 mL of the A. niger spore suspension.

  • Mix the contents thoroughly to ensure even distribution of the inoculum.

  • Incubate the flasks at 30°C for 96 hours in a stationary incubator.

  • Following incubation, extract the crude enzyme by adding 50 mL of 0.05 M citrate buffer (pH 5.0) to the fermented substrate.

  • Agitate the mixture for 2 hours at 90 rpm on a shaker to facilitate enzyme extraction.

  • Filter the mixture through Whatman No. 1 filter paper to separate the fungal biomass and substrate from the crude enzyme solution.

  • The filtrate, containing the crude extracellular this compound, can then be used for activity assays or further purification.

Purification of this compound from Aspergillus niger

A multi-step purification protocol is typically employed to isolate this compound from the crude extract.

Materials:

  • Crude enzyme extract from SSF

  • Ammonium sulfate

  • 0.1 M Citrate phosphate buffer (pH 5.0)

  • Dialysis tubing

  • DEAE-Cellulose (or other anion exchange resin)

  • Sephadex G-100/G-150/G-200 (for gel filtration chromatography)

  • Chromatography columns

  • Fraction collector

  • Spectrophotometer

Procedure:

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude enzyme extract at 4°C with constant stirring to achieve 75% saturation.

    • Allow the protein to precipitate overnight at 4°C.

    • Centrifuge the mixture to collect the protein pellet.

    • Resuspend the pellet in a minimal volume of 0.1 M citrate phosphate buffer (pH 5.0).

  • Dialysis:

    • Transfer the resuspended pellet to dialysis tubing.

    • Dialyze against the same buffer overnight at 4°C with several buffer changes to remove excess ammonium sulfate.

  • Ion-Exchange Chromatography:

    • Pack a chromatography column with DEAE-Cellulose equilibrated with 0.1 M citrate phosphate buffer (pH 5.0).

    • Load the dialyzed sample onto the column.

    • Wash the column with the equilibration buffer to remove unbound proteins.

    • Elute the bound this compound using a linear gradient of NaCl (e.g., 0-1 M) in the same buffer.

    • Collect fractions and assay for this compound activity. Pool the active fractions.

  • Gel Filtration Chromatography:

    • Concentrate the pooled active fractions from the ion-exchange step.

    • Load the concentrated sample onto a Sephadex G-150 column equilibrated with the appropriate buffer.

    • Elute the protein with the same buffer and collect fractions.

    • Assay the fractions for this compound activity and protein content. Pool the fractions with the highest specific activity.

This compound Activity Assay (Rhodanine Method)

The rhodanine method is a sensitive spectrophotometric assay for determining this compound activity by quantifying the gallic acid produced from the hydrolysis of a substrate like methyl gallate.

Materials:

  • Enzyme sample (crude or purified)

  • Methyl gallate solution (0.01 M in 0.05 M citrate buffer, pH 5.0)

  • 0.05 M Citrate buffer (pH 5.0)

  • Rhodanine solution (0.667% w/v in methanol)

  • Potassium hydroxide (KOH) solution (0.5 M)

  • Spectrophotometer

  • Water bath

Procedure:

  • Pre-incubate the enzyme sample and the methyl gallate substrate solution separately at 30°C for 5-10 minutes.

  • Initiate the enzymatic reaction by mixing 0.25 mL of the enzyme sample with 0.25 mL of the methyl gallate solution.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 5 minutes).

  • Stop the reaction by adding 0.2 mL of 0.5 M KOH.

  • Add 0.2 mL of the rhodanine solution to the mixture.

  • Dilute the reaction mixture with 4.0 mL of distilled water.

  • Incubate at 30°C for 10 minutes to allow for color development.

  • Measure the absorbance of the resulting chromogen at 520 nm against a blank prepared by adding the enzyme after the KOH.

  • Calculate the amount of gallic acid released using a standard curve prepared with known concentrations of gallic acid.

  • One unit of this compound activity is defined as the amount of enzyme that liberates one micromole of gallic acid per minute under the specified assay conditions.

Visualizing the World of Tannin Acyl Hydrolase

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the historical timeline of this compound discovery, a typical experimental workflow, and the logical relationships in its induction and application.

TannaseHistory cluster_1800s 19th Century cluster_1900s 20th Century 1867 1867: Van Tieghem observes gallic acid formation by fungi from tannins. 1901 1901: Fernback coins the term 'this compound' and isolates the enzyme. 1867->1901 Discovery Mid_20th Mid-20th Century: Widespread screening of microorganisms for this compound production. 1901->Mid_20th Exploration Late_20th Late 20th Century: Characterization of tannases from various microbial sources. Mid_20th->Late_20th Characterization

A chronological overview of key milestones in the history of Tannin Acyl Hydrolase.

TannaseWorkflow cluster_production Enzyme Production cluster_purification Purification cluster_characterization Characterization Fermentation Solid-State Fermentation (e.g., A. niger on wheat bran) Extraction Crude Enzyme Extraction (Buffer extraction and filtration) Fermentation->Extraction Precipitation Ammonium Sulfate Precipitation Extraction->Precipitation Dialysis Dialysis Precipitation->Dialysis IonExchange Ion-Exchange Chromatography (e.g., DEAE-Cellulose) Dialysis->IonExchange GelFiltration Gel Filtration Chromatography (e.g., Sephadex G-150) IonExchange->GelFiltration ActivityAssay This compound Activity Assay (Rhodanine Method) GelFiltration->ActivityAssay Biochemical Biochemical Characterization (Optimal pH, Temp, MW, Kinetics) ActivityAssay->Biochemical

A typical experimental workflow for the production, purification, and characterization of Tannin Acyl Hydrolase.

TannaseLogic cluster_induction Induction & Hydrolysis cluster_applications Industrial Applications Tannins Hydrolysable Tannins (e.g., Tannic Acid) Induction Induction of this compound Gene Expression in Microorganisms Tannins->Induction Hydrolysis Hydrolysis of Ester and Depside Bonds Tannins->Hydrolysis This compound Tannin Acyl Hydrolase (this compound) Induction->this compound This compound->Hydrolysis catalyzes Products Gallic Acid + Glucose Hydrolysis->Products Food Food & Beverage Industry (Juice/Wine Clarification, Instant Tea) Products->Food Pharma Pharmaceutical Industry (Gallic Acid for Trimethoprim Synthesis) Products->Pharma Chemical Chemical Industry (Antioxidant Production) Products->Chemical

Logical relationships in the induction, action, and application of Tannin Acyl Hydrolase.

References

An In-depth Technical Guide to the Natural Substrates and Inhibitors of Tannase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is a pivotal enzyme in the hydrolysis of tannins, a diverse group of polyphenolic compounds abundant in the plant kingdom. This technical guide provides a comprehensive overview of the natural substrates and inhibitors of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes. Understanding the substrate specificity and inhibition profile of this compound is crucial for its application in various fields, including the food and beverage industry, pharmaceuticals, and bioremediation. This document serves as a valuable resource for researchers and professionals engaged in the study and application of this significant enzyme.

Introduction

This compound is an inducible, extracellular enzyme produced by a variety of microorganisms, including fungi, bacteria, and yeast, as well as by plants and animals. Its primary biological role is the hydrolysis of ester and depside bonds present in hydrolysable tannins, releasing gallic acid and a core polyol, typically glucose.[1][2] This catalytic activity is of significant industrial interest for applications such as the clarification of fruit juices and wines, the production of gallic acid (a precursor for the synthesis of the antibacterial drug trimethoprim), and the improvement of the nutritional value of animal feed.[1][3] Furthermore, the ability of this compound to modify the structure of bioactive polyphenols has garnered attention in the pharmaceutical and drug development sectors. A thorough understanding of its substrates and inhibitors is paramount for harnessing its full potential.

Natural Substrates of this compound

This compound exhibits a broad substrate specificity, primarily acting on hydrolysable tannins. However, its activity extends to other related compounds.

Hydrolysable Tannins

Hydrolysable tannins are the principal natural substrates for this compound. They are esters of a sugar, usually D-glucose, with one or more trihydroxybenzenecarboxylic acids. Based on the phenolic acid released upon hydrolysis, they are categorized into two main groups:

  • Gallotannins: These are polymers of gallic acid and glucose. Tannic acid is a well-known example of a gallotannin and is commonly used as a standard substrate for this compound assays.[1] this compound catalyzes the hydrolysis of the ester linkages in gallotannins, yielding gallic acid and glucose.

  • Ellagitannins: These tannins release ellagic acid upon hydrolysis. Ellagitannins are esters of hexahydroxydiphenic acid (HHDP) with a polyol, which upon hydrolysis, lactonizes to form the more stable ellagic acid. While this compound can hydrolyze some ester bonds within ellagitannins, the complete degradation of these complex molecules may require the synergistic action of other enzymes.

Gallic Acid Esters

This compound also demonstrates activity towards simpler gallic acid esters, such as:

  • Methyl gallate

  • Ethyl gallate

  • Propyl gallate

The ability to hydrolyze these smaller esters makes them useful model substrates for kinetic studies of this compound.

Complex and Condensed Tannins
  • Complex Tannins: These are tannins in which a catechin unit is attached to a gallotannin or an ellagitannin. The activity of this compound on complex tannins is less characterized but is believed to involve the hydrolysis of the galloyl ester groups.

  • Condensed Tannins (Proanthocyanidins): These are polymers of flavonoid units linked by carbon-carbon bonds, which are not hydrolyzable by acids. While this compound does not cleave the C-C bonds of the flavonoid backbone, some studies suggest it can hydrolyze galloyl esters that may be attached to the flavonoid units in some condensed tannins. However, the overall degradation of condensed tannins by this compound is considered limited.

Quantitative Data on Substrate Specificity

The affinity and catalytic efficiency of this compound for its various substrates can be quantified by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while the kcat/Km ratio represents the overall catalytic efficiency.

SubstrateEnzyme SourceKm (mM)Vmax (U/mL or µmol/min)kcat (s-1)kcat/Km (mM-1s-1)Reference(s)
Tannic AcidAspergillus niger ITCC 6514.070.01233.3 µmole/min--
Tannic AcidAspergillus niger SCSGAF01450.43 (moles/L)21.55 U/mL--
Tannic AcidAspergillus ficuum1.450.72--
Tannic AcidAspergillus niger2.90.34 U/ml--
Tannic AcidAspergillus niger & Trichoderma viride7.3 (mg/mL)3333.33 U/mL--
Tannic AcidLachnospiraceae bacterium----
Methyl GallateLachnospiraceae bacterium----
Ethyl GallateLachnospiraceae bacterium----
Propyl GallateLachnospiraceae bacterium----
Lauryl GallateLachnospiraceae bacterium----
PunicalaginAspergillus niger GH11.48 x 10³30.34 mM.mL⁻¹.min⁻¹--
Tannic AcidGeotrichum cucujoidarum2.90.34 U/ml10235.17
Tannic AcidPestalotiopsis guepinii URM 71147.18 x 10⁻⁴ (mol/L)250.00 U/mL--
Tannic AcidPenicillium commune0.2178.08 U/ml/min--

Note: The units for Km and Vmax can vary between studies. Direct comparison should be made with caution. "-" indicates data not reported in the cited source.

Inhibitors of this compound

The activity of this compound can be modulated by various compounds, including metal ions, chelating agents, and organic molecules. Understanding these inhibitory effects is critical for optimizing industrial processes and for potential therapeutic applications.

Metal Ions

The effect of metal ions on this compound activity is highly dependent on the source of the enzyme. Some ions can act as activators in one species and inhibitors in another.

  • Inhibitory Metal Ions: Several divalent and trivalent metal ions have been reported to inhibit this compound activity. These include:

    • Fe2+, Cu2+, Hg2+, Zn2+, Mn2+, Co2+, Pb2+, Ag+, Ba2+, and Cd2+. The mechanism of inhibition by heavy metal ions often involves their interaction with sulfhydryl groups of cysteine residues in the enzyme's active site or other critical regions, leading to conformational changes and loss of activity.

  • Activating Metal Ions: In some cases, metal ions such as Mg2+ and Ca2+ have been shown to enhance this compound activity, possibly by stabilizing the enzyme's structure.

Chelating Agents
  • EDTA (Ethylenediaminetetraacetic acid): The effect of EDTA on this compound activity is variable. In some instances, EDTA has an inhibitory effect, suggesting that the enzyme is a metalloenzyme requiring divalent cations for its activity. In other cases, EDTA shows no significant effect, indicating that the this compound from that particular source is not a metalloenzyme.

Other Inhibitors
  • Sulfhydryl Reagents: Reagents such as β-mercaptoethanol can inhibit this compound activity, likely by disrupting disulfide bonds that are crucial for maintaining the enzyme's tertiary structure.

  • Gallic Acid and its Derivatives: Gallic acid, the product of this compound-mediated hydrolysis, can act as a competitive inhibitor at high concentrations, a phenomenon known as product inhibition. Other gallic acid esters, like methyl gallate and propyl gallate, can also act as competitive inhibitors.

  • Substrate Inhibition: High concentrations of the substrate, such as tannic acid or epigallocatechin gallate (EGCG), can lead to substrate inhibition, where the enzyme activity decreases at supra-optimal substrate levels.

Quantitative Data on this compound Inhibition

The potency of an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

InhibitorEnzyme SourceType of InhibitionKiReference(s)
Mercuric ionsAspergillus nigerCompetitive- (Increased Km from 14.04 to 36.39 mM)
Gallic Acid-Competitive-
Valonea TanninTyrosinase (for comparison)Mixed competitive-uncompetitiveKI < KIS
Tannic AcidTyrosinase (for comparison)Competitive-

Note: Quantitative Ki data for this compound inhibitors is limited in the readily available literature. The table includes qualitative and comparative data where specific Ki values are not provided. "-" indicates data not reported in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound substrates and inhibitors.

Production of this compound

This compound can be produced through submerged fermentation (SmF) or solid-state fermentation (SSF).

4.1.1. Submerged Fermentation (SmF) Protocol

  • Medium Preparation: Prepare a suitable liquid medium, such as Czapek Dox medium, supplemented with 1% (w/v) tannic acid as the sole carbon source and inducer. The medium composition can be as follows: Tannic Acid - 10 g/L, Sodium nitrate - 6 g/L, Potassium dihydrogen orthophosphate - 1.52 g/L, Magnesium sulphate - 0.52 g/L, Potassium chloride - 0.52 g/L, Ferrous sulphate - 0.01 g/L, and Zinc sulphate - 0.01 g/L.

  • Sterilization: Dispense the medium into Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterile medium with a spore suspension (e.g., 1% v/v) of a this compound-producing microorganism, such as Aspergillus niger.

  • Incubation: Incubate the flasks on a rotary shaker at a specific temperature (e.g., 28-30°C) and agitation speed for a defined period (e.g., 72-96 hours).

  • Enzyme Extraction: After incubation, harvest the crude enzyme by filtering the culture broth to remove the fungal mycelia, followed by centrifugation to obtain a cell-free supernatant containing the extracellular this compound.

4.1.2. Solid-State Fermentation (SSF) Protocol

  • Substrate Preparation: Use a solid substrate rich in tannins, such as wheat bran, pomegranate peel, or tea leaves. Place a known amount (e.g., 5 grams) of the substrate in an Erlenmeyer flask.

  • Moistening: Moisten the substrate with a salt solution (e.g., containing NH4NO3, MgSO4, and NaCl) to achieve a specific moisture content (e.g., 50%). Adjust the pH to an optimal level (e.g., pH 5.0).

  • Sterilization: Sterilize the flasks containing the moistened substrate by autoclaving.

  • Inoculation: Inoculate the sterile substrate with a spore suspension of the this compound-producing microorganism.

  • Incubation: Incubate the flasks under static conditions at a specific temperature (e.g., 30°C) for a defined period (e.g., 96 hours).

  • Enzyme Extraction: Extract the enzyme by adding a suitable buffer (e.g., citrate buffer) to the fermented solid, followed by shaking and then filtration and centrifugation to obtain the crude enzyme solution.

Purification of this compound

A multi-step purification protocol is typically employed to obtain a pure enzyme preparation.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude enzyme solution to a specific saturation level (e.g., 70-80%) with constant stirring at 4°C.

  • Centrifugation: Collect the precipitated protein by centrifugation.

  • Dialysis: Dissolve the protein pellet in a minimal volume of a suitable buffer (e.g., acetate buffer, pH 5.5) and dialyze it against the same buffer to remove the ammonium sulfate.

  • Chromatography:

    • Ion-Exchange Chromatography: Load the dialyzed sample onto an ion-exchange column (e.g., DEAE-cellulose). Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl).

    • Gel Filtration Chromatography: Further purify the active fractions from the ion-exchange step using a gel filtration column (e.g., Sephadex G-150) to separate proteins based on their molecular size.

  • Purity Check: Assess the purity of the final enzyme preparation using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

This compound Activity Assay

Several methods can be used to determine this compound activity. The rhodanine assay, which measures the amount of gallic acid produced, is a sensitive and widely used spectrophotometric method.

Rhodanine Assay Protocol

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme solution and a substrate solution (e.g., 0.3 mM tannic acid or methyl gallate) in a suitable buffer (e.g., 0.05 M citrate buffer, pH 5.5).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-40°C) for a specific time (e.g., 10-30 minutes).

  • Stopping the Reaction and Color Development:

    • Terminate the reaction by adding a methanolic solution of rhodanine (e.g., 0.667% w/v).

    • Add a solution of potassium hydroxide (e.g., 0.5 M) to develop the color.

  • Absorbance Measurement: After a short incubation period, dilute the mixture with distilled water and measure the absorbance of the resulting colored complex at 520 nm using a spectrophotometer.

  • Quantification: Determine the amount of gallic acid produced by comparing the absorbance to a standard curve prepared with known concentrations of gallic acid.

  • Enzyme Activity Calculation: One unit of this compound activity is typically defined as the amount of enzyme that liberates one micromole of gallic acid per minute under the specified assay conditions.

Visualizations

This compound Catalytic Reaction

Tannase_Reaction Tannic_Acid Tannic Acid (Gallotannin) This compound This compound (E.C. 3.1.1.20) Tannic_Acid->this compound Water H₂O Water->this compound Gallic_Acid Gallic Acid This compound->Gallic_Acid Hydrolysis of ester & depside bonds Glucose Glucose This compound->Glucose

Caption: Hydrolysis of tannic acid by this compound.

General Experimental Workflow for this compound Studies

Tannase_Workflow cluster_production 1. Enzyme Production cluster_purification 2. Purification cluster_characterization 3. Characterization Microorganism Microorganism Fermentation\n(SmF or SSF) Fermentation (SmF or SSF) Microorganism->Fermentation\n(SmF or SSF) Crude Enzyme Extract Crude Enzyme Extract Fermentation\n(SmF or SSF)->Crude Enzyme Extract Purification Steps\n(e.g., Chromatography) Purification Steps (e.g., Chromatography) Crude Enzyme Extract->Purification Steps\n(e.g., Chromatography) Purified this compound Purified this compound Purification Steps\n(e.g., Chromatography)->Purified this compound Activity Assay\n(Substrate Specificity) Activity Assay (Substrate Specificity) Purified this compound->Activity Assay\n(Substrate Specificity) Inhibition Studies Inhibition Studies Purified this compound->Inhibition Studies Applications\n(Food, Pharma, etc.) Applications (Food, Pharma, etc.) Purified this compound->Applications\n(Food, Pharma, etc.) Kinetic Parameters\n(Km, kcat) Kinetic Parameters (Km, kcat) Activity Assay\n(Substrate Specificity)->Kinetic Parameters\n(Km, kcat) Inhibition Constants\n(Ki) Inhibition Constants (Ki) Inhibition Studies->Inhibition Constants\n(Ki)

Caption: Workflow for this compound production and characterization.

Modes of this compound Inhibition

Inhibition_Models cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E E Active Site ES ES Complex E:f1->ES +S EI EI Complex E:f1->EI +I S S (Substrate) I I (Inhibitor) ES->E +P ESI ESI Complex P P (Product) E2 E Active Site Allosteric Site ES2 ES2 E2:f1->ES2 +S EI2 EI2 E2:f2->EI2 +I ES2->E2 +P ESI2 ESI2 ES2->ESI2 +I EI2->ESI2 +S

Caption: Competitive and non-competitive inhibition of this compound.

Conclusion

This compound is a versatile enzyme with a well-defined specificity for hydrolysable tannins and other gallic acid esters. Its activity is influenced by a range of inhibitors, including metal ions and the products of its own catalytic reaction. The detailed understanding of its substrates and inhibitors, coupled with robust experimental protocols for its production and characterization, is essential for advancing its application in diverse industrial and research settings. This technical guide provides a foundational resource for scientists and professionals to effectively utilize and innovate with this compound. Further research focusing on elucidating the kinetic parameters for a wider array of substrates and inhibitors will undoubtedly expand the scope of its practical applications.

References

An In-depth Technical Guide to Tannase (EC 3.1.1.20): Classification, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tannase, systematically known as tannin acyl hydrolase (EC 3.1.1.20), is a pivotal enzyme in the hydrolysis of ester and depside bonds within hydrolysable tannins, yielding gallic acid and glucose.[1][2] This inducible hydrolase, belonging to the esterase superfamily, is garnering significant attention across the pharmaceutical, food, and beverage industries for its diverse applications. These range from the synthesis of the antibacterial drug trimethoprim to the enhancement of flavor and clarity in juices and wines.[2][3] This technical guide provides a comprehensive overview of this compound, including its classification, structural and functional characteristics, detailed experimental protocols for its characterization, and a summary of its production from various microbial sources.

Classification and Enzymatic Function

This compound is classified as a hydrolase, specifically acting on carboxylic ester bonds.[2] Its primary function is the catalysis of the following reaction:

Digallate + H₂O ⇌ 2 Gallate

This reaction represents the hydrolysis of the depside bond in digallic acid. More broadly, this compound acts on gallotannins, which are polyesters of gallic acid and a polyol, typically glucose. The enzyme sequentially hydrolyzes the ester linkages, ultimately liberating gallic acid and the core polyol.

Structural Characteristics

This compound exhibits considerable diversity in its structural properties depending on its origin.

  • Molecular Weight: The molecular weight of this compound generally ranges from 50 to 320 kDa.

  • Subunit Composition: While many fungal and yeast tannases are glycoproteins, often existing as monomers or multimers, bacterial tannases are typically non-glycosylated. For instance, this compound from Rhodococcus sp. is a dimer, whereas the enzyme from Aspergillus niger is monomeric.

  • Domains and Active Site: The crystal structure of this compound from Lactobacillus plantarum reveals a structure with two domains: an α/β-hydrolase domain and a "lid" domain. The active site is located in a tunnel formed between these two domains, accommodating various substrates for hydrolysis.

Microbial Sources and Production

This compound is produced by a wide array of microorganisms, including fungi, bacteria, and yeast. Fungi, particularly species of Aspergillus and Penicillium, are prolific producers. Bacteria such as Bacillus and Lactobacillus species are also significant sources. The production of this compound is often inducible, requiring the presence of tannic acid or related compounds in the growth medium.

Table 1: Comparison of this compound Production from Various Microbial Sources

MicroorganismFermentation TypeSubstrateTemperature (°C)pHThis compound ActivityReference
Aspergillus niger SWP33SubmergedTannic Acid-5.0127.6 U/mL
Penicillium griseoroseum T11SubmergedTannic Acid-5.0-
Rhodococcus NCIM 2891SubmergedTannic Acid306.0-
Klebsiella pneumoniaeSubmergedTannic Acid-5.5-
Aspergillus tamarii URM 7115SubmergedJamun Leaves265.5-6.598.68 U/mL
Pestalotiopsis guepinii URM 7114Submerged-30-905.0-
Geotrichum cucujoidarumSubmergedTannic Acid275.04.42 U/mL

Experimental Protocols

This compound Activity Assay: Spectrophotometric Method using Rhodanine

This method is based on the quantification of gallic acid, a product of this compound activity, which forms a colored complex with rhodanine.

Materials:

  • 0.01 M Methyl gallate in 0.05 M citrate buffer (pH 5.0)

  • Crude or purified this compound solution

  • 0.667% (w/v) Methanolic rhodanine

  • 0.5 M Potassium hydroxide (KOH)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture by adding 0.25 mL of the enzyme solution to 0.25 mL of the methyl gallate substrate solution.

  • Incubate the mixture at 30°C for 10 minutes.

  • Stop the reaction by adding 0.3 mL of methanolic rhodanine.

  • After 5 minutes at room temperature, add 0.2 mL of 0.5 M KOH.

  • Dilute the reaction mixture with 4.0 mL of distilled water.

  • Incubate for 10 minutes at 30°C for color development.

  • Measure the absorbance at 520 nm against a blank.

  • A control reaction should be run where the enzyme is added after the KOH.

  • One unit of this compound activity is defined as the amount of enzyme that liberates 1 µmol of gallic acid per minute under the assay conditions.

This compound Purification Protocol

A common method for purifying this compound involves ammonium sulfate precipitation followed by column chromatography.

Step 1: Ammonium Sulfate Precipitation

  • Centrifuge the crude enzyme extract to remove cell debris.

  • Slowly add solid ammonium sulfate to the supernatant to achieve 50% saturation, while stirring at 4°C. This step precipitates many non-enzymatic proteins.

  • Centrifuge to pellet the precipitated proteins and discard the pellet.

  • Add more ammonium sulfate to the supernatant to reach 80% saturation to precipitate the this compound.

  • Collect the precipitated this compound by centrifugation and dissolve it in a minimal volume of 0.02 M acetate buffer (pH 4.7).

  • Dialyze the dissolved precipitate against the same buffer overnight to remove excess salt.

Step 2: Ion-Exchange and Gel Filtration Chromatography

  • Load the dialyzed sample onto a DEAE-cellulose ion-exchange column pre-equilibrated with the acetate buffer.

  • Elute the proteins using a linear gradient of NaCl (e.g., 0 to 0.2 M) in the same buffer.

  • Collect fractions and assay for this compound activity.

  • Pool the active fractions and concentrate them.

  • For further purification, apply the concentrated active fractions to a Sephadex G-100 or G-200 gel filtration column to separate proteins based on size.

  • Elute with the appropriate buffer and collect fractions, again assaying for this compound activity.

  • Pool the purified active fractions.

Table 2: Summary of a Typical this compound Purification Protocol for Aspergillus niger

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract---1001
Ammonium Sulfate (80%)-----
DEAE-Cellulose-----
Sephadex G-150--101.42818.357.17

Note: Specific values will vary depending on the microbial source and experimental conditions. The data for the final step is from a study on Aspergillus niger.

Enzyme Kinetics

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding the enzyme's affinity for its substrate and its catalytic efficiency. These are typically determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation, often visualized using a Lineweaver-Burk plot.

Table 3: Kinetic Parameters of this compound from Different Microbial Sources

MicroorganismSubstrateKm (mM)Vmax (U/mL or U/mg)Reference
Aspergillus niger NL112Tannic Acid7.3 mg/mL3333.33 U/mL
Rhodococcus NCIM 2891 (this compound I)Tannic Acid0.03440 U/mL
Rhodococcus NCIM 2891 (this compound II)Tannic Acid0.04045 U/mL
Aspergillus niger SCSGAF0145Tannic Acid1.59 mg/mL17.57 U/mL
Geotrichum cucujoidarum-2.90.34 U/mL

Visualizing this compound Mechanisms and Workflows

Hydrolytic Pathway of Tannic Acid by this compound

The following diagram illustrates the stepwise hydrolysis of tannic acid by this compound, leading to the release of gallic acid and glucose.

Tannase_Mechanism TannicAcid Tannic Acid (Decagalloyl Glucose) Intermediate1 Tetragalloyl Glucose + Digalloyl Moieties TannicAcid->Intermediate1 Hydrolysis of depside bonds Tannase1 This compound Intermediate1->Tannase1 Intermediate2 Monogalloyl Glucose + Gallic Acid Tannase2 This compound Intermediate2->Tannase2 Tannase3 This compound Intermediate2->Tannase3 GallicAcid Gallic Acid Glucose Glucose Tannase1->Intermediate2 Hydrolysis of ester bonds Tannase2->GallicAcid Tannase3->Glucose

Hydrolytic pathway of tannic acid by this compound.
Experimental Workflow for this compound Characterization

This diagram outlines the key steps involved in the production, purification, and characterization of this compound from a microbial source.

Tannase_Workflow cluster_production Enzyme Production cluster_purification Purification cluster_characterization Characterization Microorganism Microorganism Selection Fermentation Fermentation (Submerged or Solid-State) Microorganism->Fermentation Harvesting Harvesting & Crude Extract Preparation Fermentation->Harvesting Precipitation Ammonium Sulfate Precipitation Harvesting->Precipitation Chromatography1 Ion-Exchange Chromatography Precipitation->Chromatography1 Chromatography2 Gel Filtration Chromatography Chromatography1->Chromatography2 ActivityAssay Activity Assay Chromatography2->ActivityAssay ProteinQuant Protein Quantification Chromatography2->ProteinQuant SDS_PAGE SDS-PAGE & Molecular Weight Determination Chromatography2->SDS_PAGE Kinetics Kinetic Studies (Km, Vmax) ActivityAssay->Kinetics Properties Physicochemical Properties (Optimal pH, Temperature) ActivityAssay->Properties

Experimental workflow for this compound characterization.

Industrial Applications

The unique catalytic properties of this compound have led to its application in various industrial sectors.

  • Food and Beverage Industry: this compound is used to reduce the astringency and bitterness of fruit juices, such as cranberry and pomegranate, by hydrolyzing tannins. It also plays a role in the clarification of beer and wine and in the production of instant tea.

  • Pharmaceutical Industry: A major application is in the production of gallic acid, which serves as a precursor for the synthesis of the antibacterial drug trimethoprim and the antioxidant propyl gallate.

  • Chemical Industry: this compound is utilized in the treatment of tannery effluents to reduce their tannin content and toxicity.

Conclusion

This compound (EC 3.1.1.20) is a versatile enzyme with significant and expanding applications in biotechnology. A thorough understanding of its classification, structure, and function, coupled with robust experimental protocols for its characterization, is essential for harnessing its full potential. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working on the development and application of this important biocatalyst. Further research into novel microbial sources and protein engineering strategies will undoubtedly broaden the industrial utility of this compound.

References

The Role of Tannase in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tannins, a diverse group of polyphenolic secondary metabolites in plants, play a crucial role in defense against pathogens and herbivores.[1][2] However, their ability to precipitate proteins makes them nutritionally undesirable and often toxic to microorganisms.[2][3] A select group of bacteria, fungi, and yeasts have evolved the enzymatic machinery to degrade these complex molecules, with the enzyme tannase (tannin acyl hydrolase, E.C. 3.1.1.20) being a key player.[2] This enzyme catalyzes the hydrolysis of ester and depside bonds in hydrolyzable tannins, releasing simpler compounds like gallic acid and glucose that can be assimilated into microbial metabolic pathways. This technical guide provides an in-depth exploration of the role of this compound in microbial metabolism, detailing the enzymatic processes, metabolic pathways, and experimental protocols for its study.

Introduction to Tannins and this compound

Tannins are broadly classified into two major groups based on their structure: hydrolyzable tannins and condensed tannins.

  • Hydrolyzable Tannins: These are esters of a polyol, typically glucose, with gallic acid (gallotannins) or ellagic acid (ellagitannins). This compound primarily acts on this class of tannins.

  • Condensed Tannins (Proanthocyanidins): These are polymers of flavonoid units linked by carbon-carbon bonds, which are not susceptible to hydrolysis by this compound.

This compound is an inducible enzyme, meaning its production is often initiated in the presence of tannins or their constituent molecules. It is a type of esterase that specifically targets the ester linkages within hydrolyzable tannins.

Microbial Sources of this compound

This compound is produced by a wide array of microorganisms, with fungi and bacteria being the most significant sources for industrial applications. Microbial tannases are generally more stable than those derived from plant or animal sources.

  • Fungi: Species of Aspergillus, Penicillium, and Rhizopus are prominent fungal producers of this compound. Fungi are known to efficiently degrade both hydrolyzable and condensed tannins.

  • Bacteria: Several bacterial genera, including Bacillus, Lactobacillus, Klebsiella, and Staphylococcus, have been identified as this compound producers. Bacterial tannases offer advantages such as shorter fermentation times and are often extracellular, simplifying purification.

  • Yeast: Certain yeast species, like Candida sp., are also capable of producing this compound.

The Metabolic Pathway of Tannin Degradation

The microbial metabolism of hydrolyzable tannins is a multi-step process initiated by the enzymatic action of this compound. The subsequent breakdown of the resulting monomers channels them into central metabolic pathways.

Hydrolysis of Tannins

The primary role of this compound is the hydrolysis of the ester bonds in gallotannins. This process releases gallic acid and glucose. The enzyme sequentially cleaves the depside bonds between galloyl moieties and then the ester bonds linking the galloyl groups to the central glucose core.

Catabolism of Gallic Acid

The gallic acid produced from tannin hydrolysis is further metabolized by the microorganism. A key enzyme in this process is gallate decarboxylase, which converts gallic acid to pyrogallol. Pyrogallol is then catabolized through a series of reactions, eventually yielding intermediates such as pyruvic acid and cis-aconitic acid, which can enter the tricarboxylic acid (TCA) cycle for energy production.

Diagram: Tannin Degradation Pathway

Tannin_Degradation_Pathway Tannic_Acid Tannic Acid (Gallotannin) Intermediates Galloyl Glucose Intermediates (e.g., 2,3,4,6-tetragalloyl glucose) Tannic_Acid->Intermediates This compound (Depside bond hydrolysis) Gallic_Acid Gallic Acid Intermediates->Gallic_Acid This compound (Ester bond hydrolysis) Glucose Glucose Intermediates->Glucose Pyrogallol Pyrogallol Gallic_Acid->Pyrogallol Gallate Decarboxylase TCA_Cycle TCA Cycle Glucose->TCA_Cycle Glycolysis Metabolites Metabolites (e.g., Pyruvic Acid, cis-Aconitic Acid) Pyrogallol->Metabolites Metabolites->TCA_Cycle

Caption: Microbial degradation pathway of hydrolyzable tannins.

Biochemical Properties of Microbial Tannases

The biochemical characteristics of this compound vary depending on the microbial source. Understanding these properties is crucial for optimizing its application in various industrial processes.

PropertyFungal TannasesBacterial TannasesReferences
Optimal pH Generally acidic (around 6.0)Typically neutral to slightly alkaline (7.0 - 9.0)
Optimal Temperature 25 - 45 °C30 - 50 °C
Molecular Weight Often multimericUsually monomeric
Inducers Tannic acid, gallic acidTannic acid, gallic acid
Inhibitors Certain metal ions (e.g., Hg²⁺, Ag⁺, Cu²⁺)Varies, but can include Cu²⁺ and Mn²⁺
Enhancers Some metal ions (e.g., Na⁺, K⁺)Mg²⁺, Ca²⁺
Table 1: Kinetic Parameters of Selected Microbial Tannases
Microbial SourceSubstrateK_m (mM)V_maxk_cat (s⁻¹)k_cat/K_m (mM⁻¹s⁻¹)References
Lachnospiraceae bacterium (TanA_Lb)Tannic Acid0.01 - 0.05---
Lachnospiraceae bacterium (TanA_Lb)Methyl Gallate0.2 - 5---
Geotrichum cucujoidarum-2.9-10235.17
Rhodococcus NCIM 2891 (this compound I)Tannic Acid0.03440 U/mL--
Rhodococcus NCIM 2891 (this compound II)Tannic Acid0.04045 U/mL--
Enterococcus faecalisTannic Acid0.00379.1408--

Experimental Protocols

The study of this compound involves several key experimental procedures, from screening for producing organisms to purifying and characterizing the enzyme.

Screening for this compound-Producing Microorganisms

A common method for identifying this compound-producing microbes is the plate assay.

  • Prepare Tannin Agar: A suitable growth medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) is supplemented with filter-sterilized tannic acid (e.g., 0.5-2% w/v).

  • Inoculation: The microbial isolates are spot-inoculated onto the tannin agar plates.

  • Incubation: Plates are incubated under appropriate conditions (e.g., 30°C for 72 hours).

  • Detection: After incubation, the plates are flooded with a reagent that reacts with tannic acid, such as 1% (w/v) ferric chloride (FeCl₃). A clear zone of hydrolysis around a colony against a dark, opaque background indicates this compound production.

This compound Activity Assay

Several methods are available to quantify this compound activity. The rhodanine method is specific for the detection of gallic acid.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme solution and a substrate, typically methyl gallate (e.g., 0.01 M) in a suitable buffer (e.g., 0.05 M citrate buffer, pH 5.0).

  • Incubation: Incubate the mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 5 minutes).

  • Stopping the Reaction: Add a methanolic rhodanine solution (e.g., 0.667% w/v) to stop the enzymatic reaction.

  • Color Development: After a short incubation, add potassium hydroxide (KOH) solution (e.g., 0.5 M) to facilitate the formation of a colored complex between the liberated gallic acid and rhodanine.

  • Spectrophotometry: Measure the absorbance of the resulting pink-colored solution at 520 nm.

  • Calculation: Determine the amount of gallic acid produced by comparing the absorbance to a standard curve prepared with known concentrations of gallic acid. One unit (U) of this compound activity is typically defined as the amount of enzyme required to release one micromole of gallic acid per minute under the assay conditions.

Enzyme Purification

A multi-step protocol is generally employed for the purification of this compound from a crude microbial extract.

  • Ammonium Sulfate Precipitation: The crude enzyme extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction containing this compound is collected by centrifugation.

  • Dialysis: The precipitated protein is redissolved in a minimal volume of buffer and dialyzed against the same buffer to remove excess salt.

  • Ion-Exchange Chromatography: The dialyzed sample is loaded onto an ion-exchange column (e.g., DEAE-Cellulose). Proteins are eluted with a salt gradient (e.g., 0-0.2 M NaCl). Fractions are collected and assayed for this compound activity.

  • Gel Filtration Chromatography: Active fractions from the previous step are pooled, concentrated, and further purified by gel filtration chromatography to separate proteins based on their molecular size.

  • Purity Analysis: The purity of the final enzyme preparation is assessed by SDS-PAGE.

Diagram: Experimental Workflow for this compound Study

Experimental_Workflow cluster_screening Screening cluster_production Enzyme Production cluster_purification Purification cluster_characterization Characterization Screening_Agar Tannin Agar Plate Assay Inoculation Inoculate with Microbial Isolates Screening_Agar->Inoculation Incubation_Screen Incubate Inoculation->Incubation_Screen Detection Add FeCl3 and Observe Hydrolysis Zone Incubation_Screen->Detection Fermentation Submerged or Solid-State Fermentation Detection->Fermentation Harvesting Harvest Crude Enzyme Extract Fermentation->Harvesting Ammonium_Sulfate Ammonium Sulfate Precipitation Harvesting->Ammonium_Sulfate Ion_Exchange Ion-Exchange Chromatography Ammonium_Sulfate->Ion_Exchange Gel_Filtration Gel Filtration Chromatography Ion_Exchange->Gel_Filtration Activity_Assay This compound Activity Assay Gel_Filtration->Activity_Assay SDS_PAGE SDS-PAGE for Purity and MW Activity_Assay->SDS_PAGE Kinetics Determine Kinetic Parameters (Km, Vmax) Activity_Assay->Kinetics pH_Temp Determine Optimal pH and Temperature Activity_Assay->pH_Temp

Caption: General workflow for the study of microbial this compound.

Regulation of this compound Gene Expression

The expression of this compound genes in microorganisms is typically inducible. The presence of tannic acid or its derivatives in the environment often triggers the transcription of this compound-encoding genes. For instance, in Lactobacillus plantarum, the expression of this compound genes can be induced by the presence of methyl gallate. However, the regulatory mechanisms can be complex and may involve catabolite repression, where the presence of a more readily metabolizable carbon source like glucose can suppress this compound production.

Conclusion and Future Perspectives

This compound plays a pivotal role in the ability of certain microorganisms to colonize and thrive in tannin-rich environments. By detoxifying these plant secondary metabolites and converting them into usable carbon and energy sources, this compound is central to the metabolic adaptation of these microbes. The diverse biochemical properties of microbial tannases make them attractive candidates for a wide range of industrial applications, including in the food and beverage industry for clarifying juices and wines, in the pharmaceutical industry for the production of gallic acid (a precursor for antibiotics), and in animal feed production to improve nutritional value.

Future research will likely focus on the discovery of novel tannases with enhanced stability and catalytic efficiency from extremophilic microorganisms. Furthermore, protein engineering and recombinant DNA technology offer promising avenues for tailoring the properties of tannases to meet specific industrial demands. A deeper understanding of the regulatory networks governing this compound gene expression will also be crucial for optimizing enzyme production in industrial fermentation processes.

References

A Comprehensive Technical Guide to Tannase-Producing Fungi and Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is a versatile enzyme that catalyzes the hydrolysis of ester and depside bonds in hydrolysable tannins and gallic acid esters, yielding gallic acid and glucose.[1] This catalytic activity is of significant interest across various industrial sectors, including food and beverage, pharmaceuticals, and chemical manufacturing. In the pharmaceutical industry, this compound is crucial for the production of gallic acid, a key intermediate in the synthesis of the antibacterial drug trimethoprim.[2] Furthermore, the ability of this compound to degrade tannins, which are known for their antinutritional effects and potential toxicity, underscores its importance in drug development and food science.[3] Microorganisms, particularly fungi and bacteria, are the primary sources of commercial this compound due to their rapid growth, ease of genetic manipulation, and high yields of the enzyme.[3] This guide provides an in-depth technical overview of this compound-producing fungi and bacteria, focusing on quantitative data, detailed experimental protocols, and the underlying regulatory mechanisms.

This compound-Producing Microorganisms: A Comparative Overview

A wide array of fungal and bacterial species have been identified as potent producers of this compound. Fungi, especially from the genera Aspergillus and Penicillium, are among the most extensively studied and utilized sources for industrial this compound production. Bacterial tannases, while less explored, offer advantages such as shorter fermentation times and simpler genetic modification. The selection of a suitable microbial strain is critical and depends on factors such as enzyme yield, stability under process conditions, and substrate specificity.

Quantitative Data on Fungal this compound Producers

The following table summarizes the quantitative data for prominent this compound-producing fungal species, providing a comparative analysis of their enzyme production and optimal activity conditions.

Fungal SpeciesSubstrateFermentation TypeOptimal pHOptimal Temperature (°C)This compound Activity (U/mL)Reference
Aspergillus nigerPomegranate RindSubmerged5.037101.2
Aspergillus oryzaeRice Straw & Sugarcane BagasseSolid-State5.53027.8 (U/g)
Aspergillus flavusTamarind Seed PowderSubmerged5.435.1139.3
Penicillium montanense URM 6286Agroindustrial WastesSolid-State---
Aspergillus glaucusBlack Tea WasteSolid-State5.03046.71
Geotrichum cucujoidarumTannic AcidShake Flask5.0304.42
Aspergillus versicolorAcacia NutsSubmerged--22.49
Quantitative Data on Bacterial this compound Producers

This table presents a comparative summary of key bacterial strains known for their this compound production capabilities.

Bacterial SpeciesSourceOptimal pHOptimal Temperature (°C)Key CharacteristicsReference
Lactobacillus plantarumHuman Gut/Fermented Foods3.0-7.030-50Can diminish tannin absorption in the intestine.
Bacillus sphaericus-8.030-50Shows activity at alkaline pH.
Staphylococcus lugdunensis-7.040Recombinant expression yields high specific activity (716 U/mg).
Enterococcus faecalisTannin-Rich Soil9.06Active at low temperatures and high pH.
Bacillus subtilis---Efficiently produces this compound in submerged fermentation.
Rhodococcus NCIM 2891-6.030Produces two this compound subunits.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound-producing microorganisms.

Screening and Isolation of this compound-Producing Microorganisms

Objective: To isolate and identify microorganisms capable of producing extracellular this compound.

Principle: Microorganisms that produce this compound can hydrolyze tannic acid present in the growth medium, creating a clear zone around their colonies.

Protocol:

  • Sample Collection: Collect soil, decaying plant matter, or industrial effluent from tannin-rich environments.

  • Enrichment Culture: Inoculate the collected samples into a Czapek-Dox minimal medium supplemented with 1% (w/v) tannic acid as the sole carbon source. Incubate at 30°C for 3-5 days.

  • Primary Screening (Plate Assay):

    • Prepare Tannic Acid Agar (TAA) plates with the following composition (g/L): Tannic acid, 10; NaNO₃, 3; KCl, 0.5; MgSO₄·7H₂O, 0.5; KH₂PO₄, 1.0; FeSO₄·7H₂O, 0.01; Agar, 30. Adjust the pH to 4.5.

    • Sterilize the medium and the separately filtered tannic acid solution before mixing.

    • Serially dilute the enrichment culture and spread-plate onto the TAA plates.

    • Incubate the plates at 30°C for 72 hours.

    • Observe for the formation of clear zones of hydrolysis around the microbial colonies.

  • Secondary Screening (Quantitative Assay):

    • Inoculate the promising isolates from the primary screening into a liquid Czapek-Dox medium containing 1% (w/v) tannic acid.

    • Incubate with shaking at 30°C for 96 hours.

    • Centrifuge the culture broth to separate the biomass and collect the supernatant.

    • Assay the supernatant for this compound activity using the rhodanine method described below.

This compound Production

Objective: To produce this compound in a liquid culture medium.

Protocol:

  • Inoculum Preparation: Grow a pure culture of the selected microorganism on a suitable agar slant (e.g., Potato Dextrose Agar for fungi) for 5-7 days at 30°C. Prepare a spore suspension by washing the slant with sterile distilled water containing 0.1% Tween 80.

  • Fermentation Medium: Prepare a suitable production medium. A commonly used medium is the Czapek-Dox broth supplemented with tannic acid (1-3% w/v) as an inducer. The composition can be (g/L): Tannic Acid, 10-30; NaNO₃, 6; K₂HPO₄, 1.52; MgSO₄·7H₂O, 0.52; KCl, 0.52; FeSO₄·7H₂O, 0.01; ZnSO₄·7H₂O, 0.01.

  • Fermentation: Inoculate the sterile fermentation medium with the spore suspension (typically 1-5% v/v). Incubate in a shaker incubator at the optimal temperature (e.g., 30-37°C) and agitation speed (e.g., 150-200 rpm) for the desired period (e.g., 72-96 hours).

  • Enzyme Extraction: After incubation, harvest the culture broth by centrifugation or filtration to remove the microbial biomass. The cell-free supernatant contains the extracellular this compound.

Objective: To produce this compound on a solid substrate with minimal free water.

Protocol:

  • Substrate Preparation: Use agro-industrial residues rich in tannins, such as rice straw, sugarcane bagasse, or tea waste, as the solid substrate. Dry and grind the substrate to a suitable particle size.

  • Medium Preparation: Moisten the solid substrate with a salt solution to achieve a specific moisture content (e.g., 60-75%). The salt solution can be a modified Czapek-Dox medium without a carbon source.

  • Sterilization and Inoculation: Sterilize the moistened substrate by autoclaving. After cooling, inoculate with a spore suspension of the producer microorganism and mix thoroughly.

  • Incubation: Incubate the inoculated substrate in trays or flasks under controlled temperature (e.g., 30°C) and humidity for a specific period (e.g., 96 hours).

  • Enzyme Extraction: Extract the enzyme from the fermented solid mass by adding a suitable buffer (e.g., citrate buffer, pH 5.0) and shaking for a few hours. Separate the liquid extract containing the enzyme from the solid substrate by filtration or centrifugation.

This compound Purification

Objective: To isolate and purify this compound from the crude enzyme extract.

Protocol:

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude enzyme extract (cell-free supernatant) with constant stirring at 4°C to achieve a specific saturation level (e.g., 40-80%).

    • Allow the protein to precipitate for several hours or overnight at 4°C.

    • Collect the precipitate by centrifugation (e.g., 10,000 rpm for 20 min at 4°C).

    • Dissolve the precipitate in a minimal volume of a suitable buffer (e.g., 0.05 M citrate buffer, pH 5.5).

  • Dialysis:

    • Place the redissolved precipitate in a dialysis bag with an appropriate molecular weight cut-off (e.g., 12-14 kDa).

    • Dialyze against the same buffer for 24-48 hours with several buffer changes to remove the ammonium sulfate.

  • Ion-Exchange Chromatography:

    • Equilibrate a DEAE-Sephadex or DEAE-Cellulose column with the starting buffer (e.g., 0.05 M citrate buffer, pH 5.5).

    • Load the dialyzed sample onto the column.

    • Wash the column with the starting buffer to remove unbound proteins.

    • Elute the bound this compound using a linear gradient of NaCl (e.g., 0-1.0 M) in the starting buffer.

    • Collect fractions and assay for this compound activity and protein concentration.

  • Gel Filtration Chromatography (Optional):

    • For further purification, pool the active fractions from the ion-exchange chromatography and concentrate them.

    • Apply the concentrated sample to a Sephadex G-100 or G-200 column equilibrated with a suitable buffer.

    • Elute the proteins with the same buffer and collect fractions.

    • Assay the fractions for this compound activity and protein concentration. Pool the active fractions containing the purified this compound.

This compound Activity Assay (Rhodanine Method)

Objective: To quantify the activity of this compound.

Principle: This spectrophotometric assay is based on the formation of a colored complex (chromogen) between gallic acid (released by the action of this compound on a substrate like methyl gallate) and rhodanine. The absorbance of this complex is measured at 520 nm.

Protocol:

  • Reagents:

    • Substrate solution: 0.01 M methyl gallate in 0.05 M citrate buffer (pH 5.0).

    • Rhodanine solution: 0.667% (w/v) rhodanine in methanol.

    • Potassium hydroxide (KOH) solution: 0.5 N.

    • Gallic acid standards: Prepare a series of known concentrations of gallic acid in 0.05 M citrate buffer (pH 5.0) to generate a standard curve.

  • Enzyme Reaction:

    • In a test tube, mix 0.25 mL of the substrate solution and 0.25 mL of the enzyme sample (appropriately diluted).

    • Prepare a control tube with 0.25 mL of substrate solution and 0.25 mL of buffer.

    • Prepare a blank tube with 0.5 mL of buffer.

    • Incubate all tubes at the optimal temperature (e.g., 30°C) for a specific time (e.g., 10 minutes).

  • Color Development:

    • Stop the reaction by adding 0.3 mL of the methanolic rhodanine solution to each tube.

    • Add 0.2 mL of 0.5 N KOH to each tube and mix well.

    • Dilute the reaction mixture with 4.25 mL of distilled water.

    • Incubate at room temperature for 10 minutes for color development.

  • Measurement:

    • Measure the absorbance of the samples and standards at 520 nm against the blank.

  • Calculation:

    • Determine the amount of gallic acid released in the enzyme reaction using the standard curve.

    • One unit (U) of this compound activity is defined as the amount of enzyme that liberates one micromole of gallic acid per minute under the specified assay conditions.

Regulatory Mechanisms of this compound Production

Understanding the molecular mechanisms that regulate this compound gene expression is crucial for optimizing enzyme production through genetic engineering.

Transcriptional Regulation of this compound in Aspergillus niger

In Aspergillus niger, the expression of genes involved in tannic acid degradation is controlled by a conserved transcriptional activator-repressor module.

  • TanR (Transcriptional Activator): A Zn(II)₂Cys₆ transcriptional activator that is essential for growth on gallic acid and plays a significant role in growth on tannic acid. Deletion of the tanR gene leads to a significant reduction in the expression of this compound and other related genes.

  • TanX (Putative Repressor): A putative repressor protein whose gene is located adjacent to tanR. Deletion of the tanX gene results in the constitutive expression of this compound genes, even in the absence of an inducer.

The presence of inducers like tannic acid or gallic acid is thought to lead to the inactivation or dissociation of the TanX repressor from the promoter regions of this compound genes, allowing the TanR activator to bind and initiate transcription.

Tannase_Regulation cluster_inducer Inducer Presence cluster_regulation Gene Regulation cluster_expression Protein Expression Tannic Acid Tannic Acid TanX TanX (Repressor) Tannic Acid->TanX Inactivates Gallic Acid Gallic Acid Gallic Acid->TanX Inactivates Tannase_Gene This compound Gene TanX->Tannase_Gene Represses TanR TanR (Activator) TanR->Tannase_Gene Activates Tannase_mRNA This compound mRNA Tannase_Gene->Tannase_mRNA Transcription Tannase_Enzyme This compound Enzyme Tannase_mRNA->Tannase_Enzyme Translation

Fig. 1: Transcriptional regulation of this compound in Aspergillus niger.

Experimental Workflow for this compound Research

The following diagram illustrates a typical workflow for the research and development of this compound from microbial sources.

Tannase_Workflow cluster_discovery Discovery Phase cluster_production Production & Purification cluster_characterization Characterization cluster_application Application A Isolation & Screening of Microorganisms B Identification of Potent Strains A->B C Optimization of Fermentation Conditions (SmF/SSF) B->C D Enzyme Production & Extraction C->D E Enzyme Purification (Chromatography) D->E F Enzyme Activity Assay E->F G Biochemical Characterization (pH, Temp, Stability) F->G H Industrial & Pharmaceutical Applications G->H

Fig. 2: A typical experimental workflow for this compound research.

Conclusion

This compound-producing fungi and bacteria represent a valuable resource for various biotechnological applications, particularly in the pharmaceutical and food industries. This guide has provided a comprehensive overview of the key aspects of these microorganisms, including a comparative analysis of their enzyme production capabilities, detailed experimental protocols for their study, and an insight into the molecular regulation of this compound expression. The continued exploration of novel microbial sources and the application of metabolic engineering strategies hold the promise of further enhancing the efficiency and cost-effectiveness of this compound production, thereby expanding its industrial and therapeutic potential.

References

Extracellular vs. intracellular Tannase production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Extracellular vs. Intracellular Tannase Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannin acyl hydrolase (E.C. 3.1.1.20), commonly known as this compound, is a catalytic enzyme of significant industrial interest. It hydrolyzes the ester and depside bonds in hydrolyzable tannins, such as tannic acid, to release gallic acid and glucose.[1][2][3] The applications of this compound are extensive, spanning the food and beverage industry for clarification and flavor improvement, as well as the pharmaceutical and chemical sectors.[4][5] For drug development professionals, the gallic acid produced is a valuable antioxidant and a precursor for synthesizing the antibacterial drug trimethoprim. Furthermore, this compound itself has potential applications in reducing the antinutritional effects of tannins in animal feed.

A critical strategic decision in harnessing this enzyme is its production method. Microorganisms, particularly fungi and bacteria, are the primary sources of this compound, which they can produce either intracellularly (retaining the enzyme within the cell) or extracellularly (secreting it into the culture medium). The choice between these two approaches has profound implications for yield, downstream processing complexity, cost, and overall process efficiency. This guide provides a detailed comparison of extracellular and intracellular this compound production strategies, supported by quantitative data, experimental protocols, and process visualizations to aid researchers in making informed decisions.

Comparative Analysis: Extracellular vs. Intracellular Production

The cellular location of this compound is not uniform across all producing microorganisms and can be influenced by fermentation conditions. While many fungal and bacterial tannases are naturally extracellular, some strains exhibit significant intracellular production.

Extracellular this compound Production

In extracellular production, the enzyme is synthesized within the cell and then secreted into the fermentation broth. This process is typically directed by a signal peptide at the N-terminus of the protein, which targets it for secretion.

Advantages:

  • Simplified Purification: The primary advantage is the significantly simpler downstream processing. The bulk of the enzyme is in the cell-free supernatant, eliminating the need for costly and time-consuming cell disruption. Purification protocols typically begin with the direct processing of the culture broth.

  • Suitability for Continuous Processes: The continuous removal of the product from the broth is more straightforward.

Disadvantages:

  • Lower Volumetric Productivity: Enzyme concentrations in the broth can be lower due to dilution in the large volume of culture medium.

  • Proteolytic Degradation: The secreted enzyme is exposed to extracellular proteases produced by the microorganism, which can lead to degradation and loss of activity.

  • Susceptibility to Environmental Factors: The enzyme is directly exposed to potentially suboptimal pH, temperature, and shearing forces within the fermenter.

Intracellular this compound Production

Intracellular production involves the synthesis and accumulation of this compound within the cytoplasm or periplasmic space of the microorganism.

Advantages:

  • High Enzyme Concentration: The enzyme is concentrated within the cell volume, often leading to higher yields per unit of cell mass. One study on Aspergillus aculeatus DBF 9 found that it produced five times more intracellular enzyme than the extracellular form within 24 hours.

  • Protection from External Environment: The cell membrane protects the enzyme from extracellular proteases and adverse conditions in the culture medium, enhancing its stability during the fermentation phase.

Disadvantages:

  • Complex Downstream Processing: Purification is significantly more complex. It requires an additional, often energy-intensive, cell disruption step (e.g., sonication, high-pressure homogenization, or enzymatic lysis) to release the enzyme.

  • Contamination with Intracellular Components: The crude lysate contains all other soluble intracellular proteins, nucleic acids, and lipids, which complicates subsequent purification steps and can interfere with enzyme activity.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the yields and specific activities achieved through extracellular and intracellular production methods.

Table 1: Examples of Extracellular this compound Production

MicroorganismProduction StrategyEnzyme Activity / YieldSpecific Activity (U/mg)Reference
Aspergillus nigerSolid-State Fermentation43 U/g/min-
Geotrichum cucujoidarumShake Flask (Submerged)4.42 U/mL29.86 (crude), 166.37 (purified)
Klebsiella pneumoniae MTCC 7162Submerged Fermentation3.4 U/mL-
Aspergillus nomius GWA5Submerged Fermentation (Optimized)46.6 U/mL-
Recombinant Pichia pastoris (A. oryzae gene)Fed-batch Culture7000 IU/L-
Recombinant Yarrowia lipolytica (A. melanogenum gene)Shake Flask Culture89.4 U/mL941.4 (purified)

Table 2: Examples of Intracellular this compound Production

MicroorganismProduction StrategyEnzyme Activity / YieldComparison NotesReference
Aspergillus aculeatus DBF 9Liquid Culture~5x higher than extracellularProduced five times more intracellular enzyme within 24h.
Aspergillus nigerSubmerged and Solid-StateExtracellular was 8 to 16 times higherMost activity was expressed extracellularly.
Recombinant E. coli (S. lugdunensis gene)Shake Flask Culture-716 (purified)

Note: Direct comparison is challenging due to variations in strains, fermentation conditions, and assay methods. However, the tables illustrate the range of productivities for each strategy.

Experimental Protocols

Detailed and standardized protocols are crucial for accurately assessing and comparing this compound production.

Protocol 1: this compound Activity Assay (Rhodanine-Based Spectrophotometric Method)

This assay is based on the formation of a chromogen when gallic acid, the product of this compound activity, reacts with rhodanine.

1. Reagents:

  • Substrate: 0.01 M methyl gallate in 0.05 M citrate buffer (pH 5.0).

  • Buffer: 0.05 M Citrate Buffer (pH 5.0).

  • Rhodanine Reagent: 0.667% (w/v) methanolic rhodanine.

  • Potassium Hydroxide (KOH): 0.5 M.

  • Standard: Gallic acid stock solution (1 mg/mL) for creating a standard curve (5-50 µg).

2. Procedure:

  • Set up three tubes: "Test," "Control," and "Blank."

  • Pre-incubate the substrate solution, buffer, and enzyme sample at the reaction temperature (e.g., 30-40°C) for 5-10 minutes.

  • In the "Test" tube, mix 0.25 mL of the enzyme sample with 0.25 mL of the substrate solution.

  • In the "Control" tube, mix 0.25 mL of a heat-denatured enzyme sample with 0.25 mL of the substrate solution.

  • In the "Blank" tube, mix 0.25 mL of the active enzyme sample with 0.25 mL of the citrate buffer (no substrate).

  • Incubate all tubes at the optimal temperature (e.g., 40°C) for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding 0.30 mL of the methanolic rhodanine reagent to all tubes, followed by incubation at room temperature for 5 minutes.

  • Add 4.0 mL of distilled water and 100 µL of 0.5 M KOH. Mix well.

  • After 5-10 minutes, measure the absorbance at 520 nm using a spectrophotometer.

  • Calculate the amount of gallic acid released in the "Test" sample by subtracting the "Control" and "Blank" absorbances and comparing it to the gallic acid standard curve.

3. Definition of Enzyme Activity:

  • One unit (U) of this compound activity is defined as the amount of enzyme required to liberate one micromole of gallic acid per minute under the specified assay conditions.

Protocol 2: Determination of Enzyme Cellular Localization

This protocol allows researchers to quantify and compare the amount of this compound produced intracellularly versus extracellularly.

  • Fermentation: Grow the microorganism in a suitable production medium.

  • Separation of Fractions:

    • Withdraw a known volume of the culture broth.

    • Centrifuge the broth (e.g., at 8,000 rpm for 15 min at 4°C) to separate the supernatant from the cell pellet.

  • Extracellular Fraction:

    • Carefully collect the supernatant. This is the crude extracellular enzyme fraction.

    • Store on ice for immediate assay or freeze for later analysis.

  • Intracellular Fraction:

    • Wash the cell pellet with a suitable buffer (e.g., phosphate or citrate buffer, pH 7.0) to remove any remaining medium. Centrifuge again and discard the supernatant.

    • Resuspend the washed cell pellet in a known volume of the same buffer.

    • Disrupt the cells to release the intracellular contents. Common methods include:

      • Sonication: Apply short bursts on ice to prevent overheating.

      • High-Pressure Homogenization: Pass the cell suspension through a homogenizer.

      • Enzymatic Lysis: Use enzymes like lysozyme (for bacteria) or lyticase (for yeast).

    • Centrifuge the resulting lysate at high speed (e.g., 12,000 rpm for 20 min at 4°C) to pellet the cell debris.

    • The resulting clear supernatant is the crude intracellular enzyme fraction.

  • Activity Measurement:

    • Perform the this compound activity assay (Protocol 1) on both the extracellular and intracellular fractions.

    • Measure the total protein content in both fractions using a standard method like the Bradford assay.

    • Calculate and compare the total activity (U/mL of culture) and specific activity (U/mg of protein) for both fractions.

Mandatory Visualizations

Workflow for this compound Production and Localization

The following diagram illustrates the experimental workflow for separating and analyzing extracellular and intracellular this compound fractions.

G Workflow for Enzyme Localization cluster_start cluster_process cluster_extra Extracellular Path cluster_intra Intracellular Path Start Microbial Culture Centrifuge Centrifugation (Separate Cells & Broth) Start->Centrifuge Supernatant Collect Supernatant (Crude Extracellular Enzyme) Centrifuge->Supernatant Liquid Phase Pellet Collect Cell Pellet Centrifuge->Pellet Solid Phase AssayExtra This compound Activity Assay Supernatant->AssayExtra Wash Wash & Resuspend Cells Pellet->Wash Lysis Cell Disruption (e.g., Sonication) Wash->Lysis Centrifuge2 Centrifugation (Remove Debris) Lysis->Centrifuge2 Lysate Collect Supernatant (Crude Intracellular Enzyme) Centrifuge2->Lysate AssayIntra This compound Activity Assay Lysate->AssayIntra

Caption: Experimental workflow for separating and assaying extracellular and intracellular enzyme fractions.

Comparative Purification Workflow

This diagram contrasts the purification pipelines for extracellular and intracellular this compound, highlighting the critical cell lysis step required for the latter.

G Comparative Purification Workflow cluster_extra Extracellular this compound Purification cluster_intra Intracellular this compound Purification E_Start Culture Supernatant E_Concentrate Concentration (e.g., Ultrafiltration) E_Start->E_Concentrate E_Chrom Chromatography (Ion Exchange, Gel Filtration) E_Concentrate->E_Chrom E_Pure Purified Extracellular this compound E_Chrom->E_Pure I_Start Cell Pellet I_Lysis Cell Disruption (CRITICAL STEP) I_Start->I_Lysis I_Clarify Clarification (Centrifugation) I_Lysis->I_Clarify I_Lysate Crude Cell-Free Lysate I_Clarify->I_Lysate I_Concentrate Concentration / Precipitation I_Lysate->I_Concentrate I_Chrom Chromatography (Ion Exchange, Gel Filtration) I_Concentrate->I_Chrom I_Pure Purified Intracellular this compound I_Chrom->I_Pure

Caption: Purification pipelines for extracellular vs. intracellular this compound.

This compound Gene Regulation Pathway

This diagram illustrates a simplified model for the induction of this compound gene expression by tannic acid in a fungal cell.

G Simplified this compound Induction Pathway cluster_cell Fungal Cell Inducer Tannic Acid (Inducer) TF Transcription Factor (Inactive) Inducer->TF binds & activates TF_active Transcription Factor (Active) Gene This compound gene (tanA) TF_active->Gene binds to promoter mRNA mRNA Gene->mRNA Transcription Protein This compound Protein mRNA->Protein Translation Secreted Secreted this compound Protein->Secreted Secretion (if extracellular) Glucose Glucose (Repressor) Glucose->Gene represses transcription (catabolite repression)

Caption: Model of tannic acid induction and glucose repression of the this compound gene.

Genetic Engineering and Recombinant Production

Modern biotechnology offers powerful tools to overcome the limitations of native production systems. A common strategy is to clone the gene encoding a desired this compound and express it in a robust, well-characterized host system like the yeast Pichia pastoris or the bacterium Escherichia coli.

This approach offers several advantages:

  • Forced Extracellular Expression: An intracellular enzyme can be converted into an extracellular one by fusing its coding sequence with a gene for a secretion signal peptide, such as the α-mating factor from Saccharomyces cerevisiae. This combines the high expression levels of a recombinant system with the simplified purification of an extracellular product.

  • Vastly Increased Yields: Expression hosts like P. pastoris are capable of achieving extremely high cell densities and protein secretion levels, often surpassing the yields of the native organism by orders of magnitude.

  • Simplified Genetics: Working with genetically tractable hosts allows for easier optimization of expression and production conditions.

Conclusion and Strategic Recommendations

The decision between pursuing extracellular or intracellular this compound production is a trade-off between upstream yield and downstream processing complexity.

  • Extracellular production is generally the preferred strategy for industrial-scale applications. The avoidance of cell disruption significantly reduces equipment costs, energy consumption, and processing time. The most promising path for large-scale production is often the development of a recombinant system (e.g., Pichia pastoris) that is engineered to secrete high levels of a thermostable and efficient this compound.

  • Intracellular production may be advantageous in specific scenarios. For initial research, laboratory-scale enzyme characterization, or if an enzyme is inherently unstable when secreted, intracellular expression can provide a more protected environment and a higher initial concentration of active enzyme. In cases where a native organism produces vastly more intracellular this compound, this route may be explored, but the challenges and costs of purification at scale must be carefully considered.

Ultimately, the optimal strategy depends on the specific goals of the research or production campaign. For drug development and industrial biotechnology, where scalability and cost-effectiveness are paramount, efforts should be focused on optimizing or engineering efficient extracellular secretion systems.

References

An In-depth Technical Guide to the Structural Domains and Active Site of Tannase

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is a commercially significant enzyme that catalyzes the hydrolysis of ester and depside bonds within hydrolyzable tannins, such as tannic acid, to release gallic acid and glucose.[1][2][3] Its broad applications in the food, beverage, pharmaceutical, and chemical industries have driven extensive research into its structure and function.[4][5] Understanding the molecular architecture, specifically its structural domains and the intricacies of its active site, is paramount for protein engineering efforts aimed at enhancing its stability, specificity, and catalytic efficiency. This guide provides a detailed examination of the canonical structural features of this compound, the composition of its active site, and the experimental methodologies employed to elucidate these characteristics.

Structural Domains of this compound

This compound belongs to the α/β-hydrolase superfamily, characterized by a conserved core domain. The three-dimensional structure, most notably elucidated for this compound from Lactobacillus plantarum, reveals a sophisticated architecture composed of two primary domains. While variations exist between fungal, yeast, and bacterial tannases, this two-domain organization is a recurring theme.

The α/β-Hydrolase Domain (Catalytic Core)

The α/β-hydrolase domain constitutes the catalytic heart of the enzyme. In L. plantarum this compound, which consists of 489 amino acid residues, this domain is formed by residues 4-204 and 396-469. Its structure is a complex arrangement of two nine-stranded β-sheets flanked by α-helices. This fold is typical for serine hydrolases and houses the essential catalytic machinery, including the active site triad.

The Lid/Cap Domain

Inserted within the α/β-hydrolase fold is a large "lid" or "cap" domain. In L. plantarum this compound, this domain comprises residues 205–395 and is predominantly helical, composed of seven α-helices and two small β-sheets. The lid domain covers the active site, forming a tunnel that guides the substrate towards the catalytic residues. This domain plays a crucial role in substrate specificity and binding. Structural studies on fungal this compound from Aspergillus niger also confirm the presence of a typical α/β-hydrolase-fold domain with a large inserted cap domain, which together create a bowl-shaped structure.

Structural Diversity Across Species

While the two-domain architecture is a common feature, the properties of this compound vary significantly between species. Fungal tannases are often glycoproteins, a post-translational modification that appears to be absent in bacteria. Molecular weights can range from 46.5 to over 300 kDa, with some enzymes existing as monomers and others as multimeric complexes. For instance, this compound from Aspergillus oryzae is a monomeric protein with a molecular mass of 106 kDa, whereas the enzyme from Rhodococcus sp. and L. plantarum contains two subunits.

Caption: Fig. 1: General Domain Architecture of this compound.

The Active Site and Catalytic Mechanism

The active site of this compound is a meticulously organized pocket located at the interface of the α/β-hydrolase and lid domains, where the hydrolysis of ester and depside bonds occurs.

The Catalytic Triad

The catalytic activity of this compound relies on a classical catalytic triad of amino acid residues. In bacterial this compound from L. plantarum, this triad is composed of Ser163, Asp419, and His451. Similarly, in the fungal this compound from A. niger, the triad consists of Ser206, His485, and Asp439. Mutation of any of these three residues almost completely abolishes enzyme activity, confirming their essential role. The catalytic serine is located within a highly conserved pentapeptide motif, Gly-X-Ser-X-Gly, which is a hallmark of the serine hydrolase family.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The His451 residue, stabilized by Asp419, acts as a general base, abstracting a proton from the hydroxyl group of Ser163.

  • Acyl-Enzyme Intermediate: The now highly nucleophilic Ser163 attacks the carbonyl carbon of the substrate's ester bond, forming a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole."

  • Product Release: The intermediate collapses, releasing the first product (e.g., glucose) and forming a covalent acyl-enzyme intermediate.

  • Deacylation: A water molecule enters the active site, is activated by His451, and hydrolyzes the acyl-enzyme intermediate, releasing the second product (gallic acid) and regenerating the free enzyme.

Substrate Binding Site and Specificity

Substrate recognition is governed by a network of hydrogen bonds. When the galloyl moiety of a substrate binds, its carboxyl group interacts with the catalytic triad. Concurrently, the three hydroxyl groups of the galloyl group form a distinct hydrogen-bonding network with other key residues. In L. plantarum, these residues include Asp421, Lys343, and Glu357. In A. niger, residues Gln238, Gln239, and His242 from the cap domain are involved in binding the hydroxyl groups.

A flexible loop structure known as the "flap," which connects the β8 and β9 sheets, is also critical for function. This flap helps guide the substrate into the active site and enhances binding by forming additional interactions.

Catalytic_Triad Fig. 2: this compound Catalytic Triad Interaction Ser163 Ser163 (Nucleophile) Substrate Substrate (Ester Bond) Ser163->Substrate Nucleophilic Attack His451 His451 (General Base) His451->Ser163 Activates (H+ abstraction) Asp419 Asp419 (Stabilizer) Asp419->His451 Orients & Stabilizes

Caption: Fig. 2: this compound Catalytic Triad Interaction.

Data Presentation

Quantitative data on this compound from various sources are summarized below for comparative analysis.

Table 1: Structural Properties of this compound from Various Sources

Organism Molecular Weight (kDa) Subunits Glycosylation Source(s)
Lactobacillus plantarum ~52 Monomer/Dimer No
Aspergillus oryzae 106 - 300 Monomer/Hetero-octamer Yes
Aspergillus niger 45 - 168 Monomer Yes
Bacillus subtilis - - No

| Saccharomyces cerevisiae | - | - | Yes | |

Table 2: Active Site Residues of this compound from Different Organisms

Organism Catalytic Triad Key Substrate-Binding Residues Source(s)
Lactobacillus plantarum Ser163, Asp419, His451 Lys343, Glu357, Asp421
Aspergillus niger Ser206, Asp439, His485 Gln238, Gln239, His242, Ser441
Aspergillus oryzae (FaeB) Ser203, Asp417, His457 -

| Clostridium butyricum (CbTan2) | Ser175, Asp439, His471 | - | |

Table 3: Selected Kinetic Parameters of this compound

Organism Substrate Km (mM) Vmax (U/mL) kcat (s-1) Source(s)
Aspergillus oryzae Tannic Acid 4.13 3507 (U/mg) 551.4
Aspergillus tamarii Tannic Acid 0.092 83.33 -
Saccharomyces cerevisiae Tannic Acid 1.74 54.35 -

| Geotrichum cucujoidarum | Tannic Acid | 2.9 | 0.34 | 102 | |

Experimental Protocols

The structural and functional characterization of this compound relies on a suite of established biochemical and biophysical techniques.

Protein Expression and Purification
  • Gene Cloning and Expression: The gene encoding this compound is typically cloned into an expression vector. Recombinant expression is often performed in hosts like Escherichia coli or Pichia pastoris.

  • Fermentation and Induction: The host organism is cultured under optimal conditions. This compound expression is often inducible, triggered by the addition of tannic acid or its derivatives to the culture medium.

  • Purification: The enzyme is purified from the cell lysate or culture supernatant. A common protocol involves:

    • Ammonium Sulphate Precipitation: Initial concentration of the crude enzyme extract.

    • Chromatography: Sequential steps of gel filtration (e.g., Sephadex G-100/G-200) and ion-exchange chromatography (e.g., DEAE-Sepharose) are used to achieve high purity.

    • Purity Assessment: Purity is confirmed using SDS-PAGE, which also allows for the estimation of the subunit molecular weight.

Structure Determination via X-ray Crystallography
  • Crystallization: The purified protein is concentrated and subjected to crystallization screening under various conditions (pH, precipitant, temperature) to obtain high-quality, single crystals.

  • Data Collection: Crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. The three-dimensional structure is then built and refined to high resolution (e.g., 1.80 Å for L. plantarum this compound). This method was used to solve the first crystal structures of both bacterial and fungal tannases.

Functional Analysis via Site-Directed Mutagenesis

This technique is indispensable for confirming the roles of specific amino acid residues.

  • Primer Design: Primers containing the desired nucleotide mismatch are designed to target the codon of the amino acid to be mutated (e.g., changing the serine codon in the catalytic triad to an alanine codon).

  • Mutagenesis PCR: PCR is performed using the expression plasmid as a template and the mutagenic primers to create a new plasmid containing the mutation.

  • Transformation and Sequencing: The mutant plasmid is transformed into a host strain, and the mutation is confirmed by DNA sequencing.

  • Expression and Characterization: The mutant protein is expressed, purified, and its activity is assayed and compared to the wild-type enzyme to determine the impact of the mutation.

SDM_Workflow Fig. 3: Workflow for Site-Directed Mutagenesis Start Identify Target Residue (e.g., Ser163) Design Design Mutagenic Primers (Ser163 -> Ala) Start->Design PCR Perform Mutagenesis PCR (using WT plasmid template) Design->PCR Transform Transform Host Cells (e.g., E. coli) PCR->Transform Verify Verify Mutation (DNA Sequencing) Transform->Verify Express Express & Purify Mutant Protein Verify->Express Assay Enzyme Activity Assay Express->Assay Compare Compare Mutant vs. WT Activity Assay->Compare Conclusion Confirm Residue's Functional Role Compare->Conclusion

Caption: Fig. 3: Workflow for Site-Directed Mutagenesis.

Enzyme Kinetics and Activity Assays
  • Assay Principle: this compound activity is commonly measured spectrophotometrically by quantifying the amount of gallic acid produced from a substrate like tannic acid or methyl gallate. The rhodanine assay is a specific method where gallic acid reacts with rhodanine to form a colored product.

  • Determining Kinetic Parameters: To find Km and Vmax, the initial reaction velocity is measured at a fixed enzyme concentration while varying the substrate concentration.

  • Data Analysis: The data are plotted using a Lineweaver-Burk double reciprocal plot (1/velocity vs. 1/[Substrate]). Km and Vmax are then determined from the x-intercept and y-intercept of the resulting line, respectively. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.

Conclusion

The this compound enzyme is a structurally conserved member of the α/β-hydrolase superfamily, featuring a catalytic hydrolase domain and a regulatory lid domain that together create a highly specific active site. This active site is defined by a canonical Ser-His-Asp catalytic triad and a network of residues crucial for substrate binding and orientation. A comprehensive understanding of this molecular machinery, gained through experimental techniques like X-ray crystallography and site-directed mutagenesis, is fundamental for the rational design of next-generation tannases with enhanced properties for industrial and pharmaceutical applications.

References

Tannase in Plant Physiology and Defense: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is a pivotal enzyme in plant physiology, playing a dual role in both metabolic processes and defense against biotic stressors. As a hydrolase, its primary function is the catalysis of ester and depside bonds within hydrolysable tannins, releasing gallic acid and glucose. This activity is not only integral to developmental processes such as fruit ripening but also serves as a crucial component of the plant's induced defense system against herbivores and pathogens. This guide provides a comprehensive overview of the multifaceted roles of this compound, detailing its biochemical functions, the signaling pathways that regulate its expression, and its mechanism of action in plant defense. Furthermore, it offers detailed experimental protocols for the quantification of this compound activity and gene expression, as well as for assessing its impact on herbivore and pathogen resistance, aiming to equip researchers with the necessary tools to further investigate this important enzyme.

Introduction to this compound

This compound belongs to the family of hydrolases and is instrumental in the degradation of hydrolysable tannins, which are secondary metabolites abundant in many plant species.[1] These tannins are known for their ability to precipitate proteins, which contributes to their defensive properties.[2] The enzymatic action of this compound breaks down complex tannins into simpler, less defensive compounds, a process that is intricately regulated and has significant implications for plant-microbe and plant-herbivore interactions.

Biochemical Function

The primary reaction catalyzed by this compound is the hydrolysis of the ester linkages in gallotannins and ellagitannins.[1] This process yields gallic acid, a precursor for various other secondary metabolites, and a sugar core, typically glucose. The systematic name for this enzyme is tannin acylhydrolase.[1]

Role in Plant Physiology

In addition to its role in defense, this compound is involved in several physiological processes:

  • Fruit Ripening: During fruit maturation, this compound activity can contribute to the reduction of astringency by breaking down tannins, making the fruit more palatable to seed-dispersing animals.[2]

  • Cell Wall Degradation: this compound can assist in the degradation of cell wall components by breaking cross-linking bonds between cell wall polymers, which can be important during growth and development.

This compound in Plant Defense

Tannins are a key component of plant chemical defenses against a wide range of biotic threats. They can act as feeding deterrents to herbivores and inhibit the growth of pathogenic microorganisms. The regulation and activity of this compound are, therefore, critical in modulating these defensive capabilities.

Defense Against Herbivores

Plants can increase the production of tannins in response to herbivory. This induced defense mechanism makes the plant tissues less palatable and harder to digest for insects and other herbivores. The expression of this compound genes has been shown to be rapidly upregulated in response to wounding, suggesting a role in the dynamic regulation of tannin-based defenses. For instance, in members of the Juglandaceae family, this compound genes showed heightened expression in leaves and were quickly up-regulated within hours of leaf injury.

Defense Against Pathogens

Tannins can create a protective barrier against invading pathogens. However, some successful plant pathogens have evolved to produce their own this compound, allowing them to break down these defensive compounds and colonize the plant tissue. This highlights an evolutionary arms race between plants and their pathogens centered around tannin metabolism.

Regulation of this compound Expression

The expression of this compound genes is tightly regulated by complex signaling networks that are activated in response to biotic stress. The jasmonic acid (JA) and salicylic acid (SA) signaling pathways are central to this regulation.

Signaling Pathways

Wounding from herbivore feeding primarily activates the jasmonic acid (JA) pathway . Pathogen infection, particularly by biotrophic pathogens, typically triggers the salicylic acid (SA) pathway . There is significant crosstalk between these two pathways, often of an antagonistic nature, which allows the plant to fine-tune its defense response to specific threats.

The promoters of this compound genes contain specific cis-regulatory elements, such as the W-box and MYB-related motifs , which are binding sites for WRKY and MYB transcription factors , respectively. These transcription factors are key downstream components of the JA and SA signaling cascades.

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// Edges Herbivore_Feeding -> DAMPs [color="#5F6368"]; DAMPs -> Receptor [color="#5F6368"]; Receptor -> MAPK_Cascade [color="#5F6368"]; MAPK_Cascade -> JA_Biosynthesis [color="#5F6368"]; JA_Biosynthesis -> JAZ_Degradation [color="#5F6368"]; JAZ_Degradation -> WRKY_TF [label="Activation", color="#34A853"]; WRKY_TF -> W_Box [style=dashed, arrowhead=none, color="#5F6368"]; W_Box -> Tannase_Gene [style=invis]; WRKY_TF -> Tannase_Gene [label="Binding", color="#4285F4"]; Tannase_Gene -> Tannase_Expression [color="#5F6368"]; } .enddot Figure 1: Simplified wound signaling pathway leading to this compound expression.

// Nodes Pathogen_Attack [label="Pathogen Attack", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAMPs [label="PAMPs\n(e.g., flagellin, chitin)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Pattern Recognition\nReceptor (PRR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_Cascade [label="MAPK Cascade", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SA_Biosynthesis [label="Salicylic Acid (SA)\nBiosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; NPR1_Activation [label="NPR1 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; MYB_WRKY_TF [label="MYB & WRKY\nTranscription Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tannase_Gene [label="this compound Gene", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; MYB_WBox [label="MYB-elements / W-box", shape=plaintext, fontcolor="#5F6368"]; Tannase_Expression [label="this compound Expression", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pathogen_Attack -> PAMPs [color="#5F6368"]; PAMPs -> Receptor [color="#5F6368"]; Receptor -> MAPK_Cascade [color="#5F6368"]; MAPK_Cascade -> SA_Biosynthesis [color="#5F6368"]; SA_Biosynthesis -> NPR1_Activation [color="#5F6368"]; NPR1_Activation -> MYB_WRKY_TF [label="Activation", color="#34A853"]; MYB_WRKY_TF -> MYB_WBox [style=dashed, arrowhead=none, color="#5F6368"]; MYB_WBox -> Tannase_Gene [style=invis]; MYB_WRKY_TF -> Tannase_Gene [label="Binding", color="#4285F4"]; Tannase_Gene -> Tannase_Expression [color="#5F6368"]; } .enddot Figure 2: Simplified pathogen signaling pathway and its influence on this compound expression.

// Nodes JA_Pathway [label="JA Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; SA_Pathway [label="SA Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Herbivore_Defense [label="Herbivore Defense\n(e.g., Tannin production)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Pathogen_Defense [label="Pathogen Defense\n(e.g., PR proteins)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges JA_Pathway -> Herbivore_Defense [color="#34A853"]; SA_Pathway -> Pathogen_Defense [color="#4285F4"]; JA_Pathway -> SA_Pathway [label="Antagonism", arrowhead="tee", color="#EA4335"]; SA_Pathway -> JA_Pathway [label="Antagonism", arrowhead="tee", color="#EA4335"]; } .enddot Figure 3: Antagonistic crosstalk between the Jasmonic Acid (JA) and Salicylic Acid (SA) signaling pathways.

Quantitative Data on this compound Activity and Expression

The activity and expression of this compound vary significantly depending on the plant species, tissue type, and the presence of biotic stressors.

Table 1: this compound Activity in Various Plant Species and Conditions

Plant SpeciesTissueConditionThis compound Activity (U/mL or U/mg protein)Reference
Aspergillus niger ITCC 6514.07(Fungus)Control (Pomegranate Rind)29.25 U/mL
Aspergillus niger ITCC 6514.07(Fungus)+ 1% Tannic Acid101.2 U/mL
Aspergillus niger ITCC 6514.07(Fungus)+ 0.5% Glucose30.8 U/mL
Penicillium montanense URM 6286(Fungus)Optimized SSF41.64 U/mL
Aspergillus glaucus(Fungus)Black Tea Waste SSF5.37 U/mg
Enterococcus faecalis(Bacterium)Submerged Fermentation~9.14 U/mL (Vmax)
Bacillus massiliensis(Bacterium)Optimized Fermentation9.65 U/L
Aspergillus oryzae(Fungus)Solid State Fermentation162.3 U/mL

Table 2: Fold Change in this compound Gene Expression in Response to Wounding in Juglandaceae

GeneTime After InjuryFold Change in ExpressionReference
CcTA13 h~2.5
CcTA23 h~4.0
CiTA1a3 h~3.0
CiTA1b3 h~2.0
CiTA2a3 h~6.0
CiTA2b3 h~2.5

Table 3: Minimum Inhibitory Concentration (MIC) of Tannins and Related Compounds Against Phytopathogens

CompoundPathogenMIC (µM)Reference
PunicalaginAlternaria alternata92.2
PunicalaginBotrytis cinerea92.2
PunicalinAlternaria alternata92.2
PunicalinBotrytis cinerea92.2
Ellagic AcidAlternaria alternata165.4
Ellagic AcidBotrytis cinerea165.4
Gallic AcidAll tested phytopathogens587.8

Experimental Protocols

// Nodes Plant_Material [label="Plant Material\n(Stressed/Control)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tannase_Extraction [label="this compound Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_Extraction [label="Total RNA Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activity_Assay [label="this compound Activity Assay\n(Spectrophotometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cDNA_Synthesis [label="cDNA Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; qPCR [label="qPCR Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis_Activity [label="Calculate this compound Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis_Expression [label="Calculate Relative\nGene Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Plant_Material -> Tannase_Extraction [color="#5F6368"]; Plant_Material -> RNA_Extraction [color="#5F6368"]; Tannase_Extraction -> Activity_Assay [color="#5F6368"]; RNA_Extraction -> cDNA_Synthesis [color="#5F6368"]; Activity_Assay -> Data_Analysis_Activity [color="#5F6368"]; cDNA_Synthesis -> qPCR [color="#5F6368"]; qPCR -> Data_Analysis_Expression [color="#5F6368"]; } .enddot Figure 4: General experimental workflow for analyzing this compound activity and gene expression.

Protocol for this compound Activity Assay (Rhodanine Method)

This method is based on the formation of a chromogen between gallic acid, released by this compound activity, and rhodanine.

Materials:

  • 0.01 M Methyl gallate in 0.05 M citrate buffer (pH 5.0)

  • 0.05 M Citrate buffer (pH 5.0)

  • 0.667% (w/v) Methanolic rhodanine

  • 0.5 M KOH

  • Plant tissue extract (crude enzyme)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture by combining 0.25 mL of 0.01 M methyl gallate and 0.25 mL of the plant tissue extract.

  • Incubate the mixture at 30°C for 10 minutes.

  • Stop the reaction by adding 0.3 mL of methanolic rhodanine.

  • After 5 minutes at room temperature, add 0.2 mL of 0.5 M KOH.

  • Dilute the reaction mixture with 4.0 mL of distilled water.

  • Incubate at 30°C for 10 minutes.

  • Measure the absorbance at 520 nm against a blank.

  • A control reaction should be run where the enzyme is added after the addition of KOH.

  • One unit of this compound activity is defined as the amount of enzyme that liberates 1 µmol of gallic acid per minute under the assay conditions.

Protocol for this compound Gene Expression Analysis (RT-qPCR)

This protocol outlines the steps for quantifying the relative expression of this compound genes using Reverse Transcription-Quantitative Polymerase Chain Reaction.

Materials:

  • Total RNA extracted from plant tissue

  • DNase I

  • Reverse transcriptase kit

  • SYBR Green PCR Master Mix

  • Gene-specific primers for this compound and a reference gene (e.g., actin)

  • qPCR instrument

Procedure:

  • RNA Extraction and DNase Treatment: Extract total RNA from plant tissue using a suitable method. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing diluted cDNA, SYBR Green PCR Master Mix, and forward and reverse primers for the this compound gene and the reference gene.

  • qPCR Program: Run the qPCR with the following typical conditions: an initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 55-60°C for 30 seconds.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.

Protocol for Insect Feeding Bioassay (Leaf Disk Method)

This bioassay assesses the antifeedant properties of tannins on herbivorous insects.

Materials:

  • Fresh plant leaves

  • Herbivorous insects (e.g., Spodoptera litura larvae)

  • Tannic acid solutions of varying concentrations

  • Petri dishes

  • Filter paper

Procedure:

  • Cut uniform leaf disks from fresh plant leaves using a cork borer.

  • Treat the leaf disks with different concentrations of tannic acid solution. A control group should be treated with the solvent only.

  • Allow the solvent to evaporate completely.

  • Place one treated leaf disk and one control leaf disk in a Petri dish lined with moist filter paper.

  • Introduce one insect larva into each Petri dish.

  • After a set period (e.g., 24 or 48 hours), measure the area of each leaf disk consumed.

  • Calculate the feeding deterrence index to quantify the antifeedant effect.

Protocol for Pathogen Growth Inhibition Assay (Agar Well Diffusion Method)

This assay determines the antimicrobial activity of plant extracts containing tannins against phytopathogens.

Materials:

  • Plant extract containing tannins

  • Phytopathogen culture (e.g., Botrytis cinerea)

  • Appropriate agar medium (e.g., Potato Dextrose Agar)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Prepare agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates with the phytopathogen.

  • Create wells in the agar using a sterile cork borer.

  • Add a specific volume of the plant extract to each well. A control well should contain the solvent used for extraction.

  • Incubate the plates under conditions suitable for the growth of the pathogen.

  • After incubation, measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

  • The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the extract.

Conclusion

This compound is a multifaceted enzyme with significant implications for both the basic physiology and the defensive capabilities of plants. Its role in modulating tannin levels makes it a key player in the intricate interactions between plants and their biotic environment. A thorough understanding of its regulation and function is essential for developing novel strategies for crop protection and for the potential biotechnological applications of this enzyme. The protocols and data presented in this guide offer a solid foundation for researchers to further explore the fascinating biology of plant this compound.

References

The Industrial Versatility of Tannase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Tannin acyl hydrolase (EC 3.1.1.20), commonly known as tannase, is a robust hydrolytic enzyme that catalyzes the breakdown of ester and depside bonds within hydrolysable tannins, such as tannic acid, and gallic acid esters.[1][2] This catalytic action releases simpler molecules, primarily gallic acid and glucose, making this compound a highly valuable biocatalyst in a multitude of industrial sectors.[3][4] Predominantly sourced from microorganisms like fungi (e.g., Aspergillus, Penicillium) and bacteria (e.g., Lactobacillus, Klebsiella), microbial tannases are preferred for industrial applications due to their stability and amenability to large-scale production.[5] This guide provides an in-depth review of the core industrial applications of this compound, presenting quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and drug development professionals.

Core Industrial Applications

This compound has found extensive applications in the food, beverage, pharmaceutical, chemical, and animal feed industries. Its primary function across these sectors is the targeted degradation of tannins—polyphenolic compounds that often act as anti-nutritional factors, cause undesirable haze and bitterness in beverages, and pose environmental challenges in industrial effluents.

Food and Beverage Industry

The ability of this compound to modify or eliminate tannins is heavily exploited in food and beverage processing to enhance product quality, flavor, and stability.

  • Tea and Coffee Production: In the manufacturing of instant and cold-brewed teas, tannins can complex with caffeine and catechins, leading to the formation of insoluble "tea cream" or "browning" upon cooling. This compound treatment hydrolyzes the galloyl groups on catechins, preventing this precipitation and ensuring the beverage remains clear and visually appealing.

  • Fruit Juice Clarification: The presence of tannins in fruit juices, such as those from grapes, apples, and pomegranates, contributes to astringency and the formation of haze, which deteriorates quality. This compound is used to hydrolyze these tannins, resulting in a significant reduction in bitterness and turbidity. Treatment of aonla (myrobalan) juice with immobilized this compound has been shown to remove 68.8% of tannins. Similarly, apple juice clarification can reach up to 80% after incubation with a this compound and gelatin mixture.

  • Beer and Wine Stabilization: Tannins in beer and wine can form complexes with proteins, leading to chill-haze formation when the beverages are cooled. This compound is employed as a clarifying agent to degrade these tannins, preventing haze and improving the stability and flavor of the final product. A study using this compound from Klebsiella pneumoniae reduced the initial tannin content of beer by 46.47%.

Pharmaceutical and Chemical Industries

The hydrolytic capability of this compound is pivotal in the synthesis of high-value chemicals and the treatment of industrial waste.

  • Gallic Acid Production: One of the most significant commercial applications of this compound is the production of gallic acid (3,4,5-trihydroxybenzoic acid) from inexpensive, tannin-rich agricultural byproducts. Gallic acid is a crucial precursor for the synthesis of the broad-spectrum antibacterial drug trimethoprim and is also used to produce antioxidants like propyl gallate for the food and cosmetics industries. This enzymatic process is an eco-friendly alternative to traditional acid hydrolysis, which generates toxic effluents.

  • Wastewater Treatment: Effluents from industries such as tanneries are heavily laden with tannins, which are toxic and resistant to microbial degradation. This compound is used in bioremediation processes to hydrolyze these tannins, reducing the effluent's toxicity and making it more amenable to subsequent biological treatments. This enzymatic approach minimizes the environmental impact and operational costs associated with chemical treatments.

Animal Feed Industry

Tannins are considered anti-nutritional factors in animal feed as they bind to proteins and digestive enzymes, reducing nutrient digestibility and overall animal performance. Treating tannin-rich feedstuffs with this compound breaks down these compounds, improving the nutritional value of the feed. This leads to better nutrient absorption, particularly of proteins, and can convert live-weight loss to gain in ruminants consuming high-tannin forage.

Quantitative Data on this compound Applications

The following tables summarize key performance metrics for this compound across its primary industrial applications.

ApplicationBeverageEnzyme SourceTreatment ConditionsTannin Reduction (%)Haze Reduction / Clarification (%)Reference
Juice Clarification Orange JuiceKlebsiella pneumoniae4.5 U/mL, 35°C, 3.5 h42.45-
Apple JuiceSerratia marcescens253 U/mL enzyme + gelatin, RT, 8 h~50% (after 5h)80
Aonla (Myrobalan) JuiceAspergillus niger (immobilized)15 beads (36.6 U), 37°C, 3 h68.8-
Beer & Tea Treatment BeerKlebsiella pneumoniae4.5 U/mL, 30°C, 3.5 h46.47Clarified
Tea ExtractKlebsiella pneumoniae6.0 U/mL, 35°C, 3 h55Solubilized

Table 1: Efficacy of this compound in Beverage Processing. This table highlights the significant reduction in tannin content and haze achieved by enzymatic treatment in various beverages.

SubstrateEnzyme SourceFermentation TypeOptimal ConditionsThis compound YieldReference
Tamarind Seed PowderAspergillus flavusSubmerged (SmF)3.22% Tannic Acid, 35.1°C, pH 5.4, 96 h139.3 U/mL
Pomegranate Rind PowderAspergillus nigerSubmerged (SmF)4% Substrate, 37°C, pH 5.0, 72 h101.2 U/mL (with 1% tannic acid inducer)
Agroindustrial WastesPenicillium montanenseSolid-State (SSF)3.5% Tannic Acid, 70% moisture, 72 h41.64 U/mL
Tannic Acid & Sodium NitrateAspergillus nigerSubmerged (SmF)5% Tannic Acid, 0.8% NaNO₃, pH 5.0, 48 h19.7 U/mL

Table 2: Microbial Production of this compound. This table summarizes various fermentation strategies and the resulting enzyme yields from different microbial sources and substrates.

ApplicationSupport MatrixImmobilization MethodImmobilization Yield (%)Operational Stability (after 7 cycles)Reference
General PurposeDEAE-Sephadex A-50Ionic Binding91.555.7
Calcium AlginateEntrapment79.361.7
ChitinAdsorption/Covalent Binding34.588.0
Tannery Effluent TreatmentCalcium AlginateEntrapment100-

Table 3: this compound Immobilization for Industrial Use. This table compares different support materials and methods for immobilizing this compound, a critical step for enabling enzyme reuse and continuous processing.

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing this compound applications in a research or industrial setting.

Protocol 1: Standard this compound Activity Assay (Rhodanine Method)

This colorimetric assay measures the amount of gallic acid released from a substrate like methyl gallate or tannic acid.

Materials:

  • Enzyme solution (crude or purified)

  • Substrate: 0.01 M methyl gallate or 0.3% (w/v) tannic acid

  • Buffer: 0.05 M Citrate Buffer (pH 5.0-5.5)

  • Rhodanine solution: 0.667% (w/v) in methanol

  • Potassium hydroxide (KOH) solution: 0.5 M

  • Spectrophotometer and cuvettes

  • Water bath or incubator (30-40°C)

Procedure:

  • Prepare the reaction mixture by combining 0.25 mL of the enzyme solution with 0.25 mL of the substrate solution.

  • Incubate the mixture at the optimal temperature (e.g., 30°C) for a precise duration (e.g., 10 minutes).

  • Stop the reaction by adding 0.3 mL of the methanolic rhodanine solution.

  • Add 0.2 mL of 0.5 M KOH to develop the color. Prepare a control sample by adding the enzyme after the KOH.

  • Dilute the mixture with distilled water (e.g., to a final volume of 5 mL) and incubate at 30°C for 10 minutes.

  • Measure the absorbance of the solution at 520 nm against the control.

  • Quantify the gallic acid released by comparing the absorbance to a standard curve prepared with known concentrations of gallic acid.

  • Definition of Activity: One unit (U) of this compound activity is defined as the amount of enzyme that liberates one micromole of gallic acid per minute under the specified assay conditions.

Protocol 2: Enzymatic Clarification of Fruit Juice

This protocol outlines the steps for reducing tannin content and haze in a fruit juice sample.

Materials:

  • Raw fruit juice (e.g., apple, orange)

  • Purified or partially purified this compound solution of known activity

  • Centrifuge and appropriate tubes

  • Spectrophotometer

  • Reagents for tannin quantification (e.g., Folin-Ciocalteu reagent)

Procedure:

  • Dispense a known volume of raw fruit juice (e.g., 10 mL) into several reaction vessels.

  • Add varying concentrations of the this compound solution (e.g., 1.0 to 6.0 U/mL of juice) to the vessels. Include a control with no enzyme.

  • Incubate the samples at the optimal temperature for the enzyme (e.g., 35°C) for a set time course (e.g., 1 to 8 hours), with gentle agitation.

  • After incubation, terminate the reaction by heat treatment (e.g., 80°C for 5 minutes) or by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) to remove precipitates.

  • Measure Clarification: Assess the clarity of the supernatant by measuring its absorbance at 660 nm. A lower absorbance indicates higher clarity.

  • Measure Tannin Reduction: Quantify the remaining tannin content in the clarified juice using a standard method (e.g., Folin-Ciocalteu) and compare it to the control sample.

  • Calculate the percentage of clarification and tannin reduction to determine the optimal enzyme concentration and incubation time.

Protocol 3: Immobilization of this compound in Calcium Alginate Beads

Immobilization allows for enzyme recovery and reuse, which is critical for cost-effective industrial processes.

Materials:

  • This compound solution

  • Sodium alginate powder

  • Calcium chloride (CaCl₂) solution (e.g., 0.2 M)

  • Distilled water

  • Syringe with a needle or pipette

  • Magnetic stirrer and beaker

Procedure:

  • Prepare a sterile sodium alginate solution (e.g., 2-4% w/v) by slowly dissolving the powder in distilled water while stirring. Allow it to become completely homogenous.

  • Mix the this compound solution thoroughly with the sodium alginate solution. The ratio depends on the desired enzyme loading.

  • Extrude the enzyme-alginate mixture dropwise into the cold CaCl₂ solution using a syringe. Maintain a constant height to ensure uniform bead size.

  • Stir the CaCl₂ solution gently as the drops are added. The droplets will instantly form insoluble calcium alginate beads, entrapping the enzyme within the gel matrix.

  • Leave the beads to harden in the CaCl₂ solution for a specified time (e.g., 1-2 hours) at a low temperature (e.g., 4°C).

  • Collect the immobilized enzyme beads by filtration or decantation.

  • Wash the beads thoroughly with distilled water or buffer to remove any unbound enzyme and excess calcium chloride.

  • Store the beads in buffer at 4°C until use. The immobilization efficiency can be calculated by measuring the residual enzyme activity in the wash solutions and comparing it to the initial activity.

Visualizations of Key Processes

Diagrams created using the DOT language provide clear visual representations of workflows and biochemical reactions central to this compound applications.

Tannase_Catalytic_Reaction TannicAcid Tannic Acid (Hydrolysable Tannin) This compound This compound (Tannin Acyl Hydrolase) TannicAcid->this compound Products This compound->Products Hydrolyzes Ester Bonds GallicAcid Gallic Acid Products->GallicAcid Glucose Glucose Products->Glucose

Caption: Catalytic hydrolysis of tannic acid by the enzyme this compound.

Juice_Clarification_Workflow Start Raw Fruit Juice (High Tannin, Hazy) Addthis compound Add this compound Enzyme Start->Addthis compound Incubation Incubate (Controlled Temp & Time) Addthis compound->Incubation Tannin Hydrolysis Separation Separation (Centrifugation / Filtration) Incubation->Separation End Clarified Juice (Low Tannin, Clear) Separation->End Byproduct Precipitated Tannin-Protein Complexes Separation->Byproduct Gallic_Acid_Production Substrate Tannin-Rich Agro-Industrial Waste Fermentation Microbial Fermentation (e.g., Aspergillus niger) Substrate->Fermentation Hydrolysis Enzymatic Hydrolysis Substrate->Hydrolysis Substrate EnzymeProd This compound Production (Submerged or Solid-State) Fermentation->EnzymeProd EnzymeProd->Hydrolysis Biocatalyst Purification Downstream Processing (Purification) Hydrolysis->Purification Product High-Purity Gallic Acid Purification->Product Enzyme_Immobilization_Process Enzyme Free this compound in Solution Process Immobilization Process (Entrapment / Covalent Bonding) Enzyme->Process Support Porous Support Matrix (e.g., Alginate, Chitin) Support->Process Result Immobilized this compound (Reusable Biocatalyst) Process->Result

References

Methodological & Application

Application Notes and Protocols for Tannase Activity Assay Using the Rhodanine Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is an enzyme that catalyzes the hydrolysis of ester and depside bonds in hydrolyzable tannins, such as tannic acid, to release gallic acid and glucose. This enzyme has significant applications in the food, beverage, pharmaceutical, and chemical industries. Accurate measurement of this compound activity is crucial for process optimization, quality control, and research and development.

The rhodanine method is a sensitive and specific spectrophotometric assay for determining this compound activity.[1][2][3] It is based on the quantification of gallic acid, a product of this compound-mediated hydrolysis.[4] This application note provides a detailed protocol for the determination of this compound activity using the rhodanine method.

Principle of the Assay

The rhodanine method is a colorimetric assay that specifically quantifies gallic acid.[5] The enzymatic reaction involves the hydrolysis of a suitable substrate, such as methyl gallate or tannic acid, by this compound to produce gallic acid. The liberated gallic acid then reacts with rhodanine (2-thio-4-ketothiazolidine) in an alkaline medium to form a colored chromogen. The intensity of the color, which is directly proportional to the amount of gallic acid produced, is measured spectrophotometrically at 520 nm.

Signaling Pathways and Experimental Workflows

Chemical Reaction Mechanism

The following diagram illustrates the chemical reaction between gallic acid and rhodanine to form the colored product.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product GallicAcid Gallic Acid reaction_intermediate GallicAcid->reaction_intermediate Rhodanine Rhodanine Rhodanine->reaction_intermediate KOH KOH (Alkaline Medium) KOH->reaction_intermediate Catalyzes Chromogen Colored Chromogen (Absorbance at 520 nm) reaction_intermediate->Chromogen + H₂O

Caption: Chemical reaction of gallic acid with rhodanine.

Experimental Workflow

The diagram below outlines the major steps involved in the this compound activity assay using the rhodanine method.

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_color_dev Color Development cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Rhodanine, KOH) mix Mix Enzyme and Substrate prep_reagents->mix prep_enzyme Prepare Enzyme Sample prep_enzyme->mix incubate Incubate at Controlled Temperature and Time mix->incubate add_rhodanine Add Methanolic Rhodanine incubate->add_rhodanine add_koh Add KOH add_rhodanine->add_koh incubate_color Incubate for Color Development add_koh->incubate_color measure_abs Measure Absorbance at 520 nm incubate_color->measure_abs calculate Calculate this compound Activity measure_abs->calculate std_curve Prepare Gallic Acid Standard Curve std_curve->calculate

Caption: Experimental workflow for the rhodanine-based this compound assay.

Experimental Protocols

Reagents and Materials
  • Citrate Buffer (0.05 M, pH 5.0): Dissolve 10.5 g of citric acid monohydrate in 800 mL of deionized water. Adjust the pH to 5.0 with 1 M NaOH and bring the final volume to 1 L with deionized water.

  • Substrate Solution (0.01 M Methyl Gallate): Dissolve 0.184 g of methyl gallate in 100 mL of 0.05 M citrate buffer (pH 5.0). Prepare fresh daily.

  • Methanolic Rhodanine (0.667% w/v): Dissolve 0.667 g of rhodanine in 100 mL of methanol.

  • Potassium Hydroxide (KOH) Solution (0.5 M): Dissolve 2.8 g of KOH in 100 mL of deionized water.

  • Gallic Acid Standard Stock Solution (1 mg/mL): Dissolve 100 mg of gallic acid in 100 mL of deionized water.

  • Enzyme Solution: Prepare a suitably diluted solution of the this compound enzyme in 0.05 M citrate buffer (pH 5.0).

  • Spectrophotometer capable of measuring absorbance at 520 nm.

  • Water bath or incubator.

  • Test tubes and pipettes.

  • Vortex mixer.

Preparation of Gallic Acid Standard Curve
  • Prepare a series of gallic acid standards with concentrations ranging from 0.125 mM to 4 mM in deionized water from the stock solution.

  • To 0.5 mL of each standard solution, add 0.3 mL of methanolic rhodanine (0.667% w/v).

  • After 5 minutes, add 0.2 mL of 0.5 M KOH.

  • Dilute the reaction mixture with 4.0 mL of distilled water and incubate at 30°C for 10 minutes.

  • Measure the absorbance at 520 nm against a blank containing all reagents except gallic acid.

  • Plot the absorbance values against the corresponding gallic acid concentrations to generate a standard curve.

This compound Activity Assay Protocol
  • In a test tube, mix 0.25 mL of the enzyme solution with 0.25 mL of 0.01 M methyl gallate solution.

  • Incubate the reaction mixture at 30°C for 10 minutes.

  • Stop the enzymatic reaction by adding 0.3 mL of methanolic rhodanine (0.667% w/v).

  • After 5 minutes at room temperature, add 0.2 mL of 0.5 M KOH to the mixture.

  • Prepare a control tube by adding the enzyme solution after the addition of KOH.

  • Prepare a blank tube containing the buffer instead of the enzyme solution.

  • Add 4.0 mL of distilled water to all tubes and incubate at 30°C for 10 minutes for color development.

  • Measure the absorbance of the test and control samples at 520 nm against the blank.

Data Presentation

Calculation of this compound Activity

One unit (U) of this compound activity is defined as the amount of enzyme required to liberate 1 µmol of gallic acid per minute under the specified assay conditions.

The activity can be calculated using the following formula:

Enzyme Activity (U/mL) = (µmol of gallic acid released) / (incubation time (min) x volume of enzyme (mL))

The amount of gallic acid released is determined from the standard curve.

Quantitative Data Summary
ParameterValueReference
Assay Sensitivity Up to 5 nmol of gallic acid
Assay Precision 1.7% relative standard deviation
Wavelength (λmax) 520 nm
Effect of Metal Ions on this compound Activity

The activity of this compound can be influenced by the presence of various metal ions. The following table summarizes the inhibitory effects of different metal ions on this compound activity from Aspergillus niger.

Metal Ion (1.0 mM)Inhibition of this compound Activity (%)
ZnCl₂Inhibitory
CaCl₂Maximum Inhibition
MnCl₂Minimum Inhibition
AgNO₃Inhibitory
MgCl₂Inhibitory
BaCl₂Inhibitory

Note: The exact percentage of inhibition may vary depending on the enzyme source and experimental conditions.

Kinetic Parameters of this compound

The rhodanine method can be used to determine the kinetic parameters of this compound.

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (µmol/min)Reference
Aspergillus nigerMethyl Gallate0.01233.3
Geotrichum cucujoidarumTannic Acid2.90.34 U/mL

Conclusion

The rhodanine method provides a reliable, sensitive, and convenient approach for the determination of this compound activity. Its specificity for gallic acid ensures accurate measurements, making it a valuable tool for researchers, scientists, and professionals in drug development and other relevant industries. Adherence to the detailed protocol and careful preparation of reagents are essential for obtaining reproducible results.

References

Application Notes & Protocols for the Spectrophotometric Determination of Tannase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of tannase (tannin acyl hydrolase, EC 3.1.1.20) activity using spectrophotometric methods. This compound is a commercially significant enzyme that catalyzes the hydrolysis of ester and depside bonds in hydrolyzable tannins, such as tannic acid, to produce gallic acid and glucose.[1] Its applications are widespread, ranging from the food and beverage industry for clarifying juices and wines to the pharmaceutical sector for the synthesis of the antioxidant propyl gallate and the antibacterial drug trimethoprim.[1][2] Accurate and reproducible methods for measuring this compound activity are crucial for enzyme characterization, process optimization, and quality control.

Two primary spectrophotometric methods are detailed below: the rhodanine-based assay, which measures the formation of a colored product from gallic acid, and a UV spectrophotometric method that directly measures the substrate (tannic acid) depletion or product (gallic acid) formation.

Method 1: Rhodanine-Based Chromogenic Assay for this compound Activity

This is a sensitive and widely used method based on the formation of a chromogen between gallic acid, a product of this compound activity, and rhodanine (2-thio-4-ketothiazolidine).[3] The resulting colored complex is measured spectrophotometrically at 520 nm. Methyl gallate is a commonly used substrate for this assay.

Principle

This compound hydrolyzes a suitable substrate, such as methyl gallate or tannic acid, to release gallic acid. The liberated gallic acid then reacts with rhodanine in an alkaline solution to form a colored product, which can be quantified by measuring its absorbance at 520 nm. The intensity of the color is directly proportional to the amount of gallic acid produced and, therefore, to the this compound activity.

Experimental Protocol

Materials and Reagents:

  • Enzyme Solution: A suitably diluted sample containing this compound activity.

  • Substrate Solution (0.01 M Methyl Gallate): Dissolve the appropriate amount of methyl gallate in 0.05 M citrate buffer (pH 5.0).

  • Citrate Buffer (0.05 M, pH 5.0): Prepare by mixing appropriate volumes of 0.05 M citric acid and 0.05 M sodium citrate solutions.

  • Rhodanine Solution (0.667% w/v): Dissolve 0.667 g of rhodanine in 100 mL of methanol.

  • Potassium Hydroxide (KOH) Solution (0.5 N): Prepare by dissolving 2.805 g of KOH in 100 mL of distilled water.

  • Gallic Acid Standard Solutions: Prepare a series of standard solutions of gallic acid (e.g., 0-100 µM) in 0.05 M citrate buffer (pH 5.0) for generating a standard curve.

  • Spectrophotometer capable of measuring absorbance at 520 nm.

  • Water bath or incubator set to the desired reaction temperature (e.g., 30°C or 37°C).

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine 0.25 mL of the enzyme solution with 0.25 mL of the 0.01 M methyl gallate substrate solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific period (e.g., 5-15 minutes).

  • Color Development:

    • Add 0.3 mL of the 0.667% methanolic rhodanine solution to the reaction mixture and incubate for 5 minutes at room temperature.

    • Add 0.2 mL of 0.5 M KOH solution to the mixture.

  • Final Incubation and Measurement: Add 4.0 mL of distilled water, mix well, and incubate for 10 minutes at 30°C for color stabilization. Measure the absorbance at 520 nm against a blank.

  • Blank Preparation: A control reaction should be prepared where the enzyme is added after the addition of KOH to account for any non-enzymatic hydrolysis or interfering substances.

  • Standard Curve: Prepare a standard curve by reacting known concentrations of gallic acid with rhodanine and KOH following the same procedure.

  • Calculation of this compound Activity: Determine the concentration of gallic acid released in the enzymatic reaction from the standard curve. One unit of this compound activity is typically defined as the amount of enzyme that liberates one micromole of gallic acid per minute under the specified assay conditions.

Logical Workflow for Rhodanine-Based Assay

Rhodanine_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Buffers, Rhodanine, KOH) B Mix Enzyme and Substrate Solution A->B C Incubate at Optimal Temperature B->C D Add Rhodanine Solution C->D E Add KOH Solution to Stop Reaction D->E F Dilute with Water and Incubate for Color Development E->F G Measure Absorbance at 520 nm F->G H Calculate Activity using Gallic Acid Standard Curve G->H

Caption: Workflow for the rhodanine-based spectrophotometric assay of this compound activity.

Method 2: UV Spectrophotometric Assay for this compound Activity

This method is based on monitoring the change in absorbance in the UV spectrum due to the enzymatic hydrolysis of tannic acid. The activity can be determined by either measuring the decrease in the concentration of the substrate, tannic acid, at 310 nm, or by measuring the increase in the concentration of the product, gallic acid, at 250 nm.

Principle

Tannic acid and its hydrolysis product, gallic acid, have distinct UV absorption spectra. Tannic acid exhibits a strong absorbance at 310 nm, while gallic acid has a maximum absorbance at 250 nm. By monitoring the change in absorbance at either of these wavelengths over time, the rate of the enzymatic reaction can be determined.

Experimental Protocol

Materials and Reagents:

  • Enzyme Solution: A suitably diluted sample containing this compound activity.

  • Substrate Solution (0.008% w/v Tannic Acid): Dissolve 8 mg of tannic acid in 100 mL of 50 mM sodium acetate buffer (pH 4.7).

  • Sodium Acetate Buffer (50 mM, pH 4.7): Prepare by mixing appropriate volumes of 50 mM acetic acid and 50 mM sodium acetate solutions.

  • UV-Vis Spectrophotometer capable of measuring absorbance at 250 nm and 310 nm.

  • Quartz cuvettes.

  • Water bath or incubator set to the desired reaction temperature (e.g., 25°C).

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to the desired wavelength (250 nm for gallic acid detection or 310 nm for tannic acid detection) and zero it with the sodium acetate buffer.

  • Reaction Mixture Preparation: In a quartz cuvette, add 2.0 mL of the 0.008% tannic acid substrate solution and 0.5 mL of the sodium acetate buffer.

  • Initiation of Reaction: Add 0.5 mL of the enzyme solution to the cuvette, mix quickly, and immediately start recording the absorbance.

  • Absorbance Measurement: Record the change in absorbance at regular time intervals (e.g., every 30 seconds) for a total of 5-10 minutes.

  • Blank Preparation: A control reaction should be run without the enzyme to account for any non-enzymatic hydrolysis of the substrate.

  • Calculation of this compound Activity: Calculate the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot. The enzyme activity can be expressed in units, where one unit is often defined as the amount of enzyme that causes a change in absorbance of 0.01 per minute at 25°C.

Experimental Workflow for UV Spectrophotometric Assay

UV_Assay_Workflow A Prepare Reagents (Enzyme, Tannic Acid, Buffer) B Set Spectrophotometer to 250 nm or 310 nm A->B C Mix Substrate and Buffer in Cuvette B->C D Add Enzyme to Initiate Reaction C->D E Record Absorbance Change Over Time D->E F Calculate Reaction Rate (ΔA/min) E->F

Caption: Workflow for the UV spectrophotometric assay of this compound activity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the spectrophotometric determination of this compound activity, compiled from various sources. These values can serve as a starting point for assay optimization.

ParameterMethod 1: Rhodanine-Based AssayMethod 2: UV Spectrophotometric AssayReference
Substrate Methyl GallateTannic Acid
Substrate Concentration 0.01 M0.008% (w/v)
Wavelength (λmax) 520 nm250 nm (Gallic Acid) / 310 nm (Tannic Acid)
pH 5.04.7
Buffer 0.05 M Citrate Buffer50 mM Sodium Acetate Buffer
Temperature 30 - 37 °C25 °C
Enzyme Unit Definition 1 µmol of gallic acid released/minΔA of 0.01/min

Signaling Pathway of this compound Action

The enzymatic action of this compound on a hydrolyzable tannin like tannic acid involves the cleavage of ester and depside bonds to release gallic acid and a core polyol, typically glucose.

Tannase_Action TannicAcid Tannic Acid (Hydrolyzable Tannin) This compound This compound (Tannin Acyl Hydrolase) TannicAcid->this compound GallicAcid Gallic Acid This compound->GallicAcid Hydrolysis of Ester & Depside Bonds Glucose Glucose This compound->Glucose

Caption: Enzymatic hydrolysis of tannic acid by this compound.

These protocols and notes provide a comprehensive guide for the reliable and reproducible measurement of this compound activity. Researchers are encouraged to optimize the specific conditions for their particular enzyme and application.

References

Application Note: Quantification of Gallic Acid from Tannase-Catalyzed Hydrolysis of Tannins by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid, a phenolic compound with significant antioxidant, anti-inflammatory, and anticancer properties, is a key molecule in the pharmaceutical and food industries. A primary method for its production is the enzymatic hydrolysis of tannins, naturally occurring polyphenols, using the enzyme tannase (tannin acyl hydrolase). This process offers an environmentally friendly and highly specific alternative to chemical hydrolysis. Accurate and reliable quantification of the produced gallic acid is crucial for process optimization, quality control, and research applications.

This application note provides a detailed protocol for the quantification of gallic acid from the enzymatic hydrolysis of tannins using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Principle

The method involves two main stages. First, tannins are hydrolyzed into gallic acid and glucose by the action of the enzyme this compound under optimized conditions of pH, temperature, and incubation time. Subsequently, the reaction mixture is analyzed by RP-HPLC. The separation is achieved on a C18 stationary phase with a mobile phase typically consisting of an acidified aqueous solution and an organic solvent. Gallic acid is detected by a UV detector, and its concentration is determined by comparing the peak area to a standard calibration curve.

Experimental Protocols

Materials and Reagents
  • Gallic acid standard (≥98% purity)

  • Tannic acid (or other tannin-rich substrate)

  • This compound enzyme

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • Ortho-phosphoric acid (analytical grade)

  • Ultrapure water

  • Citrate or Acetate buffer solutions

  • Ethanol (for reaction termination)

  • Syringe filters (0.45 µm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Water bath or incubator

  • Vortex mixer

  • Centrifuge

Preparation of Solutions
  • Standard Stock Solution of Gallic Acid (1000 µg/mL): Accurately weigh 100 mg of gallic acid standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 5 to 100 µg/mL.

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and 1.0% aqueous acetic acid (10:90, v/v)[1]. Another option is methanol and water containing 0.2% ortho-phosphoric acid (20:80, v/v)[2]. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

  • Tannin Substrate Solution: Prepare a solution of tannic acid (e.g., 1-4% w/v) in a suitable buffer (e.g., 0.2 M sodium acetate buffer, pH 5.5)[3].

  • This compound Enzyme Solution: Prepare the this compound solution in the same buffer as the substrate. The concentration will depend on the enzyme activity.

Enzymatic Hydrolysis Protocol
  • In a reaction tube, combine the tannin substrate solution and the this compound enzyme solution.

  • Incubate the reaction mixture in a water bath at a controlled temperature, typically between 30°C and 50°C[3].

  • Allow the hydrolysis to proceed for a specific duration, which can range from 30 minutes to several hours, depending on the desired conversion[3].

  • To stop the enzymatic reaction, add an equal volume of ethanol and vortex the mixture.

  • Centrifuge the mixture to pellet any precipitate.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis Protocol
  • Set up the HPLC system with the appropriate column and mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a defined volume (e.g., 20 µL) of the filtered sample and standard solutions into the HPLC system.

  • Run the analysis under isocratic or gradient elution conditions.

  • Monitor the eluent at a specific UV wavelength, typically around 270-280 nm, for the detection of gallic acid.

  • Record the chromatograms and integrate the peak area corresponding to gallic acid.

Data Presentation

Table 1: Typical HPLC Operating Conditions for Gallic Acid Quantification
ParameterConditionReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 1.0% Acetic Acid (10:90, v/v) orMethanol: 0.2% Ortho-phosphoric Acid (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or 35°C
Detection Wavelength 272 nm or 280 nm
Retention Time Approximately 5.4 minutes (will vary with conditions)
Table 2: Method Validation Parameters for Gallic Acid Quantification
ParameterTypical ValueReference
Linearity Range 5.0 - 60.0 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.13 µg/mL
Limit of Quantification (LOQ) ~0.43 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Table 3: Optimized Conditions for this compound Hydrolysis of Tannic Acid
ParameterOptimized ConditionReference
Substrate Concentration 1% - 4% (w/v) Tannic Acid
pH 5.0 - 5.5
Temperature 37°C
Incubation Time 72 hours (for maximum yield)
Inoculum Size (if applicable) 10% (v/v)

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_hydrolysis 2. Enzymatic Hydrolysis cluster_sample_prep 3. Sample Preparation cluster_hplc 4. HPLC Analysis cluster_data 5. Data Analysis prep_reagents Prepare Reagents (Standards, Buffers, Mobile Phase) mix Mix Enzyme and Substrate prep_reagents->mix prep_enzyme Prepare this compound Solution prep_enzyme->mix prep_substrate Prepare Tannin Substrate Solution prep_substrate->mix incubate Incubate at Optimal Temperature & pH mix->incubate terminate Terminate Reaction (e.g., with Ethanol) incubate->terminate centrifuge Centrifuge terminate->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter inject Inject Sample into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (270-280 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Gallic Acid (vs. Standard Curve) integrate->quantify

References

Protocol for Tannase Purification by Column Chromatography: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of tannase (tannin acyl hydrolase, E.C. 3.1.1.20) using various column chromatography techniques. This compound is an enzyme of significant industrial interest, with applications in the food, beverage, pharmaceutical, and chemical industries. Its primary function is the hydrolysis of tannins, which can improve the quality of food and beverages and is crucial for the production of gallic acid, a key intermediate in the synthesis of antioxidants and pharmaceuticals.

The following protocols outline a multi-step purification strategy, generally applicable to this compound from microbial sources. The process typically involves initial concentration and partial purification by ammonium sulfate precipitation, followed by a series of column chromatography steps to achieve high purity. This note covers ion exchange, gel filtration, and affinity chromatography, providing researchers with a comprehensive guide to obtaining purified this compound for characterization and application studies.

Summary of this compound Purification Data

The efficiency of a purification protocol is assessed by the fold purification and the percentage yield at each step. The following table summarizes representative quantitative data from different this compound purification strategies.

Purification StepOrganism SourcePurification FoldYield (%)Reference
Ammonium Sulfate Precipitation (60-80%) Aspergillus fumigatus6.1680.9[1]
DEAE-Cellulose Ion Exchange Aspergillus fumigatus23.027.6[1]
Ammonium Sulfate Precipitation Paecilomyces variotii13.678.7[2]
DEAE-Cellulose Ion Exchange Paecilomyces variotii19.4-[2]
Gel Filtration (Sephadex G-200) Paecilomyces variotii30.5-[2]
Acetone Precipitation (75%) Aspergillus nomius GWA51.59-
Gel Filtration (Sephadex G-100) Aspergillus nomius GWA52.3-
DEAE-Sephadex A-50 Ion Exchange Aspergillus nomius GWA54.48-
DEAE-Sephadex A-50 Ion Exchange Bacillus haynesii42.036.3
Gel Filtration (Sephadex G-150) Aspergillus niger7.1718.35
Ultrafiltration & Ion Exchange Enterobacter cloacae MTCC 91258.7833.1
Ultrafiltration, Gel Filtration & Ion Exchange Rhodotorula glutinis DB23021.3
Nickel Affinity Chromatography (Recombinant) Staphylococcus lugdunensis--

Note: The yield and purification fold can vary significantly depending on the source of the enzyme, the initial concentration, and the specific conditions of each purification step.

This compound Purification Workflow

The general workflow for purifying this compound from a microbial culture supernatant involves several sequential steps designed to isolate the protein of interest from other cellular components.

Tannase_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing & Purification cluster_2 Quality Control Microbial_Fermentation Microbial Fermentation (e.g., Aspergillus niger, Bacillus sp.) Centrifugation_Filtration Centrifugation/Filtration Microbial_Fermentation->Centrifugation_Filtration Crude_Enzyme_Extract Crude Enzyme Extract (Supernatant) Centrifugation_Filtration->Crude_Enzyme_Extract Ammonium_Sulfate_Precipitation Ammonium Sulfate Precipitation & Dialysis Crude_Enzyme_Extract->Ammonium_Sulfate_Precipitation Enzyme_Assay This compound Activity Assay Ion_Exchange_Chromatography Ion Exchange Chromatography (e.g., DEAE-Cellulose/Sephadex) Ammonium_Sulfate_Precipitation->Ion_Exchange_Chromatography Affinity_Chromatography Affinity Chromatography (e.g., IMAC for His-tagged this compound) Ammonium_Sulfate_Precipitation->Affinity_Chromatography for recombinant protein Gel_Filtration_Chromatography Gel Filtration Chromatography (e.g., Sephadex G-100/200) Ion_Exchange_Chromatography->Gel_Filtration_Chromatography Purified_this compound Purified this compound Gel_Filtration_Chromatography->Purified_this compound Affinity_Chromatography->Purified_this compound SDS_PAGE SDS-PAGE Analysis Purified_this compound->SDS_PAGE Protein_Quantification Protein Quantification (e.g., Lowry method)

Caption: A generalized workflow for the purification of this compound.

Experimental Protocols

Preparation of Crude Enzyme Extract
  • Fermentation: Culture a this compound-producing microorganism (e.g., Aspergillus niger, Bacillus subtilis) in a suitable medium containing an inducer like tannic acid.

  • Cell Removal: After an appropriate incubation period (e.g., 72-96 hours), harvest the culture broth. Remove the microbial cells and other solid debris by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) or filtration.

  • Supernatant Collection: The resulting cell-free supernatant is the crude enzyme extract.

Ammonium Sulfate Precipitation and Dialysis

This step is used to concentrate the protein sample and achieve partial purification.

  • Precipitation: Slowly add solid ammonium sulfate to the crude enzyme extract with constant stirring at 4°C to achieve a desired saturation level (commonly between 40-80%).

  • Incubation: Allow the protein to precipitate by incubating the mixture overnight at 4°C.

  • Protein Pellet Collection: Collect the precipitated protein by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).

  • Resuspension: Discard the supernatant and dissolve the protein pellet in a minimal volume of a suitable buffer (e.g., 0.02 M acetate buffer, pH 5.5 or 0.05 M citrate buffer, pH 5.5).

  • Dialysis: Remove the excess ammonium sulfate by dialyzing the resuspended protein solution against the same buffer overnight at 4°C, with several buffer changes.

Ion Exchange Chromatography (IEX)

This technique separates proteins based on their net charge. For this compound, an anion exchanger like DEAE-cellulose or DEAE-Sephadex is commonly used.

  • Column Preparation: Pack a column with DEAE-cellulose or DEAE-Sephadex A-50 and equilibrate it with the starting buffer (e.g., 0.02 M acetate buffer, pH 5.5).

  • Sample Loading: Load the dialyzed protein sample onto the equilibrated column.

  • Washing: Wash the column with the starting buffer to remove unbound proteins.

  • Elution: Elute the bound this compound using a linear gradient of NaCl (e.g., 0 to 1.0 M) in the starting buffer.

  • Fraction Collection: Collect fractions and assay each for this compound activity and protein concentration.

  • Pooling: Pool the fractions with the highest this compound activity for the next purification step.

Gel Filtration Chromatography (Size Exclusion Chromatography)

This method separates proteins based on their size (molecular weight).

  • Column Preparation: Pack a column with Sephadex G-100, G-150, or G-200 and equilibrate it with a suitable buffer (e.g., 0.02 M phosphate buffer, pH 8.0).

  • Sample Loading: Concentrate the pooled active fractions from the IEX step and load the sample onto the equilibrated gel filtration column.

  • Elution: Elute the proteins with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and assay for this compound activity and protein concentration.

  • Pooling: Pool the fractions containing the purified this compound.

Affinity Chromatography (for His-tagged Recombinant this compound)

Immobilized Metal Affinity Chromatography (IMAC) is highly effective for the purification of recombinant proteins engineered with a polyhistidine tag (His-tag).

  • Column Preparation: Use a pre-packed Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column and equilibrate it with a binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Sample Loading: Load the crude or partially purified cell lysate containing the His-tagged this compound onto the column.

  • Washing: Wash the column with the binding buffer to remove non-specifically bound proteins. A wash buffer with a slightly higher imidazole concentration (e.g., 20 mM) can also be used.

  • Elution: Elute the bound His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Fraction Collection and Analysis: Collect the eluted fractions and analyze for the presence of purified this compound by SDS-PAGE and activity assays.

Quality Control and Analysis

This compound Activity Assay (Rhodanine Method)

This spectrophotometric assay is based on the formation of a chromogen between gallic acid (released by this compound activity) and rhodanine.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme sample and a substrate solution (e.g., 0.01 M methyl gallate in 0.05 M citrate buffer, pH 5.0).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).

  • Stopping the Reaction: Stop the reaction by adding methanolic rhodanine, followed by KOH.

  • Absorbance Measurement: Measure the absorbance of the resulting chromogen at 520 nm.

  • Enzyme Unit Definition: One unit of this compound activity is typically defined as the amount of enzyme that liberates 1 µmole of gallic acid per minute under the specified assay conditions.

Protein Concentration Determination

The protein concentration at each purification step can be determined using standard methods such as the Lowry or Bradford assay, with Bovine Serum Albumin (BSA) as a standard.

SDS-PAGE Analysis

The purity of the this compound at each step, and the molecular weight of the final purified enzyme, should be assessed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). A single band on the gel indicates a high degree of purity.

Concluding Remarks

The protocols described provide a robust framework for the purification of this compound. Researchers should note that optimization of buffer pH, ionic strength, and gradient slopes may be necessary depending on the specific properties of the this compound from a particular source. The combination of these techniques, coupled with diligent activity and protein monitoring, will enable the acquisition of highly purified this compound for further biochemical characterization and various biotechnological applications.

References

Application Notes and Protocols for Ammonium Sulfate Precipitation of Tannase Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ammonium sulfate precipitation is a widely utilized and effective method for the initial purification and concentration of the enzyme tannase from crude extracts. This technique leverages the principle of "salting out," where high concentrations of a salt, such as ammonium sulfate, reduce the solubility of proteins, leading to their precipitation. This method is particularly advantageous in the early stages of purification due to its relatively low cost, high efficiency, and its ability to handle large volumes of crude enzyme solution.

The precipitation of proteins by ammonium sulfate is influenced by several factors including the protein's molecular weight, isoelectric point, and the distribution of hydrophobic and hydrophilic residues on its surface. Consequently, different proteins will precipitate at different concentrations of ammonium sulfate, allowing for a degree of fractional separation. For this compound, the optimal ammonium sulfate saturation for precipitation can vary depending on the microbial source of the enzyme (e.g., fungal or bacterial) and the specific characteristics of the crude extract.

Key considerations for optimizing ammonium sulfate precipitation of this compound include:

  • Ammonium Sulfate Concentration: The percentage of ammonium sulfate saturation is the most critical parameter. It is often necessary to perform a preliminary experiment with a range of saturation levels (e.g., 20-80%) to determine the optimal concentration for precipitating the majority of the this compound activity while leaving impurities in the supernatant.[1][2]

  • Temperature: The procedure is typically carried out at low temperatures (around 4°C) to minimize denaturation and proteolytic degradation of the this compound enzyme.[1][3]

  • pH: Maintaining a stable pH during precipitation is crucial, as pH affects the surface charge of the protein and thus its solubility. The pH of the buffer used to dissolve the crude extract should be one at which the enzyme is stable.

  • Stirring: Gentle and constant stirring is required during the addition of ammonium sulfate to ensure its even distribution and to avoid localized high concentrations that could cause irreversible protein denaturation.

  • Incubation Time: An adequate incubation period after the addition of ammonium sulfate is necessary to allow for the complete precipitation of the target protein.

Following precipitation, the precipitated this compound is collected by centrifugation and the resulting pellet is redissolved in a minimal volume of a suitable buffer. This step is often followed by dialysis to remove the excess ammonium sulfate, which could interfere with subsequent purification steps like chromatography.

Data Presentation: Efficacy of Ammonium Sulfate Precipitation on this compound Purification

The following table summarizes quantitative data from various studies on the purification of this compound using ammonium sulfate precipitation, highlighting the impact of different saturation levels on the purification fold and yield.

Microbial SourceAmmonium Sulfate Saturation (%)Purification FoldYield (%)Specific Activity (U/mg)Reference
Aspergillus niger75%1.472.540.5[3]
Aspergillus niger70%1.968.7545.8
Aspergillus niger ATCC 1662040-60%4.0-0.916
Aspergillus niger20%--45.75
Aspergillus niger70%1.9168.754.58
Aspergillus niger7.1718.35101.428
Bacillus haynesii SSRY440-90%42.036.30-
Bacillus licheniformis80%3.16-0.931
Bacillus licheniformis HJ202040-80%1.25-863.96
Klebsiella pneumoniae MTCC 716280%2.8523.7-

Note: "-" indicates that the data was not reported in the cited source.

Experimental Workflow Diagram

Tannase_Precipitation_Workflow cluster_0 Preparation cluster_1 Precipitation cluster_2 Collection and Resuspension cluster_3 Desalting and Analysis Crude_Extract Crude this compound Extract Add_AmSO4 Slowly add solid (NH4)2SO4 with gentle stirring at 4°C Crude_Extract->Add_AmSO4 Buffer Chilled Buffer (e.g., 0.05 M Citrate, pH 5.5) Incubate Incubate at 4°C (e.g., 4 hours to overnight) Add_AmSO4->Incubate Centrifuge Centrifuge (e.g., 10,000 x g, 20 min, 4°C) Incubate->Centrifuge Collect_Pellet Collect Protein Pellet Centrifuge->Collect_Pellet Resuspend Resuspend pellet in minimal volume of cold buffer Collect_Pellet->Resuspend Dialysis Dialyze against buffer to remove (NH4)2SO4 Resuspend->Dialysis Assay Assay for this compound Activity and Protein Concentration Dialysis->Assay

Caption: Experimental workflow for the ammonium sulfate precipitation of this compound enzyme.

Experimental Protocols

Protocol for Ammonium Sulfate Precipitation of this compound

This protocol is a generalized procedure based on common practices for the precipitation of this compound from microbial sources such as Aspergillus niger or Bacillus licheniformis.

Materials:

  • Crude this compound extract (cell-free supernatant)

  • Ammonium sulfate (solid, enzyme grade)

  • Chilled precipitation buffer (e.g., 0.1 M Citrate Phosphate buffer, pH 5.0 or 0.05 M Citrate buffer, pH 5.5)

  • Magnetic stirrer and stir bar

  • Refrigerated centrifuge

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

Procedure:

  • Preparation of Crude Extract:

    • Start with a clarified crude enzyme extract, obtained by centrifugation or filtration of the fermentation broth to remove microbial cells and other debris.

    • Measure the initial volume of the crude extract. Keep the extract on ice at all times.

  • Ammonium Sulfate Addition:

    • Place the crude extract in a beaker on a magnetic stirrer in a cold room or on ice.

    • Slowly add finely ground solid ammonium sulfate to the gently stirring solution to achieve the desired saturation percentage. Refer to a standard ammonium sulfate precipitation table for the exact amount to add per liter of solution to reach the target saturation. For this compound, a fractional precipitation approach is often effective. For example, you can first precipitate and discard proteins that come out at 40% saturation, and then collect the fraction that precipitates between 40% and 80% saturation.

    • Add the ammonium sulfate in small portions over a period of 30-60 minutes to avoid localized high concentrations.

  • Precipitation and Incubation:

    • After all the ammonium sulfate has been added and dissolved, continue to stir the solution gently for another 30-60 minutes at 4°C.

    • Allow the solution to stand without stirring at 4°C for at least 4 hours, or overnight, to ensure complete precipitation.

  • Collection of Precipitate:

    • Transfer the solution to centrifuge tubes and centrifuge at 10,000 x g for 20 minutes at 4°C.

    • Carefully decant and discard the supernatant. The protein precipitate will form a pellet at the bottom of the tube.

  • Resuspension of the Pellet:

    • Resuspend the protein pellet in a minimal volume of the chilled precipitation buffer. The volume should be just enough to dissolve the pellet completely, typically 1/10th to 1/20th of the initial crude extract volume.

  • Dialysis (Desalting):

    • Transfer the resuspended protein solution into a dialysis bag.

    • Dialyze against a large volume (at least 100 times the sample volume) of the same buffer at 4°C for 12-24 hours, with at least two to three buffer changes. This step is crucial to remove the excess ammonium sulfate.

  • Analysis:

    • After dialysis, recover the partially purified and concentrated this compound solution from the dialysis bag.

    • Determine the total protein concentration and this compound activity to calculate the purification fold and yield.

Protocol for this compound Activity Assay (Rhodanine Method)

This assay is based on the formation of a chromogen between gallic acid (released by the action of this compound on a substrate like methyl gallate) and rhodanine.

Materials:

  • Enzyme sample (crude or purified this compound)

  • Substrate solution: 0.01 M methyl gallate in 0.05 M citrate buffer, pH 5.0

  • Methanolic rhodanine solution (0.667% w/v)

  • 0.5 M Potassium hydroxide (KOH) solution

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, add 250 µL of the enzyme sample.

    • Add 250 µL of the methyl gallate substrate solution.

    • Prepare a blank by adding 250 µL of buffer instead of the enzyme sample.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 5 minutes.

  • Stopping the Reaction and Color Development:

    • Stop the enzymatic reaction by adding 300 µL of the methanolic rhodanine solution and mix well.

    • Incubate at 30°C for 5 minutes.

    • Add 200 µL of 0.5 M KOH solution to develop the color and incubate for another 5-10 minutes at 30°C.

  • Measurement:

    • Dilute the reaction mixture with 4 mL of distilled water.

    • Measure the absorbance at 520 nm against the blank.

  • Calculation of Enzyme Activity:

    • One unit of this compound activity is defined as the amount of enzyme that releases 1 µmol of gallic acid per minute under the assay conditions. A standard curve of known concentrations of gallic acid should be prepared to quantify the amount of gallic acid released in the enzymatic reaction.

Protocol for Protein Concentration Determination (Bradford Method)

This is a common and rapid method for determining protein concentration.

Materials:

  • Protein sample (this compound solution)

  • Bradford reagent

  • Bovine Serum Albumin (BSA) standards (e.g., 0.1 to 1.0 mg/mL)

  • Spectrophotometer

Procedure:

  • Preparation of Standards:

    • Prepare a series of BSA standards of known concentrations.

  • Assay:

    • To 100 µL of each standard and the unknown protein sample in separate test tubes, add 5 mL of Bradford reagent.

    • Mix well and incubate at room temperature for 5-10 minutes.

  • Measurement:

    • Measure the absorbance at 595 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the BSA standards against their concentrations.

    • Determine the protein concentration of the unknown sample by interpolating its absorbance on the standard curve.

References

Application Notes and Protocols: Immobilization of Tannase on Calcium Alginate Beads

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is a versatile enzyme that catalyzes the hydrolysis of ester and depside linkages in hydrolysable tannins, yielding gallic acid and glucose.[1] Its applications are widespread, spanning the food and beverage industry for the clarification of juices and preparation of instant tea, to the pharmaceutical sector for the production of gallic acid, a key intermediate in the synthesis of antibacterial drugs.[1][2][3] However, the use of free this compound in industrial processes is often hampered by its instability and the difficulty of its recovery and reuse. Immobilization of this compound onto solid supports, such as calcium alginate beads, offers a promising solution to overcome these limitations, enhancing its stability and enabling its repeated use.[1]

This document provides detailed application notes and experimental protocols for the immobilization of this compound on calcium alginate beads, a widely used method due to its simplicity, mild conditions, and the biocompatibility of the support matrix.

Applications of Immobilized this compound

The immobilization of this compound on calcium alginate beads significantly enhances its stability and reusability, making it a valuable biocatalyst for various industrial applications:

  • Food and Beverage Industry: Immobilized this compound is effectively used to reduce the tannin content in fruit juices, such as apple and aonla juice, which helps in decreasing astringency and improving clarity. It is also employed in the treatment of tea infusions to enhance color and clarity.

  • Gallic Acid Production: The enzymatic hydrolysis of tannins by immobilized this compound is a key step in the production of gallic acid, a valuable compound used as a food antioxidant and a precursor for the synthesis of pharmaceuticals.

  • Wastewater Treatment: The immobilized enzyme is utilized in the treatment of effluents from the tannery industry, which are rich in tannins. The enzymatic degradation of these tannins results in less toxic and more biodegradable compounds, thereby reducing the environmental impact.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the immobilization of this compound on calcium alginate beads, providing a comparative overview of the efficiency and stability of the immobilized enzyme.

Table 1: Immobilization Efficiency and Activity Recovery

This compound SourceSodium Alginate Conc. (% w/v)Calcium Chloride Conc. (% w/v)Immobilization Efficiency (%)Activity Recovery (%)Reference
Aspergillus ficuum3.02.07570
Aspergillus fumigatus CAS21Not SpecifiedNot Specified94.3100
Penicillium notatum NCIM 9233.03.075.59Not Specified
Penicillium rolfsii CCMB 714Not SpecifiedNot Specified99.5Not Specified
Aspergillus niger4.00.2 MNot SpecifiedNot Specified

Table 2: Stability of Free vs. Immobilized this compound

ParameterFree this compoundImmobilized this compound (Calcium Alginate)Reference
Optimal Temperature 35 - 50°C40 - 60°C
Optimal pH 5.0 - 6.25.0 - 5.8
Thermal Stability Lower stability at elevated temperatures.Significantly increased thermal stability. Retained 50% activity at 80°C.
pH Stability Stable in a narrower pH range (e.g., 3.0-5.5).Stable over a wider pH range (e.g., 2.0-7.0).
Storage Stability Lower stability over time.Retained ~60% activity after 90 days at 4°C.
Operational Stability (Reusability) Not reusable.Retained >50% activity after 6-10 cycles of use.

Experimental Protocols

This section provides detailed methodologies for the immobilization of this compound on calcium alginate beads and the subsequent assay of enzyme activity.

Protocol 1: Immobilization of this compound by Entrapment in Calcium Alginate Beads

This protocol is a generalized procedure based on common practices reported in the literature.

Materials:

  • This compound solution (partially purified or commercial)

  • Sodium alginate powder

  • Calcium chloride (CaCl₂)

  • Acetate buffer (0.2 M, pH 5.0)

  • Distilled water

  • Hypodermic syringe or peristaltic pump

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

Procedure:

  • Preparation of Sodium Alginate Solution: Prepare a 3% (w/v) sodium alginate solution by slowly dissolving sodium alginate powder in distilled water with constant stirring. Heat the solution gently if necessary to achieve complete dissolution. Cool the solution to room temperature.

  • Preparation of Enzyme-Alginate Mixture: Mix the this compound solution with the sodium alginate solution. A common ratio is 1 part enzyme solution to 3 parts sodium alginate solution (e.g., 10 mL of enzyme solution mixed with 30 mL of 3% sodium alginate solution). Stir the mixture gently to ensure homogeneity.

  • Preparation of Calcium Chloride Solution: Prepare a 2% (w/v) calcium chloride solution in a beaker.

  • Formation of Calcium Alginate Beads: Extrude the enzyme-alginate mixture dropwise into the calcium chloride solution using a hypodermic syringe or a peristaltic pump. Maintain constant stirring of the calcium chloride solution. The droplets will instantly form spherical gel beads upon contact with the calcium chloride solution due to ionotropic gelation.

  • Curing of Beads: Allow the beads to cure in the calcium chloride solution for a specified period, typically ranging from 30 minutes to 2 hours, at 4°C or room temperature to ensure complete gelation and hardening.

  • Washing of Beads: After curing, separate the beads from the calcium chloride solution by decantation or filtration. Wash the beads thoroughly with distilled water or a suitable buffer (e.g., 0.2 M acetate buffer, pH 5.0) to remove any unbound enzyme and excess calcium chloride.

  • Storage of Immobilized Enzyme: The prepared calcium alginate beads containing the immobilized this compound can be stored in a buffer solution at 4°C until further use.

Protocol 2: Determination of Immobilized this compound Activity

This protocol outlines a common method for assaying the activity of the immobilized this compound.

Materials:

  • Immobilized this compound beads

  • Tannic acid solution (substrate, e.g., 0.05% w/v in 0.2 M acetate buffer, pH 5.0)

  • Rhodanine solution (0.667% w/v in methanol)

  • Potassium chloride (KCl) solution (0.5 M)

  • Distilled water

  • Test tubes

  • Incubator or water bath

  • Spectrophotometer

Procedure:

  • Reaction Setup: Add a known quantity of immobilized this compound beads (e.g., 15 beads) to a test tube containing a specific volume of the tannic acid substrate solution (e.g., 2.0 mL).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 7 minutes) with gentle shaking.

  • Color Development: After incubation, take an aliquot of the reaction mixture (e.g., 100 µL) and transfer it to a new test tube. Add the rhodanine solution (e.g., 150 µL) and allow the reaction to proceed for 5 minutes. Then, add the KCl solution (e.g., 100 µL).

  • Dilution and Measurement: After 2.5 minutes, add distilled water (e.g., 2.15 mL) to the mixture. Measure the absorbance of the resulting solution at a specific wavelength (typically around 520 nm) using a spectrophotometer.

  • Calculation of Enzyme Activity: The this compound activity is determined by measuring the amount of gallic acid released. A standard curve of gallic acid is used for quantification. One unit of this compound activity is typically defined as the amount of enzyme that liberates one micromole of gallic acid per minute under the specified assay conditions.

Visualizations

The following diagrams illustrate the experimental workflow for the immobilization of this compound and a logical diagram of the benefits of this process.

G Experimental Workflow for this compound Immobilization prep_alginate Prepare 3% (w/v) Sodium Alginate Solution mix Mix this compound and Sodium Alginate Solutions prep_alginate->mix prep_enzyme Prepare this compound Solution prep_enzyme->mix extrusion Extrude Mixture Dropwise into CaCl2 Solution mix->extrusion prep_cacl2 Prepare 2% (w/v) Calcium Chloride Solution prep_cacl2->extrusion curing Cure Beads (e.g., 2 hours at 4°C) extrusion->curing washing Wash Beads with Buffer/Distilled Water curing->washing storage Store Immobilized this compound Beads at 4°C washing->storage

Caption: Experimental workflow for the immobilization of this compound on calcium alginate beads.

G Advantages of this compound Immobilization immobilization Immobilization of this compound on Calcium Alginate Beads stability Enhanced Stability (Thermal and pH) immobilization->stability reusability Reusability and Easy Separation immobilization->reusability application Improved Industrial Applications stability->application cost Reduced Process Cost reusability->cost cost->application

Caption: Logical relationship of the benefits derived from this compound immobilization.

References

Application Notes and Protocols for the Covalent Immobilization of Tannase on Chitosan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is a versatile enzyme that catalyzes the hydrolysis of ester and depside bonds in hydrolysable tannins, yielding gallic acid and glucose.[1][2] Its broad range of applications in the food, beverage, pharmaceutical, and chemical industries has driven the development of robust and reusable biocatalytic systems.[3][4] Enzyme immobilization offers a powerful strategy to enhance enzyme stability, facilitate catalyst recovery and reuse, and improve process control.[5] Chitosan, a natural, biocompatible, and biodegradable polysaccharide, has emerged as an excellent support for enzyme immobilization due to its abundant primary amino groups that can be readily activated for covalent coupling.

These application notes provide detailed protocols for the covalent immobilization of this compound onto chitosan supports using cross-linking agents, methods for characterization, and a summary of key performance data from various studies.

Core Principles of Covalent Immobilization on Chitosan

Covalent immobilization involves the formation of a stable, covalent bond between the enzyme and the support material. This method generally results in high enzyme loading and minimal leaching, leading to enhanced operational stability. The process for immobilizing this compound on chitosan typically involves three key steps:

  • Chitosan Support Preparation: Chitosan is processed into various forms, such as beads, nanoparticles, or films, to increase the surface area available for enzyme attachment.

  • Chitosan Activation: The primary amino groups of chitosan are activated using a bifunctional cross-linking agent, such as glutaraldehyde or genipin. One functional group of the cross-linker reacts with the chitosan, leaving the other available to bind with the enzyme.

  • Enzyme Coupling: The this compound is introduced to the activated chitosan, where its surface amino groups react with the free functional groups of the cross-linker, forming a stable covalent bond.

Experimental Protocols

Protocol 1: this compound Immobilization on Chitosan Beads using Glutaraldehyde

This protocol describes the widely used method of immobilizing this compound on chitosan beads using glutaraldehyde as the cross-linking agent.

Materials:

  • Chitosan (medium molecular weight)

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Glutaraldehyde solution (25% v/v)

  • This compound solution (e.g., from Aspergillus niger)

  • Phosphate buffer (50 mM, pH 7.0)

  • Citrate buffer (50 mM, pH 5.0)

  • Distilled water

Procedure:

  • Preparation of Chitosan Beads:

    • Dissolve 2 g of chitosan in 100 mL of 2% (v/v) acetic acid with constant stirring until a homogenous solution is obtained.

    • Extrude the chitosan solution dropwise into a 1 M NaOH solution using a syringe.

    • Allow the formed beads to harden for at least 2 hours in the NaOH solution.

    • Collect the beads by filtration and wash extensively with distilled water until the pH of the wash water is neutral.

  • Activation of Chitosan Beads with Glutaraldehyde:

    • Suspend the prepared chitosan beads in a 1% (v/v) glutaraldehyde solution in phosphate buffer (pH 7.0).

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Wash the activated beads thoroughly with distilled water to remove excess glutaraldehyde.

  • Immobilization of this compound:

    • Add the this compound solution (e.g., 10 U of activity) to a suspension of the activated chitosan beads in 50 mM phosphate buffer (pH 7.0).

    • Incubate the mixture at 30°C for 3-9 hours with gentle shaking (e.g., 150 rpm).

    • After incubation, separate the immobilized this compound from the solution by filtration.

    • Wash the immobilized beads five times with distilled water to remove any non-covalently bound enzyme.

    • Store the immobilized this compound at 4°C.

Protocol 2: this compound Immobilization on Chitosan using Genipin (A Non-toxic Cross-linker)

This protocol utilizes genipin, a natural and less toxic alternative to glutaraldehyde, for cross-linking.

Materials:

  • Chitosan

  • Genipin

  • This compound solution

  • Phosphate buffer (50 mM, pH 7.0)

  • Distilled water

Procedure:

  • Preparation of Chitosan Support: Prepare chitosan beads or particles as described in Protocol 1, step 1.

  • Activation of Chitosan with Genipin:

    • Suspend the chitosan support in a solution of genipin (concentration to be optimized, e.g., 0.5%) in a suitable buffer (activation pH and temperature are critical parameters to optimize, e.g., pH 7.0 at 10°C).

    • Incubate for a specified time (e.g., 12 hours) with gentle agitation.

    • Wash the activated chitosan thoroughly with distilled water.

  • Immobilization of this compound:

    • Follow the procedure outlined in Protocol 1, step 3, using the genipin-activated chitosan. Optimal immobilization conditions such as enzyme amount, time, temperature, and pH should be determined empirically. For example, incubate approximately 10 U of this compound with 200 mg of activated chitosan beads in 50 mM phosphate buffer (pH 7.0) at 30°C and 150 rpm for 9 hours.

Characterization of Immobilized this compound

Determination of this compound Activity

This compound activity is commonly determined using a spectrophotometric assay based on the formation of a chromogen from the reaction of gallic acid (released by this compound) with rhodanine.

Procedure:

  • Prepare a substrate solution of 0.2% (w/v) methyl gallate in 100 mM sodium acetate buffer (pH 5.0).

  • For immobilized this compound, add a known amount of the beads (e.g., 1 g) to the substrate solution (e.g., 2 mL). For free this compound, add a specific volume of the enzyme solution.

  • Incubate the reaction mixture for a defined period (e.g., 5 minutes) at a specific temperature.

  • Stop the reaction and take an aliquot (e.g., 500 µL).

  • Add 300 µL of 0.667% (w/v) methanolic rhodanine and incubate.

  • Measure the absorbance at 520 nm using a spectrophotometer.

  • One unit of this compound activity is defined as the amount of enzyme that produces 1 µmol of gallic acid per minute under the assay conditions.

Calculation of Immobilization Yield and Efficiency

Immobilization Yield (%): Represents the percentage of the initial enzyme activity that has been immobilized onto the support.

  • Yield (%) = [(Initial Activity - Activity in Supernatant) / Initial Activity] x 100

Activity Recovery Rate (%): Also referred to as immobilization efficiency, this indicates the percentage of the immobilized enzyme's activity relative to the activity of the same amount of free enzyme.

  • Activity Recovery (%) = (Activity of Immobilized Enzyme / Activity of Immobilized Enzyme in Theory) x 100

Data Presentation

The following tables summarize quantitative data from studies on the covalent immobilization of this compound on chitosan, providing a comparative overview of different methods and their outcomes.

Table 1: Optimal Conditions for this compound Immobilization on Chitosan.

ParameterGlutaraldehyde Cross-linkingGenipin Cross-linkingReference
Activation Conditions
Cross-linker Concentration0.5% - 1% (v/v)0.5% (w/v),
Activation TemperatureRoom Temperature10°C,
Activation pH7.07.0,
Activation Time2 hours12 hours,
Immobilization Conditions
Enzyme Amount~10 U~10 U
Immobilization Temperature30°C15°C,
Immobilization pH7.07.0,
Immobilization Time3 - 9 hours9 hours,
Shaking Speed150 rpm150 rpm,

Table 2: Performance Characteristics of Immobilized this compound on Chitosan.

CharacteristicGlutaraldehyde-ChitosanGenipin-ChitosanReference
Immobilization Yield High93.2%,
Activity Recovery Variable, can be low53.6%,
Optimal pH (Immobilized) 4.5 - 5.06.0,
Optimal Temperature (Immobilized) 30°C - 45°C40°C - 90°C (broad range),
Thermal Stability Significantly superior to free enzymeImproved compared to free enzyme,
pH Stability Significantly superior to free enzymeBroader range than free enzyme,
Reusability Retained >50% activity after 8 cyclesRetained 20.1% activity after 12 cycles,
Storage Stability GoodRetained 81.12% activity after 30 days,

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reactions involved in the covalent immobilization of this compound on chitosan.

G Experimental Workflow for Covalent Immobilization of this compound on Chitosan cluster_prep 1. Chitosan Support Preparation cluster_act 2. Chitosan Activation cluster_immob 3. Enzyme Immobilization chitosan_sol Chitosan Dissolution (in Acetic Acid) bead_formation Bead Formation (in NaOH) chitosan_sol->bead_formation washing_prep Washing and Neutralization bead_formation->washing_prep activation Incubation with Cross-linker (Glutaraldehyde/Genipin) washing_prep->activation washing_act Washing to Remove Excess Cross-linker activation->washing_act enzyme_coupling Incubation with This compound Solution washing_act->enzyme_coupling washing_immob Washing to Remove Unbound Enzyme enzyme_coupling->washing_immob immobilized_this compound Immobilized this compound washing_immob->immobilized_this compound

Caption: Workflow for this compound immobilization on chitosan.

G Covalent Linkage of this compound to Chitosan via Glutaraldehyde chitosan Chitosan Polymer -NH2 activated_chitosan Activated Chitosan -N=CH-(CH2)3-CHO chitosan->activated_chitosan + Glutaraldehyde glutaraldehyde {Glutaraldehyde | OHC-(CH2)3-CHO} immobilized_this compound Immobilized this compound -N=CH-(CH2)3-CH=N-Tannase activated_chitosan->immobilized_this compound + this compound This compound This compound Enzyme H2N-

Caption: this compound immobilization chemistry with glutaraldehyde.

Conclusion

The covalent immobilization of this compound on chitosan is a highly effective method for developing stable and reusable biocatalysts. The choice of cross-linking agent, such as the widely used glutaraldehyde or the non-toxic alternative genipin, can significantly influence the performance of the immobilized enzyme. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop optimized immobilized this compound systems for various applications, from food processing to pharmaceutical synthesis. Careful optimization of immobilization parameters is crucial to maximize activity recovery and enhance the operational stability of the final biocatalyst.

References

Application Notes and Protocols for Recombinant Tannase Expression in E. coli BL21(DE3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is an inducible enzyme with significant applications in the food, beverage, pharmaceutical, and chemical industries. It catalyzes the hydrolysis of ester and depside bonds in hydrolyzable tannins, yielding gallic acid and glucose. Gallic acid is a key intermediate in the synthesis of the antibacterial drug trimethoprim and the antioxidant propyl gallate. The production of recombinant this compound in Escherichia coli, particularly the BL21(DE3) strain, offers a robust and scalable method for obtaining high yields of this industrially important enzyme. This document provides detailed protocols and application notes for the expression, purification, and characterization of recombinant this compound in E. coli BL21(DE3).

Data Presentation

Table 1: Optimized Conditions for Recombinant this compound Expression in E. coli BL21(DE3)

For optimal expression of recombinant this compound, various parameters must be fine-tuned. The following table summarizes key induction conditions reported in the literature.

ParameterRecommended RangeTypical ValueNotes
IPTG Concentration 0.1 - 1.0 mM0.4 - 1.0 mMLower concentrations may enhance protein solubility.[1][2][3][4][5]
Induction Temperature 16 - 37°C25 - 37°CLower temperatures can improve proper protein folding and solubility.
Induction Time 3 - 22 hours4 - 16 hoursLonger induction times at lower temperatures are often beneficial.
Cell Density at Induction (OD₆₀₀) 0.4 - 0.80.6Induction during the mid-log phase of growth is crucial for high protein yield.
Table 2: Summary of Purification and Characterization of Recombinant this compound

This table presents typical yields and biochemical properties of recombinant this compound expressed in E. coli.

ParameterReported Value/RangeMethod of Determination
Purification Fold ~16-foldComparative enzyme activity assays
Specific Activity 716 U/mgRhodanine Assay
Molecular Weight ~50 - 66 kDaSDS-PAGE
Optimal pH 7.0 - 9.0 (bacterial)pH-dependent activity assays
Optimal Temperature 30 - 50°C (bacterial)Temperature-dependent activity assays

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and characterization of His-tagged recombinant this compound.

Protocol 1: Transformation of Expression Plasmid into E. coli BL21(DE3)

This protocol outlines the steps for introducing the this compound expression plasmid into chemically competent E. coli BL21(DE3) cells.

Materials:

  • This compound expression plasmid (e.g., pET vector with this compound gene insert)

  • Chemically competent E. coli BL21(DE3) cells

  • SOC medium

  • LB agar plates with appropriate antibiotic

  • Ice

  • Water bath at 42°C

  • Incubator at 37°C

Procedure:

  • Thaw a tube of competent E. coli BL21(DE3) cells on ice.

  • Add 1-5 µL of the this compound expression plasmid directly to the cells.

  • Gently mix by flicking the tube and incubate on ice for 30 minutes.

  • Heat-shock the cells by placing the tube in a 42°C water bath for exactly 45-60 seconds.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 950 µL of pre-warmed SOC medium to the tube.

  • Incubate at 37°C for 1 hour with shaking (250 rpm).

  • Spread 50-100 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic.

  • Incubate the plate overnight at 37°C.

Protocol 2: Expression of Recombinant this compound

This protocol describes the induction of this compound expression using IPTG.

Materials:

  • Single colony of transformed E. coli BL21(DE3)

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)

  • Incubator shaker

Procedure:

  • Inoculate a single colony from the transformation plate into 5-10 mL of LB broth containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking (250 rpm).

  • The next day, inoculate a larger volume of LB broth (e.g., 1 L) with the overnight culture (typically a 1:100 dilution).

  • Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.4-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.4-1.0 mM.

  • Continue to incubate the culture under optimized conditions (e.g., 4-16 hours at 25-37°C) with shaking.

Protocol 3: Cell Lysis and Protein Extraction

This protocol details the extraction of the recombinant this compound from the E. coli cells.

Materials:

  • Induced cell culture

  • Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

  • Centrifuge

Procedure:

  • Harvest the induced cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes with gentle rocking.

  • Sonicate the cell suspension on ice to disrupt the cells.

  • Add DNase I to reduce the viscosity of the lysate.

  • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant containing the soluble recombinant this compound.

Protocol 4: Purification of His-tagged Recombinant this compound by Ni-NTA Affinity Chromatography

This protocol describes the purification of the His-tagged this compound from the cell lysate.

Materials:

  • Clarified cell lysate

  • Ni-NTA agarose resin

  • Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Chromatography column

Procedure:

  • Equilibrate the Ni-NTA agarose resin in a chromatography column with Lysis Buffer.

  • Load the clarified cell lysate onto the column.

  • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the recombinant this compound from the column using Elution Buffer.

  • Collect the eluted fractions.

Protocol 5: Analysis of Protein Purity and Concentration

This section provides methods for assessing the purity and concentration of the purified this compound.

5.1 SDS-PAGE Analysis:

  • Mix a small aliquot of the purified protein with SDS-PAGE loading buffer.

  • Heat the sample at 95°C for 5 minutes.

  • Load the sample onto a polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. A single band at the expected molecular weight indicates high purity.

5.2 Protein Concentration Determination (Bradford Assay):

  • Prepare a series of bovine serum albumin (BSA) standards of known concentrations.

  • Add Bradford reagent to the standards and the purified this compound sample.

  • Measure the absorbance at 595 nm using a spectrophotometer.

  • Generate a standard curve by plotting the absorbance of the BSA standards against their concentrations.

  • Determine the concentration of the purified this compound by interpolating its absorbance on the standard curve.

Protocol 6: this compound Activity Assay (Rhodanine Method)

This assay measures the amount of gallic acid released by the action of this compound on a substrate.

Materials:

  • Purified recombinant this compound

  • Substrate solution (e.g., 10 mM methyl gallate in 0.05 M citrate buffer, pH 5.0)

  • Methanolic rhodanine solution (0.667%)

  • 0.5 M KOH

  • Spectrophotometer

Procedure:

  • Incubate 50 µL of the purified this compound with 100 µL of the substrate solution at 37°C for 5 minutes.

  • Stop the reaction by adding 300 µL of the methanolic rhodanine solution.

  • Incubate at room temperature for 5 minutes.

  • Add 100 µL of 0.5 M KOH and bring the final volume to 2 mL with distilled water.

  • Measure the absorbance at 520 nm.

  • One unit of this compound activity is defined as the amount of enzyme that liberates 1 µmol of gallic acid per minute under the assay conditions.

Mandatory Visualization

Recombinant_Tannase_Production_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification & Analysis cluster_characterization Characterization Tannase_Gene This compound Gene Recombinant_Plasmid Recombinant Plasmid Tannase_Gene->Recombinant_Plasmid Ligation pET_Vector pET Expression Vector pET_Vector->Recombinant_Plasmid Transformation Transformation into E. coli BL21(DE3) Recombinant_Plasmid->Transformation Cell_Culture Cell Culture & Growth (OD600 0.6-0.8) Transformation->Cell_Culture Induction IPTG Induction Cell_Culture->Induction Protein_Expression Recombinant this compound Expression Induction->Protein_Expression Cell_Harvest Cell Harvest (Centrifugation) Protein_Expression->Cell_Harvest Cell_Lysis Cell Lysis (Sonication) Cell_Harvest->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Purified_this compound Purified Recombinant This compound Affinity_Chromatography->Purified_this compound SDS_PAGE SDS-PAGE (Purity & MW) Purified_this compound->SDS_PAGE Bradford_Assay Bradford Assay (Concentration) Purified_this compound->Bradford_Assay Activity_Assay This compound Activity Assay (Rhodanine Method) Purified_this compound->Activity_Assay Tannase_Expression_Logic Start Start: this compound Gene in pET Vector Transformation Transformation into E. coli BL21(DE3) Start->Transformation Selection Selection of Transformants on Antibiotic Plate Transformation->Selection Culture_Growth Inoculation and Growth in LB Medium Selection->Culture_Growth Induction_Point Reach Mid-Log Phase (OD600 = 0.4-0.8) Culture_Growth->Induction_Point IPTG_Addition Add IPTG to Induce Expression Induction_Point->IPTG_Addition Yes Expression_Incubation Incubate for Protein Expression IPTG_Addition->Expression_Incubation Harvest Harvest Cells Expression_Incubation->Harvest

References

Application Notes and Protocols: Heterologous Expression of Fungal Tannase in Pichia pastoris

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is an industrially significant enzyme that catalyzes the hydrolysis of ester and depside bonds in hydrolysable tannins, yielding gallic acid and glucose.[1] Gallic acid is a key intermediate in the synthesis of the antioxidant propyl gallate, which is widely used as a food additive.[2][3] Fungi, particularly species of Aspergillus, are potent producers of this compound.[1] The methylotrophic yeast Pichia pastoris has emerged as a robust and efficient host system for the heterologous expression of various proteins, including fungal tannases.[4] Its ability to grow to high cell densities, perform eukaryotic post-translational modifications, and secrete recombinant proteins at high levels makes it an attractive system for both research and industrial-scale production.

These application notes provide a comprehensive overview and detailed protocols for the successful heterologous expression, purification, and characterization of fungal this compound in P. pastoris.

Data Presentation

Table 1: Comparison of Recombinant Fungal Tannases Expressed in Pichia pastoris
Fungal SourceExpression VectorHost StrainExpression TypeProductivity/ActivityMolecular Mass (SDS-PAGE)N-deglycosylated MassOptimal pHOptimal Temperature (°C)Reference
Aspergillus oryzaepPICZαAP. pastorisSecreted7000 IU/L (fed-batch)90 kDa---
Aspergillus oryzaepPIC3.5KP. pastoris GS115Intracellular960 U/L (flask)----
Aspergillus oryzaepPICZαAP. pastorisSecreted-90-120 kDa (smeared)65 kDa6.030-35
Aspergillus oryzae-P. pastorisSecreted-45-75 kDa (smeared)34 kDa and 30 kDa5.0up to 40
Aspergillus niger GH1-P. pastorisSecreted0.57 U/ml (flask)--5.020
Aspergillus niger GH1-P. pastorisSecreted--65.4 kDa5.020

Experimental Protocols

Protocol 1: Cloning of Fungal this compound Gene into P. pastoris Expression Vector

This protocol describes the cloning of a fungal this compound gene into the pPICZα A vector, which is designed for methanol-inducible expression and secretion of the recombinant protein.

1.1. Gene Amplification:

  • Amplify the mature this compound coding sequence (excluding the native signal peptide) from the fungal genomic DNA or cDNA using PCR.

  • Design primers with appropriate restriction sites (e.g., EcoRI and NotI) for cloning into the pPICZα A vector. The forward primer should be in-frame with the N-terminal α-factor secretion signal in the vector.

1.2. Vector and Insert Preparation:

  • Digest the pPICZα A vector and the purified PCR product with the selected restriction enzymes (e.g., EcoRI and NotI).

  • Purify the linearized vector and the this compound gene insert using a gel purification kit.

1.3. Ligation:

  • Ligate the digested this compound gene insert into the linearized pPICZα A vector using T4 DNA ligase.

1.4. Transformation into E. coli:

  • Transform the ligation mixture into a competent E. coli strain (e.g., DH5α or TOP10) for plasmid propagation.

  • Select transformants on Low Salt LB agar plates containing 25 µg/ml Zeocin™.

  • Confirm the correct insertion by colony PCR and restriction digestion of the purified plasmid DNA. Sequence the construct to verify the reading frame.

1.5. Plasmid Linearization for P. pastoris Transformation:

  • Linearize the recombinant pPICZα A-tannase plasmid with a restriction enzyme that cuts within the 5' AOX1 region of the vector (e.g., SacI or BglII) to facilitate integration into the P. pastoris genome.

  • Purify the linearized plasmid DNA by ethanol precipitation.

Protocol 2: Transformation of Pichia pastoris

This protocol details the transformation of P. pastoris (e.g., strain X-33 or GS115) with the linearized expression vector via electroporation.

2.1. Preparation of Electrocompetent Cells:

  • Inoculate a single colony of P. pastoris into 10 mL of YPD medium and grow overnight at 30°C with shaking.

  • Inoculate 250 mL of YPD with the overnight culture to an OD600 of ~0.005 and grow to an OD600 of 1.0-1.5.

  • Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

  • Wash the cells sequentially with 250 mL and 125 mL of ice-cold, sterile water.

  • Wash the cells with 20 mL of ice-cold 1 M sorbitol.

  • Resuspend the final cell pellet in 0.5 mL of ice-cold 1 M sorbitol. The cells are now ready for electroporation.

2.2. Electroporation:

  • Mix 5-10 µg of linearized plasmid DNA with 80 µl of electrocompetent cells.

  • Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette and incubate on ice for 5 minutes.

  • Pulse the cells using an electroporation device with settings of 1.5 kV, 200 Ω, and 25 µF.

  • Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.

  • Transfer the cell suspension to a sterile tube and incubate at 30°C for 1-3 hours without shaking.

2.3. Selection of Transformants:

  • Spread 100-200 µl aliquots onto YPDS plates containing 100 µg/ml Zeocin™ (for pPICZα) or on minimal dextrose (MD) plates (for vectors with HIS4 selection).

  • Incubate the plates at 30°C for 3-5 days until colonies appear.

  • To select for multi-copy integrants, which can lead to higher expression levels, replica-plate the colonies onto YPD plates containing higher concentrations of G418 (e.g., 0.25–1.0 g/L) if using a vector like pPIC3.5K.

Protocol 3: Expression and Induction of Recombinant this compound

This protocol outlines the procedure for small-scale expression screening in shake flasks to identify the best-expressing clones.

3.1. Growth Phase:

  • Inoculate a single colony of a positive transformant into 25 mL of Buffered Glycerol-complex Medium (BMGY) in a 250 mL baffled flask.

  • Grow at 28-30°C in a shaking incubator (250 rpm) until the culture reaches an OD600 of approximately 6.

    • BMGY Medium: 1% yeast extract, 2% peptone, 100 mM potassium phosphate (pH 6.0), 1.34% Yeast Nitrogen Base (YNB), 4x10⁻⁵% biotin, 1% glycerol.

3.2. Induction Phase:

  • Harvest the cells by centrifugation and resuspend the cell pellet in 20-50 mL of Buffered Methanol-complex Medium (BMMY) to an OD600 of 1.0.

  • Incubate at a lower temperature, such as 18-28°C, with vigorous shaking (250 rpm). A lower temperature can sometimes enhance protein expression and proper folding.

  • To induce expression from the AOX1 promoter, add methanol to a final concentration of 0.5% (v/v) every 24 hours for 72-120 hours.

    • BMMY Medium: 1% yeast extract, 2% peptone, 100 mM potassium phosphate (pH 6.0), 1.34% YNB, 4x10⁻⁵% biotin, 0.5% methanol.

3.3. Sample Collection:

  • Collect aliquots of the culture at different time points (e.g., 0, 24, 48, 72, 96, 120 hours) post-induction.

  • Separate the supernatant (for secreted protein) and the cell pellet (for intracellular protein) by centrifugation. Store samples at -20°C for analysis.

Protocol 4: this compound Activity Assay

This protocol describes a common colorimetric method for determining this compound activity using rhodanine.

4.1. Principle:

  • This compound hydrolyzes a substrate like methyl gallate to release gallic acid. The liberated gallic acid reacts with rhodanine under alkaline conditions to form a colored product that can be measured spectrophotometrically at 520 nm.

4.2. Reagents:

  • Substrate: 0.01 M Methyl gallate in 0.05 M citrate buffer (pH 5.0).

  • Rhodanine Solution: 0.667% (w/v) methanolic rhodanine.

  • Potassium Hydroxide (KOH) Solution: 0.5 M KOH.

  • Gallic Acid Standard Curve: Prepare standards ranging from 0.1 to 1.0 µmol of gallic acid.

4.3. Procedure:

  • In a microcentrifuge tube, mix 0.25 mL of the enzyme sample (culture supernatant or cell lysate) with 0.25 mL of the methyl gallate substrate solution.

  • Incubate the reaction mixture at 30°C for 5 minutes.

  • Stop the reaction by adding 0.3 mL of the rhodanine solution and incubate for another 5 minutes at 30°C.

  • Add 0.2 mL of 0.5 M KOH solution, mix, and incubate for 5 minutes at 30°C.

  • Dilute the reaction mixture with 4 mL of distilled water and incubate for 10 minutes at 30°C.

  • Measure the absorbance at 520 nm against a blank (prepared by substituting the enzyme with buffer).

  • Calculate the amount of gallic acid released using the standard curve.

4.4. Definition of Enzyme Activity:

  • One unit (U) of this compound activity is defined as the amount of enzyme required to release one micromole of gallic acid per minute under the specified assay conditions.

Protocol 5: Purification of Recombinant this compound

This protocol is for the purification of a secreted, His-tagged this compound from the culture supernatant.

5.1. Preparation of Supernatant:

  • Centrifuge the induced P. pastoris culture at a high speed (e.g., 10,000 x g) to remove all cells and debris.

  • Filter the supernatant through a 0.45 µm filter to clarify.

  • Concentrate the supernatant and exchange the buffer to the binding buffer using tangential flow filtration or a centrifugal concentrator.

5.2. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate an Ni-NTA or other suitable IMAC column with binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).

  • Load the prepared supernatant onto the column.

  • Wash the column with several column volumes of binding buffer to remove unbound proteins.

  • Elute the His-tagged this compound using an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • Collect fractions and analyze them for this compound activity and by SDS-PAGE.

5.3. Further Purification (Optional):

  • If further purification is needed, pool the active fractions and perform size-exclusion chromatography or ion-exchange chromatography.

5.4. N-deglycosylation:

  • To determine the molecular weight of the protein backbone, treat the purified enzyme with an N-glycosidase like PNGase F according to the manufacturer's instructions. Analyze the treated and untreated samples by SDS-PAGE.

Mandatory Visualizations

Expression_Workflow cluster_cloning Molecular Cloning cluster_pichia Pichia pastoris Expression cluster_downstream Downstream Processing A Amplify this compound Gene (PCR) B Digest Vector (pPICZα) & Gene A->B C Ligate Gene into Vector B->C D Transform E. coli C->D E Linearize Plasmid D->E F Transform P. pastoris (Electroporation) E->F G Select Transformants (Zeocin/HIS4) F->G H Screen Clones for Expression (Shake Flask) G->H I Induce with Methanol H->I J Harvest Supernatant I->J K Purify this compound (IMAC) J->K L Characterize Enzyme (Activity Assay, SDS-PAGE) K->L

Caption: Workflow for heterologous expression of fungal this compound.

AOX1_Induction_Pathway methanol Methanol (Inducer) AOX1 AOX1 Promoter methanol->AOX1 Activates This compound This compound Gene mRNA This compound mRNA This compound->mRNA Transcription Protein Recombinant this compound (Secreted) mRNA->Protein Translation & Secretion

Caption: Methanol induction pathway via the AOX1 promoter.

References

Application Note: High-Throughput Analysis of Tannase Substrate Specificity with Different Gallates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is a versatile enzyme that catalyzes the hydrolysis of ester and depside bonds in hydrolysable tannins and gallic acid esters, liberating gallic acid and glucose.[1][2][3] This catalytic activity is of significant interest in the food, beverage, pharmaceutical, and chemical industries.[4] Applications of this compound range from the clarification of fruit juices and wines to the production of gallic acid, a precursor for the synthesis of the antioxidant propyl gallate and the antibacterial drug trimethoprim. Understanding the substrate specificity of this compound is crucial for optimizing these industrial processes and for the development of novel biocatalytic applications.

This application note provides a detailed protocol for the analysis of this compound substrate specificity using a series of gallate esters (methyl gallate, ethyl gallate, propyl gallate, and butyl gallate). The protocol is based on a reliable and sensitive spectrophotometric assay that quantifies the amount of gallic acid released.

Principle

The substrate specificity of this compound is evaluated by measuring its catalytic efficiency (kcat/Km) towards different gallate esters. The enzymatic reaction involves the hydrolysis of the ester bond in the gallate substrate by this compound, which releases gallic acid and the corresponding alcohol. The rate of gallic acid formation is monitored using the rhodanine assay. In this assay, rhodanine (2-thio-4-ketothiazolidine) reacts specifically with gallic acid in the presence of an alkaline agent to form a chromogen that can be quantified spectrophotometrically at 520 nm. By determining the kinetic parameters—Michaelis constant (Km) and maximum reaction velocity (Vmax)—for each substrate, a quantitative comparison of the enzyme's affinity and catalytic activity can be made.

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified or partially purified this compound solution.

  • Substrates:

    • Methyl gallate (MG)

    • Ethyl gallate (EG)

    • Propyl gallate (PG)

    • Butyl gallate (BG)

  • Buffer: 0.05 M Citrate buffer (pH 5.0) or 0.1 M Sodium acetate buffer (pH 5.5).

  • Reagents for Rhodanine Assay:

    • Rhodanine solution (0.667% w/v in methanol).

    • Potassium hydroxide (KOH) solution (0.5 M).

    • Gallic acid standards (for calibration curve).

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 520 nm.

    • Water bath or incubator set to the optimal temperature for the this compound being studied (e.g., 30-40°C).

    • Micropipettes and tips.

    • Test tubes or microplate.

    • Vortex mixer.

    • pH meter.

Preparation of Solutions
  • Substrate Solutions: Prepare stock solutions of each gallate ester (e.g., 10 mM) in the chosen buffer. From the stock solutions, prepare a series of dilutions to obtain final concentrations ranging from, for example, 0.1 mM to 10 mM for the kinetic analysis.

  • Gallic Acid Standards: Prepare a stock solution of gallic acid (e.g., 1 mM) in the assay buffer. Prepare a series of dilutions to generate a standard curve (e.g., 0.05 to 0.5 µmol).

  • Enzyme Solution: Dilute the this compound enzyme preparation in the assay buffer to a concentration that results in a linear rate of reaction over the desired time course. The optimal concentration should be determined empirically.

This compound Activity Assay (Rhodanine Method)
  • Reaction Setup: In a test tube or microplate well, add 250 µL of the substrate solution at a specific concentration.

  • Pre-incubation: Pre-incubate the substrate solution at the optimal temperature for the enzyme for 5 minutes.

  • Enzyme Addition: Initiate the enzymatic reaction by adding 250 µL of the diluted this compound solution and mix gently.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a fixed period (e.g., 10-20 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Color Development: Stop the reaction and initiate color development by adding 300 µL of the methanolic rhodanine solution. Incubate for 5 minutes at 30°C.

  • Alkalinization: Add 200 µL of 0.5 M KOH solution to the mixture and incubate for another 5-10 minutes at 30°C.

  • Absorbance Measurement: Dilute the final reaction mixture with 4.0 mL of distilled water and measure the absorbance at 520 nm against a blank.

  • Blank Preparation: Prepare a blank for each substrate concentration by adding the enzyme solution after the addition of the rhodanine solution to account for any non-enzymatic hydrolysis or interfering substances.

Determination of Kinetic Parameters
  • Perform the this compound activity assay using a range of substrate concentrations for each gallate ester (methyl, ethyl, propyl, and butyl gallate).

  • Calculate the initial velocity (v) of the reaction for each substrate concentration from the standard curve of gallic acid.

  • Determine the kinetic parameters, Km and Vmax, by fitting the initial velocity data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) or by using a linearized plot such as the Lineweaver-Burk plot.

  • Calculate the turnover number (kcat) if the enzyme concentration is known (kcat = Vmax / [E]).

  • Determine the catalytic efficiency (kcat/Km) for each substrate to compare the enzyme's specificity.

Data Presentation

The quantitative data for the substrate specificity of this compound with different gallates should be summarized in a clear and structured table for easy comparison.

Table 1: Kinetic Parameters of this compound with Different Gallate Esters

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Methyl GallateDataDataDataData
Ethyl GallateDataDataDataData
Propyl GallateDataDataDataData
Butyl GallateDataDataDataData
(Note: The values in this table are placeholders and should be replaced with experimental data. The specific values will vary depending on the source of the this compound and the experimental conditions.)

Visualizations

Experimental Workflow for this compound Substrate Specificity Analysis

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis prep_enzyme Enzyme Dilution reaction Enzymatic Reaction (this compound + Substrate) prep_enzyme->reaction prep_substrate Gallate Substrate (Methyl, Ethyl, Propyl, Butyl) prep_substrate->reaction prep_reagents Assay Reagents (Buffer, Rhodanine, KOH) prep_reagents->reaction color_dev Color Development (Rhodanine Reaction) reaction->color_dev measurement Spectrophotometric Measurement (520 nm) color_dev->measurement kinetics Kinetic Parameter Determination (Km, Vmax) measurement->kinetics comparison Substrate Specificity Comparison (kcat/Km) kinetics->comparison

Caption: Workflow for determining this compound substrate specificity.

Enzymatic Hydrolysis of Gallate Esters by this compound

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products gallate_ester Gallate Ester (R-O-CO-C6H2(OH)3) This compound This compound gallate_ester->this compound water H2O water->this compound gallic_acid Gallic Acid (C6H2(OH)3COOH) This compound->gallic_acid alcohol Alcohol (R-OH) This compound->alcohol

Caption: this compound-catalyzed hydrolysis of a gallate ester.

Conclusion

This application note provides a comprehensive and detailed protocol for the systematic analysis of this compound substrate specificity using various gallate esters. The described methods are robust and can be adapted for high-throughput screening, making them valuable for researchers in academia and industry. The quantitative data obtained from these experiments will facilitate the selection of appropriate this compound enzymes for specific applications, thereby advancing their use in drug development, food technology, and biotechnology.

References

Application of Tannase in Green Tea Processing: Enhancing Quality and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Green tea, derived from the leaves of Camellia sinensis, is a globally consumed beverage celebrated for its distinct flavor profile and numerous health benefits, which are largely attributed to its high concentration of polyphenolic compounds known as catechins. However, the presence of high levels of gallated catechins, such as (-)-epigallocatechin-3-gallate (EGCG) and (-)-epicatechin-3-gallate (ECG), can contribute to a bitter and astringent taste.[1][2] Furthermore, these compounds can lead to the formation of "tea cream," a precipitate that forms when tea is cooled, affecting the appearance and stability of ready-to-drink tea beverages.[3][4] Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is an enzyme that catalyzes the hydrolysis of ester bonds in gallotannins and gallated catechins.[5] Its application in green tea processing offers a green and effective strategy to improve the sensory attributes and overall quality of green tea products.

Principle of Action

This compound specifically targets the galloyl ester bond in gallated catechins, hydrolyzing them into non-gallated catechins and gallic acid (GA). This biotransformation is central to the benefits observed in this compound-treated green tea. The primary reactions involve the conversion of EGCG to (-)-epigallocatechin (EGC) and GA, and the conversion of ECG to (-)-epicatechin (EC) and GA. This enzymatic modification leads to a significant reduction in bitterness and astringency, an increase in sweet aftertaste, improved clarity and stability of tea infusions, and enhanced antioxidant activity.

Key Applications and Benefits

  • Improved Taste and Aroma: By reducing the concentration of astringent gallated catechins, this compound treatment results in a smoother, less bitter taste and can enhance the sweet aftertaste of green tea.

  • Reduced Tea Cream Formation: The hydrolysis of gallated catechins, which are major contributors to tea cream, significantly improves the cold-water solubility and clarity of green tea infusions, making it ideal for the production of iced teas and ready-to-drink beverages.

  • Enhanced Bioactivity: The enzymatic release of gallic acid and the increase in non-gallated catechins can lead to an overall increase in the antioxidant capacity of green tea extracts.

  • Increased Extraction Yield: The use of this compound can facilitate the breakdown of the tea leaf matrix, potentially leading to a higher extraction yield of soluble solids and polyphenols.

Quantitative Effects of this compound Treatment

The following tables summarize the quantitative data from various studies on the application of this compound in green tea processing.

ParameterControl (Untreated)This compound-TreatedFold Change/Percentage ChangeReference
Catechin Content (mg/g)
Epigallocatechin gallate (EGCG)33.31.0-97%
Epicatechin gallate (ECG)11.91.1-90.8%
Epigallocatechin (EGC)5.99.4+59.3%
Epicatechin (EC)3.64.9+36.1%
Gallic Acid (GA)2.417.2+616.7%
Antioxidant Activity (IC50 µg/mL)
DPPH Radical ScavengingLower activity (higher IC50)Higher activity (lower IC50)IC50 decreased by 23.8%
ABTS Radical ScavengingLower activity (higher IC50)Higher activity (lower IC50)IC50 decreased by 17.5%
Sensory Evaluation
Bitterness & AstringencyHighSignificantly Reduced-
Sweet AftertasteLowSignificantly Improved-
Physical Properties
Tea Cream FormationPresentSignificantly Reduced-
TurbidityIncreases upon coolingRemains Clear-

Table 1: Changes in Catechin Composition, Antioxidant Activity, Sensory Perception, and Physical Properties of Green Tea after this compound Treatment.

Enzyme SourceOptimal Temperature (°C)Optimal pHIncubation Time (min)Enzyme ConcentrationReference
Aspergillus niger80-40-
Penicillium longicatenatum (mutant)605.51202.5 U/mL
Commercial this compound30-6030 U/mL
Commercial this compound44.124.6212.171 mg/mL
Aspergillus melleus405.5--

Table 2: Optimal Conditions for this compound Treatment of Green Tea from Various Sources.

Experimental Protocols

Protocol 1: Enzymatic Treatment of Green Tea Infusion

This protocol describes the application of this compound to a prepared green tea infusion to improve its quality.

Materials:

  • Ground green tea leaves

  • Purified this compound enzyme (e.g., from Aspergillus niger)

  • Distilled water

  • Magnetic stirrer with heating plate

  • Centrifuge

  • pH meter

  • Incubator or water bath

Methodology:

  • Preparation of Green Tea Infusion:

    • Weigh 4 g of ground green tea powder and add it to 200 mL of distilled water (1:50, w/v) in a beaker.

    • Heat the mixture to 90°C and stir for 30 minutes on a magnetic stirrer.

    • Centrifuge the infusion at 12,000 x g for 10 minutes to remove the tea leaf particles.

    • Filter the supernatant through a fine mesh screen.

  • Enzymatic Treatment:

    • Cool the green tea infusion to the optimal temperature for the specific this compound being used (e.g., 55-65°C for thermostable this compound).

    • Adjust the pH of the infusion to the optimal pH for the enzyme (e.g., pH 5.5) using a suitable buffer or acid/base.

    • Add the this compound enzyme to the infusion at a predetermined concentration (e.g., 2.5 U/mL).

    • Incubate the mixture for a specified duration (e.g., 2 hours) with gentle agitation.

  • Enzyme Inactivation:

    • After incubation, heat the treated infusion to a temperature that will inactivate the this compound (e.g., >90°C) for 10-15 minutes.

  • Analysis:

    • The treated green tea infusion is now ready for sensory evaluation, and chemical analysis (e.g., HPLC for catechin profiling), and assessment of physical properties (e.g., turbidity).

Protocol 2: Simultaneous Enzymatic Extraction and Hydrolysis of Green Tea

This protocol combines the extraction and enzymatic treatment steps for a more efficient process.

Materials:

  • Ground green tea leaves

  • Purified this compound enzyme

  • Distilled water

  • Shaking water bath or incubator

  • Centrifuge

  • Filtration apparatus

Methodology:

  • Mixture Preparation:

    • Combine ground green tea powder and distilled water at a desired ratio (e.g., 1:50, w/v) in a suitable vessel.

  • Simultaneous Extraction and Enzymatic Treatment:

    • Add the this compound enzyme directly to the tea and water mixture.

    • Set the temperature and pH to the optimal conditions for the this compound (e.g., 55-65°C, pH 5.5).

    • Incubate the mixture for a specified time (e.g., 2 hours) with continuous agitation.

  • Separation and Inactivation:

    • After the combined extraction and hydrolysis, centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes to separate the tea residue.

    • Filter the supernatant.

    • Heat the clarified liquid to inactivate the enzyme as described in Protocol 1.

  • Analysis:

    • The resulting green tea extract can be analyzed for its chemical composition and sensory properties.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Catechin Analysis

This protocol outlines a method for the quantitative analysis of catechins and gallic acid in green tea samples.

Materials and Equipment:

  • HPLC system with a C18 reversed-phase column and a diode array detector (DAD)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Methanol (70% v/v)

  • Syringe filters (0.45 µm)

  • Standards for gallic acid, EGCG, ECG, EGC, EC, and caffeine

Methodology:

  • Sample Preparation:

    • Accurately weigh 0.2 g of ground green tea sample into an extraction tube.

    • Add 5.0 mL of 70% (v/v) methanol and vortex.

    • Extract in a water bath at 70°C for 10 minutes.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Repeat the extraction and combine the supernatants, making up the volume to 10 mL with 70% methanol.

    • Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 87:13) containing 0.05% trifluoroacetic acid.

    • Flow Rate: 2.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

  • Quantification:

    • Identify and quantify the catechins and gallic acid by comparing their retention times and peak areas with those of the standards.

Visualizations

Tannase_Action_on_Catechins EGCG Epigallocatechin Gallate (EGCG) (Bitter, Astringent) This compound This compound Enzyme EGCG->this compound ECG Epicatechin Gallate (ECG) (Bitter, Astringent) ECG->this compound EGC Epigallocatechin (EGC) (Less Bitter) This compound->EGC EC Epicatechin (EC) (Less Bitter) This compound->EC GA Gallic Acid (GA) (Contributes to sweet aftertaste) This compound->GA

Biochemical pathway of this compound action on gallated catechins.

Green_Tea_Processing_Workflow cluster_0 This compound Treatment Stage cluster_1 Analysis Stage Green Tea Infusion Green Tea Infusion Enzymatic Hydrolysis Enzymatic Hydrolysis Green Tea Infusion->Enzymatic Hydrolysis Enzyme Inactivation Enzyme Inactivation Enzymatic Hydrolysis->Enzyme Inactivation Treated Green Tea Infusion Treated Green Tea Infusion Enzyme Inactivation->Treated Green Tea Infusion Sensory Evaluation Sensory Evaluation Chemical Analysis (HPLC) Chemical Analysis (HPLC) Physical Property Assessment Physical Property Assessment Green Tea Leaves Green Tea Leaves Grinding Grinding Green Tea Leaves->Grinding Infusion Preparation Infusion Preparation Grinding->Infusion Preparation Infusion Preparation->Green Tea Infusion Treated Green Tea Infusion->Sensory Evaluation Treated Green Tea Infusion->Chemical Analysis (HPLC) Treated Green Tea Infusion->Physical Property Assessment Tannase_Benefits_Logic This compound This compound Application Hydrolysis Hydrolysis of Gallated Catechins This compound->Hydrolysis Decrease Decrease in EGCG and ECG Hydrolysis->Decrease Increase Increase in EGC, EC, and Gallic Acid Hydrolysis->Increase Taste Improved Taste (Less Bitter/Astringent) Decrease->Taste Clarity Improved Clarity (Reduced Tea Cream) Decrease->Clarity Increase->Taste Antioxidant Enhanced Antioxidant Activity Increase->Antioxidant

References

Application Notes and Protocols for the Enzymatic Synthesis of Propyl Gallate Using Immobilized Tannase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of propyl gallate, a potent antioxidant, through an environmentally friendly enzymatic approach. The use of immobilized tannase offers significant advantages, including enzyme reusability, enhanced stability, and simplified product purification. These protocols are designed to be a comprehensive guide for researchers in academia and industry.

I. Introduction

Propyl gallate (propyl 3,4,5-trihydroxybenzoate) is a widely used antioxidant in the food, cosmetic, and pharmaceutical industries to prevent the deterioration of products caused by oxidation.[1][2] Traditionally synthesized through chemical methods, the enzymatic synthesis of propyl gallate using this compound presents a green alternative. This compound (tannin acyl hydrolase, E.C. 3.1.1.20) is an enzyme that catalyzes the hydrolysis of ester and depside linkages in hydrolyzable tannins, such as tannic acid, to produce gallic acid and glucose.[1][3][4] In non-aqueous or low-water media, this compound can also catalyze the reverse reaction of esterification or transesterification to synthesize gallic acid esters like propyl gallate.

Immobilization of this compound onto solid supports enhances its stability and allows for its repeated use, making the process more cost-effective and suitable for industrial applications. Various immobilization techniques have been explored, including encapsulation, covalent binding, and adsorption. This document details the procedures for this compound immobilization and the subsequent synthesis of propyl gallate.

II. Experimental Data Summary

The following tables summarize quantitative data from various studies on the immobilization of this compound and the synthesis of propyl gallate.

Table 1: Comparison of Different this compound Immobilization Methods

Immobilization MethodSupport MaterialImmobilization Efficiency (%)Recovered Activity (%)Reference
EncapsulationCalcium Alginate94.394.3
EncapsulationManganese Alginate81.381.3
Covalent BindingChitosan~75% (Efficiency)Not specified
AdsorptionDEAE-SephadexNot specifiedNot specified
Covalent BindingTitanium Dioxide NanoparticlesNot specifiedRetained 60% after 20 cycles

Table 2: Optimal Conditions for Propyl Gallate Synthesis using Immobilized this compound

ParameterOptimal ValueReference
Enzyme SourceAspergillus fumigatus CAS21
SubstratesTannic Acid and 1-Propanol
Reaction MediumAqueous or Organic
pH5.0 - 6.0
Temperature30 - 40°C
Reaction Time48 - 72 hours
Substrate Concentration5 mmol L⁻¹ Tannic Acid
Propanol Concentration30% - 50% (v/v)

III. Experimental Protocols

A. Protocol 1: Immobilization of this compound by Encapsulation in Calcium Alginate

This protocol describes the immobilization of this compound using the entrapment method in calcium alginate beads, which has been shown to have high immobilization efficiency.

Materials:

  • This compound solution

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Distilled water

  • Beakers

  • Magnetic stirrer

  • Syringe with a needle

Procedure:

  • Prepare a 2-3% (w/v) sodium alginate solution by dissolving sodium alginate powder in distilled water with gentle heating and stirring. Cool the solution to room temperature.

  • Add the this compound solution to the sodium alginate solution and mix gently to ensure homogeneity. The enzyme to alginate ratio can be optimized for specific applications.

  • Prepare a 0.2 M calcium chloride solution in a separate beaker.

  • Using a syringe, drop the enzyme-alginate mixture into the calcium chloride solution from a height of about 5-10 cm. Maintain gentle stirring of the CaCl₂ solution.

  • Allow the resulting beads to harden in the calcium chloride solution for at least 30-60 minutes.

  • Collect the immobilized this compound beads by filtration and wash them thoroughly with distilled water to remove any unbound enzyme and excess calcium chloride.

  • Store the immobilized beads in a suitable buffer at 4°C until use.

B. Protocol 2: Enzymatic Synthesis of Propyl Gallate

This protocol outlines the synthesis of propyl gallate via transesterification of tannic acid using immobilized this compound.

Materials:

  • Immobilized this compound beads

  • Tannic acid

  • 1-Propanol

  • Buffer solution (e.g., 100 mmol L⁻¹ MES buffer, pH 6.0)

  • Reaction vessel (e.g., screw-capped flasks)

  • Shaking incubator or water bath

  • Analytical instruments for product analysis (TLC, HPLC)

Procedure:

  • Prepare the reaction mixture in a screw-capped flask. For a typical reaction, combine:

    • 5 mmol L⁻¹ tannic acid in the appropriate buffer.

    • 1-Propanol to a final concentration of 30-50% (v/v).

    • A known quantity of immobilized this compound beads.

  • Incubate the reaction mixture at 30-40°C with continuous agitation (e.g., 150-200 rpm) for 48 to 72 hours.

  • After the incubation period, separate the immobilized enzyme beads from the reaction mixture by filtration for reuse.

  • The liquid phase containing the product, propyl gallate, and any unreacted substrates can then be subjected to analysis and purification.

C. Protocol 3: Analysis of Propyl Gallate

This section provides a brief overview of methods for the analysis and confirmation of the synthesized propyl gallate.

1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of chloroform and methanol (e.g., 8:2 v/v) with a few drops of glacial acetic acid can be used.

  • Visualization: The spots can be visualized under UV light or by using iodine vapor. The Rf value of the product is compared with that of a standard propyl gallate sample.

2. High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed.

  • Detection: UV detector set at a wavelength of approximately 270-280 nm.

  • Quantification: The concentration of propyl gallate can be determined by comparing the peak area with a standard calibration curve.

IV. Visualizations

experimental_workflow cluster_immobilization This compound Immobilization cluster_synthesis Propyl Gallate Synthesis This compound This compound Solution mix Mix Enzyme and Alginate This compound->mix alginate Sodium Alginate Solution alginate->mix extrude Extrude into CaCl2 Solution mix->extrude beads Immobilized this compound Beads extrude->beads reaction Enzymatic Reaction beads->reaction substrates Tannic Acid + 1-Propanol substrates->reaction product Propyl Gallate Mixture reaction->product separation Separate Beads product->separation final_product Propyl Gallate separation->final_product reused_beads Reused Beads separation->reused_beads

Caption: Experimental workflow for this compound immobilization and propyl gallate synthesis.

synthesis_pathway tannic_acid Tannic Acid immobilized_this compound Immobilized This compound tannic_acid->immobilized_this compound propanol 1-Propanol propanol->immobilized_this compound propyl_gallate Propyl Gallate immobilized_this compound->propyl_gallate Transesterification gallic_acid Gallic Acid (By-product) immobilized_this compound->gallic_acid

Caption: Enzymatic synthesis of propyl gallate via transesterification of tannic acid.

References

Application Notes and Protocols: Use of Tannase for Detannification of Fruit Juices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tannins are a diverse group of water-soluble polyphenolic compounds naturally present in many fruits.[1] While they contribute to the antioxidant properties of juices, high concentrations can lead to undesirable organoleptic qualities such as astringency, bitterness, and the formation of haze or sediment upon storage.[2] Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is a hydrolytic enzyme that catalyzes the breakdown of ester and depside bonds in hydrolyzable tannins, such as tannic acid, yielding simpler, less astringent molecules like gallic acid and glucose.[3] This enzymatic treatment is a highly specific and effective method for improving the quality, clarity, and consumer acceptance of various fruit juices.

These application notes provide an overview of the use of this compound in the detannification of fruit juices, summarizing key quantitative data and offering detailed protocols for relevant experimental procedures.

Application Notes

This compound treatment has been successfully applied to a variety of fruit juices to reduce tannin content, decrease astringency, and improve overall quality. The effectiveness of the treatment depends on several factors, including enzyme concentration, incubation time, temperature, and the specific characteristics of the juice matrix.

Data Presentation: Efficacy of this compound Treatment on Various Fruit Juices

The following tables summarize the quantitative outcomes of this compound application on different fruit juices as reported in scientific literature.

Table 1: Optimal Conditions for this compound Treatment in Fruit Juices

Fruit JuiceEnzyme SourceOptimal Enzyme Conc.Optimal Temperature (°C)Optimal Time (min)Reference(s)
PomegranateAspergillus niger33.9 U/100 mL3090
OrangeKlebsiella pneumoniae4.5 U/mL35210
AppleSerratia marcescens1 mL (253 U/mL) per 10 mL juiceRoom Temperature180
GuavaAspergillus niger2.0% (w/v)3060
JamunAspergillus ficuum0.05% (w/v)4080
GrapeCitrobacter freundii1.5 mL (0.432 U/g) per 10 mL juice37100
AonlaAspergillus niger36.6 Units per 15 mL juice37180

Table 2: Effects of this compound Treatment on Juice Quality Parameters

Fruit JuiceTannin Reduction (%)Change in Clarity/TurbidityOther Key FindingsReference(s)
Pomegranate27.8% decrease in punicalaginImproved sensory scores (color, taste, flavor)24.2% increase in ellagic acid; 32.3% increase in gallic acid; Enhanced antioxidant activity.
Orange42.45%Haze reduction-
Apple~45%62% clarification in 3 hrsIncreased total reducing sugars by ~50% after 5 hours.
Guava59.23%--
Pomegranate43%39% decrease in turbidity13% increase in reducing sugars.
Aonla68.8%Reduced astringencyMinimal (2%) loss of Vitamin C.
Grape46%Improved overall quality-
Pomegranate & Grape55%Debittering, improved acceptance-

Mandatory Visualizations

Biochemical Pathway: Mechanism of this compound Action

Tannase_Mechanism cluster_products Tannin Hydrolyzable Tannin (e.g., Tannic Acid) This compound This compound (Tannin Acyl Hydrolase) Tannin->this compound Products Products This compound->Products Hydrolysis of ester & depside bonds GallicAcid Gallic Acid Products->GallicAcid Glucose Glucose Core Products->Glucose Water H₂O Water->this compound

Caption: Enzymatic hydrolysis of a hydrolyzable tannin by this compound.

Experimental Workflow: Juice Detannification and Analysis

Detannification_Workflow Start Raw Fruit Juice Control Control Sample (No Enzyme) Start->Control split sample Enzyme_Addition Add this compound Solution Start->Enzyme_Addition Inactivation Enzyme Inactivation (e.g., Heat Treatment 90°C for 5 min) Control->Inactivation Treatment This compound Treatment (Incubate at optimal T°, pH, time) Treatment->Inactivation Enzyme_Addition->Treatment Analysis Analysis of Juice Properties Inactivation->Analysis Tannin_Analysis Tannin Content (e.g., Folin-Ciocalteu) Analysis->Tannin_Analysis Clarity_Analysis Clarity & Turbidity Analysis->Clarity_Analysis Sensory_Analysis Sensory Evaluation Analysis->Sensory_Analysis Other_Analysis Other Physicochemical Analyses (TSS, pH, Sugars, Antioxidant Activity) Analysis->Other_Analysis Results Data Comparison & Conclusion Tannin_Analysis->Results Clarity_Analysis->Results Sensory_Analysis->Results Other_Analysis->Results

Caption: General experimental workflow for enzymatic detannification.

Experimental Protocols

Protocol 1: Determination of this compound Activity

This protocol is based on a spectrophotometric method that measures the amount of gallic acid released from a substrate like methyl gallate or tannic acid.

Materials:

  • This compound enzyme solution

  • Substrate: 0.35% (w/v) tannic acid or methyl gallate solution

  • Buffer: 0.05 M Citrate Buffer (pH 5.5)

  • Rhodanine solution (0.667% in methanol)

  • 0.5 M KOH

  • Spectrophotometer

  • Water bath

Procedure:

  • Reaction Setup: In a test tube, mix 0.5 mL of the crude or purified enzyme solution with 2.0 mL of the 0.35% (w/v) tannic acid substrate solution (prepared in citrate buffer).

  • Incubation: Incubate the reaction mixture in a water bath at a specified temperature (e.g., 40°C) for a defined period (e.g., 40 minutes). Prepare a control tube with heat-denatured enzyme.

  • Reaction Termination (Rhodanine Method): The reaction can be stopped and color developed for measurement. A common method involves rhodanine, which reacts specifically with the produced gallic acid.

    • Take an aliquot of the reaction mixture.

    • Add 0.5 mL of rhodanine solution and let it stand for 5 minutes.

    • Add 0.5 mL of 0.5 M KOH.

    • Dilute the mixture with 8.0 mL of distilled water.

  • Measurement: After 10 minutes for color development, measure the absorbance at 520 nm against a reagent blank.

  • Calculation: Calculate the amount of gallic acid released using a standard curve prepared with known concentrations of gallic acid.

  • Unit Definition: One unit (U) of this compound activity is typically defined as the amount of enzyme that liberates 1 µmole of gallic acid per minute under the specified assay conditions.

Protocol 2: Quantification of Total Phenolic/Tannin Content

The Folin-Ciocalteu method is a widely used assay to determine the total phenolic content, which is often correlated with tannin concentration in fruit juices.

Materials:

  • Fruit juice sample (control and enzyme-treated)

  • Folin-Ciocalteu reagent (diluted 1:10 with distilled water)

  • Sodium carbonate (Na₂CO₃) solution (7.5% w/v)

  • Gallic acid standard solutions

  • Spectrophotometer

Procedure:

  • Sample Preparation: Dilute the fruit juice sample appropriately with distilled water.

  • Reaction:

    • Pipette 0.2 mL of the diluted sample into a test tube.

    • Add 1.0 mL of 1/10 diluted Folin-Ciocalteu reagent.

    • Mix and let the solution stand at room temperature for 10 minutes.

    • Add 0.8 mL of the 7.5% sodium carbonate solution.

  • Incubation: Incubate the mixture at room temperature for 30-40 minutes to allow for color development.

  • Measurement: Measure the absorbance of the solution at approximately 725-745 nm against a blank.

  • Calculation:

    • Prepare a standard curve using known concentrations of gallic acid.

    • Determine the total phenolic content of the juice samples from the standard curve.

    • Results are typically expressed as mg of Gallic Acid Equivalents (GAE) per 100 mL of juice.

    • The percentage of tannin reduction is calculated by comparing the GAE of the treated sample to the control sample.

Protocol 3: General Procedure for Enzymatic Treatment of Fruit Juice

This protocol outlines a general workflow for the detannification of a fruit juice sample.

Materials:

  • Raw, unclarified fruit juice

  • This compound enzyme preparation

  • pH meter and buffers (for pH adjustment, if necessary)

  • Incubator or shaking water bath

  • Centrifuge

Procedure:

  • Juice Preparation: Prepare fresh fruit juice and filter it through cheesecloth to remove large solids. Store at 4°C until use.

  • Sample Distribution: Aliquot the juice into treatment vessels (e.g., 100 mL of juice in 250 mL flasks). Prepare a control sample for each treatment set, to which an equivalent volume of buffer or water will be added instead of the enzyme.

  • Enzyme Addition: Add the predetermined optimal concentration of this compound to the treatment flasks. For example, add 33.9 U of this compound per 100 mL of pomegranate juice.

  • Incubation: Incubate the flasks in a shaking incubator at the optimal temperature and for the optimal duration (e.g., at 30°C for 90 minutes).

  • Enzyme Inactivation: After incubation, immediately stop the enzymatic reaction by heat treatment. A common method is to heat the juice to 90°C for 5 minutes.

  • Cooling and Clarification: Cool the juice to room temperature. Centrifuge the juice to remove any precipitates formed.

  • Analysis: Analyze the supernatant (the clarified, detannified juice) for tannin content, clarity, color, total soluble solids (TSS), antioxidant activity, and sensory properties, comparing the results with the control sample.

The application of this compound is a potent biotechnological tool for the food and beverage industry. It effectively reduces the tannin content in fruit juices, leading to a significant improvement in clarity, reduction of astringency and bitterness, and enhanced overall sensory acceptability. The protocols and data provided herein serve as a comprehensive guide for researchers and industry professionals to optimize the detannification process for various fruit juices, thereby enhancing product quality and commercial value.

References

Application Notes and Protocols for Tannase-Mediated Bioremediation of Tannery Effluents

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tannery effluents represent a significant environmental challenge due to their high content of tannins, polyphenolic compounds that are recalcitrant to conventional wastewater treatment methods. These compounds contribute to high chemical oxygen demand (COD) and biochemical oxygen demand (BOD), exhibit antimicrobial properties that hinder biological treatment processes, and impart a strong color to the wastewater.[1][2][3] Enzymatic treatment using tannase (tannin acyl hydrolase, E.C. 3.1.1.20) offers a promising and eco-friendly alternative for the bioremediation of these effluents.[1][4] this compound catalyzes the hydrolysis of ester and depside bonds in hydrolyzable tannins, breaking them down into simpler, less toxic, and more biodegradable compounds like gallic acid and glucose. This document provides detailed application notes and experimental protocols for the production, immobilization, and application of this compound in the treatment of tannery wastewater.

Introduction to this compound and its Application in Tannery Effluent Treatment

This compound is an inducible, extracellular enzyme produced by a variety of microorganisms, including fungi (e.g., Aspergillus, Penicillium) and bacteria (e.g., Bacillus, Lactobacillus). Its primary industrial applications are in the food, beverage, pharmaceutical, and chemical industries. In the context of environmental remediation, this compound is particularly effective for treating effluents from the leather industry. The enzymatic hydrolysis of tannins reduces their inhibitory effect on microbial populations in subsequent biological treatment stages, thereby improving the overall efficiency of the wastewater treatment process. Both free and immobilized this compound have been successfully used to treat tannery effluents, with immobilized enzymes offering advantages such as reusability and enhanced stability.

Data Presentation: Efficacy of this compound Treatment

The following tables summarize the quantitative data from various studies on the effectiveness of this compound in treating tannery effluents.

Table 1: Physicochemical Characteristics of Untreated Tannery Effluent

ParameterConcentration RangeReference
pH6.8 - 8.5
Chemical Oxygen Demand (COD)1765 - 8000 mg/L
Biochemical Oxygen Demand (BOD)830 - 2960 mg/L
Total Dissolved Solids (TDS)4640 - 9370 mg/L
Total Suspended Solids (TSS)1560 - 2500 mg/L
Tannin/Tannic Acid1000 - 5000 mg/L
Total Phenolic CompoundsVaries
Chromium (Total)15.96 - 127.04 mg/L

Table 2: Efficiency of this compound Treatment on Tannery Effluent

This compound Source (Form)Treatment Time (h)Tannin Reduction (%)Total Phenolic Compound Reduction (%)COD Reduction (%)BOD Reduction (%)Reference
Aspergillus fumigatus CAS21 (Free)225 - 8930--
Aspergillus fumigatus CAS21 (Immobilized on Ca-alginate)4874 - 78Reduced--
Aspergillus niger (Free)4845---
Penicillium variable (Free)4836---
Aspergillus ficuum (Free)2457---
Bacillus nitratireducens (Crude)Continuous84 - 88---
Aspergillus candidus (Biomass and Enzyme)120--7597.3

Experimental Protocols

This section provides detailed methodologies for key experiments related to the this compound treatment of tannery effluents.

Protocol for this compound Production

This protocol is based on the production of this compound from fungal sources like Aspergillus species, which are commonly reported for high yields.

3.1.1. Materials and Reagents

  • Fungal strain (e.g., Aspergillus fumigatus, Aspergillus niger)

  • Minimal media components: K₂HPO₄, KH₂PO₄, MgSO₄, NH₄Cl, CaCl₂

  • Tannic acid (inducer)

  • Agar

  • Culture flasks or bioreactor

  • Incubator shaker

  • Centrifuge

  • Filtration apparatus (e.g., Whatman filter paper No. 1)

3.1.2. Procedure

  • Inoculum Preparation:

    • Prepare a minimal media agar plate containing 1% (w/v) tannic acid.

    • Inoculate the plate with the fungal strain and incubate at 35°C for 48 hours.

    • Prepare a spore suspension or use agar plugs for inoculating the liquid culture.

  • Submerged Fermentation:

    • Prepare the liquid minimal medium with the following composition (g/L): K₂HPO₄ (0.5), KH₂PO₄ (0.5), MgSO₄ (0.5), NH₄Cl (1.0), CaCl₂ (0.1), and tannic acid (10.0). Adjust the pH to 5.5-6.8.

    • Dispense the medium into flasks and autoclave.

    • Inoculate the cooled medium with the prepared inoculum.

    • Incubate the flasks in a shaker at 37°C and 120 rpm for 24-96 hours.

  • Enzyme Extraction:

    • After incubation, harvest the culture broth by filtration through Whatman filter paper No. 1 to remove the fungal biomass.

    • The cell-free filtrate is the crude extracellular this compound solution.

    • For further purification, the crude enzyme can be subjected to dialysis and concentration using a membrane with a specific molecular weight cutoff (e.g., 50 kDa).

Protocol for this compound Immobilization

Immobilization enhances the stability and reusability of the enzyme. Entrapment in calcium alginate is a widely used and effective method.

3.2.1. Materials and Reagents

  • Crude or purified this compound solution

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Magnetic stirrer

  • Syringe with a needle or a peristaltic pump

3.2.2. Procedure

  • Preparation of Sodium Alginate Solution:

    • Prepare a 3-4% (w/v) solution of sodium alginate in distilled water.

    • Stir the solution continuously on a magnetic stirrer for 4 hours at room temperature until a homogenous, viscous solution is obtained.

  • Enzyme Entrapment:

    • Mix the this compound solution with the sodium alginate solution in a defined ratio (e.g., 1:1 v/v).

    • Stir the mixture gently to ensure uniform distribution of the enzyme.

  • Bead Formation:

    • Prepare a 0.1 M solution of calcium chloride.

    • Extrude the enzyme-alginate mixture dropwise into the CaCl₂ solution from a height of about 10-15 cm using a syringe or a peristaltic pump.

    • Spherical beads will form instantly upon contact with the CaCl₂ solution.

  • Curing and Washing:

    • Leave the beads in the CaCl₂ solution for a curing period of 1-2 hours at 4°C to ensure complete gelation.

    • Decant the CaCl₂ solution and wash the beads several times with distilled water and then with a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0) to remove any unbound enzyme and excess calcium ions.

  • Storage:

    • Store the immobilized this compound beads in the same buffer at 4°C until use.

Protocol for Tannery Effluent Treatment

This protocol describes the use of immobilized this compound in a packed bed reactor (PBR) for the continuous treatment of tannery effluent.

3.3.1. Materials and Equipment

  • Immobilized this compound beads

  • Packed bed reactor column

  • Peristaltic pump

  • Tannery effluent (pre-filtered to remove suspended solids)

  • Thermostatic bath

3.3.2. Procedure

  • Reactor Setup:

    • Pack the reactor column with the immobilized this compound beads.

    • Set up the system as shown in the workflow diagram below, with the peristaltic pump feeding the effluent from a reservoir to the bottom of the column.

    • Maintain the desired temperature (e.g., 37°C) using a thermostatic water jacket around the column.

  • Effluent Treatment:

    • Pump the pre-filtered tannery effluent through the PBR at a constant flow rate (e.g., 5 mL/min).

    • Collect the treated effluent at the outlet of the column.

  • Monitoring and Analysis:

    • Collect samples of the treated effluent at regular time intervals (e.g., every 12 or 24 hours) for up to 48-120 hours.

    • Analyze the samples for tannin concentration, total phenolic compounds, COD, and BOD to determine the treatment efficiency.

Protocol for Tannin Concentration Analysis

The rhodanine method is a spectrophotometric assay suitable for the quantification of gallic acid released by this compound activity. The Folin-Denis method is commonly used for determining total phenolic compounds, including tannins.

3.4.1. Rhodanine Assay for this compound Activity

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme solution (free or immobilized) and a suitable substrate (e.g., tannic acid or methyl gallate in buffer).

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 5 minutes) at the optimal temperature and pH for the enzyme.

  • Color Development:

    • Stop the reaction and add a methanolic rhodanine solution (0.667% w/v).

    • After 5 minutes, add 0.5 N potassium hydroxide.

    • Dilute the mixture with distilled water and incubate for 10 minutes at 30°C.

  • Measurement: Measure the absorbance at 520 nm using a spectrophotometer.

  • Quantification: Determine the amount of gallic acid released by comparing the absorbance to a standard curve prepared with known concentrations of gallic acid.

3.4.2. Folin-Denis Method for Total Tannins

  • Sample Preparation: Dilute the effluent sample appropriately.

  • Reaction:

    • To the diluted sample, add Folin-Denis reagent.

    • Add a saturated sodium carbonate solution to provide the alkaline medium required for the reaction.

  • Incubation: Allow the reaction to proceed for a specific time in the dark.

  • Measurement: Measure the absorbance of the resulting blue-colored complex at the maximum absorption wavelength (around 760 nm).

  • Quantification: Calculate the tannin concentration using a calibration curve prepared with a tannic acid standard.

Visualization of Workflows and Pathways

Biochemical Pathway of Tannin Degradation

Tannin_Degradation Tannic_Acid Tannic Acid (Hydrolyzable Tannin) Digalloyl_Glucose m-Digalloyl Glucose Tannic_Acid->Digalloyl_Glucose This compound (hydrolysis of depside bonds) Monogalloyl_Glucose Monogalloyl Glucose Digalloyl_Glucose->Monogalloyl_Glucose This compound (hydrolysis of ester bonds) Gallic_Acid Gallic Acid Monogalloyl_Glucose->Gallic_Acid This compound (hydrolysis of ester bonds) Glucose Glucose Monogalloyl_Glucose->Glucose This compound Pyrogallol Pyrogallol Gallic_Acid->Pyrogallol Gallic Acid Decarboxylase TCA_Cycle TCA Cycle Metabolites Pyrogallol->TCA_Cycle Further Metabolism

Caption: Biochemical pathway of hydrolyzable tannin degradation by microbial enzymes.

Experimental Workflow for Bioremediation

Bioremediation_Workflow cluster_prep Enzyme Preparation cluster_treatment Effluent Treatment cluster_analysis Analysis Microorganism This compound-Producing Microorganism Fermentation Submerged Fermentation Microorganism->Fermentation Extraction Crude this compound Extraction Fermentation->Extraction Immobilization Enzyme Immobilization Extraction->Immobilization PBR Packed Bed Reactor (with Immobilized this compound) Immobilization->PBR Packed Beads Effluent_Raw Raw Tannery Effluent Effluent_Raw->PBR Effluent_Treated Treated Effluent PBR->Effluent_Treated Analysis Physicochemical Analysis (Tannin, COD, BOD) Effluent_Treated->Analysis Results Data Evaluation Analysis->Results

Caption: Experimental workflow for tannery effluent treatment using immobilized this compound.

Conclusion

The application of this compound for the bioremediation of tannery effluents is a highly effective and environmentally sustainable approach. The protocols outlined in this document provide a comprehensive guide for researchers to produce, immobilize, and apply this enzyme for the degradation of tannins in industrial wastewater. The significant reduction in key pollution parameters, as evidenced by the presented data, underscores the potential of this compound as a key biocatalyst in the development of cleaner and more efficient technologies for treating tannery wastewater. Further research could focus on optimizing reactor designs and exploring the synergistic effects of this compound with other microbial or enzymatic treatments.

References

Application Notes and Protocols for Screening of Novel Tannase-Producing Microorganisms from Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the isolation, screening, and characterization of novel tannase-producing microorganisms from soil samples. This compound (tannin acyl hydrolase, E.C. 3.1.1.20) is an industrially significant enzyme with applications in the food, beverage, pharmaceutical, and chemical industries.[1][2] The protocols outlined below cover the entire workflow from sample collection to quantitative enzyme activity assessment.

I. Introduction

Tannins are water-soluble polyphenolic compounds found in various plants, where they act as a defense mechanism against microbial invasion.[1][3] this compound catalyzes the hydrolysis of ester and depside linkages in hydrolysable tannins, yielding gallic acid and glucose.[3] Gallic acid is a key intermediate in the synthesis of the antibacterial drug Trimethoprim. Due to its broad applications, there is a growing demand for novel and robust this compound-producing microorganisms. Soil from tannin-rich environments serves as an excellent reservoir for isolating such microbes.

II. Experimental Workflow

The overall process for screening this compound-producing microorganisms is a multi-step procedure that begins with the collection of suitable soil samples and progresses through enrichment, primary and secondary screening, to identify potent enzyme producers.

experimental_workflow cluster_collection Sample Collection cluster_enrichment Enrichment cluster_screening Screening cluster_production Production & Characterization soil_sample Soil Sample Collection (Tannin-rich environments) enrichment Enrichment Culture (Minimal medium with tannic acid) soil_sample->enrichment Inoculation primary_screening Primary Screening (Tannic Acid Agar Plates) enrichment->primary_screening Isolation & Plating secondary_screening Secondary Screening (Quantitative Enzyme Assay) primary_screening->secondary_screening Selection of Positive Isolates submerged_fermentation Submerged Fermentation secondary_screening->submerged_fermentation Selection of Potent Strains enzyme_characterization Enzyme Characterization submerged_fermentation->enzyme_characterization

Caption: Experimental workflow for screening of this compound-producing microorganisms.

III. Experimental Protocols

  • Sample Collection:

    • Aseptically collect soil samples from tannin-rich environments such as tea waste dump sites, agro-residue waste sites, and areas near tannery effluents.

    • Place the samples in sterile bags and store them at 4°C until further processing.

  • Enrichment Culture:

    • Prepare a minimal medium broth containing (per liter): 0.6% (w/v) NaNO₃, 0.5% (w/v) KCl, 0.05% (w/v) MgSO₄, 0.05% (w/v) K₂HPO₄, and 0.05% (w/v) KH₂PO₄.

    • Add 1% (w/v) filter-sterilized tannic acid to the medium as the sole carbon source.

    • Suspend one gram of each soil sample in 50 mL of the prepared broth in a 250 mL Erlenmeyer flask.

    • Incubate the flasks at 37°C for up to 2 weeks to enrich for this compound-producing microorganisms.

  • Isolation on Tannic Acid Agar (TAA):

    • Prepare TAA medium containing (per liter): 10 g tannic acid, 3 g NaNO₃, 0.5 g KCl, 0.5 g MgSO₄·7H₂O, 1.0 g KH₂PO₄, 0.01 g FeSO₄·7H₂O, and 30 g agar. Adjust the pH to 4.5 ± 0.2.

    • Sterilize the tannic acid solution separately through a 0.22 µm membrane filter and add it to the autoclaved and cooled agar medium.

    • Perform serial dilutions of the enriched cultures and plate them on the TAA plates.

    • Incubate the plates at 30°C for 72 hours.

  • Identification of Positive Colonies:

    • Observe the plates for the formation of a clear zone of hydrolysis around the microbial colonies. This indicates the degradation of tannic acid by this compound.

    • Alternatively, flood the plates with a 0.01 M FeCl₃ solution. A brown color will form where tannic acid is present, and a clear zone will be visible around this compound-producing colonies.

    • Measure the diameter of the hydrolysis zone and the colony diameter to calculate the D/d ratio, which can be used as a preliminary index of enzyme production capacity.

    • Select and purify the isolates showing clear zones for secondary screening.

This step involves quantifying the this compound activity of the selected isolates through submerged fermentation and subsequent enzyme assays.

  • Submerged Fermentation:

    • Prepare a suitable production medium. A common medium contains (g/L): Tannic acid, 10; (NH₄)₂HPO₄, 3; KH₂PO₄, 0.5; MgSO₄, 1; NH₄Cl, 0.5; and CaCl₂, 0.3. Adjust the pH to 5.0 ± 0.2.

    • Inoculate 100 mL of the sterile production medium in a 250 mL Erlenmeyer flask with a 2% (v/v) suspension of the 48-hour old bacterial culture or a spore suspension for fungi.

    • Incubate the flasks at 37°C for 72-96 hours in a shaking incubator (100 rpm).

    • After incubation, centrifuge the culture broth at 10,000 rpm for 20 minutes at 4°C to obtain the cell-free supernatant, which will be used as the crude enzyme source.

  • This compound Activity Assay (Spectrophotometric Method):

    • Several methods can be used to determine this compound activity. The rhodanine method is a common colorimetric assay.

    • Principle: this compound hydrolyzes tannic acid to release gallic acid. Gallic acid reacts with rhodanine to form a colored chromogen, which can be measured spectrophotometrically.

    • Procedure:

      • The reaction mixture consists of 0.5 mL of the crude enzyme solution and 0.5 mL of 1.0% (w/v) tannic acid in 0.2 M acetate buffer (pH 5.0).

      • Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

      • Stop the reaction and measure the amount of gallic acid produced.

      • The absorbance of the developed pink color is measured at 520 nm.

    • Enzyme Unit Definition: One unit (U) of this compound activity is defined as the amount of enzyme that liberates 1 µmole of gallic acid per minute under the assay conditions.

IV. Data Presentation

Quantitative data from the screening process should be summarized in tables for easy comparison of the this compound-producing capabilities of different microbial isolates.

Table 1: Primary Screening of this compound-Producing Microorganisms

Isolate CodeColony Diameter (d) (mm)Zone of Hydrolysis Diameter (D) (mm)D/d Ratio
BT18151.88
BT210121.20
FT112252.08
FT29202.22

Table 2: Secondary Screening - this compound Activity of Selected Isolates

Isolate CodeFermentation Time (h)This compound Activity (U/mL)
BT17215.6
BT37225.73
BT69620.9
BT79625.35
FT1965.58
FT2966.35
FT4967.5

V. Characterization of Potent this compound Producers

Microorganisms exhibiting high this compound activity should be identified and further characterized.

  • Morphological and Biochemical Characterization: Perform Gram staining, microscopic examination, and a series of biochemical tests to identify the bacterial and fungal isolates.

  • Molecular Identification: For more accurate identification, sequence the 16S rRNA gene for bacteria and the ITS region for fungi.

  • Optimization of Enzyme Production: Optimize various parameters such as pH, temperature, carbon and nitrogen sources, and incubation time to maximize this compound production.

VI. Logical Relationships in Screening

The screening process follows a logical progression from a large pool of potential microorganisms to a few highly potent producers.

logical_relationship start Diverse Microbial Population in Soil enrichment Enriched Population Tolerant to Tannic Acid start->enrichment Selective Pressure (Tannic Acid as Sole Carbon Source) primary_positives Isolates with Visible Tannin Hydrolysis enrichment->primary_positives Qualitative Plate Assay secondary_positives Isolates with High Quantitative this compound Activity primary_positives->secondary_positives Quantitative Enzyme Assay potent_producer Identified Potent this compound Producer secondary_positives->potent_producer Selection & Identification

Caption: Logical progression of the screening process for this compound producers.

By following these detailed protocols and application notes, researchers can effectively screen for and identify novel this compound-producing microorganisms with potential for various industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Tannase Production in Submerged Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tannase Production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing this compound yield in submerged fermentation (SmF) systems.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is lower than expected. What are the first parameters I should check?

A1: Low this compound yield is a common issue that can often be resolved by systematically evaluating and optimizing key fermentation parameters. Start by examining the following:

  • Media Composition: Ensure your medium contains an effective inducer, typically tannic acid, and optimal concentrations of carbon and nitrogen sources. This compound is an inducible enzyme, and its production is significantly influenced by the presence of tannins.[1]

  • Physical Parameters: Verify that the pH, temperature, agitation, and aeration rates are within the optimal range for your specific microbial strain. These factors critically affect microbial growth and enzyme secretion.[2][3]

  • Inoculum Quality: The age and size of your inoculum can impact the lag phase and overall productivity. Use a fresh, actively growing culture for inoculation.

Q2: How do I select the most critical nutrients for my fermentation medium?

A2: A statistical method known as the Plackett-Burman design is highly effective for screening multiple medium components to identify the most significant factors with a minimal number of experiments.[4][5] This approach helps you focus your optimization efforts on the nutrients that have the greatest impact on this compound production, such as specific carbon sources, nitrogen sources, and mineral salts.

Q3: What is the role of tannic acid in the fermentation medium?

A3: Tannic acid is the natural substrate for this compound and acts as a primary inducer for its production. Its concentration is a critical factor; while necessary for induction, excessively high concentrations can be inhibitory to microbial growth. The optimal concentration varies depending on the microorganism used.

Q4: Can I use other carbon sources besides tannic acid?

A4: While tannic acid is the primary inducer, some studies have investigated the use of other carbon sources. However, the addition of easily metabolizable sugars like glucose can sometimes lead to catabolite repression, which significantly decreases this compound production. It is generally recommended to use tannic acid as the principal carbon source or in combination with other carefully selected carbon sources.

Q5: Which nitrogen sources are best for this compound production?

A5: Both inorganic and organic nitrogen sources can enhance this compound production, but the optimal choice is strain-dependent. Sodium nitrate has been shown to be effective for fungal strains like Aspergillus niger. For some bacteria, complex organic sources like yeast extract have proven beneficial.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound production experiments.

Problem 1: No or very low this compound activity detected.
Possible Cause Troubleshooting Step
Ineffective Induction Verify the presence and concentration of an inducer like tannic acid in your medium. Without an inducer, this compound expression will be minimal.
Incorrect pH The initial pH of the medium is crucial. Most fungal strains prefer a slightly acidic pH (around 5.0-5.5), while some bacteria may have different optima. Measure and adjust the pH before inoculation and monitor it during fermentation.
Suboptimal Temperature Ensure the incubation temperature is optimal for your specific strain. Temperatures for fungal this compound production typically range from 30°C to 37°C.
Assay Procedure Error Review your this compound activity assay protocol. Ensure correct buffer pH, substrate concentration, and incubation time. Verify the standard curve for your assay.
Problem 2: this compound production starts but does not increase over time.
Possible Cause Troubleshooting Step
Nutrient Limitation One or more essential nutrients (carbon, nitrogen, minerals) may be depleted. Analyze the consumption of key nutrients over time. Consider fed-batch strategies to replenish limiting substrates.
Accumulation of Inhibitory Byproducts Microbial metabolism can produce byproducts that inhibit growth or enzyme activity. Characterize the fermentation broth for potential inhibitors.
Oxygen Limitation Inadequate agitation or aeration can lead to oxygen depletion, especially in high-density cultures. Monitor dissolved oxygen levels and adjust agitation and aeration rates accordingly. Agitation around 150 rpm is often cited as optimal for Aspergillus niger.
Problem 3: Inconsistent results between fermentation batches.
Possible Cause Troubleshooting Step
Inoculum Variability Standardize your inoculum preparation protocol. Use the same spore concentration or cell density (e.g., 5 x 10⁷ spores/50mL) for each experiment.
Media Preparation Inconsistency Ensure all media components are accurately weighed and dissolved. Prepare a large batch of basal medium to minimize variability between experiments.
Calibration of Probes Regularly calibrate pH, temperature, and dissolved oxygen probes to ensure accurate monitoring and control of fermentation conditions.

Data Presentation: Optimal Conditions for this compound Production

The following tables summarize optimal parameters for this compound production from various microbial sources as reported in the literature.

Table 1: Optimal Fermentation Parameters for Fungal this compound Production

MicroorganismTannic Acid (%)Nitrogen SourceTemp (°C)pHIncubation (h)This compound Activity
Aspergillus niger5.0Sodium Nitrate (0.8%)-5.04819.7 U/mL
Aspergillus niger Van Tieghem1.0Sodium Nitrate354.596312.7 units/50 mL
Aspergillus flavus3.22Ammonium Sulfate35.15.496139.3 U/mL

Table 2: Optimal Fermentation Parameters for Bacterial this compound Production

MicroorganismTannic Acid (%)Nitrogen SourceTemp (°C)pHIncubation (h)This compound Activity
Bacillus amyloliquefaciens0.5Yeast Extract (0.275%)375.024>9.82 U/mL
Bacillus haynesii--375.57211.19 U/mL

Experimental Protocols

Protocol 1: Statistical Media Optimization Workflow

A two-step statistical approach is highly recommended for efficient optimization of the fermentation medium.

  • Screening of Variables using Plackett-Burman Design (PBD):

    • Objective: To identify the most significant medium components affecting this compound production from a large number of variables.

    • Procedure:

      • Select the variables (e.g., different carbon sources, nitrogen sources, mineral salts) to be screened.

      • Define two levels for each variable: a high level (+) and a low level (-).

      • Construct the PBD matrix, which specifies the combination of high and low levels for each experimental run.

      • Perform the fermentation experiments according to the design matrix.

      • Measure the this compound activity for each run.

      • Analyze the results statistically to determine the main effect of each variable and identify the significant factors.

  • Optimization using Response Surface Methodology (RSM):

    • Objective: To determine the optimal concentrations of the significant variables identified by PBD and study their interactions.

    • Procedure:

      • Select a suitable RSM design, such as a Central Composite Design (CCD) or Box-Behnken Design (BBD).

      • Define the ranges and levels for the significant variables.

      • Conduct the experiments as per the RSM design matrix.

      • Measure the this compound activity.

      • Fit the experimental data to a polynomial equation to model the relationship between the variables and the response.

      • Generate response surface plots and contour plots to visualize the effects and identify the optimal conditions for maximum this compound production.

Protocol 2: this compound Activity Assay (Spectrophotometric Method)

This protocol is based on the formation of a chromogen between gallic acid (the product of this compound activity) and rhodanine.

  • Reagents:

    • Substrate solution: 0.01 M methyl gallate in 0.05 M citrate buffer (pH 5.0).

    • 0.05 M Citrate buffer (pH 5.0).

    • 0.66 N Potassium hydroxide (KOH).

    • 0.2% (w/v) Rhodanine in methanol.

    • Standard: Gallic acid solutions of known concentrations.

  • Procedure:

    • Pre-incubate the substrate solution, enzyme sample (fermentation supernatant), and citrate buffer at the assay temperature (e.g., 30°C or 40°C) for 5-10 minutes.

    • Start the reaction by adding 0.25 mL of the enzyme sample to 0.25 mL of the substrate solution.

    • Incubate the reaction mixture for a defined period (e.g., 5 or 10 minutes).

    • Stop the reaction by adding 0.5 mL of 0.2% methanolic rhodanine, followed by 0.5 mL of 0.66 N KOH.

    • After 5-10 minutes for color development, measure the absorbance at 520 nm.

    • Prepare a standard curve using gallic acid to quantify the amount of product formed.

  • Definition of Unit: One unit (U) of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of gallic acid per minute under the specified assay conditions.

Visualizations

experimental_workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation A Identify Potential Nutrients (N > 5) B Plackett-Burman Design (PBD) A->B C Identify Significant Factors (p < 0.05) B->C D Select Significant Factors from PBD C->D E Response Surface Methodology (RSM) (e.g., CCD, BBD) D->E F Determine Optimal Concentrations & Interactions E->F G Perform Fermentation with Optimized Medium F->G H Validate Model and Confirm Increased Yield G->H

Caption: Statistical optimization workflow for enhancing this compound production.

logical_relationships This compound This compound Production Inducer Inducer (Tannic Acid) Inducer->this compound Carbon Carbon Source Carbon->this compound Nitrogen Nitrogen Source (e.g., NaNO3, Yeast Extract) Nitrogen->this compound Minerals Minerals (e.g., MgSO4, K2HPO4) Minerals->this compound pH pH pH->this compound Temp Temperature Temp->this compound Agitation Agitation & Aeration Agitation->this compound Time Incubation Time Time->this compound

Caption: Key factors influencing this compound production in submerged fermentation.

References

Optimizing pH and temperature for maximal Tannase activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the pH and temperature for maximal tannase activity.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal pH range for this compound activity?

A1: Fungal tannases generally exhibit optimal activity in an acidic pH range, typically between 5.0 and 7.0.[1] However, the enzyme can remain stable over a broader pH range of approximately 3.5 to 8.0.[1] Bacterial tannases also show optimal activity in an acidic environment, usually between pH 4.5 and 5.5.[1]

Q2: What is the general optimal temperature range for this compound activity?

A2: The optimal temperature for this compound activity from different fungal species typically falls within the range of 30°C to 60°C.[1] For bacterial tannases, the optimal temperature range is generally between 30°C and 40°C.[1]

Q3: Can the source of the this compound affect its optimal pH and temperature?

A3: Yes, the microbial source of the this compound significantly influences its optimal conditions. For example, this compound from Aspergillus niger has shown maximal production at 35°C, while this compound from Penicillium montanense exhibits peak activity at 50°C.

Q4: Does the substrate used in the assay affect this compound activity?

A4: Yes, the type and concentration of the substrate are crucial. Tannic acid is a commonly used substrate for inducing this compound production and for activity assays. The concentration of tannic acid can also impact enzyme production, with higher concentrations sometimes leading to decreased activity.

Data on Optimal pH and Temperature for this compound Activity

The following table summarizes the optimal pH and temperature for maximal this compound activity from various microbial sources, as reported in the literature.

Microbial SourceOptimal pHOptimal Temperature (°C)Reference
Aspergillus niger5.037
Aspergillus niger6.2 (partially purified)35 (partially purified)
Aspergillus niger-35
Aspergillus oryzae4.530
Aspergillus japonicus4.530
Aspergillus glaucus5.030
Penicillium montanense URM 62869.050
Paecilomyces variotii6.5 (crude), 5.5 (purified)40 - 65
Geotrichum cucujoidarum5.030
Aspergillus nidulans5.5 - 6.035
Plant (Penduculate Oak)~5.035 - 40

Troubleshooting Guide

Issue: Low or No this compound Activity Detected

Possible Cause Troubleshooting Step
Incorrect pH of Assay Buffer Verify the pH of your buffer. The optimal pH for most fungal tannases is acidic, typically between 4.5 and 6.5. Prepare fresh buffer if necessary.
Incorrect Incubation Temperature Ensure your incubator or water bath is calibrated and set to the optimal temperature for your specific this compound. Temperatures outside the optimal range (typically 30-60°C for fungal tannases) can significantly reduce activity.
Enzyme Denaturation Avoid excessive heat or extreme pH during enzyme extraction and purification. High temperatures can lead to irreversible denaturation. Store purified enzyme at appropriate low temperatures (e.g., 4°C or -20°C).
Presence of Inhibitors Certain metal ions (e.g., Zn²⁺, Ca²⁺, Mn²⁺, Mg²⁺, Ba²⁺, Ag⁺) and chelating agents like EDTA can inhibit this compound activity. Ensure your reagents are free from these contaminants.
Substrate Degradation or Unsuitability Use a fresh solution of tannic acid or other appropriate substrate. Ensure the substrate concentration is optimal for the assay.
Inactive Enzyme Source If you are producing the enzyme, optimize fermentation conditions such as incubation time, temperature, pH, and nutrient sources (carbon and nitrogen) to maximize production of active this compound.

Issue: High Background in Spectrophotometric Assay

Possible Cause Troubleshooting Step
Substrate Auto-hydrolysis Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis of the substrate. Subtract this background reading from your sample readings.
Interfering Substances in Crude Enzyme Preparation If using a crude enzyme extract, partially purify the enzyme to remove interfering compounds. Methods like ammonium sulfate precipitation can be used.
Contaminated Reagents Use high-purity water and reagents for all solutions and buffers.

Experimental Protocols

Detailed Methodology for Determining Optimal pH
  • Prepare a series of buffers with varying pH values (e.g., from 3.0 to 9.0 with 0.5 unit increments). Commonly used buffers include citrate buffer for the acidic range (pH 3.0-6.0), phosphate buffer for the neutral range (pH 6.0-8.0), and Tris-HCl or glycine-NaOH for the alkaline range (pH 8.0-10.0).

  • Set up reaction tubes for each pH value. Each tube should contain the buffer, a fixed concentration of the substrate (e.g., tannic acid), and the enzyme solution.

  • Incubate the reaction mixtures at the known optimal temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of product formed (e.g., gallic acid) using a suitable assay method, such as a spectrophotometric assay with rhodanine.

  • Plot the enzyme activity against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.

Detailed Methodology for Determining Optimal Temperature
  • Prepare a reaction mixture containing the optimal pH buffer, a fixed concentration of the substrate, and the enzyme solution.

  • Incubate the reaction mixtures at a range of different temperatures (e.g., from 20°C to 80°C in 5°C or 10°C increments).

  • Allow the reaction to proceed for a fixed amount of time.

  • Terminate the reaction and quantify the product formed.

  • Plot the enzyme activity versus the incubation temperature to identify the optimal temperature for maximal activity.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_ph pH Optimization cluster_temp Temperature Optimization start Start: this compound Sample prep_buffers Prepare Buffers (Varying pH) start->prep_buffers prep_rxn_mix Prepare Reaction Mix (Optimal pH Buffer) start->prep_rxn_mix end_ph Optimal pH Determined end_temp Optimal Temperature Determined setup_rxn_ph Set up Reactions (Fixed Temperature) prep_buffers->setup_rxn_ph incubate_ph Incubate Reactions setup_rxn_ph->incubate_ph measure_activity_ph Measure this compound Activity incubate_ph->measure_activity_ph plot_ph Plot Activity vs. pH measure_activity_ph->plot_ph plot_ph->end_ph setup_rxn_temp Set up Reactions (Varying Temperature) prep_rxn_mix->setup_rxn_temp incubate_temp Incubate Reactions setup_rxn_temp->incubate_temp measure_activity_temp Measure this compound Activity incubate_temp->measure_activity_temp plot_temp Plot Activity vs. Temperature measure_activity_temp->plot_temp plot_temp->end_temp

Caption: Workflow for determining the optimal pH and temperature for this compound activity.

References

Troubleshooting low yield in recombinant Tannase purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yield during recombinant tannase purification.

Troubleshooting Guide: Low Purification Yield

Low yield is a common issue in recombinant protein purification. This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Question: My final yield of purified recombinant this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low yield can stem from issues at various stages of the expression and purification workflow. A logical troubleshooting process is essential for pinpointing the problem.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_Expression 1. Expression & Lysis cluster_Purification 2. Purification Steps cluster_Activity 3. Post-Purification Issues A Low Expression Levels B Inclusion Body Formation A->B Check Solubility C Inefficient Cell Lysis B->C Optimize Lysis D Poor Binding to Resin C->D E Protein Loss During Washing D->E Optimize Wash Steps F Inefficient Elution E->F Optimize Elution G Protein Degradation F->G H Inaccurate Activity Assay G->H Verify Assay End Resolved: Improved Yield H->End Start Start: Low this compound Yield Start->A

Caption: A logical workflow for troubleshooting low recombinant this compound yield.

Step-by-Step Troubleshooting:

  • Verify Expression Levels:

    • Problem: The host cells may not be producing sufficient amounts of the recombinant this compound.

    • Solution:

      • Analyze a sample of the cell lysate using SDS-PAGE and Western blot (if an antibody is available) to confirm the presence and approximate quantity of the this compound.

      • Optimize expression conditions such as induction time, temperature, and inducer concentration.[1] For example, lowering the induction temperature and extending the induction time can sometimes improve the yield of soluble protein.[2][3]

  • Assess Protein Solubility:

    • Problem: Recombinant proteins, especially when overexpressed in systems like E. coli, can form insoluble aggregates known as inclusion bodies.[1][2]

    • Solution:

      • After cell lysis, separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE to determine if the this compound is in the pellet (insoluble).

      • To improve solubility, try expressing the protein at a lower temperature, using a different expression host, or co-expressing with chaperones.

      • Alternatively, the protein can be purified from inclusion bodies under denaturing conditions and subsequently refolded.

  • Evaluate Cell Lysis Efficiency:

    • Problem: Incomplete cell lysis will result in a significant portion of the recombinant protein not being released for purification.

    • Solution:

      • Microscopically examine a sample of the cell suspension after lysis to ensure a high percentage of cell disruption.

      • Optimize the lysis protocol. For sonication, ensure sufficient cycles and amplitude. For enzymatic lysis, check the concentration and incubation time of the lytic agent.

  • Optimize Chromatography Steps:

    • Binding: The protein may not be binding efficiently to the chromatography resin.

      • Solution: Ensure the pH and ionic strength of the binding buffer are optimal for the interaction between your protein's tag (e.g., His-tag) and the resin. For His-tagged proteins, a small amount of imidazole in the binding buffer can reduce non-specific binding.

    • Washing: The target protein may be prematurely eluting during the wash steps.

      • Solution: Analyze the flow-through and wash fractions by SDS-PAGE. If the protein is present, the wash buffer may be too stringent. Reduce the concentration of the eluting agent (e.g., imidazole) in the wash buffer.

    • Elution: The protein may not be eluting efficiently from the column.

      • Solution: Ensure the elution buffer has the correct pH and a sufficiently high concentration of the eluting agent. Consider increasing the incubation time with the elution buffer or performing a gradient elution.

  • Check for Protein Degradation:

    • Problem: Proteases released during cell lysis can degrade the target protein.

    • Solution:

      • Perform all purification steps at low temperatures (4°C).

      • Add protease inhibitors to the lysis buffer.

      • Analyze samples from different stages of the purification by SDS-PAGE to check for smaller protein fragments that may indicate degradation.

  • Validate the this compound Activity Assay:

    • Problem: An inaccurate or improperly performed activity assay can give the impression of low yield, when in fact the protein amount is adequate but its activity is low or measured incorrectly.

    • Solution:

      • Ensure that the assay conditions (pH, temperature, substrate concentration) are optimal for your specific this compound. The optimal pH for many fungal tannases is in the acidic range (pH 5.0-6.0), while the optimal temperature is often between 30°C and 50°C.

      • Run positive and negative controls for the assay.

      • Verify the concentration and purity of the substrate (e.g., tannic acid or methyl gallate).

Frequently Asked Questions (FAQs)

Expression and Culture
  • Q1: What are the optimal fermentation conditions for producing recombinant this compound?

    • A1: Optimal conditions vary depending on the expression host and the specific this compound. However, key parameters to optimize include pH, temperature, incubation time, and the composition of the culture medium. For many microbial systems, the optimal temperature for this compound production is between 25°C and 45°C, and the optimal pH is between 3.0 and 7.0. The incubation time can range from 12 to 168 hours.

  • Q2: Is an inducer necessary for this compound expression?

    • A2: this compound is often an inducible enzyme, with tannic acid being a common and effective inducer. However, using tannic acid can sometimes complicate downstream purification due to its tendency to form complexes with proteins. In such cases, other inducers like gallic acid may be used.

  • Q3: Can the choice of carbon and nitrogen sources in the culture medium affect this compound yield?

    • A3: Yes, the composition of the culture medium significantly impacts this compound production. While tannic acid can serve as a carbon source, supplementation with other carbon sources like glucose can increase biomass and, in some cases, this compound activity. The type of nitrogen source (e.g., ammonium nitrate, trypsin) can also influence yield.

Purification
  • Q4: What are the common steps in a recombinant this compound purification protocol?

    • A4: A typical purification workflow involves cell lysis, clarification of the lysate, followed by one or more chromatography steps. For tagged recombinant proteins, affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is a common and highly effective initial step. This may be followed by further purification using ion-exchange or size-exclusion chromatography to achieve higher purity.

  • Q5: My recombinant this compound has a His-tag, but the yield from Ni-NTA affinity chromatography is still low. What could be the problem?

    • A5: Several factors could be at play:

      • Inaccessible Tag: The His-tag might be buried within the folded protein structure, preventing it from binding to the resin.

      • Suboptimal Buffers: The pH or imidazole concentration in your binding and wash buffers may not be optimal.

      • Column Overload: You might be loading too much protein onto the column, exceeding its binding capacity.

      • Presence of Chelating Agents: Reagents like EDTA in your buffers can strip the nickel ions from the resin, preventing protein binding.

Data and Protocols

Table 1: Comparison of this compound Purification Yields from Various Studies

Source Organism (Expression Host)Purification Method(s)Purification FoldYield (%)Reference
Aspergillus nigerSephadex G-150, DEAE Sephadex7.1718.35
Aspergillus nomius GWA5Acetone precipitation, Sephadex G-100, DEAE-Sephadex A-504.48-
Geotrichum cucujoidarumEthanol precipitation, FPLC5.5750.54
Aspergillus oryzae (Pichia pastoris)--High (7000 IU/L)
Staphylococcus lugdunensis (E. coli)Ni-NTA affinity chromatography--

Experimental Protocol: Purification of His-tagged Recombinant this compound

This protocol provides a general methodology for the purification of a 6x His-tagged recombinant this compound expressed in E. coli.

Workflow Diagram:

Purification_Workflow A Cell Harvest & Resuspension B Cell Lysis (Sonication) A->B C Clarification (Centrifugation) B->C D Affinity Chromatography (Ni-NTA) C->D E Binding D->E F Washing E->F G Elution F->G H Analysis (SDS-PAGE & Activity Assay) G->H

Caption: A standard workflow for the purification of His-tagged recombinant this compound.

Methodology:

  • Cell Harvest and Lysis:

    • Harvest the E. coli cells expressing the recombinant this compound by centrifugation.

    • Resuspend the cell pellet in a binding buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at high speed (e.g., 10,000 rpm for 10-20 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the soluble protein.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA agarose resin with the binding buffer.

    • Add the clarified cell lysate to the equilibrated resin and incubate (e.g., for 1 hour with gentle agitation at 4°C) to allow the His-tagged this compound to bind.

    • Load the lysate-resin mixture onto a column and collect the flow-through.

    • Wash the resin with several column volumes of a wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the bound this compound with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect the elution fractions.

  • Analysis:

    • Analyze the collected fractions (lysate, flow-through, washes, and elution fractions) by SDS-PAGE to assess the purity and molecular weight of the recombinant this compound.

    • Perform a this compound activity assay on the elution fractions to determine the enzymatic activity of the purified protein.

Experimental Protocol: this compound Activity Assay (Rhodanine Method)

This method is based on the colorimetric detection of gallic acid, a product of this compound activity.

Methodology:

  • Prepare a reaction mixture containing the purified this compound solution and a substrate solution (e.g., 0.01 M methyl gallate in a suitable buffer, such as 0.2 M citrate buffer, pH 6.0).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 40°C) for a defined period (e.g., 5-20 minutes).

  • Stop the reaction by adding a methanolic rhodanine solution (e.g., 0.667% w/v).

  • Add a potassium hydroxide (KOH) solution (e.g., 0.5 M) to facilitate color development.

  • Measure the absorbance of the solution at 520 nm using a spectrophotometer.

  • Calculate the enzyme activity based on a standard curve prepared with known concentrations of gallic acid. One unit of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of gallic acid per minute under the specified assay conditions.

References

Technical Support Center: Tannase Stability and Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of metal ions on tannase stability and activity.

Frequently Asked Questions (FAQs)

Q1: Which metal ions generally enhance this compound activity?

Several divalent and monovalent cations have been reported to enhance this compound activity. Notably, Mg²⁺, Ca²⁺, Mn²⁺, K⁺, and Na⁺ have been shown to improve this compound activity to varying degrees.[1] For instance, at a concentration of 1 mM, Mg²⁺ and Ca²⁺ increased the activity of a recombinant this compound by 130% and 122%, respectively.[1] Another study found that Mg²⁺, Cu²⁺, and Fe³⁺ enhanced the activity of this compound from Aspergillus niger TBG 28A.[2]

Q2: Which metal ions are known to inhibit this compound activity?

Heavy metal ions are common inhibitors of this compound activity.[1] Ions such as Hg²⁺, Cd²⁺, Ni²⁺, Cs²⁺, Cu²⁺, Fe³⁺, and Co²⁺ have been reported to inhibit the enzyme.[1] The inhibitory effect can be significant; for example, Cu²⁺ and Mn²⁺ at 1 mM decreased a recombinant this compound's activity by 33% and 51%, respectively. Other studies have also identified Fe²⁺, Zn²⁺, and Ag⁺ as inhibitors.

Q3: At what concentration are these effects typically observed?

The effects of metal ions on this compound activity are generally studied at concentrations in the millimolar (mM) range, typically between 1 mM and 10 mM. It is crucial to note that the effect of a metal ion can be concentration-dependent.

Q4: I am seeing unexpected inhibition of my this compound. What could be the cause?

Unexpected inhibition of this compound activity could be due to contamination with heavy metal ions in your buffers or reagents. It is recommended to use high-purity water and reagents. Additionally, some metal ions like Fe²⁺ and Cu²⁺ have been reported to negatively affect this compound activity. The presence of chelating agents, such as EDTA, can also inhibit metalloenzymes by removing essential metal cofactors.

Q5: How can I test the effect of a specific metal ion on my this compound?

To assess the impact of a particular metal ion, you can perform a this compound activity assay with and without the addition of the metal salt to the reaction mixture. It is important to run a control reaction without the metal ion to establish a baseline activity. The metal ion of interest should be added at a known concentration (e.g., 1 mM or 5 mM) to the enzyme solution and pre-incubated for a specific period before adding the substrate to initiate the reaction.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Lower than expected this compound activity Presence of inhibitory metal ions (e.g., Hg²⁺, Cu²⁺, Fe²⁺) in the reaction buffer or sample.1. Use ultrapure water and high-grade reagents to prepare buffers. 2. If contamination is suspected, consider adding a chelating agent like EDTA to a small aliquot to see if activity is restored (note: EDTA itself can be inhibitory). 3. Analyze the source of potential metal ion contamination.
Inconsistent results between experiments Variability in the concentration of trace metal ions in different batches of reagents or water.1. Prepare a large batch of all buffers and solutions to be used for the entire set of experiments. 2. Explicitly test the effect of relevant metal ions by adding them at known concentrations to control for their influence.
Complete loss of enzyme activity Presence of strong inhibitory heavy metal ions (e.g., Hg²⁺, Ag⁺) at sufficient concentrations.1. Review the experimental setup for any potential sources of heavy metal contamination. 2. If investigating the effect of these ions, consider a dose-response experiment to determine the concentration at which complete inhibition occurs.

Data on the Effect of Metal Ions on this compound Activity

The following tables summarize the observed effects of various metal ions on the relative activity of this compound from different microbial sources.

Table 1: Effect of Metal Ions on this compound Activity (Various Sources)

Metal IonConcentration (mM)Source OrganismEffect on Relative Activity (%)Reference
Mg²⁺1Recombinant this compound TanALb130
Ca²⁺1Recombinant this compound TanALb122
Cu²⁺1Recombinant this compound TanALb67
Mn²⁺1Recombinant this compound TanALb49
MgCl₂1Aspergillus niger (A 13)Increased
KCl1Aspergillus niger (A 13)Increased
Zn1Aspergillus niger (A 13)Slightly Decreased
Ca1Aspergillus niger (A 13)Slightly Decreased
Mg²⁺Not SpecifiedAspergillus niger TBG 28A119.93
Cu²⁺Not SpecifiedAspergillus niger TBG 28A112.52
Fe³⁺Not SpecifiedAspergillus niger TBG 28A102.63
Mn²⁺Not SpecifiedAspergillus niger TBG 28A97.67
Ca²⁺Not SpecifiedAspergillus niger TBG 28A94.11
Na⁺Not SpecifiedAspergillus niger TBG 28A73.25
Zn²⁺Not SpecifiedAspergillus niger TBG 28A56.65
MnCl₂1Aspergillus niger ITCC 6514.07Inhibited (Minimum)
CaCl₂1Aspergillus niger ITCC 6514.07Inhibited (Maximum)

Note: "Increased" and "Decreased" indicate a qualitative observation from the source. The control activity without any added metal ion is considered 100%.

Experimental Protocols

Protocol 1: Assay for Determining the Effect of Metal Ions on this compound Activity

This protocol outlines a general method for assessing the influence of metal ions on this compound activity using a spectrophotometric assay with methyl gallate as the substrate.

Materials:

  • Purified this compound solution

  • 0.05 M Citrate buffer (pH 5.0)

  • 0.01 M Methyl gallate (substrate) in 0.05 M citrate buffer (pH 5.0)

  • Stock solutions (e.g., 100 mM) of various metal salts (e.g., MgCl₂, CaCl₂, CuSO₄, FeCl₃, ZnSO₄)

  • 0.667% (w/v) Methanolic rhodanine solution

  • 500 mM Potassium hydroxide (KOH)

  • Spectrophotometer

Procedure:

  • Enzyme Pre-incubation:

    • In a microcentrifuge tube, mix your enzyme solution with the desired concentration of the metal ion (e.g., to a final concentration of 1 mM or 5 mM).

    • Bring the final volume to a fixed amount with citrate buffer.

    • Prepare a control reaction with the enzyme and buffer but without the metal ion.

    • Incubate the mixtures at room temperature for a specified time (e.g., 1 hour).

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the substrate (methyl gallate solution) to the pre-incubated enzyme-metal ion mixture. A typical reaction mixture might contain 0.25 mL of the enzyme solution and 0.25 mL of the substrate solution.

    • Incubate the reaction mixture at the optimal temperature for your this compound (e.g., 30°C) for a defined period (e.g., 10 minutes).

  • Stopping the Reaction and Color Development:

    • Terminate the reaction by adding 60 µL of 0.667% (w/v) methanolic rhodanine solution and let it stand at 25°C for 5 minutes.

    • Add 40 µL of 500 mM KOH and allow it to stand for another 5 minutes.

    • Add 800 µL of distilled water and incubate at 25°C for 10 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance of the solution at 520 nm using a spectrophotometer.

    • The amount of gallic acid produced is proportional to the absorbance.

  • Calculation of Relative Activity:

    • Calculate the enzyme activity for both the control and the metal ion-treated samples. One unit of this compound activity is typically defined as the amount of enzyme that releases one micromole of gallic acid per minute under the assay conditions.

    • Determine the relative activity as follows: Relative Activity (%) = (Activity with metal ion / Activity of control) x 100

Visualizations

experimental_workflow start Start: Prepare Reagents preincubation Enzyme Pre-incubation (with and without metal ions) start->preincubation reaction Initiate Reaction (add substrate) preincubation->reaction stop_reaction Stop Reaction (add rhodanine) reaction->stop_reaction color_dev Color Development (add KOH) stop_reaction->color_dev measure Measure Absorbance (520 nm) color_dev->measure calculate Calculate Relative Activity measure->calculate end End calculate->end

Caption: Workflow for determining the effect of metal ions on this compound activity.

logical_relationship cluster_activators Activators cluster_inhibitors Inhibitors Mg2 Mg²⁺ This compound This compound Activity Mg2->this compound + Ca2 Ca²⁺ Ca2->this compound + Mn2_act Mn²⁺ Mn2_act->this compound + K K⁺ K->this compound + Hg2 Hg²⁺ Hg2->this compound - Cu2 Cu²⁺ Cu2->this compound - Fe2 Fe²⁺ Fe2->this compound - Zn2 Zn²⁺ Zn2->this compound - Ni2 Ni²⁺ Ni2->this compound -

Caption: General effects of common metal ions on this compound activity.

References

Overcoming substrate inhibition in Tannase kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to substrate inhibition in tannase kinetics.

Troubleshooting Guide

Issue 1: Decreased this compound Activity at High Substrate Concentrations

Q1: My reaction rate is decreasing as I increase the concentration of tannic acid. Is this expected, and what could be the cause?

A1: Yes, a decrease in reaction velocity at high substrate concentrations is a classic sign of substrate inhibition.[1] This phenomenon is a common deviation from Michael-Menten kinetics and occurs in a significant number of enzymes.[1] For this compound, high concentrations of its substrate, tannic acid, can lead to the formation of non-productive enzyme-substrate complexes, thereby reducing the overall rate of gallic acid production.[2]

Troubleshooting Steps:

  • Confirm Substrate Inhibition: To confirm that you are observing substrate inhibition, you need to measure enzyme activity over a wide range of substrate concentrations. You should observe an initial increase in activity that reaches a maximum (Vmax) and then declines as the substrate concentration continues to rise.

  • Determine the Optimal Substrate Concentration: From your substrate concentration curve, identify the concentration at which this compound exhibits maximum activity. For routine assays where you want to ensure maximum velocity without inhibition, use this optimal concentration.

  • Kinetic Analysis: If you need to understand the kinetics of inhibition, you will need to perform a full kinetic analysis by fitting your data to a substrate inhibition model, such as the Haldane equation, to determine the inhibition constant (Ki).

Issue 2: Inconsistent or Non-Reproducible Kinetic Data

Q2: I am getting variable results in my this compound kinetic assays. What are the potential sources of this variability and how can I improve reproducibility?

A2: Inconsistent kinetic data can arise from several factors related to assay conditions and reagent stability. Careful control of all experimental parameters is crucial for obtaining reproducible results.

Troubleshooting Steps:

  • pH and Temperature Control: this compound activity is highly dependent on pH and temperature.[3] Ensure that your assay buffer is maintained at the optimal pH for your specific this compound (typically between 5.0 and 7.0) and that the reaction temperature is constant throughout the experiment.[2]

  • Substrate Quality and Preparation: Tannic acid solutions can be unstable and may contain varying amounts of free gallic acid, which can affect the accuracy of your results. It is advisable to use a high-quality substrate and prepare fresh solutions for each experiment. Consider quantifying the initial gallic acid content in your tannic acid stock.

  • Enzyme Purity and Concentration: The presence of other enzymes or inhibitors in a crude or partially purified this compound preparation can interfere with the assay. Use a purified enzyme preparation if possible. Ensure you are using a consistent and appropriate enzyme concentration in your assays.

  • Assay Method Consistency: Adhere strictly to a validated assay protocol, such as the rhodanine method, ensuring consistent incubation times and reagent concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of substrate inhibition in this compound?

A1: The most common mechanism for substrate inhibition is the formation of an unproductive ternary complex, where two substrate molecules bind to the enzyme simultaneously. In the case of this compound, it is hypothesized that at high concentrations, a second tannic acid molecule binds to the enzyme-substrate complex in a way that prevents the catalytic reaction from proceeding or hinders the release of the product, gallic acid. Phenolic hydroxyl groups on the substrate are thought to play a role in this inhibitory binding.

Q2: Can I overcome substrate inhibition without changing the substrate concentration?

A2: While optimizing the substrate concentration is the most direct approach, other strategies can be employed, particularly in industrial or bioprocessing applications:

  • Immobilization: Immobilizing the this compound on a solid support can sometimes alter its kinetic properties and reduce substrate inhibition by creating a microenvironment with a lower effective substrate concentration.

  • Enzyme Engineering: In a research context, site-directed mutagenesis could potentially be used to alter the substrate binding site and reduce the affinity for the second, inhibitory substrate molecule.

  • Fed-Batch Systems: In bioreactor setups, a fed-batch approach where the substrate is added gradually can help maintain an optimal substrate concentration and avoid inhibitory levels.

Q3: What are the key kinetic parameters I should determine when studying substrate inhibition of this compound?

A3: When substrate inhibition is present, the standard Michaelis-Menten model is insufficient. You should aim to determine the following parameters by fitting your data to a substrate inhibition model (e.g., the modified Michaelis-Menten equation):

  • Vmax: The maximum reaction velocity in the absence of inhibition.

  • Km: The Michaelis constant, representing the substrate concentration at half Vmax.

  • Ki (or K_si): The substrate inhibition constant, which is the dissociation constant for the binding of the second, inhibitory substrate molecule to the enzyme-substrate complex.

Q4: Are there alternative substrates I can use to avoid the inhibition seen with tannic acid?

A4: Yes, using gallic acid esters like methyl gallate or propyl gallate as substrates can be a practical way to circumvent the complexities of tannic acid. These smaller, more defined substrates often exhibit more straightforward Michaelis-Menten kinetics and are less prone to causing substrate inhibition. They are commonly used in standard this compound activity assays.

Data Presentation

Table 1: Kinetic Parameters of this compound from Various Sources

This compound SourceSubstrateKmVmaxOptimal pHOptimal Temp. (°C)Reference
Aspergillus nigerTannic Acid2.12 mM-5.545
Saccharomyces cerevisiae CCMB 520Tannic Acid3.3 mM40 U/mg5.035-40
Aspergillus fumigatus CAS21 (Immobilized)Tannic Acid--5.050-60
Staphylococcus lugdunensis MTCC 3614Methyl Gallate--7.040
Lachnospiraceae bacteriumTannic Acid--7.050

Table 2: Influence of Tannic Acid Concentration on this compound Activity

This compound SourceSubstrateInhibitory ConcentrationObservationsReference
Aspergillus flavusTannic Acid> 2%Higher concentrations led to decreased enzyme production.
Aspergillus terreusTannic Acid> 0.45%Showed highest activity at 0.45% substrate concentration.

Experimental Protocols

Protocol 1: this compound Activity Assay using the Rhodanine Method

This method is based on the colorimetric detection of gallic acid, a product of this compound activity, using rhodanine.

Materials:

  • 0.05 M Citrate Buffer (pH 5.0)

  • 0.01 M Methyl Gallate (substrate) in 0.05 M Citrate Buffer (pH 5.0)

  • This compound enzyme solution

  • 0.667% (w/v) Methanolic Rhodanine solution

  • 0.5 M Potassium Hydroxide (KOH)

  • Spectrophotometer and cuvettes

  • Incubator or water bath at 30°C

Procedure:

  • Prepare a reaction mixture by adding 0.25 mL of the enzyme solution to 0.25 mL of the methyl gallate substrate solution.

  • Incubate the reaction mixture at 30°C for 5 minutes.

  • Stop the reaction by adding 0.3 mL of the methanolic rhodanine solution.

  • Incubate at 30°C for 5 minutes to allow for complex formation between gallic acid and rhodanine.

  • Add 0.2 mL of 0.5 M KOH solution and incubate at 30°C for another 5 minutes.

  • Dilute the final reaction mixture with 4.0 mL of distilled water.

  • Incubate for 10 minutes at 30°C.

  • Measure the absorbance of the resulting pink-colored solution at 520 nm against a blank.

  • A standard curve should be prepared using known concentrations of gallic acid to quantify the amount of product formed.

  • One unit of this compound activity is defined as the amount of enzyme that liberates one micromole of gallic acid per minute under the specified conditions.

Protocol 2: Determining Kinetic Parameters (Km, Vmax, and Ki) for this compound with Substrate Inhibition

Objective: To determine the kinetic parameters of this compound in the presence of substrate inhibition by measuring the initial reaction rates at various substrate concentrations.

Procedure:

  • Set up Assays: Prepare a series of reaction mixtures with a fixed concentration of this compound and varying concentrations of the substrate (e.g., tannic acid). The substrate concentration range should be wide, spanning from well below the expected Km to concentrations that clearly show inhibition.

  • Measure Initial Velocities: For each substrate concentration, measure the initial reaction velocity (v) using a suitable this compound activity assay, such as the rhodanine method described above. It is crucial to measure the rate in the initial linear phase of the reaction.

  • Data Plotting: Plot the initial velocity (v) against the substrate concentration ([S]). This will likely yield a bell-shaped curve characteristic of substrate inhibition.

  • Data Analysis: To determine the kinetic parameters, the data should be fitted to a substrate inhibition model. A common model is a modified Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki)) Where:

    • v = initial reaction velocity

    • Vmax = maximum reaction velocity

    • [S] = substrate concentration

    • Km = Michaelis constant

    • Ki = substrate inhibition constant

  • Non-linear Regression: Use a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to fit the data to the above equation and obtain the values for Vmax, Km, and Ki.

Visualizations

Experimental_Workflow_for_Tannase_Kinetics cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Prepare this compound Solution Reaction Incubate Enzyme + Substrate (Fixed Time & Temp) Enzyme->Reaction Substrate Prepare Substrate Series (e.g., Tannic Acid) Substrate->Reaction Buffer Prepare Assay Buffer (e.g., Citrate pH 5.0) Buffer->Reaction Stop Stop Reaction (e.g., Add Rhodanine) Reaction->Stop Develop Color Development (Add KOH) Stop->Develop Measure Measure Absorbance (520 nm) Develop->Measure Plot Plot Velocity vs. [Substrate] Measure->Plot Fit Fit Data to Substrate Inhibition Model Plot->Fit Params Determine Km, Vmax, Ki Fit->Params

Caption: Experimental workflow for determining this compound kinetic parameters in the presence of substrate inhibition.

Troubleshooting_Substrate_Inhibition Start Observe Decreased Activity at High [Substrate] Q1 Is the decrease reproducible over a wide [S] range? Start->Q1 A1_Yes Likely Substrate Inhibition Q1->A1_Yes Yes A1_No Check Assay Consistency: - pH & Temperature Control - Reagent Stability - Pipetting Accuracy Q1->A1_No No Q2 Goal of Experiment? A1_Yes->Q2 A2_Routine Determine Optimal [S] and use for routine assays. Q2->A2_Routine Routine Assay A2_Kinetics Perform Full Kinetic Analysis Q2->A2_Kinetics Kinetic Study A2_Kinetics_Detail 1. Collect data at various [S] 2. Plot v vs. [S] 3. Fit to Haldane Equation 4. Determine Vmax, Km, Ki A2_Kinetics->A2_Kinetics_Detail

Caption: A logical workflow for troubleshooting suspected substrate inhibition in this compound kinetic experiments.

References

Technical Support Center: Enhancing Tannase Thermal Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the thermal stability of tannase.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving the thermal stability of this compound?

A1: The main approaches to enhance the thermal stability of this compound can be broadly categorized into three areas:

  • Protein Engineering: This involves modifying the amino acid sequence of the enzyme to create a more robust structure. A key technique is site-directed mutagenesis, where specific amino acids are replaced to introduce stabilizing interactions.[1][2] Computer-aided rational design and molecular dynamics simulations are often used to identify promising mutation sites.[1][3]

  • Enzyme Immobilization: This strategy involves attaching the this compound to a solid support material.[4] Immobilization can protect the enzyme from environmental stresses like high temperatures and pH variations, thereby enhancing its stability and allowing for repeated use.

  • Use of Additives and Carriers: The addition of certain chemical compounds or carriers during processes like spray-drying can help preserve the enzyme's structure and activity at elevated temperatures.

Q2: How can I identify which amino acid residues to mutate for improved thermal stability?

A2: Identifying key residues for mutation is a critical step in protein engineering. A common and effective approach is the use of computer-aided rational design. This process typically involves:

  • Homology Modeling: If the 3D structure of your specific this compound is not available, you can build a model based on the known structures of related enzymes.

  • Molecular Dynamics (MD) Simulations: MD simulations can predict the flexibility of different regions of the protein at various temperatures. Regions with high flexibility are often good targets for mutations aimed at increasing rigidity and, consequently, thermal stability.

  • Analysis of Structural Features: Look for opportunities to introduce stabilizing interactions such as:

    • Disulfide bonds: Introducing cysteine residues at appropriate locations can create covalent linkages that stabilize the protein structure.

    • Salt bridges: Introducing oppositely charged amino acids on the protein surface can form electrostatic interactions.

    • Hydrogen bonds: Modifying residues to create additional hydrogen bond networks can enhance stability.

    • Hydrophobic interactions: Improving the packing of hydrophobic residues in the protein core can increase stability.

Q3: What are the most common support materials for this compound immobilization?

A3: A variety of support materials have been successfully used for this compound immobilization. The choice of support depends on factors such as cost, durability, and the specific application. Some common supports include:

  • Natural Polymers: Chitosan and sodium alginate are popular choices due to their biocompatibility and ease of use.

  • Synthetic Polymers and Resins: Materials like DEAE-Sephadex and Amberlite have also been used.

  • Inorganic Materials: Glass pearls and magnetic nanoparticles offer high mechanical strength and easy separation.

Troubleshooting Guides

Problem 1: Low yield of mutant this compound after site-directed mutagenesis.
  • Possible Cause: The mutation may have disrupted the proper folding or expression of the enzyme.

  • Troubleshooting Steps:

    • Verify the mutation: Sequence the mutated gene to confirm that the desired change was correctly introduced.

    • Optimize expression conditions: Vary parameters such as temperature, induction time, and inducer concentration to find the optimal conditions for the expression of the mutant protein.

    • Consider a different host organism: The expression of the mutant protein may be more efficient in a different host, such as Yarrowia lipolytica, which is a food-grade host.

    • Re-evaluate the mutation site: If expression remains low, the chosen mutation may be too disruptive to the protein's structure. Consider selecting a different target residue based on further computational analysis.

Problem 2: Immobilized this compound shows low activity.
  • Possible Cause 1: The immobilization process may have blocked the active site of the enzyme.

  • Troubleshooting Steps:

    • Change the immobilization chemistry: If using covalent binding, try a different cross-linking agent or a method that targets residues further from the active site.

    • Introduce a spacer arm: Attaching the enzyme to the support via a spacer can reduce steric hindrance around the active site.

  • Possible Cause 2: The support material may be creating a microenvironment that is unfavorable for enzyme activity (e.g., suboptimal pH).

  • Troubleshooting Steps:

    • Characterize the immobilized enzyme: Determine the optimal pH and temperature for the immobilized this compound, as these may differ from the free enzyme.

    • Choose a different support material: Experiment with supports that have different surface properties.

  • Possible Cause 3: Mass transfer limitations may be preventing the substrate from reaching the enzyme.

  • Troubleshooting Steps:

    • Reduce the particle size of the support: Smaller particles provide a larger surface area-to-volume ratio, which can improve substrate diffusion.

    • Increase the porosity of the support material: A more porous support will allow for better substrate access to the immobilized enzyme.

    • Optimize reaction conditions: Increase the stirring speed or flow rate in a packed bed reactor to enhance mass transfer.

Quantitative Data on Thermal Stability Improvement

The following tables summarize the improvements in thermal stability achieved through different strategies.

Table 1: Improvement of this compound Thermal Stability via Site-Directed Mutagenesis

Original EnzymeMutantModificationOptimum Temperature (°C)Thermal Stability ImprovementReference
TanPL1MuTanPL1Single-point mutation60°C (from 55°C)Significantly enhanced thermostability
rAntan1-Cloned from Aspergillus niger FJ011880°CRetained 89.6% activity after 2h at 60°C
TanA-From Aureobasidium melanogenum T960°CRetained 61.3% activity after 12h at 55°C

Table 2: Improvement of this compound Thermal Stability via Immobilization

This compound SourceSupport MaterialImmobilization MethodOptimum Temperature (°C)Thermal Stability ImprovementReference
Penicillium notatum NCIM 923AlginateCross-linking entrapment45°C (increased by 5°C)Increased thermal and pH stability
Aspergillus fumigatus CAS21Calcium AlginateEncapsulation50-60°CImproved thermal and pH stability compared to free enzyme
Aspergillus glaucusNa-alginateEntrapment40°CRetained ~50% activity at 60°C for 1h
Aspergillus ficuumMagnetic nanoparticlesCovalent immobilization-More stable than enzyme in alginate beads over 90 days

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of this compound

This protocol provides a general workflow for creating a mutant this compound with improved thermal stability.

SiteDirectedMutagenesis cluster_computational Computational Design cluster_experimental Experimental Validation HomologyModeling 1. Homology Modeling MD_Simulation 2. MD Simulation HomologyModeling->MD_Simulation 3D Structure MutationSite 3. Identify Mutation Site MD_Simulation->MutationSite Flexible Regions Mutagenesis 4. Site-Directed Mutagenesis MutationSite->Mutagenesis Target Residue Expression 5. Gene Expression Mutagenesis->Expression Mutant Gene Purification 6. Protein Purification Expression->Purification Crude Extract Characterization 7. Characterization Purification->Characterization Purified Mutant

Caption: Workflow for site-directed mutagenesis of this compound.

Methodology:

  • Computational Design:

    • Obtain or model the 3D structure of the this compound.

    • Perform molecular dynamics simulations at elevated temperatures to identify flexible regions.

    • Select a target amino acid residue for mutation based on the potential to form stabilizing interactions.

  • Site-Directed Mutagenesis:

    • Use a commercially available site-directed mutagenesis kit to introduce the desired mutation into the this compound gene.

    • Design primers containing the desired mutation.

    • Perform PCR to amplify the plasmid containing the mutated gene.

    • Digest the parental, non-mutated DNA using an enzyme like DpnI.

    • Transform the mutated plasmid into a suitable E. coli strain for propagation.

  • Gene Expression and Protein Purification:

    • Transform the mutated plasmid into an expression host (e.g., Pichia pastoris, Yarrowia lipolytica).

    • Induce protein expression according to the specific requirements of the expression system.

    • Purify the mutant this compound from the culture supernatant or cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography).

  • Characterization of Thermal Stability:

    • This compound Activity Assay: A common method involves measuring the release of gallic acid from a substrate like tannic acid or methyl gallate. The gallic acid can be quantified by reacting it with rhodanine to form a colored complex, which is measured spectrophotometrically at 520 nm. One unit of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of gallic acid per minute under standard assay conditions.

    • Determination of Optimal Temperature: Measure the enzyme activity at a range of temperatures to identify the temperature at which the activity is highest.

    • Thermal Inactivation Assay: Incubate the enzyme at a specific high temperature (e.g., 60°C or 70°C) for different time intervals. Measure the residual activity at each time point to determine the enzyme's half-life (t1/2) at that temperature.

Protocol 2: Immobilization of this compound on Sodium Alginate Beads

This protocol describes a common method for entrapping this compound in calcium alginate beads.

ImmobilizationWorkflow Mix 1. Mix this compound with Sodium Alginate Solution Extrude 2. Extrude Mixture into CaCl2 Solution Mix->Extrude BeadFormation 3. Bead Formation (Cross-linking) Extrude->BeadFormation Wash 4. Wash and Store Beads BeadFormation->Wash Characterize 5. Characterize Immobilized this compound Wash->Characterize

Caption: Workflow for this compound immobilization in alginate beads.

Methodology:

  • Preparation of Solutions:

    • Prepare a 2-4% (w/v) solution of sodium alginate in distilled water. Stir until fully dissolved.

    • Prepare a 0.2 M solution of calcium chloride (CaCl2).

    • Prepare a solution of the purified this compound in a suitable buffer (e.g., 0.1 M citrate phosphate buffer, pH 5.0).

  • Immobilization:

    • Mix the this compound solution with the sodium alginate solution. The ratio of enzyme to alginate will need to be optimized.

    • Extrude the this compound-alginate mixture dropwise into the CaCl2 solution using a syringe or a peristaltic pump. This will cause the formation of insoluble calcium alginate beads, entrapping the enzyme.

    • Allow the beads to harden in the CaCl2 solution for a specified time (e.g., 30-60 minutes).

  • Washing and Storage:

    • Collect the beads by filtration and wash them thoroughly with distilled water and then with the storage buffer to remove any unbound enzyme and excess CaCl2.

    • Store the immobilized this compound beads in a suitable buffer at 4°C.

  • Characterization of Immobilized this compound:

    • Immobilization Efficiency: Calculate the percentage of the initial enzyme activity that has been successfully immobilized onto the beads. This is done by measuring the activity of the free enzyme before immobilization and the activity of the unbound enzyme in the washing solutions.

    • Activity of Immobilized this compound: Use the standard this compound activity assay, but with a known weight or volume of the immobilized beads instead of the free enzyme solution.

    • Thermal Stability: Compare the thermal stability of the immobilized this compound to that of the free enzyme using the thermal inactivation assay described in Protocol 1.

    • Reusability: Perform multiple cycles of the enzymatic reaction with the same batch of immobilized beads, washing the beads between each cycle. Measure the activity in each cycle to determine the operational stability.

References

Common issues with Tannase immobilization and leakage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tannase immobilization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the immobilization of this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the immobilization and use of this compound.

Issue 1: Low Immobilization Efficiency or Yield

Q: I am observing very low immobilization efficiency. What are the common causes and how can I improve it?

A: Low immobilization efficiency can stem from several factors related to the support material, the enzyme itself, or the reaction conditions.

  • Causes:

    • Inappropriate Support Choice: The support material may have poor affinity for the enzyme. For instance, physical adsorption relies on weak, non-specific forces (e.g., van der Waals, hydrogen bonding), and if the surface chemistry is not compatible with the enzyme, binding will be minimal.[1][2]

    • Suboptimal Reaction Conditions: pH, temperature, and ionic strength play a crucial role. The pH can affect the surface charge of both the enzyme and the support, influencing electrostatic interactions.[1] Immobilization should ideally be performed under conditions that do not compromise the enzyme's structural integrity.[3]

    • Insufficient Activation of Support: For covalent immobilization methods, incomplete activation of the support results in fewer available sites for the enzyme to bind. For example, when using glutaraldehyde to activate an aminated support, the concentration of the cross-linker, pH, and contact time are critical parameters.[4]

    • High Enzyme Loading: Attempting to load too much enzyme onto the support can lead to steric hindrance and reduced efficiency. There is often a saturation point beyond which no more enzyme can be effectively immobilized.

    • Mass Transfer Limitations: In porous supports, the diffusion of the large enzyme molecules into the pores can be restricted, leading to low loading efficiency.

  • Solutions & Troubleshooting Steps:

    • Optimize Immobilization Conditions: Systematically vary the pH, temperature, and buffer composition during the immobilization process to find the optimal conditions for your specific this compound and support.

    • Select an Appropriate Support: If using adsorption, consider a support with a high surface area and favorable surface chemistry. For covalent methods, ensure the support has sufficient functional groups for activation. Chitosan, for example, contains primary amino groups that are suitable for activation with agents like glutaraldehyde.

    • Optimize Support Activation: When using cross-linkers like glutaraldehyde, optimize its concentration. Insufficient concentration leads to poor cross-linking, while excessive concentration can cause undesirable modifications to the enzyme, leading to activity loss.

    • Adjust Enzyme Concentration: Perform experiments with varying initial enzyme concentrations to determine the optimal loading capacity of your support.

    • Consider a Different Immobilization Method: If one method consistently yields poor results, consider an alternative. For example, if physical adsorption is inefficient, covalent bonding or entrapment in a polymer matrix like calcium alginate might be more effective.

Issue 2: Significant Enzyme Leakage or Leaching

Q: My immobilized this compound is losing activity over time, and I suspect the enzyme is leaking from the support. Why is this happening and what can I do to prevent it?

A: Enzyme leakage is a common problem that undermines the reusability of the immobilized biocatalyst. The cause is directly related to the immobilization method used.

  • Causes:

    • Weak Enzyme-Support Interactions (Adsorption): Immobilization via physical adsorption relies on weak forces. Changes in pH, temperature, or ionic strength during the reaction or washing steps can disrupt these forces, causing the enzyme to desorb from the support.

    • Large Pore Size (Entrapment): In entrapment methods, such as using calcium alginate beads, enzymes are physically trapped within a polymer matrix. If the pores of the matrix are too large, the enzyme can diffuse out and leak into the reaction medium. This can sometimes be exacerbated by thermal treatments that cause the matrix to leach.

    • Support Degradation: The support material itself may not be stable under the operational conditions, leading to its degradation and the subsequent release of the enzyme.

  • Solutions & Troubleshooting Steps:

    • Strengthen Enzyme-Support Interaction:

      • For adsorption-based methods, introduce a cross-linking step after immobilization. Treating the adsorbed enzyme with a low concentration of glutaraldehyde can form covalent bonds between enzyme molecules and prevent their leaching.

      • Switch to a covalent immobilization method, which forms strong, stable bonds between the enzyme and the support, minimizing leakage.

    • Optimize Entrapment Matrix:

      • When using calcium alginate, adjust the concentration of sodium alginate and calcium chloride. A higher concentration of the polymer can create smaller pores, reducing leakage, but may also increase diffusion limitations for the substrate. An optimal concentration (e.g., 3% sodium alginate) often provides a good balance.

      • Incorporate other polymers like chitosan with alginate. Chitosan-coated alginate beads can reduce leaching due to enhanced physical and ionic interactions.

    • Post-Immobilization Treatment: After entrapment, treat the beads with a cross-linking agent like glutaraldehyde. This can help to further secure the enzyme within the matrix and significantly reduce leakage.

    • Verify Support Stability: Ensure that the chosen support material is chemically and mechanically stable under your desired reaction pH, temperature, and solvent conditions.

Below is a troubleshooting workflow for diagnosing and addressing enzyme leakage.

G cluster_adsorption Adsorption Method cluster_entrapment Entrapment Method (e.g., Alginate) start High Enzyme Leakage Detected (Activity in Supernatant) q1 What is the immobilization method? start->q1 adsorption Weak enzyme-support bonds are the likely cause. q1->adsorption Adsorption entrapment Pore size of the matrix may be too large. q1->entrapment Entrapment sol_adsorption1 Solution 1: Add a cross-linking step. Treat with glutaraldehyde post-adsorption. adsorption->sol_adsorption1 sol_adsorption2 Solution 2: Switch to covalent immobilization for stronger bonds. adsorption->sol_adsorption2 sol_entrapment1 Solution 1: Optimize matrix concentration. (e.g., Increase sodium alginate %). entrapment->sol_entrapment1 sol_entrapment2 Solution 2: Add a cross-linking agent. Treat beads with glutaraldehyde. entrapment->sol_entrapment2 sol_entrapment3 Solution 3: Use a hybrid matrix. (e.g., Chitosan-coated alginate beads). entrapment->sol_entrapment3

Caption: Troubleshooting workflow for diagnosing and addressing enzyme leakage.

Quantitative Data on this compound Immobilization

The choice of support and immobilization technique significantly impacts the performance of the immobilized this compound. The following tables summarize key performance indicators from various studies to facilitate comparison.

Table 1: Performance of this compound Immobilized on Different Supports
Support MaterialImmobilization MethodImmobilization Yield / Efficiency (%)Activity Recovery (%)Reusability (Cycles with >50% Activity)Reference(s)
Calcium Alginate Entrapment75 - 100%94.3%>10
Chitosan Covalent Binding57%--
Chitosan (Genipin activated) Covalent Binding~21%--[ ]
Amberlite IRC 50 Adsorption5%--
DEAE-Sephadex Ionic Binding---
Gelatin (cross-linked) Covalent BindingHigh-5[ ]

Note: Immobilization Yield and Activity Recovery are defined differently across studies and should be compared with caution. Yield often refers to the percentage of enzyme successfully attached to the support, while recovery refers to the activity expressed by the immobilized enzyme relative to the free enzyme.

Table 2: Effect of Alginate Concentration on Immobilization Efficiency
Sodium Alginate Conc. (%)Immobilization Efficiency (%)Specific Activity (U/mg)ObservationsReference
3%75%4.16Optimal concentration for efficiency.
4%-3.84Higher polymer concentration can enhance stability but may restrict diffusion.
5%-1.28Decreased activity likely due to smaller pores limiting substrate access.

Detailed Experimental Protocols

Here we provide detailed, step-by-step protocols for common this compound immobilization techniques and the essential activity assays.

Protocol 1: this compound Immobilization by Entrapment in Calcium Alginate Beads

This protocol describes a widely used method for physically entrapping this compound within a porous and biocompatible calcium alginate gel.

Materials:

  • This compound enzyme solution (in a suitable buffer, e.g., 0.1 M acetate buffer, pH 5.0)

  • Sodium alginate powder

  • Calcium chloride (CaCl₂)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Syringe with a needle (e.g., 10 mL syringe)

Methodology:

  • Prepare Sodium Alginate Solution: Prepare a 3% (w/v) sodium alginate solution by slowly dissolving 3 g of sodium alginate powder in 100 mL of distilled water. Heat and stir the solution gently until the powder is completely dissolved and the solution is homogeneous. Allow it to cool to room temperature.

  • Prepare Enzyme-Alginate Mixture: Mix the this compound solution with the sodium alginate solution. A common ratio is 1 part enzyme solution to 2 or 3 parts alginate solution (e.g., 10 mL of enzyme solution mixed with 20-30 mL of 3% sodium alginate). Stir gently to ensure a uniform mixture, avoiding the formation of air bubbles.

  • Prepare Calcium Chloride Solution: Prepare a 0.1 M to 0.2 M CaCl₂ solution in a beaker (e.g., dissolve ~2.2 g of CaCl₂ dihydrate in 100 mL of distilled water). Place the beaker on a magnetic stirrer and stir gently at 4°C.

  • Form Alginate Beads: Draw the enzyme-alginate mixture into a syringe. Extrude the mixture drop-by-drop into the cold, stirring CaCl₂ solution. The droplets will instantly form gel beads upon contact with the calcium ions.

  • Cure the Beads: Allow the beads to harden (cure) in the CaCl₂ solution with gentle stirring for at least 30-60 minutes at 4°C. This ensures the complete formation of a stable gel matrix.

  • Wash the Beads: Decant the CaCl₂ solution and wash the beads several times with distilled water or a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0) to remove any unbound enzyme and excess calcium chloride.

  • Store the Immobilized Enzyme: The washed beads containing the immobilized this compound can be stored in a buffer at 4°C until use.

G cluster_prep Preparation cluster_process Immobilization Process cluster_final Final Steps A 1. Prepare 3% Sodium Alginate Solution C 3. Mix this compound with Alginate Solution A->C B 2. Prepare 0.2M CaCl2 Solution D 4. Extrude Mixture into Stirring CaCl2 Solution B->D C->D E 5. Cure Beads in CaCl2 Solution (30-60 min) D->E F 6. Wash Beads with Buffer E->F G 7. Store Immobilized This compound at 4°C F->G

Caption: Workflow for this compound immobilization in calcium alginate beads.

Protocol 2: Covalent Immobilization of this compound on Chitosan Beads using Glutaraldehyde

This method creates a stable, covalent bond between the enzyme and the chitosan support, which is activated by the cross-linking agent glutaraldehyde.

Materials:

  • Chitosan beads (or chitosan powder to prepare beads)

  • This compound enzyme solution

  • Glutaraldehyde solution (e.g., 2.5% v/v)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Acetic acid solution (e.g., 2% v/v)

  • Shaker or orbital incubator

Methodology:

  • Prepare Chitosan Beads: If starting with chitosan powder, dissolve it in a 2% acetic acid solution and drop the solution into a coagulation bath (e.g., NaOH solution) to form beads. Wash the beads thoroughly with distilled water until the pH is neutral.

  • Activate Chitosan Beads:

    • Add a known quantity of washed chitosan beads to a glutaraldehyde solution (e.g., 2.5% glutaraldehyde in 0.1 M phosphate buffer, pH 7.0).

    • Incubate for 1-2 hours at room temperature with gentle shaking. This step activates the amino groups on the chitosan surface with aldehyde groups.

    • After incubation, thoroughly wash the activated beads with phosphate buffer to remove excess, unreacted glutaraldehyde.

  • Immobilize this compound:

    • Add the activated chitosan beads to the this compound enzyme solution (dissolved in a suitable buffer, e.g., phosphate buffer pH 7.0).

    • Incubate the mixture for a defined period (e.g., 4-12 hours) at a controlled temperature (e.g., 4°C or room temperature) with gentle shaking. During this time, the aldehyde groups on the chitosan will react with the amino groups on the enzyme surface, forming covalent bonds.

  • Wash and Collect:

    • After the immobilization reaction, separate the beads from the solution by filtration or centrifugation.

    • Collect the supernatant and washing solutions to measure the amount of unbound protein and determine the immobilization yield.

    • Wash the beads extensively with buffer to remove any non-covalently bound enzyme.

  • Store the Immobilized Enzyme: Store the washed, immobilized this compound beads in buffer at 4°C.

G Chitosan Chitosan Support (-NH2 groups) Activated Activated Chitosan (-N=CH-(CH2)3-CHO) Chitosan->Activated + Glutaraldehyde (Activation) Immobilized Immobilized this compound (Covalent Schiff Base Linkage) Activated->Immobilized + this compound Enzyme (Immobilization) This compound This compound Enzyme (-NH2 groups) This compound->Immobilized

Caption: Mechanism of covalent immobilization of this compound on chitosan via glutaraldehyde.

Protocol 3: Spectrophotometric Assay for this compound Activity

This assay is essential for determining the activity of both free and immobilized this compound, and for detecting enzyme leakage. It is based on the reaction of gallic acid (the product of tannic acid hydrolysis) with rhodanine.

Materials:

  • Substrate: Methyl gallate (e.g., 0.01 M) or tannic acid (e.g., 0.5% w/v) in a suitable buffer (e.g., 0.05 M citrate buffer, pH 5.0).

  • Enzyme sample (free this compound solution or immobilized this compound beads).

  • Methanolic rhodanine solution (0.667% w/v).

  • Potassium hydroxide (KOH) solution (0.5 M).

  • Spectrophotometer and cuvettes.

Methodology:

  • Prepare Reaction Mixture:

    • For free this compound : Mix a small volume of the enzyme solution (e.g., 0.25 mL) with the substrate solution (e.g., 0.25 mL).

    • For immobilized this compound : Add a known quantity of immobilized beads (e.g., 0.5 g) to a defined volume of the substrate solution (e.g., 2.0 mL).

  • Incubate: Incubate the reaction mixture for a specific time (e.g., 5-10 minutes) at a controlled temperature (e.g., 30-40°C).

  • Stop Reaction and Develop Color:

    • Take an aliquot of the reaction mixture (e.g., 0.5 mL).

    • Add the methanolic rhodanine solution (e.g., 0.3 mL) to stop the reaction and initiate chromogen formation. Incubate for 5 minutes.

    • Add the KOH solution (e.g., 0.2 mL) and incubate for another 5-10 minutes to develop the color.

  • Measure Absorbance: Dilute the final mixture with distilled water (e.g., to a final volume of 5 mL) and measure the absorbance at 520 nm against a blank (prepared without enzyme).

  • Calculate Activity: Determine the amount of gallic acid released using a standard curve prepared with known concentrations of gallic acid. One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of gallic acid per minute under the specified assay conditions.

References

Technical Support Center: Optimizing Inducer Concentration for Tannase Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize inducer concentration for tannase expression in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the common inducers for this compound expression and their typical concentration ranges?

A1: The choice of inducer and its optimal concentration are critical for maximizing this compound expression and depend on the expression system used.

  • Tannic Acid: This is the natural substrate and a potent inducer for this compound expression in many fungal species, particularly Aspergillus. The optimal concentration typically ranges from 1% to 5% (w/v).[1][2][3] However, concentrations as high as 14% (w/v) have been explored.[2] It's important to note that high concentrations of tannic acid can sometimes inhibit microbial growth and enzyme production.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG): IPTG is a non-metabolizable analog of allolactose used to induce gene expression under the control of the lac operon in recombinant E. coli. The optimal concentration for inducing recombinant this compound expression generally falls between 0.1 mM and 1.0 mM.[4] A titration experiment is highly recommended to determine the precise optimal concentration for your specific construct and strain.

  • Gallic Acid: As a hydrolysis product of tannic acid, gallic acid can also act as an inducer for this compound expression in some microorganisms.

  • Lactose: In some expression systems like Pichia pastoris, lactose can be used as an inducer, although methanol is more commonly employed for the AOX1 promoter. Optimization of lactose concentration is crucial and often requires empirical testing.

Q2: I am observing low or no this compound activity after induction. What are the possible causes and how can I troubleshoot this?

A2: Low or absent this compound activity is a common issue with several potential causes. Here's a troubleshooting guide to help you identify and resolve the problem:

Possible Cause Troubleshooting Steps
Suboptimal Inducer Concentration Perform a dose-response experiment by testing a range of inducer concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0, 1.5, 2.0 mM for IPTG; or 0.5%, 1%, 2%, 3%, 4%, 5% for tannic acid). Analyze this compound activity at each concentration to identify the optimum.
Incorrect Induction Time and Temperature Optimize the post-induction incubation time and temperature. For E. coli, induction is often carried out at lower temperatures (e.g., 16-25°C) for longer periods (12-16 hours) to improve protein solubility. For fungal systems, induction time can range from 24 to 168 hours.
Poor Cell Viability or Growth Ensure your culture is healthy and in the mid-logarithmic growth phase before induction. High concentrations of some inducers, like tannic acid, can be toxic to cells. Monitor cell density (OD600) before and after induction.
Protein Insolubility (Inclusion Bodies) If expressing recombinant this compound in E. coli, the protein may be forming insoluble inclusion bodies. To check for this, lyse the cells and analyze both the soluble and insoluble fractions by SDS-PAGE. To improve solubility, try lowering the induction temperature, reducing the inducer concentration, or using a different expression strain or fusion tag.
Enzyme Inhibition Certain metal ions or components in the culture medium can inhibit this compound activity. Ensure your assay buffer is free of known inhibitors. Consider purifying the enzyme to remove potential inhibitory substances from the crude extract.
Issues with this compound Assay Verify the accuracy of your this compound activity assay. Ensure the substrate (e.g., methyl gallate or tannic acid) is not degraded and the reaction conditions (pH, temperature) are optimal for your specific this compound.

Q3: How does tannic acid induce this compound expression in Aspergillus niger?

A3: In Aspergillus niger, the induction of this compound expression by tannic acid is regulated by a sophisticated transcriptional control system. The key components are a transcriptional activator, TanR, and a repressor, TanX. It is believed that gallic acid, a hydrolysis product of tannic acid, acts as the inducer molecule. This molecule binds to the repressor protein (TanX), causing it to detach from the activator (TanR). The freed activator can then bind to the promoter regions of this compound genes, initiating their transcription.

Data on Inducer Concentration and this compound Yield

The following tables summarize quantitative data from various studies on the effect of inducer concentration on this compound production.

Table 1: Effect of Tannic Acid Concentration on this compound Activity in Aspergillus Species

Aspergillus Species Tannic Acid Concentration (% w/v) This compound Activity (U/mL) Reference
Aspergillus niger0.2~35
0.5~60
1.0101.2
1.545.1
Aspergillus niger1.06.86
Aspergillus flavus3.22139.3
Aspergillus niger AVM-12.0~7.5
Aspergillus niger1.0~197
Aspergillus niger SWP33Not specified147.0
Penicillium griseoroseum T11Not specified148.7

Table 2: Effect of IPTG Concentration on Recombinant Protein Yield in E. coli

Recombinant Protein IPTG Concentration (mM) Relative Protein Yield/Activity Reference
Recombinant Human Prethrombin-20.01Low
0.05Moderate
0.1High
0.3Moderate
General Recombinant Protein0.1 - 2.0Titration dependent
Recombinant Protein1.519.56 ± 0.52 mg/g (from inclusion bodies)
Red Fluorescent Protein0.25Highest concentration per cell

Experimental Protocols

Protocol 1: Optimization of IPTG Concentration for Recombinant this compound Expression in E. coli

This protocol provides a general framework for determining the optimal IPTG concentration for inducing recombinant this compound expression in E. coli.

  • Prepare an overnight culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the this compound expression plasmid. Incubate overnight at 37°C with shaking.

  • Inoculate larger cultures: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow to mid-log phase: Incubate the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce with varying IPTG concentrations: Aliquot the culture into several smaller flasks. Add different final concentrations of IPTG (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM) to each flask. Include a non-induced control.

  • Incubate post-induction: Continue to incubate the cultures under the desired conditions (e.g., 16-37°C for 4-16 hours).

  • Harvest cells: After the induction period, harvest the cells by centrifugation.

  • Analyze protein expression: Lyse the cell pellets and analyze the total protein, soluble fraction, and insoluble fraction by SDS-PAGE to determine the optimal IPTG concentration for soluble this compound expression.

  • Assay for this compound activity: Perform a this compound activity assay on the soluble fractions to confirm that the expressed protein is active.

Protocol 2: Optimization of Tannic Acid Concentration for this compound Production in Aspergillus niger

This protocol outlines a method for optimizing the concentration of tannic acid for inducing this compound production in Aspergillus niger.

  • Prepare spore suspension: Grow A. niger on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation. Harvest the spores by washing the plate with a sterile solution (e.g., 0.1% Tween 80) and adjust the spore concentration.

  • Prepare production medium: Prepare a basal fermentation medium. Autoclave the medium and then aseptically add filter-sterilized tannic acid to different flasks to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 4.0%, and 5.0% w/v).

  • Inoculate the cultures: Inoculate each flask with the prepared spore suspension.

  • Incubate the cultures: Incubate the flasks at the optimal temperature and agitation speed for A. niger growth and this compound production (e.g., 30°C, 150 rpm) for a predetermined period (e.g., 72-120 hours).

  • Harvest the crude enzyme: After incubation, separate the fungal biomass from the culture broth by filtration or centrifugation. The cell-free supernatant contains the extracellular this compound.

  • Assay for this compound activity: Determine the this compound activity in the supernatant from each tannic acid concentration to identify the optimal induction level.

Protocol 3: General Protocol for Optimizing Inducer Concentration for Recombinant this compound Expression in Pichia pastoris

While methanol is the most common inducer for the AOX1 promoter in Pichia pastoris, this protocol can be adapted for other inducers like lactose if the expression system is designed accordingly.

  • Prepare a starter culture: Inoculate 25 mL of Buffered Glycerol-complex Medium (BMGY) with a single colony of the recombinant P. pastoris strain. Grow at 28-30°C in a shaking incubator until the culture reaches an OD600 of 2-6.

  • Induce expression: Harvest the cells by centrifugation and resuspend the cell pellet in Buffered Methanol-complex Medium (BMMY) to an OD600 of 1.0. For lactose induction, a similar buffered medium containing varying concentrations of lactose would be used.

  • Optimize inducer concentration: Divide the culture into several flasks and add the inducer (e.g., methanol to final concentrations of 0.5%, 1.0%, 1.5%, 2.0%; or lactose to various concentrations) to each.

  • Maintain induction: Continue to incubate the cultures at 28-30°C with vigorous shaking. For methanol induction, add the inducer every 24 hours to maintain the desired concentration.

  • Monitor expression: Take samples at regular intervals (e.g., every 24 hours) and measure cell density (OD600) and this compound activity in the culture supernatant (for secreted this compound) or cell lysate (for intracellular this compound).

  • Determine optimal conditions: Plot this compound activity against inducer concentration and time to identify the optimal induction strategy.

Visualizations

TannaseInductionWorkflow cluster_E_coli Recombinant this compound in E. coli cluster_Aspergillus Native this compound in Aspergillus A1 Overnight Culture A2 Inoculate Fresh Medium A1->A2 A3 Grow to Mid-Log Phase (OD600 = 0.6-0.8) A2->A3 A4 Induce with IPTG (Test Range: 0.1-1.0 mM) A3->A4 A5 Incubate (16-37°C, 4-16h) A4->A5 A6 Harvest & Lyse Cells A5->A6 A7 Analyze Expression (SDS-PAGE) A6->A7 A8 Assay this compound Activity A7->A8 B1 Prepare Spore Suspension B2 Inoculate Production Medium + Tannic Acid (1-5%) B1->B2 B3 Incubate (e.g., 30°C, 72-120h) B2->B3 B4 Separate Biomass B3->B4 B5 Collect Supernatant (Crude Enzyme) B4->B5 B6 Assay this compound Activity B5->B6

Caption: Experimental workflows for optimizing this compound expression.

Caption: Tannic acid induction pathway for this compound expression.

References

Enhancing Tannase activity in the presence of organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Enhancing Tannase Activity in Organic Solvents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in non-aqueous environments.

Troubleshooting Guides

This section addresses common problems encountered during experiments involving this compound in the presence of organic solvents.

Issue 1: Low or No this compound Activity in an Organic Solvent

Possible Causes and Solutions

  • Inappropriate Solvent Choice: The polarity of the organic solvent significantly impacts this compound activity. Polar solvents like methanol and DMSO tend to inhibit activity, while non-polar solvents such as hexane and toluene can increase it[1].

    • Recommendation: If experiencing low activity, consider switching to a non-polar solvent. Refer to the solvent compatibility table below.

  • Incorrect Water Activity (aw): Enzymes require a thin layer of water to maintain their catalytic conformation, even in organic media[2][3]. The optimal water content varies depending on the solvent's polarity[4].

    • Recommendation: Optimize the water content in your reaction. A common starting point is to ensure the solvent is saturated with water. For more precise control, equilibrate the system with salt hydrate pairs.

  • Enzyme Denaturation: Some organic solvents can strip the essential water layer from the enzyme, leading to unfolding and inactivation[5].

    • Recommendation: Consider enzyme immobilization, which can enhance stability in organic solvents. Strategies like entrapment in sodium alginate or covalent binding to chitosan have proven effective.

Issue 2: Poor Enzyme Stability and Short Half-Life

Possible Causes and Solutions

  • Solvent-Induced Inactivation: Prolonged exposure to certain organic solvents can lead to a gradual loss of enzyme activity.

    • Recommendation: Enzyme immobilization can significantly improve the operational stability of this compound. Immobilized this compound has shown enhanced thermal and pH stability.

  • Sub-optimal pH of the Enzyme Preparation: Enzymes have a "pH memory" from the last aqueous solution they were in. This pH is crucial for their activity in the organic solvent.

    • Recommendation: Before introducing the enzyme to the organic solvent, ensure it is lyophilized from a buffer at its optimal pH for activity.

  • Protein Aggregation: Organic solvents can sometimes cause enzyme molecules to aggregate, leading to a loss of function.

    • Recommendation: The addition of certain additives or co-solvents can help prevent aggregation. Experiment with small amounts of cryoprotectants like glycerol or sorbitol in the enzyme preparation before lyophilization.

Frequently Asked Questions (FAQs)

Q1: Which organic solvents are known to enhance this compound activity?

Non-polar organic solvents have been reported to increase this compound activity. For example, hexane, toluene, and benzene have shown a positive effect on this compound activity. Conversely, polar solvents like methanol, DMSO, isoamyl alcohol, and butanol tend to be inhibitory.

Q2: How does the concentration of the organic solvent affect this compound activity?

The effect of an organic solvent is often concentration-dependent. For instance, a study on this compound from Enterobacter cloacae MTCC9125 showed that at a 20% (v/v) concentration, DMSO, diethyl ether, and acetonitrile strongly elevated enzyme activity. However, at 40% (v/v), acetone, isopropanol, and tetrahydrofuran were highly activating. It is crucial to determine the optimal solvent concentration for your specific application.

Q3: Can I use this compound for synthesis reactions in organic solvents?

Yes, this compound can catalyze synthesis reactions, such as the formation of gallic acid esters, in non-aqueous media. The low water content in organic solvents shifts the thermodynamic equilibrium to favor synthesis over hydrolysis. Microencapsulated this compound has demonstrated higher synthetic activity compared to the free enzyme for producing propyl gallate.

Q4: What is enzyme immobilization and how can it help?

Enzyme immobilization is the process of confining enzyme molecules to a solid support. This technique can significantly enhance an enzyme's stability in organic solvents, improve its reusability, and simplify product purification. Common methods include entrapment in gels like sodium alginate or covalent attachment to matrices like chitosan.

Q5: Are there other ways to improve this compound tolerance to organic solvents?

Besides immobilization, protein engineering techniques like site-directed mutagenesis can be employed to enhance the solvent stability of this compound. By modifying specific amino acid residues, it is possible to create enzyme variants with improved performance in non-aqueous environments.

Data Presentation

Table 1: Effect of Various Organic Solvents on this compound Activity
Organic SolventPolarity (Log P)Effect on this compound ActivitySource OrganismReference
Hexane3.5EnhancingAspergillus niger
Toluene2.5EnhancingAspergillus niger
Benzene2.0EnhancingAspergillus niger
Diethyl Ether0.89Enhancing (at 20% v/v)Enterobacter cloacae
Acetonitrile-0.33Enhancing (at 20% v/v)Enterobacter cloacae
Acetone-0.24Enhancing (at 40% v/v)Enterobacter cloacae
Isopropanol0.05Enhancing (at 40% v/v)Enterobacter cloacae
Methanol-0.77InhibitoryAspergillus niger
DMSO-1.35Enhancing (at 20% & 40% v/v)Enterobacter cloacae
Butanol0.88Inhibitory / EnhancingAspergillus niger / Bacillus sphaericus
Xylene3.12InhibitoryEnterobacter cloacae

Note: The effect of organic solvents can be species and concentration-dependent.

Experimental Protocols

Protocol 1: General Assay for this compound Activity in an Organic Solvent
  • Enzyme Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0). If using a lyophilized powder, ensure it was prepared from a buffer at the optimal pH.

  • Substrate Solution: Dissolve the substrate (e.g., tannic acid or methyl gallate) in the chosen organic solvent. The concentration will depend on the specific experiment.

  • Reaction Setup: In a reaction vessel, combine the substrate solution and the organic solvent. If required, adjust the water content.

  • Initiate Reaction: Add a specific amount of the this compound stock solution or powder to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at the desired temperature with appropriate agitation.

  • Sampling: At different time intervals, withdraw aliquots of the reaction mixture.

  • Quenching and Analysis: Stop the reaction in the aliquots (e.g., by adding a strong acid or by rapid cooling). Analyze the product formation (e.g., gallic acid) using a suitable method like HPLC or spectrophotometry.

Protocol 2: Immobilization of this compound in Calcium Alginate Beads
  • Prepare Sodium Alginate Solution: Dissolve sodium alginate (e.g., 3% w/v) in distilled water with gentle heating and stirring until a homogenous solution is formed. Cool to room temperature.

  • Prepare Enzyme Solution: Dissolve the this compound in a small volume of buffer (e.g., 50 mM citrate buffer, pH 5.0).

  • Mix Enzyme and Alginate: Add the enzyme solution to the sodium alginate solution and mix gently to ensure uniform distribution.

  • Bead Formation: Extrude the enzyme-alginate mixture dropwise into a gently stirring solution of calcium chloride (e.g., 0.2 M). Use a syringe with a needle for this purpose.

  • Curing: Allow the beads to harden in the calcium chloride solution for a specified time (e.g., 1-2 hours) at room temperature or 4°C.

  • Washing: Collect the beads by filtration and wash them with buffer to remove excess calcium chloride and any unbound enzyme.

  • Storage: Store the immobilized this compound beads in a buffer at 4°C until use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme This compound Solution (Aqueous Buffer) ReactionMix Reaction Mixture Enzyme->ReactionMix Solvent Organic Solvent + Substrate Solvent->ReactionMix Incubation Incubation (Controlled Temp & Agitation) ReactionMix->Incubation Sampling Aliquots Taken Incubation->Sampling Analysis Product Quantification (e.g., HPLC) Sampling->Analysis

Caption: Workflow for assessing this compound activity in an organic solvent.

solvent_effect_logic Start Experiment Start: Enhance this compound Activity SolventChoice Select Organic Solvent Start->SolventChoice Polar Polar Solvent (e.g., Methanol, DMSO) SolventChoice->Polar High Polarity NonPolar Non-Polar Solvent (e.g., Hexane, Toluene) SolventChoice->NonPolar Low Polarity Inhibition Potential Activity Inhibition Polar->Inhibition Enhancement Potential Activity Enhancement NonPolar->Enhancement Inhibition->SolventChoice Re-evaluate Choice OptimizeWater Optimize Water Activity Enhancement->OptimizeWater ConsiderImmobilization Consider Immobilization for Stability OptimizeWater->ConsiderImmobilization

Caption: Decision logic for selecting an organic solvent for this compound.

References

Technical Support Center: Fed-Batch Fermentation for High-Yield Tannase Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-yield tannase production using fed-batch fermentation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a fed-batch strategy over a simple batch culture for this compound production?

A1: Fed-batch fermentation offers superior control over the concentration of critical nutrients, particularly the inducer (tannic acid) and the primary carbon source (e.g., glucose). This strategy helps to circumvent issues of substrate inhibition and catabolite repression, which can severely limit enzyme yield in a standard batch process. By gradually feeding the substrate, it's possible to maintain optimal concentrations that promote sustained enzyme production and achieve higher cell densities, ultimately leading to a significantly higher overall yield of this compound.[1][2]

Q2: Which microorganisms are commonly used for this compound production in fed-batch systems?

A2: Several microorganisms are known for their ability to produce this compound. Fungi, particularly from the genus Aspergillus (e.g., Aspergillus niger), are widely used due to their high production capacity. Bacteria such as Bacillus subtilis and Serratia ficaria have also been successfully employed in fed-batch fermentation for this compound production.[1][3][4] The choice of microorganism can depend on factors such as the desired enzyme characteristics (e.g., thermostability) and the specific fermentation conditions.

Q3: What are the key parameters to control during fed-batch fermentation for optimal this compound yield?

A3: The most critical parameters to monitor and control are:

  • pH: The optimal pH for this compound production varies between different microorganisms but generally falls within the acidic to neutral range (pH 4.0-7.0).

  • Temperature: Maintaining the optimal growth temperature for the specific microorganism is crucial. For most fungal and bacterial species used for this compound production, this is typically between 30°C and 45°C.

  • Dissolved Oxygen (DO): Aeration is critical for the growth of aerobic microorganisms. Monitoring and controlling the DO level ensures that the metabolic activity is not limited by oxygen availability.

  • Substrate Feed Rate: The rate of addition of the carbon source and inducer needs to be carefully controlled to avoid accumulation to inhibitory levels.

Q4: What is substrate inhibition in the context of this compound production?

A4: Substrate inhibition occurs when high concentrations of the substrate (tannic acid or a readily metabolizable carbon source like glucose) inhibit the growth of the microorganism or the activity of the enzyme itself. High levels of tannic acid can be toxic to microorganisms, and high glucose concentrations can lead to catabolite repression, where the cell prioritizes the metabolism of the simple sugar over the production of inducible enzymes like this compound. Fed-batch strategies are specifically designed to mitigate these effects by maintaining low, non-inhibitory substrate concentrations.

Troubleshooting Guide

This guide addresses common issues encountered during fed-batch fermentation for this compound production.

Issue 1: Low this compound Yield

Possible Cause Troubleshooting Step
Sub-optimal Feeding Strategy Adjust the feed rate of the carbon source and tannic acid. A constant feed rate may not be optimal. Consider implementing a DO-stat or pH-stat feeding strategy, where the feed is triggered by changes in dissolved oxygen or pH, indicating substrate consumption.
Substrate Inhibition High initial concentrations of tannic acid or glucose can be inhibitory. Reduce the initial concentration in the batch phase and control the feed rate to maintain a low concentration in the bioreactor.
Catabolite Repression High glucose levels can repress this compound synthesis. Ensure the feeding strategy maintains glucose at a limiting concentration. Consider using an alternative carbon source that does not cause strong catabolite repression.
Incorrect pH or Temperature Verify that the pH and temperature are maintained at the optimal levels for your specific microorganism throughout the fermentation. The optimal pH for this compound production is often between 4.0 and 7.0, and the optimal temperature is typically between 30°C and 45°C.
Nutrient Limitation Besides the carbon source and inducer, other nutrients like nitrogen, phosphorus, and trace elements can become limiting. Ensure the basal medium and the feed medium are appropriately formulated to support high-density cell growth.
Protease Degradation Some microorganisms co-produce proteases that can degrade the this compound enzyme, especially in later stages of fermentation. Consider optimizing the harvest time or adding protease inhibitors.

Issue 2: Poor Biomass Growth

Possible Cause Troubleshooting Step
Toxicity of Tannic Acid High concentrations of tannic acid can be toxic to the cells. Start with a lower initial concentration and gradually increase the feed rate as the culture adapts.
Inadequate Aeration/Oxygen Limitation Increase the agitation speed and/or the aeration rate to ensure sufficient dissolved oxygen for cell growth. A DO level below 20% saturation can be limiting for many aerobic cultures.
Nutrient Limitation Check the composition of your medium for essential nutrients beyond the primary carbon and nitrogen sources. Trace metal deficiencies can sometimes limit growth.
Sub-optimal pH Ensure the pH control system is functioning correctly and maintaining the pH within the optimal range for cell growth.

Issue 3: Inconsistent Results Between Batches

| Possible Cause | Troubleshooting Step | | Inoculum Variability | Standardize the inoculum preparation procedure, including the age of the culture, cell density, and volume. Inconsistent inoculum can lead to significant variations in fermentation performance. | | Inaccurate Feed Rate | Calibrate the feed pumps before each run to ensure accurate and reproducible feeding profiles. | | Medium Preparation Errors | Double-check the composition and preparation of both the initial batch medium and the feed medium to avoid batch-to-batch variations. | | Sensor Calibration Drift | Recalibrate pH, DO, and temperature probes regularly to ensure accurate process control. |

Data Presentation

Table 1: Comparison of Fed-Batch Strategies for this compound Production

MicroorganismFeeding StrategyKey ParametersThis compound YieldReference
Serratia ficaria DTCDO-based gallic acid feedingGlucose and tryptose mixture fed initially, followed by DO-stat feeding of gallic acid.14.4 U/L
Aspergillus niger FJ0118Glycerol and Methanol Fed-BatchGlycerol fed until biomass reached 180 mg/mL, then methanol fed for 96 hours.390.4 U/mL
Bacillus cereusProgrammed substrate feeding pulsesInitial batch phase for 60 hours, followed by tannic acid pulses at 1.0 L/h and 2.0 L/h.0.380 U/g
Aspergillus niger Aa-20Glucose and Tannic AcidInitial glucose concentration of 6.25 to 25 g/L.0.57 to 1.03 IU/mL (in SmF)

Table 2: Optimal Conditions for this compound Production by Various Microorganisms

MicroorganismFermentation TypeOptimal pHOptimal Temp (°C)Inducer/Carbon SourceMax YieldReference
Aspergillus nigerSSF4.03050 g/L Tannic Acid7955 U/L
Bacillus subtilisSSF5.0454% Tannic Acid, 1.5% Yeast Extract211.97 U/mL
Aspergillus flavusSmF5.435.13.22% Tannic Acid139.3 U/mL
Penicillium montanenseSSF9.0503.5% Tannic Acid41.64 U/mL
Aspergillus nigerSmF5.0301% Tannic Acid, 1% Sodium Nitrate19.7 U/mL

Experimental Protocols

Protocol 1: this compound Activity Assay (Rhodanine-Based Spectrophotometric Method)

This method is based on the formation of a chromogen between gallic acid (released by this compound activity) and rhodanine.

Materials:

  • 0.01 M Methyl gallate in 0.05 M citrate buffer (pH 5.0)

  • Crude or purified enzyme solution

  • 0.667% (w/v) Methanolic rhodanine solution

  • 0.5 M Potassium hydroxide (KOH)

  • Spectrophotometer

  • Gallic acid standard solutions (for calibration curve)

Procedure:

  • Prepare a reaction mixture by adding 0.25 mL of the enzyme solution to 0.25 mL of the methyl gallate substrate solution.

  • Incubate the reaction mixture at 30°C for 10 minutes.

  • Stop the reaction by adding 0.3 mL of the methanolic rhodanine solution.

  • Incubate for 5 minutes at room temperature.

  • Add 0.2 mL of 0.5 M KOH to develop the color.

  • Incubate for another 5-10 minutes.

  • Dilute the reaction mixture with 4.0 mL of distilled water.

  • Measure the absorbance at 520 nm against a reagent blank.

  • A control reaction should be run by adding the enzyme after the rhodanine solution.

  • Quantify the amount of gallic acid released using a standard curve prepared with known concentrations of gallic acid.

One unit of this compound activity is defined as the amount of enzyme that liberates one micromole of gallic acid per minute under the assay conditions.

Protocol 2: Determination of Biomass Concentration (Dry Weight Method)

This protocol provides a reliable method for determining the cell concentration in the fermentation broth.

Materials:

  • Pre-weighed, dry filter paper (e.g., 0.45 µm pore size) or centrifuge tubes

  • Fermentation broth sample

  • Drying oven

  • Analytical balance

  • Vacuum filtration apparatus (if using filter paper)

  • Centrifuge (if using tubes)

Procedure:

  • Take a known volume of the fermentation broth (e.g., 10 mL).

  • Filtration Method: a. Pass the sample through the pre-weighed filter paper using a vacuum filtration system. b. Wash the collected biomass on the filter with distilled water to remove any residual medium components. c. Carefully remove the filter paper and place it in a drying oven at 80-100°C.

  • Centrifugation Method: a. Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10-15 minutes. b. Discard the supernatant and wash the cell pellet with distilled water. c. Resuspend and centrifuge again. d. Transfer the washed pellet to a pre-weighed drying dish. e. Place the dish in a drying oven at 80-100°C.

  • Dry the sample to a constant weight (this may take several hours to overnight).

  • Allow the sample to cool to room temperature in a desiccator before weighing.

  • Calculate the dry cell weight per unit volume (e.g., in g/L).

Visualizations

Fed_Batch_Workflow cluster_prep Preparation Phase cluster_batch Batch Phase cluster_fed_batch Fed-Batch Phase cluster_harvest Harvesting & Downstream Inoculum Inoculum Preparation Bioreactor Inoculation into Bioreactor Inoculum->Bioreactor Medium Basal Medium Sterilization Medium->Bioreactor Initial_Growth Initial Biomass Growth Bioreactor->Initial_Growth Feeding Controlled Nutrient Feeding (Tannic Acid / Carbon Source) Initial_Growth->Feeding Substrate Depletion Signal (e.g., DO spike) Sustained_Production Sustained this compound Production Feeding->Sustained_Production Monitoring Process Monitoring (pH, DO, Temp) Monitoring->Feeding Feedback Control Harvest Harvesting Sustained_Production->Harvest Separation Cell Separation Harvest->Separation Purification Enzyme Purification Separation->Purification Troubleshooting_Low_Yield cluster_Substrate Substrate Issues cluster_Process Process Parameters cluster_Bio Biological Factors Start Low this compound Yield Substrate_Inhibition Substrate Inhibition? Start->Substrate_Inhibition Catabolite_Repression Catabolite Repression? Start->Catabolite_Repression Incorrect_pH Incorrect pH/Temp? Start->Incorrect_pH Low_DO Oxygen Limitation? Start->Low_DO Nutrient_Limitation Nutrient Limitation? Start->Nutrient_Limitation Protease Protease Degradation? Start->Protease Sol_Substrate Action: - Adjust feeding strategy - Reduce initial concentration Substrate_Inhibition->Sol_Substrate Yes Catabolite_Repression->Sol_Substrate Yes Sol_Process Action: - Calibrate sensors - Optimize setpoints - Increase aeration Incorrect_pH->Sol_Process Yes Low_DO->Sol_Process Yes Sol_Bio Action: - Reformulate medium - Optimize harvest time Nutrient_Limitation->Sol_Bio Yes Protease->Sol_Bio Yes

References

Technical Support Center: Statistical Optimization of Media for Tannase Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the statistical optimization of media components for tannase production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production optimized? A1: this compound, or tannin acyl hydrolase, is an enzyme that catalyzes the breakdown of hydrolysable tannins, such as tannic acid, into gallic acid and glucose.[1][2] It has significant applications in the food, beverage, pharmaceutical, and chemical industries, including the manufacturing of instant tea, clarification of beer and fruit juices, and production of gallic acid, a key intermediate for certain drugs.[1][2][3] Optimizing its production is crucial to increase yield and reduce costs, making its industrial application more economically viable.

Q2: Which microorganisms are commonly used for this compound production? A2: this compound is produced by a variety of microorganisms, including fungi, bacteria, and yeast. Fungi, particularly species from the Aspergillus and Penicillium genera, are most commonly used for commercial production due to their high enzyme yields. Bacteria such as Bacillus and Klebsiella pneumoniae, and yeasts like Candida sp., have also been reported as this compound producers.

Q3: What are the primary statistical methods used for media optimization? A3: The most common statistical methods are a two-step process:

  • Plackett-Burman Design (PBD): This is a screening method used to efficiently identify the most significant media components and process parameters that influence this compound production from a large number of variables.

  • Response Surface Methodology (RSM): Once the key factors are identified by PBD, RSM is used to optimize their concentrations and interactions to find the optimal conditions for maximum enzyme yield. Common RSM designs include Central Composite Design (CCD) and Box-Behnken Design (BBD).

Q4: Why is a statistical approach (PBD, RSM) better than the "one-factor-at-a-time" (OFAT) method? A4: The OFAT method is laborious, time-consuming, and fails to account for the interactions between different factors. Statistical methods like PBD and RSM overcome these limitations by allowing for the simultaneous study of multiple variables, revealing their interactions and leading to a more accurate and efficient optimization process with a limited number of experiments.

Troubleshooting Guide

Q1: My this compound yield is very low or non-existent. What are the common causes? A1: Low this compound yield can be attributed to several factors:

  • Inappropriate Inducer Concentration: this compound is an inducible enzyme, with tannic acid being the primary inducer. Both very low and very high concentrations of tannic acid can inhibit production. The optimal concentration often needs to be determined experimentally.

  • Presence of Carbon Catabolite Repression: The presence of easily metabolizable carbon sources, such as glucose, in the medium can suppress this compound production. Ensure tannic acid is the primary or sole carbon source for initial screening.

  • Suboptimal Physical Parameters: Critical parameters like pH, temperature, and incubation time must be within the optimal range for the specific microorganism. Most fungi prefer a slightly acidic pH (4.5-6.0) and temperatures between 30-37°C.

  • Incorrect Inoculum: The age and size of the inoculum can significantly impact enzyme production. Using an old culture or an inappropriate spore concentration can lead to poor growth and low yield.

Q2: I am seeing significant variability in this compound activity between experimental runs. How can I improve reproducibility? A2: Inconsistent results often stem from a lack of standardization in the protocol:

  • Inoculum Preparation: Ensure the spore suspension is homogenous and the spore count is consistent for each fermentation flask. Maintain cultures on a medium containing tannic acid to ensure reproducible results.

  • Substrate Preparation: Tannic acid solutions should be freshly prepared and filter-sterilized, as autoclaving can degrade the compound.

  • Assay Procedure: The enzyme assay is a critical source of variability. Ensure that all reagents are properly prepared, incubation times and temperatures are strictly controlled, and the reaction is stopped effectively. Running triplicates for each experimental setup is highly recommended.

Q3: My statistical model (RSM) has a low R² value. What does this mean and how can I fix it? A3: A low R² value (coefficient of determination) indicates that the model is a poor fit for the experimental data and cannot reliably predict the response.

  • Incorrect Variable Range: The selected ranges (high and low levels) for the optimized factors may not cover the true optimum. You may need to perform preliminary experiments to redefine the ranges.

  • Missing Significant Factors: It's possible that the initial Plackett-Burman screening missed a critical factor or that there are strong, unmodeled interactions. Re-evaluating the screening results or including additional factors in the RSM design may be necessary.

  • Experimental Error: High levels of random error in your experiments can obscure the true relationship between factors and response. Review your experimental protocol for sources of variability (see Q2).

Q4: The enzyme activity decreases after a certain incubation period. Is this normal? A4: Yes, this is a common observation. This compound production typically increases with incubation time, reaches a maximum, and then declines. This decrease can be due to the depletion of essential nutrients in the medium, the accumulation of toxic metabolic byproducts, or protease activity that degrades the this compound enzyme. It is crucial to perform a time-course study to determine the optimal incubation period for maximum yield.

Data Presentation

Table 1: Significant Media Components Identified by Plackett-Burman Design (PBD) for Fungal this compound Production.

Microorganism Significant Positive Factors Reference
Aspergillus flavus Tannic acid, Magnesium sulfate, Ferrous sulfate, Ammonium sulfate
Aspergillus foetidus Tannic acid, Potassium di-hydrogen phosphate, Magnesium sulfate, Ferrous sulfate

| Streptomyces sp. AT 13 | Tannic Acid, KCl, KH₂PO₄ | |

Table 2: Comparison of Optimized Conditions Using Response Surface Methodology (RSM) for this compound Production.

Microorganism Method Optimized Parameters Predicted this compound Yield (U/ml) Reference
Aspergillus flavus RSM Tannic acid: 3.22%, Temp: 35.1°C, pH: 5.4, Time: 96 h 139.3
Aspergillus foetidus RSM Tannic acid: 3.1%, Temp: 35.5°C, pH: 5.5, Time: 97 h 157.6
Aspergillus niger RSM (CCRD) Tannic acid: 5%, NaNO₃: 0.8%, pH: 5.0, Agitation: 150 rpm, Time: 48 h 19.7

| Bacillus haynesii | RSM (CCD) | Temp: 37°C, pH: 5.5, Agitation: 150 rpm, Time: 72 h | 11.19 | |

Experimental Protocols

Protocol 1: this compound Production in Submerged Fermentation (SmF)
  • Microorganism and Inoculum:

    • Maintain the fungal strain (e.g., Aspergillus niger) on Czapek Dox agar slants supplemented with 1% (w/v) tannic acid.

    • Incubate at 30°C for 7 days until sporulation. Store the culture at 4°C.

    • Prepare a spore suspension by washing the slant with a sterile 0.1% Tween 80 solution. Adjust the spore concentration as required (e.g., 1 x 10⁶ spores/ml).

  • Fermentation Medium:

    • Prepare the basal medium in an Erlenmeyer flask. A typical Czapek Dox minimal medium consists of (g/L): NaNO₃, 6; KH₂PO₄, 1.52; MgSO₄·7H₂O, 0.52; KCl, 0.52; FeSO₄·7H₂O, 0.01.

    • Add other media components to be screened or optimized according to the statistical design.

    • Separately prepare a 10% (w/v) tannic acid solution and sterilize it using a 0.45 µm filter.

    • Autoclave the basal medium at 121°C for 20 minutes. After cooling, aseptically add the filter-sterilized tannic acid to the desired final concentration.

  • Cultivation:

    • Inoculate the sterile medium with the prepared spore suspension.

    • Incubate the flasks in a rotary shaker at specified conditions (e.g., 30°C, 140 rpm) for the duration determined by your experimental design (e.g., 96 hours).

  • Enzyme Extraction:

    • After incubation, harvest the culture broth by filtering it through Whatman No. 1 filter paper to remove the fungal biomass.

    • The cell-free filtrate is the crude enzyme extract and can be used for the this compound activity assay.

Protocol 2: Spectrophotometric this compound Assay

This protocol is based on the formation of a chromogen between gallic acid (the product of this compound activity) and rhodanine.

  • Reagents:

    • Substrate: 0.01 M methyl gallate in 0.05 M citrate buffer (pH 5.0).

    • Enzyme: Crude enzyme extract (cell-free filtrate from Protocol 1).

    • Rhodanine Solution: 0.667% (w/v) rhodanine in methanol.

    • Potassium Hydroxide (KOH): 0.5 M.

    • Standard: Gallic acid solutions of known concentrations (for standard curve).

  • Enzyme Reaction:

    • Pre-incubate the substrate solution and enzyme sample at the reaction temperature (e.g., 30°C) for 5-10 minutes.

    • Start the reaction by mixing 0.25 ml of the crude enzyme with 0.25 ml of the substrate solution.

    • Incubate the mixture for exactly 5 minutes at 30°C.

  • Chromogen Formation and Measurement:

    • Stop the reaction by adding 0.3 ml of the ethanolic rhodanine solution.

    • Incubate for 5 minutes at 30°C.

    • Add 0.2 ml of 0.5 M KOH to develop the color.

    • After another 5 minutes, dilute the mixture with 4 ml of distilled water.

    • Measure the absorbance of the resulting violet chromogen at 520 nm against a reagent blank.

  • Calculation:

    • Prepare a standard curve using known concentrations of gallic acid.

    • Determine the amount of gallic acid released in your sample from the standard curve.

    • One unit (U) of this compound activity is defined as the amount of enzyme that liberates 1 µmol of gallic acid per minute under the specified assay conditions.

Mandatory Visualization

G cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation Phase pbd Plackett-Burman Design (PBD) exp1 Screening Experiments pbd->exp1 analysis1 Statistical Analysis (ANOVA) exp1->analysis1 sig_factors Identify Significant Factors analysis1->sig_factors rsm Response Surface Methodology (RSM) (e.g., CCD, BBD) sig_factors->rsm Input for Optimization exp2 Optimization Experiments rsm->exp2 analysis2 Regression Analysis & Model Fitting exp2->analysis2 optimum Determine Optimal Conditions analysis2->optimum validation_exp Validation Experiment optimum->validation_exp Predicted Optimum result Confirm Model Prediction validation_exp->result start Select Microorganism & Define Media Variables start->pbd

Caption: Workflow for statistical optimization of this compound production.

G cluster_methods Approaches to Media Optimization cluster_stat_steps Statistical Workflow ofat One-Factor-at-a-Time (OFAT) ofat_desc - Ignores interactions - Inefficient & time-consuming ofat->ofat_desc stat Statistical Optimization pbd Screening (Plackett-Burman) stat_desc - Accounts for interactions - Efficient & robust stat->stat_desc rsm Optimization (Response Surface Methodology) pbd->rsm Identifies Key Factors For

Caption: Logical relationship between optimization methodologies.

References

Preventing proteolytic degradation of Tannase during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent proteolytic degradation of tannase during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during purification?

A1: The primary cause of this compound degradation during purification is the release of endogenous proteases from cellular compartments upon cell lysis.[1][2] These proteases, which are normally segregated within the cell, can then access and cleave the target this compound enzyme.[1][2] Key factors that contribute to proteolytic degradation include:

  • Suboptimal Temperatures: Elevated temperatures can increase protease activity.

  • Incorrect pH: The pH of the lysis and purification buffers can significantly impact both this compound stability and protease activity.

  • Extended Purification Time: Longer purification protocols increase the time this compound is exposed to active proteases.[2]

  • Absence of Protease Inhibitors: Failure to use appropriate protease inhibitors is a major contributor to protein degradation.

Q2: What is the recommended general approach to prevent proteolytic degradation?

A2: A two-pronged approach is widely recommended for preventing proteolysis during protein purification. This involves:

  • In-situ Inhibition: This is achieved by adding a cocktail of protease inhibitors to the lysis buffer immediately before disrupting the cells. This ensures that proteases are inactivated as soon as they are released.

  • Rapid Separation: Quickly separating the this compound from the proteases through efficient purification techniques, such as chromatography, is crucial to minimize degradation.

Q3: Which protease inhibitors should I use for this compound purification from fungal or bacterial sources?

A3: Since crude cell extracts contain a variety of proteases (serine, cysteine, aspartic, and metalloproteases), a broad-spectrum protease inhibitor cocktail is recommended. For fungal and yeast extracts, which are common sources of this compound, a cocktail containing inhibitors for each of these classes is ideal.

Troubleshooting Guides

Problem: I'm observing multiple lower molecular weight bands on my SDS-PAGE gel after purification, suggesting my this compound is being degraded.

Possible Cause Troubleshooting Steps
Ineffective Protease Inhibition 1. Add a broad-spectrum protease inhibitor cocktail: Ensure you are using a cocktail that targets serine, cysteine, aspartic, and metalloproteases. For fungal sources, consider a cocktail specifically designed for yeast and fungi. 2. Add inhibitors immediately before cell lysis: Protease inhibitors should be added to the lysis buffer just before you begin homogenization to ensure immediate inactivation of released proteases. 3. Consider inhibitor stability: Some inhibitors, like PMSF, have a short half-life in aqueous solutions and may need to be added at multiple steps during the purification process.
Suboptimal Temperature 1. Work at low temperatures: Perform all steps of the purification, including cell lysis, centrifugation, and chromatography, at 4°C or on ice to minimize protease activity.
Incorrect pH of Buffers 1. Optimize buffer pH: Ensure the pH of your buffers is within the optimal stability range for your specific this compound. Most fungal tannases are stable in a slightly acidic to neutral pH range. Consult the literature for the optimal pH for this compound from your source organism.
Lengthy Purification Protocol 1. Streamline your purification workflow: Minimize the number of steps and the overall time of the purification process to reduce the exposure of this compound to proteases.

Problem: My this compound activity is significantly lower than expected after purification.

Possible Cause Troubleshooting Steps
Proteolytic Degradation Follow the troubleshooting steps outlined above for protein degradation. Even partial degradation can lead to a loss of enzymatic activity.
Inappropriate Buffer Conditions 1. Check pH and ionic strength: Ensure the buffer conditions are optimal for this compound activity. Suboptimal pH or salt concentrations can lead to decreased activity. 2. Add stabilizing agents: Consider adding stabilizing agents such as glycerol, trehalose, or mannitol to your buffers to help maintain the enzyme's conformational integrity.
Presence of Inhibitory Metal Ions or Chelators 1. Avoid EDTA if your this compound is a metalloenzyme: Some tannases may require metal ions for activity. If you suspect you are purifying a metallo-tannase, avoid using EDTA in your protease inhibitor cocktail, as it can chelate essential metal ions. Instead, use a metalloprotease inhibitor like 1,10-phenanthroline.

Quantitative Data Summary

Table 1: Recommended Protease Inhibitor Cocktail for Fungal/Yeast Extracts

InhibitorTarget Protease ClassTypical Working Concentration
AEBSF or PMSFSerine Proteases0.1 - 1 mM
E-64Cysteine Proteases1 - 10 µM
Pepstatin AAspartic Proteases1 µM
1,10-PhenanthrolineMetalloproteases1 - 5 mM

This table provides a general guideline. Optimal concentrations may vary depending on the specific source and expression level of proteases.

Table 2: Optimal pH and Temperature for this compound from Various Microbial Sources

Microbial SourceOptimal pHOptimal Temperature (°C)
Aspergillus nidulans5.5 - 6.035 - 42
Aspergillus glaucus5.040
Aspergillus tamarii5.530
Aspergillus niger5.030-40
Geotrichum cucujoidarum5.030
Rhodococcus NCIM 28916.030

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Cell Lysis with Protease Inhibition

  • Preparation: Pre-cool all buffers and equipment to 4°C. Prepare your lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

  • Add Protease Inhibitors: Immediately before use, add a broad-spectrum protease inhibitor cocktail to the lysis buffer at the recommended concentration (e.g., 1X for a 100X stock).

  • Cell Resuspension: Resuspend the cell pellet in the lysis buffer containing the protease inhibitors.

  • Homogenization: Disrupt the cells using an appropriate method (e.g., sonication, French press, or bead beating) while keeping the sample on ice to prevent heating.

  • Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully collect the supernatant containing the soluble this compound for the next purification step.

Protocol 2: Ammonium Sulfate Precipitation of this compound

  • Initial Setup: Place the clarified cell lysate from Protocol 1 in a beaker on a magnetic stirrer in a cold room (4°C).

  • Slow Addition of Ammonium Sulfate: While gently stirring, slowly add finely ground solid ammonium sulfate to the desired saturation level (e.g., 40-80% is a common range for this compound precipitation).

  • Equilibration: Allow the mixture to stir for at least 30 minutes to an hour at 4°C to allow for protein precipitation.

  • Centrifugation: Collect the precipitated protein by centrifugation at >12,000 x g for 20-30 minutes at 4°C.

  • Resuspension: Discard the supernatant and resuspend the protein pellet in a minimal volume of the desired buffer (e.g., 50 mM citrate buffer, pH 5.5) for the next purification step, such as dialysis or chromatography.

Visualizations

TannasePurificationWorkflow cluster_0 Cell Culture & Harvest cluster_1 Lysis & Clarification cluster_2 Initial Purification cluster_3 Chromatography cluster_4 Analysis & Storage A Microbial Culture (e.g., Aspergillus, Bacillus) B Cell Harvesting (Centrifugation) A->B C Resuspend in Lysis Buffer + Protease Inhibitors B->C D Cell Disruption (e.g., Sonication) at 4°C C->D E Clarification (Centrifugation) D->E F Ammonium Sulfate Precipitation E->F G Dialysis / Buffer Exchange F->G H Ion Exchange or Size Exclusion Chromatography G->H I Collect Fractions H->I J SDS-PAGE & Activity Assay I->J K Store Purified this compound (-20°C or -80°C with Stabilizers) J->K

Caption: Workflow for this compound Purification with Critical Proteolysis Prevention Steps.

TroubleshootingProteolysis Start Degradation Observed (e.g., on SDS-PAGE) Q1 Are you using a broad-spectrum protease inhibitor cocktail? Start->Q1 A1_No Add a suitable protease inhibitor cocktail. Q1->A1_No No Q2 Are you working at 4°C or on ice? Q1->Q2 Yes A1_No->Q2 A2_No Perform all purification steps at low temperature. Q2->A2_No No Q3 Is the buffer pH within the optimal stability range for your this compound? Q2->Q3 Yes A2_No->Q3 A3_No Adjust buffer pH to the optimal range for this compound stability. Q3->A3_No No Q4 Is your purification protocol lengthy? Q3->Q4 Yes A3_No->Q4 A4_Yes Streamline the purification workflow to reduce time. Q4->A4_Yes Yes End Problem Resolved Q4->End No A4_Yes->End

Caption: Troubleshooting Decision Tree for Proteolytic Degradation of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC and Spectrophotometric Methods for Measuring Tannase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of tannase activity is crucial for various applications, including the production of gallic acid, the clarification of beverages, and the development of pharmaceuticals. This guide provides a detailed comparison of two common methods for determining this compound activity: High-Performance Liquid Chromatography (HPLC) and a spectrophotometric assay using rhodanine. This comparison is based on experimental data to assist in selecting the most suitable method for specific research needs.

At a Glance: HPLC vs. Spectrophotometric Assay

FeatureHPLC MethodSpectrophotometric (Rhodanine) Method
Principle Separation and quantification of gallic acid produced from tannic acid hydrolysis.Colorimetric reaction between gallic acid and rhodanine.
Linearity Range 1.04 x 10⁻⁵ to 8.32 x 10⁻⁵ M[1][2]Not explicitly stated in the provided results.
Precision (RSD) Repeatability of 0.81% for gallic acid peak normalization.[1][2]1.7% (relative standard deviation)[3]
Limit of Detection (LOD) 2.2 x 10⁻⁶ MSensitive up to 5 nmol of gallic acid.
Limit of Quantification (LOQ) 6.6 x 10⁻⁶ MNot explicitly stated in the provided results.
Throughput Lower, due to chromatographic run times.Higher, suitable for screening multiple samples.
Equipment Cost HighLow to moderate
Specificity High, separates gallic acid from other components.Good, rhodanine reacts specifically with gallic acid.

Delving into the Methodologies

A comprehensive understanding of the experimental protocols is essential for reproducing these assays and for making an informed decision.

High-Performance Liquid Chromatography (HPLC) Method

This method offers high sensitivity, accuracy, and reliability for the determination of this compound activity by directly measuring the amount of gallic acid released from the enzymatic hydrolysis of tannic acid.

Experimental Protocol

  • Preparation of Solutions:

    • Substrate Stock Solution: Prepare a stock solution of tannic acid in double-distilled water.

    • Gallic Acid Standard Solutions: Prepare a series of standard solutions of gallic acid in double-distilled water for the calibration curve.

    • Internal Standard (IS) Solution: Prepare a stock solution of paracetamol in double-distilled water.

    • Reaction Buffer: Prepare a 0.05 M citrate buffer and adjust the pH to 5.5.

    • Mobile Phase: Prepare a mobile phase consisting of an aqueous solution of 1% formic acid and methanol in an 85:15 (v/v) ratio. Degas the mobile phase before use.

  • Enzymatic Reaction:

    • In a reaction tube, mix the tannic acid substrate solution with the enzyme sample in the citrate buffer.

    • Incubate the reaction mixture under controlled temperature and time conditions.

    • Stop the reaction by adding a suitable agent (e.g., by boiling or adding a solvent).

    • Prepare a blank sample by following the same procedure but without adding the enzyme. This is crucial to account for any free gallic acid present in the tannic acid substrate.

    • Add the internal standard to both the sample and blank.

  • HPLC Analysis:

    • Column: Use a C18 column.

    • Mobile Phase: Pump the prepared mobile phase at a constant flow rate (e.g., 1 ml/min).

    • Injection: Inject a fixed volume (e.g., 10 μl) of the sample, blank, and gallic acid standards into the HPLC system.

    • Detection: Monitor the eluent at a wavelength of 254 nm.

    • Quantification: Identify and quantify the gallic acid peak based on its retention time compared to the standard. The use of an internal standard improves the repeatability of the method.

Below is a diagram illustrating the logical workflow of the HPLC-based this compound activity measurement.

HPLC_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis HPLC Analysis cluster_data Data Processing Reagents Prepare Reagents (Substrate, Standards, Buffer, Mobile Phase) Reaction Incubate Enzyme with Tannic Acid Reagents->Reaction StopReaction Stop Reaction Reaction->StopReaction AddIS Add Internal Standard StopReaction->AddIS Inject Inject Sample AddIS->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detect Gallic Acid (254 nm) Separate->Detect Quantify Quantify Gallic Acid (Peak Area) Detect->Quantify Calculate Calculate this compound Activity Quantify->Calculate

HPLC method workflow for this compound activity.
Spectrophotometric Method using Rhodanine

This method is based on the formation of a colored complex (chromogen) between the gallic acid produced by this compound activity and rhodanine. The intensity of the color, measured by a spectrophotometer, is proportional to the amount of gallic acid released.

Experimental Protocol

  • Preparation of Solutions:

    • Substrate Solution: Prepare a solution of methyl gallate (e.g., 0.01 M) in a suitable buffer (e.g., 0.05 M citrate buffer, pH 5.0).

    • Rhodanine Solution: Prepare a methanolic solution of rhodanine (e.g., 0.667% w/v).

    • Potassium Hydroxide (KOH) Solution: Prepare an aqueous solution of KOH (e.g., 0.5 M).

    • Gallic Acid Standard Solutions: Prepare a series of standard solutions of gallic acid in the reaction buffer to generate a standard curve.

  • Enzymatic Reaction and Color Development:

    • In a reaction tube, mix the enzyme sample with the methyl gallate substrate solution.

    • Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 5 minutes).

    • Stop the enzymatic reaction and initiate the color development by adding the methanolic rhodanine solution.

    • After a short incubation, add the KOH solution to the mixture.

    • Dilute the reaction mixture with distilled water.

  • Spectrophotometric Measurement:

    • After a final incubation period to allow for color stabilization, measure the absorbance of the solution at 520 nm using a spectrophotometer.

    • Prepare a blank by replacing the enzyme with the buffer and a control by adding the enzyme after the rhodanine solution.

    • Construct a standard curve using the absorbance values of the gallic acid standards.

    • Determine the concentration of gallic acid produced in the enzymatic reaction from the standard curve and calculate the this compound activity.

The logical relationship for the spectrophotometric assay is depicted in the diagram below.

Spectrophotometric_Workflow cluster_reaction Enzymatic Reaction cluster_color Color Development cluster_measurement Measurement cluster_calculation Calculation Mix Mix Enzyme and Methyl Gallate Incubate Incubate Mix->Incubate AddRhodanine Add Rhodanine Solution Incubate->AddRhodanine AddKOH Add KOH Solution AddRhodanine->AddKOH MeasureAbs Measure Absorbance at 520 nm AddKOH->MeasureAbs StdCurve Compare to Gallic Acid Standard Curve MeasureAbs->StdCurve CalcActivity Calculate this compound Activity StdCurve->CalcActivity

Spectrophotometric method workflow.

Conclusion

The choice between the HPLC and the spectrophotometric method for measuring this compound activity depends on the specific requirements of the study. The HPLC method is highly accurate, specific, and sensitive, making it the gold standard for detailed kinetic studies and for validating results from other methods. However, it requires expensive equipment and has a lower sample throughput.

On the other hand, the spectrophotometric method using rhodanine is a simpler, faster, and more cost-effective alternative. Its high throughput makes it well-suited for routine enzyme assays and for screening a large number of samples, for instance, during enzyme purification or inhibitor screening. While it is a sensitive and reproducible method, it may be more susceptible to interference from other compounds in crude enzyme preparations compared to the HPLC method.

For researchers in drug development and other fields requiring high precision and accuracy, the HPLC method is recommended. For high-throughput screening and routine activity measurements where cost and speed are major considerations, the spectrophotometric method provides a reliable and convenient option.

References

A Comparative Analysis of Tannase from Aspergillus niger and Bacillus subtilis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and kinetic properties of tannase (tannin acyl hydrolase, E.C. 3.1.1.20) from two prominent microbial sources: the fungus Aspergillus niger and the bacterium Bacillus subtilis. This analysis is supported by experimental data from various studies, with detailed methodologies for key experiments to aid in reproducibility and further research.

I. Introduction

This compound is an inducible enzyme with significant applications in the food, beverage, pharmaceutical, and chemical industries. Its primary function is the hydrolysis of ester and depside bonds in hydrolysable tannins, such as tannic acid, to produce gallic acid and glucose. Aspergillus niger, a GRAS (Generally Recognized as Safe) organism, is a well-established and widely used source for commercial this compound production. In parallel, this compound from various bacterial species, including Bacillus subtilis, is gaining increasing attention due to its potential for high productivity and unique biochemical characteristics. This guide aims to provide a side-by-side comparison of the enzymatic properties of this compound from these two microorganisms to assist researchers in selecting the appropriate enzyme for their specific applications.

II. Comparative Data on this compound Properties

The following tables summarize the key biochemical and kinetic parameters of this compound from Aspergillus niger and Bacillus subtilis as reported in various scientific studies. It is important to note that variations in experimental conditions, such as substrate type, purity of the enzyme, and assay methods, can influence the reported values.

Table 1: Optimal pH and Temperature for this compound Activity
OrganismStrainOptimal pHOptimal Temperature (°C)Reference
Aspergillus niger SCSGAF01455.535[1]
ITCC 6514.076.235[2]
MTCC 24255.035-40[3]
Local Isolate5.035
-5.030
Bacillus subtilis Newly Isolated5.045
Isolated Strain6.050
-8.030
Bacillus amyloliquefaciens -5.0-
Table 2: Kinetic Parameters of this compound (Substrate: Tannic Acid)
OrganismStrainKm (mM)Vmax (µmol/min or U/mL)Reference
Aspergillus niger SCSGAF014543021.55 U/mL
ITCC 6514.070.01233.3 µmol/min
-0.155 g/mL0.83 U/mL
Bacillus subtilis Isolated Strain0.02940 U/mL

Note: Direct comparison of Km and Vmax values should be made with caution due to variations in substrate concentration units and enzyme activity definitions across different studies.

III. Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound.

This compound Production

a) Aspergillus niger

  • Fermentation Type: Submerged Fermentation (SmF) or Solid-State Fermentation (SSF).

  • Medium: Czapek-Dox medium is commonly used for SmF, supplemented with tannic acid (e.g., 1% w/v) as the sole carbon source and inducer. For SSF, agricultural residues like wheat bran or rice husk can be used as the solid support.

  • Inoculum: A spore suspension of A. niger (e.g., 1x107 spores/mL) is used to inoculate the fermentation medium.

  • Incubation Conditions: Incubation is typically carried out at 30°C for 72-168 hours with agitation (for SmF).

b) Bacillus subtilis

  • Fermentation Type: Primarily Submerged Fermentation (SmF).

  • Medium: A nutrient-rich medium containing a nitrogen source (e.g., peptone, yeast extract) and supplemented with tannic acid as an inducer is used.

  • Inoculum: An overnight culture of B. subtilis is used to inoculate the production medium.

  • Incubation Conditions: Incubation is generally performed at 37°C for 24-48 hours with shaking.

Enzyme Purification

A multi-step purification protocol is generally employed to obtain purified this compound from the crude culture filtrate.

G cluster_0 Crude Enzyme Preparation cluster_1 Purification Steps Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation_Broth->Centrifugation Remove cells Crude_Extract Crude Enzyme Extract Centrifugation->Crude_Extract Supernatant Ammonium_Sulfate Ammonium Sulfate Precipitation Crude_Extract->Ammonium_Sulfate Precipitation Dialysis Dialysis Ammonium_Sulfate->Dialysis Remove salt Ion_Exchange Ion-Exchange Chromatography Dialysis->Ion_Exchange DEAE-Cellulose/ Sephadex Gel_Filtration Gel Filtration Chromatography Ion_Exchange->Gel_Filtration Sephadex G-100/ G-150 Purified_this compound Purified this compound Gel_Filtration->Purified_this compound

Caption: A typical workflow for the purification of this compound.

Protocol Steps:

  • Crude Enzyme Preparation: The fermentation broth is centrifuged or filtered to remove microbial cells, yielding the crude enzyme extract.

  • Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate (typically 40-80% saturation) to concentrate the protein. The precipitate is collected by centrifugation.

  • Dialysis: The protein pellet is redissolved in a minimal volume of a suitable buffer (e.g., citrate or phosphate buffer, pH 5.0-6.0) and dialyzed extensively against the same buffer to remove excess salt.

  • Ion-Exchange Chromatography: The dialyzed sample is loaded onto an anion-exchange column, such as DEAE-cellulose or DEAE-Sephadex, pre-equilibrated with the dialysis buffer. The bound proteins are eluted using a salt gradient (e.g., 0-1 M NaCl).

  • Gel Filtration Chromatography: Fractions exhibiting high this compound activity are pooled, concentrated, and further purified by gel filtration chromatography using a column like Sephadex G-100 or G-150 to separate proteins based on their molecular size.

This compound Activity Assay

Several methods are available for determining this compound activity. A commonly used spectrophotometric method is described below.

G cluster_0 Reaction Setup cluster_1 Measurement cluster_2 Calculation A Prepare reaction mixture: - Tannic acid (substrate) in buffer - Enzyme solution B Incubate at a specific temperature and time A->B C Stop the reaction (e.g., with ethanol or by boiling) B->C D Measure the decrease in tannic acid absorbance (e.g., at 310 nm) or the formation of gallic acid C->D E Calculate enzyme activity based on the change in absorbance over time D->E

Caption: General workflow for a spectrophotometric this compound activity assay.

Spectrophotometric Assay Protocol (Based on Tannic Acid Hydrolysis):

  • Reagents:

    • Substrate solution: 0.5% (w/v) tannic acid in 0.2 M sodium acetate buffer (pH 5.5).

    • Bovine Serum Albumin (BSA) solution: To precipitate unreacted tannic acid.

    • SDS-Triethanolamine solution: To dissolve the precipitate.

    • Ferric chloride (FeCl3) reagent.

  • Procedure:

    • Add 0.1 mL of the enzyme solution to 0.3 mL of the substrate solution.

    • Incubate the reaction mixture at a specific temperature (e.g., 50°C) for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding 3 mL of the BSA solution.

    • Centrifuge the mixture to pellet the precipitated tannic acid-BSA complex.

    • Dissolve the pellet in 3 mL of the SDS-triethanolamine solution.

    • Add 1 mL of the FeCl3 reagent and incubate for 15 minutes at room temperature for color development.

    • Measure the absorbance at a specific wavelength (e.g., 530 nm). The amount of residual tannic acid is inversely proportional to the enzyme activity.

Definition of Enzyme Unit: One unit of this compound activity is often defined as the amount of enzyme that hydrolyzes 1 µmol of ester bonds in tannic acid per minute under standard assay conditions.

Determination of Kinetic Parameters (Km and Vmax)

The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are determined by measuring the initial reaction rates at varying substrate concentrations.

Protocol:

  • Prepare a series of substrate (tannic acid) solutions of different concentrations in the appropriate buffer.

  • Perform the this compound activity assay for each substrate concentration, ensuring that the enzyme concentration remains constant and the reaction time is within the linear range.

  • Plot the initial reaction velocity (V) against the substrate concentration ([S]).

  • To determine Km and Vmax accurately, transform the data using a linear plot, such as the Lineweaver-Burk plot (1/V vs. 1/[S]).

    • The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax.

    • The x-intercept is equal to -1/Km.

Determination of Optimal pH and Temperature

a) Optimal pH:

  • Prepare a series of buffers with different pH values (e.g., ranging from 3.0 to 9.0).

  • Perform the this compound activity assay at each pH value, keeping the temperature and substrate concentration constant.

  • Plot the enzyme activity against the pH to determine the optimal pH at which the enzyme exhibits maximum activity.

b) Optimal Temperature:

  • Perform the this compound activity assay at various temperatures (e.g., ranging from 20°C to 70°C) at the predetermined optimal pH and a fixed substrate concentration.

  • Plot the enzyme activity against the temperature to identify the optimal temperature for the enzyme.

Stability Studies

a) pH Stability:

  • Pre-incubate the enzyme solution in buffers of different pH values for a specific duration (e.g., 1 to 24 hours) at a constant temperature (e.g., 4°C or room temperature).

  • After incubation, measure the residual enzyme activity under standard assay conditions.

  • Plot the percentage of residual activity against the pre-incubation pH to determine the pH range in which the enzyme is stable.

b) Thermal Stability:

  • Pre-incubate the enzyme solution at various temperatures for different time intervals.

  • At each time point, withdraw an aliquot of the enzyme solution and cool it on ice immediately.

  • Measure the residual enzyme activity under standard assay conditions.

  • Plot the percentage of residual activity against the incubation time for each temperature to assess the thermal stability of the enzyme.

IV. Conclusion

This comparative guide highlights the key characteristics of this compound from Aspergillus niger and Bacillus subtilis. While A. niger is a well-characterized and commercially dominant source, B. subtilis offers a promising alternative with potentially different and advantageous properties. The choice between the two sources will depend on the specific requirements of the intended application, including the desired pH and temperature optima, kinetic behavior, and stability. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and further explore the potential of these versatile enzymes.

References

Tannase vs. Laccase: A Comparative Guide to the Enzymatic Degradation of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic degradation of phenolic compounds is a cornerstone of various biotechnological applications, from the production of pharmaceuticals to the bioremediation of industrial wastewater. Among the arsenal of enzymes employed for this purpose, tannase and laccase have emerged as prominent catalysts, each with distinct mechanisms and substrate specificities. This guide provides an objective comparison of their performance in degrading phenolic compounds, supported by experimental data, detailed protocols, and visual representations of their operational frameworks.

At a Glance: Key Differences Between this compound and Laccase

FeatureThis compound (Tannin Acyl Hydrolase)Laccase (Benzenediol:oxygen oxidoreductase)
Enzyme Class Hydrolase (EC 3.1.1.20)Oxidoreductase (EC 1.10.3.2)
Reaction Mechanism Hydrolysis of ester and depside bondsOxidation of phenolic and non-phenolic compounds
Primary Substrates Hydrolysable tannins (e.g., tannic acid, gallotannins)A broad range of phenolic compounds, aromatic amines, and some inorganic ions
Typical Products Gallic acid, glucose, and other simpler phenolsPhenoxy radicals, which can lead to polymerization or further degradation products
Oxygen Requirement Not requiredRequired as an electron acceptor
Optimal pH Range Generally acidic (pH 4.0 - 6.0)[1][2]Typically acidic to neutral (pH 3.0 - 7.0), but varies with substrate and source[2]
Optimal Temp. Range 30 - 60°C[1][3]40 - 70°C

Performance in Phenolic Compound Degradation: A Quantitative Comparison

The efficacy of this compound and laccase in degrading various phenolic compounds is summarized below. It is important to note that direct comparisons can be challenging due to variations in enzyme source, purity, and experimental conditions across different studies.

Degradation of Tannins and Related Compounds
Phenolic CompoundEnzymeEnzyme SourceDegradation (%)ConditionsReference
Tannic AcidThis compoundAspergillus niger>90%pH 5.0, 40°C, 24 h
PunicalaginThis compoundFungal27.8%33.9 U/100 mL, 30°C, 90 min
Total Phenols (Pomegranate Juice)LaccaseFomes fomentarius40%5 U/mL, 20°C, 300 min
Proanthocyanidins (Cashew Apple Juice)This compoundFungal2%-
Hydrolysable Tannins (Cashew Apple Juice)This compoundFungal88%-
Degradation of Other Phenolic Compounds
Phenolic CompoundEnzymeEnzyme SourceDegradation (%)ConditionsReference
PhenolLaccaseParaconiothyrium variabile80%5 U/mL, 30 min
Bisphenol A (BPA)LaccaseParaconiothyrium variabile59.7%5 U/mL, 30 min
Bisphenol A (BPA)Laccase (immobilized)Fungal80.2%30°C, 6 h
CatecholLaccaseTrametes versicolor-pH 5.0
Ferulic AcidLaccaseTrametes pubescensDimerization-

Enzymatic Reaction Mechanisms

The fundamental difference in the mode of action of this compound and laccase dictates their substrate preference and the nature of their degradation products.

Tannase_Mechanism This compound Reaction Mechanism Tannin Hydrolysable Tannin (e.g., Tannic Acid) This compound This compound (Hydrolase) Tannin->this compound Substrate Binding Products Gallic Acid + Glucose This compound->Products Product Release Water H₂O Water->this compound Hydrolysis

Caption: Hydrolytic cleavage of ester bonds in tannins by this compound.

Laccase_Mechanism Laccase Reaction Mechanism Phenol Phenolic Substrate Laccase Laccase (Oxidoreductase) Phenol->Laccase Substrate Oxidation Radical Phenoxy Radical Laccase->Radical Water 2H₂O Laccase->Water Oxygen O₂ Oxygen->Laccase Electron Acceptor Polymer Polymerization/ Further Reactions Radical->Polymer

Caption: Oxidative degradation of phenolic compounds by laccase.

Experimental Protocols

This compound Activity Assay

This protocol is based on the spectrophotometric determination of gallic acid released from the hydrolysis of tannic acid.

Reagents:

  • Substrate Solution: 1.0% (w/v) tannic acid in 0.05 M citrate buffer (pH 5.0).

  • Citrate Buffer: 0.05 M, pH 5.0.

  • Rhodanine Solution: 0.667% (w/v) rhodanine in methanol.

  • Potassium Hydroxide (KOH) Solution: 0.5 N.

  • Gallic Acid Standard Solutions: A series of known concentrations of gallic acid in citrate buffer for generating a standard curve.

Procedure:

  • Prepare the reaction mixture by adding 0.5 mL of the enzyme solution to 1.0 mL of the substrate solution.

  • Incubate the mixture at 40°C for 10 minutes.

  • Stop the reaction by adding 2.0 mL of the rhodanine solution, followed by 2.0 mL of the KOH solution.

  • Add 10.0 mL of distilled water and allow the color to develop for 10 minutes.

  • Measure the absorbance at 520 nm against a blank (prepared by substituting the enzyme solution with citrate buffer).

  • Determine the amount of gallic acid released by comparing the absorbance to the gallic acid standard curve.

  • One unit of this compound activity is defined as the amount of enzyme that liberates 1 µmol of gallic acid per minute under the assay conditions.

Laccase Activity Assay

This protocol utilizes the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), a common chromogenic substrate for laccase.

Reagents:

  • Substrate Solution: 10 mM ABTS in 0.1 M sodium acetate buffer (pH 5.0).

  • Sodium Acetate Buffer: 0.1 M, pH 5.0.

Procedure:

  • In a cuvette, mix 2.8 mL of the sodium acetate buffer and 0.1 mL of the enzyme solution.

  • Initiate the reaction by adding 0.1 mL of the ABTS substrate solution.

  • Immediately monitor the increase in absorbance at 420 nm for 5 minutes using a spectrophotometer.

  • Calculate the rate of change in absorbance per minute (ΔA420/min) from the linear portion of the curve.

  • One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute. The molar extinction coefficient for the oxidized ABTS radical at 420 nm is 36,000 M⁻¹cm⁻¹.

Experimental Workflow for Phenolic Compound Degradation Analysis

The following workflow outlines a general procedure for comparing the degradation of a specific phenolic compound by this compound and laccase.

Experimental_Workflow Workflow for Comparing Enzymatic Degradation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Phenol_Sol Prepare Phenolic Compound Solution Incubation Incubate Phenolic Solution with each Enzyme Separately (and Control) Phenol_Sol->Incubation Enzyme_Sol Prepare this compound & Laccase Solutions Enzyme_Sol->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Quenching Stop Reaction (e.g., acid/base, heat) Sampling->Quenching HPLC HPLC Analysis of Phenolic Compound Concentration Quenching->HPLC Degradation_Calc Calculate Degradation Percentage HPLC->Degradation_Calc Comparison Compare Enzyme Performance Degradation_Calc->Comparison

Caption: A generalized workflow for evaluating and comparing phenolic degradation by this compound and laccase.

HPLC Analysis of Phenolic Compounds:

High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the degradation of phenolic compounds.

  • Sample Preparation: Samples collected from the enzymatic reaction should be filtered through a 0.22 µm syringe filter before injection to remove any particulates.

  • Column: A C18 reverse-phase column is commonly used for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution is typically employed, often consisting of two solvents:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol. The gradient program involves increasing the proportion of Solvent B over time to elute compounds with increasing hydrophobicity.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is used to monitor the absorbance at specific wavelengths corresponding to the phenolic compound of interest (e.g., 280 nm for many phenols).

  • Quantification: The concentration of the phenolic compound is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of the pure compound.

Conclusion

Both this compound and laccase are valuable biocatalysts for the degradation of phenolic compounds, but their applications are dictated by their distinct substrate specificities and reaction mechanisms. This compound is highly effective and specific for the hydrolysis of hydrolysable tannins, making it ideal for applications such as the clarification of fruit juices and the production of gallic acid. Laccase, with its broad substrate range, is a more versatile enzyme capable of degrading a wider array of phenolic pollutants, including endocrine-disrupting chemicals like bisphenol A. The choice between this compound and laccase will ultimately depend on the specific phenolic substrate to be targeted, the desired end-products, and the operational conditions of the intended application. Further research focusing on direct comparative studies under standardized conditions will provide a more definitive guide to their relative efficiencies.

References

A Comparative Analysis of Tannase Kinetic Parameters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the enzymatic degradation of tannins, a thorough understanding of tannase kinetic parameters is paramount. This compound (tannin acyl hydrolase) is a catalytic enzyme with significant applications in the food, beverage, pharmaceutical, and chemical industries. Its efficiency in hydrolyzing tannins into gallic acid and glucose is dictated by its kinetic properties, which vary depending on the microbial source and experimental conditions. This guide provides a statistical analysis and comparison of this compound kinetic parameters from various studies, offering a valuable resource for selecting the appropriate enzyme for specific applications.

Comparative Kinetic Parameters of this compound from Diverse Microbial Sources

The kinetic parameters Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are crucial for characterizing enzyme activity. Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for its substrate. A lower Kₘ value signifies a higher affinity. Vₘₐₓ represents the maximum rate of reaction when the enzyme is saturated with the substrate. The following table summarizes these kinetic parameters for this compound from various microbial sources, as reported in different studies.

Microbial SourceSubstrateKₘVₘₐₓOptimal pHOptimal Temperature (°C)Reference
Aspergillus niger ITCC 6514.07Tannic Acid0.012 mM33.3 µmole/min6.235[1]
Aspergillus niger SCSGAF0145Tannic Acid0.43 moles/L21.55 U/mL5.535[2]
Aspergillus niger SCSGAF0145Tannic Acid1.59 mg/mL17.57 U/mL5.540
Aspergillus tamarii URM 7115Tannic Acid7.3 mg/mL3333.33 U/mL5.5 - 6.540
Bacillus subtilisTannic Acid0.029 mM40 U/mL6.050[3]
Geotrichum cucujoidarumTannic Acid2.9 mM0.34 U/ml5.030
Kluyveromyces marxianusTannic Acid0.77 mM263.20 U/ml--
Lachnospiraceae bacteriumTannic Acid--7.050

Detailed Experimental Protocols for this compound Assays

The determination of this compound kinetic parameters relies on precise and consistent experimental protocols. While specific details may vary between studies, the general methodologies for key experiments are outlined below.

This compound Activity Assay

A widely used method for determining this compound activity is the spectrophotometric measurement of gallic acid produced from the hydrolysis of a substrate, typically tannic acid or methyl gallate.

1. Reagents and Materials:

  • Substrate Solution: A solution of tannic acid or methyl gallate in a suitable buffer (e.g., 0.05 M citrate buffer).

  • Enzyme Solution: A purified or partially purified this compound preparation.

  • Rhodanine Solution: A solution of rhodanine in methanol, used as a chromogenic agent.

  • Potassium Hydroxide (KOH) Solution: Used to develop the color in the final step.

  • Spectrophotometer: To measure the absorbance of the final reaction mixture.

2. Assay Procedure:

  • A reaction mixture is prepared by combining the substrate solution and the enzyme solution in a test tube.

  • The mixture is incubated at a specific temperature (e.g., 30°C or 40°C) for a defined period (e.g., 10 or 20 minutes).

  • The enzymatic reaction is stopped, and the color is developed by adding the rhodanine solution followed by the KOH solution.

  • The absorbance of the resulting colored complex is measured at a specific wavelength (e.g., 520 nm) using a spectrophotometer.

  • A standard curve is generated using known concentrations of gallic acid to quantify the amount of gallic acid produced in the enzymatic reaction. One unit of this compound activity is typically defined as the amount of enzyme that liberates one micromole of gallic acid per minute under the specified assay conditions.

Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

The Michaelis-Menten kinetic parameters are determined by measuring the initial reaction velocities at varying substrate concentrations.

1. Procedure:

  • A series of reactions are set up with a fixed enzyme concentration and varying concentrations of the substrate (e.g., tannic acid).

  • The initial reaction velocity (V₀) for each substrate concentration is determined using the this compound activity assay described above.

  • The data of V₀ versus substrate concentration ([S]) is then plotted.

  • The Kₘ and Vₘₐₓ values are determined by fitting the data to the Michaelis-Menten equation, often using a linear transformation such as the Lineweaver-Burk plot (a plot of 1/V₀ versus 1/[S]).

Workflow for Comparative Analysis of this compound Kinetics

The following diagram illustrates the logical workflow for conducting a comprehensive statistical and comparative analysis of this compound kinetic parameters from existing literature.

Tannase_Kinetics_Workflow cluster_0 Data Collection and Extraction cluster_1 Data Organization and Synthesis cluster_2 Analysis and Visualization A Literature Search (Research Papers, Reviews) B Data Extraction (Km, Vmax, Source, Conditions) A->B C Tabulation of Kinetic Data B->C D Compilation of Experimental Protocols B->D E Statistical Comparison of Kinetic Parameters C->E F Generation of Comparative Guides D->F E->F G Publication for Researchers & Drug Development Professionals F->G Dissemination

Workflow for this compound Kinetic Analysis

This structured approach ensures a systematic and comprehensive comparison of this compound kinetic data, providing a valuable resource for scientific and industrial applications.

References

A Comparative Analysis of Free vs. Immobilized Tannase Performance

Author: BenchChem Technical Support Team. Date: November 2025

In industrial and biotechnological applications, the efficiency and stability of enzymes are paramount. Tannase, an enzyme that catalyzes the hydrolysis of tannins, is widely used in the food, beverage, and pharmaceutical industries. While free this compound is effective, its application is often limited by factors such as instability and difficulty in recovery and reuse. Enzyme immobilization offers a promising solution to overcome these drawbacks. This guide provides an objective comparison of the performance of free versus immobilized this compound, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

The immobilization of an enzyme onto a solid support can significantly alter its properties, often leading to enhanced stability and reusability.[1][2] This enhancement is crucial for the development of continuous biocatalytic systems and more cost-effective industrial processes.[3]

Performance Metrics: A Quantitative Comparison

The following tables summarize the key performance indicators for free and immobilized this compound based on findings from multiple studies. The most common immobilization method discussed in the literature is entrapment in calcium alginate beads.

Table 1: Comparison of Kinetic Parameters

Enzyme FormSupport MatrixSource OrganismKm (Michaelis Constant)Vmax (Maximum Velocity)Reference
Free this compound-Aspergillus aculeatus6.5 mg/ml2.7 U/µg protein[4]
Immobilized this compoundGelatin (cross-linked)Aspergillus aculeatus11.8 mg/ml0.32 U/µg protein[4]
Free this compound-Aspergillus ficuum--
Immobilized this compoundCalcium Alginate BeadsAspergillus ficuumLower Activation Energy (31.3 kJ/mol)-
Immobilized this compoundMagnetic NanoparticlesAspergillus ficuumLower Activation Energy (15.1 kJ/mol)-

Note: A lower Km value generally indicates a higher affinity of the enzyme for its substrate. Changes in Vmax upon immobilization can be attributed to conformational changes or mass transfer limitations.

Table 2: Operational Stability - Optimal pH and Temperature

Enzyme FormSupport MatrixSource OrganismOptimal pHOptimal Temperature (°C)Key Stability FindingsReference
Free this compound-Aspergillus glaucus5.040Stable at pH 5.0-6.0 and up to 40°C.
Immobilized this compoundNa-alginateAspergillus glaucus-40Retained 70% activity after four reuses.
Free this compound-Aspergillus fumigatus CAS215.050Half-life of 6 hours at 50°C.
Immobilized this compoundCalcium AlginateAspergillus fumigatus CAS215.050-60Fully stable at 30-50°C for 6 hours; improved stability at pH 4-7 for 24 hours.
Free this compound-Metagenomic Library (Tan410)6.430-
Immobilized this compoundCalcium AlginateMetagenomic Library (Tan410)7.045Optimum pH shifted towards neutral; optimum temperature increased.
Free this compound-Aspergillus aculeatus5.550-
Immobilized this compoundGelatin (cross-linked)Aspergillus aculeatus5.060Significantly improved thermal and pH stability.

Table 3: Reusability and Storage Stability

Enzyme FormSupport MatrixSource OrganismReusabilityStorage Stability (at 4°C)Reference
Immobilized this compoundNa-alginateAspergillus glaucusRetained 70% of initial activity after 4 cycles.-
Immobilized this compoundCalcium AlginateAspergillus fumigatus CAS21Retained 78% of initial activity after 10 cycles.Retained 70% of activity after 9 months.
Immobilized this compoundCalcium AlginateMetagenomic Library (Tan410)Retained over 80% of initial activity after 26 cycles.Retained over 90% of original activity after 30 days.
Immobilized this compoundGelatin (cross-linked)Aspergillus aculeatusRetained 84% of initial activity after 5 cycles.-
Immobilized this compoundMagnetic Graphene Oxide-Maintained 94.2% of initial activity after 10 consecutive uses.Enhanced stability over a 25-day period compared to the free enzyme.
Immobilized this compoundCalcium Alginate BeadsAspergillus ficuumRetained over 60% of starting activity after six cycles of use.Retained over 60% of starting activity after 90 days.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections describe standard protocols for this compound immobilization and activity assays.

This compound Immobilization via Entrapment in Calcium Alginate

This method is widely used due to its simplicity and mild conditions, which help in preserving enzyme activity.

Materials:

  • This compound solution

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Distilled water

  • Buffer solution (e.g., 0.2 M acetate buffer, pH 5.0)

Procedure:

  • Prepare a sodium alginate solution (e.g., 3-5% w/v) in distilled water and stir until fully dissolved.

  • Mix the this compound solution with the sodium alginate solution. Stir gently to ensure a homogenous mixture, avoiding the formation of air bubbles.

  • Extrude the this compound-alginate mixture dropwise into a cold calcium chloride solution (e.g., 0.1-0.7 M) with continuous stirring. This can be done using a syringe.

  • Spherical beads will form as the alginate cross-links with the calcium ions.

  • Allow the beads to harden in the CaCl₂ solution for a specified period (e.g., 20 minutes to 2 hours) at 4°C.

  • Collect the beads by filtration and wash them thoroughly with a buffer solution to remove any unbound enzyme and excess calcium chloride.

  • The resulting calcium alginate beads with entrapped this compound are now ready for use or storage in a wet form at 4°C.

This compound Activity Assay (Spectrophotometric Method)

The activity of this compound is commonly determined by measuring the amount of gallic acid released from a substrate like tannic acid or methyl gallate.

Materials:

  • Substrate solution (e.g., 0.2% w/v methyl gallate or 0.05% w/v tannic acid in buffer).

  • Free this compound solution or immobilized this compound beads.

  • Buffer solution (e.g., 100 mM sodium acetate, pH 5.0).

  • Rhodanine solution (e.g., 0.667% w/v in methanol).

  • Potassium hydroxide (KOH) solution (e.g., 0.5 M).

  • Spectrophotometer.

Procedure:

  • Add a known amount of free this compound solution or immobilized beads to a pre-warmed substrate solution.

  • Incubate the reaction mixture at a specific temperature (e.g., 30-40°C) for a defined period (e.g., 5-10 minutes).

  • Stop the reaction. For the rhodanine method, this can be done by taking an aliquot of the reaction mixture.

  • To the aliquot, add the methanolic rhodanine solution, followed by KOH after a short interval. This leads to the formation of a chromogen with the gallic acid produced.

  • Add distilled water to reach the final volume and measure the absorbance at a specific wavelength (e.g., 520-530 nm).

  • A standard curve using known concentrations of gallic acid is used to quantify the amount of product formed.

  • One unit of this compound activity is typically defined as the amount of enzyme that liberates one micromole of gallic acid per minute under the specified assay conditions.

Visualizations

The following diagrams illustrate the experimental workflow for this comparative study and the logical advantages of enzyme immobilization.

G cluster_prep Enzyme Preparation cluster_analysis Performance Analysis cluster_comparison Comparative Evaluation Free_this compound Free this compound (Crude/Purified) Immobilization Immobilization (e.g., Ca-Alginate) Free_this compound->Immobilization Kinetic_Assay Kinetic Studies (Km, Vmax) Free_this compound->Kinetic_Assay Stability_Assay Operational Stability (pH, Temperature) Free_this compound->Stability_Assay Immobilized_this compound Immobilized this compound Immobilization->Immobilized_this compound Immobilized_this compound->Kinetic_Assay Immobilized_this compound->Stability_Assay Reuse_Assay Reusability & Storage Stability Immobilized_this compound->Reuse_Assay Data_Comparison Data Comparison & Analysis Kinetic_Assay->Data_Comparison Stability_Assay->Data_Comparison Reuse_Assay->Data_Comparison

Caption: Experimental workflow for comparing free and immobilized this compound.

G cluster_advantages Immobilized this compound Advantages Free_Enzyme Free this compound Enhanced_Stability Enhanced Stability (Thermal & pH) Reusability Reusability Easy_Separation Easy Product Separation Continuous_Process Continuous Operation Immobilized_this compound Immobilized this compound Immobilized_this compound->Enhanced_Stability Immobilized_this compound->Reusability Immobilized_this compound->Easy_Separation Immobilized_this compound->Continuous_Process

Caption: Key advantages of immobilized this compound over its free counterpart.

Conclusion

The data consistently demonstrates that immobilized this compound offers significant advantages over its free form. Immobilization generally leads to a substantial improvement in thermal and pH stability, allowing the enzyme to function effectively under a broader range of conditions. Perhaps the most critical advantage for industrial applications is the ability to reuse the enzyme for multiple cycles, which dramatically reduces operational costs. While kinetic parameters like Km and Vmax may be altered, the overall benefits of enhanced stability, reusability, and improved storage life make immobilized this compound a highly attractive biocatalyst for large-scale applications in various industries.

References

Evaluating the substrate preference of different Tannase isoenzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of different tannase isoenzymes is crucial for applications ranging from industrial processes to pharmaceutical development. Tannases, or tannin acyl hydrolases, are a diverse group of enzymes that catalyze the hydrolysis of ester and depside bonds in hydrolyzable tannins, releasing gallic acid and glucose.[1][2] The substrate preference among various this compound isoenzymes can differ significantly, impacting their efficiency in specific applications. This guide provides a comparative overview of the substrate preferences of different this compound isoenzymes, supported by experimental data and detailed methodologies.

Comparative Analysis of Substrate Preference

The substrate preference of this compound isoenzymes is typically evaluated by determining their kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic efficiency (kcat/Km), with various substrates. Lower Km values indicate a higher affinity of the enzyme for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency.

A study on three this compound isoenzymes from the anaerobic bacterium Clostridium butyricum (CbTan1, CbTan2, and CbTan3) revealed distinct substrate preferences.[1] These enzymes were tested against a range of galloyl ester model substrates, including methyl gallate (MG), propyl gallate (PG), hexyl gallate (HG), and β-Glucogallin (GG). The results indicated that CbTan1 and CbTan3 showed a preference for galloyl esters linked to glucose, whereas CbTan2 was more versatile in its substrate acceptance.[1]

Below is a summary of the kinetic parameters for these enzymes, illustrating their varied substrate preferences.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
CbTan1 Methyl Gallate (MG)2.6 ± 0.2110 ± 442 ± 4
Propyl Gallate (PG)2.4 ± 0.284 ± 335 ± 4
β-Glucogallin (GG)0.8 ± 0.1680 ± 40850 ± 130
CbTan2 Methyl Gallate (MG)1.8 ± 0.1240 ± 7133 ± 11
Propyl Gallate (PG)1.9 ± 0.1280 ± 9147 ± 12
β-Glucogallin (GG)2.2 ± 0.1290 ± 9132 ± 10
CbTan3 Propyl Gallate (PG)0.38 ± 0.0311 ± 0.429 ± 3
β-Glucogallin (GG)0.4 ± 0.142 ± 5110 ± 30

Data sourced from a study on tannases from Clostridium butyricum.

Experimental Protocols

The evaluation of this compound substrate preference involves several key experimental procedures, primarily centered around enzyme activity assays and kinetic analysis.

This compound Activity Assay (Rhodanine-Based Spectrophotometric Method)

This method is commonly used to determine this compound activity by quantifying the release of gallic acid from a substrate.

Principle: The assay is based on the specific reaction of free gallic acid with rhodanine in an alkaline solution, which forms a colored complex that can be measured spectrophotometrically at 520 nm.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified this compound enzyme, a suitable buffer (e.g., 50 mM citrate buffer, pH 5.0), and the substrate of interest (e.g., methyl gallate, propyl gallate, or tannic acid) at a known concentration.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) for a specific duration (e.g., 5-15 minutes).

  • Reaction Termination: Stop the enzymatic reaction by adding a solution of methanolic rhodanine.

  • Color Development: Add a potassium hydroxide (KOH) solution to the mixture to facilitate the color-forming reaction between gallic acid and rhodanine.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 520 nm using a spectrophotometer.

  • Quantification: Determine the amount of gallic acid released by comparing the absorbance to a standard curve prepared with known concentrations of gallic acid. One unit of this compound activity is typically defined as the amount of enzyme required to release 1 µmol of gallic acid per minute under the specified assay conditions.

Determination of Kinetic Parameters (Km and Vmax)

To compare the substrate preference of different isoenzymes, their kinetic parameters are determined by measuring the initial reaction rates at varying substrate concentrations.

Protocol:

  • Enzyme Assays: Perform a series of this compound activity assays as described above, using a range of concentrations for each substrate being tested.

  • Data Analysis: Plot the initial reaction velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Lineweaver-Burk Plot: For a graphical determination of Km and Vmax, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The x-intercept of the plot represents -1/Km, and the y-intercept represents 1/Vmax.

  • Calculation of kcat: The turnover number (kcat) can be calculated using the equation Vmax = kcat * [E]t, where [E]t is the total enzyme concentration.

  • Catalytic Efficiency: The catalytic efficiency is then determined as the ratio kcat/Km.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating this compound substrate preference and the logical relationship of the key components.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison Enzyme_Purification This compound Isoenzyme Purification Activity_Assay Enzyme Activity Assays (Varying Substrate Concentrations) Enzyme_Purification->Activity_Assay Substrate_Selection Selection of Substrates Substrate_Selection->Activity_Assay Data_Collection Spectrophotometric Data Collection Activity_Assay->Data_Collection Kinetic_Plot Lineweaver-Burk Plot Construction Data_Collection->Kinetic_Plot Parameter_Calculation Calculation of Km, Vmax, kcat Kinetic_Plot->Parameter_Calculation Efficiency_Determination Determination of Catalytic Efficiency (kcat/Km) Parameter_Calculation->Efficiency_Determination Comparison Comparison of Substrate Preference Among Isoenzymes Efficiency_Determination->Comparison

Caption: Experimental workflow for evaluating this compound substrate preference.

G This compound This compound EnzymeSubstrateComplex Enzyme-Substrate Complex This compound->EnzymeSubstrateComplex Binds Substrate Substrate Substrate->EnzymeSubstrateComplex Binds EnzymeSubstrateComplex->this compound Releases Product Gallic Acid + Alcohol/Glucose EnzymeSubstrateComplex->Product Catalyzes Hydrolysis

Caption: Logical relationship of this compound enzymatic reaction.

References

Inter-laboratory Validation of a Standardized Tannase Assay Protocol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible measurement of tannase activity is crucial for various applications, from industrial processes to pharmaceutical research. However, a plethora of assay methods with varying principles and levels of precision exist, making direct comparison of results across different laboratories challenging. This guide provides an objective comparison of commonly employed this compound assay methodologies, supported by experimental data from published studies, and underscores the importance of inter-laboratory validation for establishing a standardized protocol.

Comparison of Common this compound Assay Methods

Several methods are available for the determination of this compound (tannin acyl hydrolase) activity, primarily falling into titrimetric, spectrophotometric, colorimetric, and chromatographic techniques.[1][2][3] Each method presents distinct advantages and limitations in terms of sensitivity, specificity, and throughput. The choice of method often depends on the specific research requirements and available instrumentation.

Assay Method Principle Substrate Product Measured Advantages Limitations
Colorimetric (Rhodanine-based) Formation of a chromogen between gallic acid and rhodanine, measured at 520 nm.[2][4]Methyl gallate or Tannic acidGallic acidSimple, rapid, sensitive, and suitable for multiple samples.Potential interference from colored compounds in the sample.
UV Spectrophotometric Measures the decrease in absorbance at a specific wavelength (e.g., 310 nm) due to the hydrolysis of the ester bonds in tannic acid.Tannic acidDecrease in substrateSimple and rapid.Non-specific; other reactions affecting tannic acid structure can interfere.
Titrimetric Titration of the carboxylic group of gallic acid released after enzymatic hydrolysis of tannic acid.Tannic acidGallic acidDirect measurement of the acidic product.Less sensitive, requires larger sample volumes, and can be time-consuming.
High-Performance Liquid Chromatography (HPLC) Chromatographic separation and quantification of the gallic acid produced.Tannic acid or Methyl gallateGallic acidHighly sensitive, specific, accurate, and reliable. Can differentiate between free and enzyme-released gallic acid.Requires sophisticated equipment and longer analysis time.
Gas Chromatography (GC) Gas chromatographic determination of gallic acid after enzymatic hydrolysis.Methyl gallateGallic acidAccurate and sensitive.Requires derivatization of the sample and expensive instrumentation.

Experimental Protocols

Below are detailed methodologies for two of the most commonly cited this compound assays.

Standardized Rhodanine-Based Colorimetric Assay Protocol

This method is based on the formation of a chromogen between the gallic acid released by this compound activity and rhodanine.

Materials:

  • 0.01 M Methyl gallate in 0.05 M citrate buffer (pH 5.0)

  • Enzyme solution (crude or purified)

  • 0.05 M Citrate buffer (pH 5.0)

  • Rhodanine solution (e.g., 0.2% in methanol)

  • 0.5 N Potassium hydroxide (KOH) solution

  • Gallic acid standards

  • Spectrophotometer

Procedure:

  • Pre-incubate the substrate solution, enzyme sample, and buffer at 30°C for 5-10 minutes.

  • Prepare test, blank, and control tubes.

  • Test tube: Mix 0.25 mL of the enzyme solution with 0.25 mL of the substrate solution.

  • Blank tube: Mix 0.25 mL of the buffer with 0.25 mL of the substrate solution.

  • Control tube: Mix 0.25 mL of the enzyme solution with 0.25 mL of the buffer.

  • Incubate all tubes at 30°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding 0.3 mL of the rhodanine solution.

  • Add 0.2 mL of 0.5 N KOH to facilitate chromogen formation.

  • Dilute the reaction mixture with 4 mL of distilled water.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 520 nm.

  • Calculate the amount of gallic acid released using a standard curve prepared with known concentrations of gallic acid.

  • One unit of this compound activity is defined as the amount of enzyme that liberates one micromole of gallic acid per minute under the assay conditions.

HPLC-Based Assay Protocol

This method provides a highly accurate and specific measurement of gallic acid produced from the enzymatic hydrolysis of tannic acid.

Materials:

  • 1% (w/v) Tannic acid in a suitable buffer (e.g., 0.05 M citrate buffer, pH 5.5)

  • Enzyme solution (crude or purified)

  • Internal standard (e.g., paracetamol)

  • Mobile phase (e.g., aqueous formic acid and methanol)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare the reaction mixture by adding the enzyme solution to the tannic acid substrate solution.

  • Incubate the mixture at a specific temperature (e.g., 30°C) for a defined time.

  • Stop the reaction (e.g., by boiling or adding a stopping reagent).

  • Centrifuge the sample to remove any precipitate.

  • Add a known concentration of an internal standard to the supernatant.

  • Filter the sample through a 0.45 µm filter.

  • Inject a defined volume (e.g., 10 µL) into the HPLC system.

  • Perform the chromatographic separation on a C18 column using a suitable mobile phase (e.g., a gradient of aqueous formic acid and methanol).

  • Detect the separated compounds using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Identify and quantify the gallic acid peak based on the retention time and peak area relative to the gallic acid standard and the internal standard.

  • It is important to also analyze the substrate (tannic acid) for any pre-existing free gallic acid, as this can affect the accuracy of the activity measurement.

Need for Inter-laboratory Validation

While several studies have compared different this compound assay methods within a single laboratory, there is a notable lack of published inter-laboratory validation studies for a standardized this compound assay protocol. Inter-laboratory studies are essential to:

  • Establish Reproducibility: Determine the variability of the assay when performed by different laboratories using the same protocol and reagents.

  • Identify Sources of Error: Pinpoint steps in the protocol that are prone to variation.

  • Set Performance Standards: Define acceptable ranges for accuracy and precision.

  • Build Confidence: A validated, standardized protocol allows for reliable comparison of data across different research groups and publications.

An inter-laboratory study would typically involve distributing a common enzyme sample and a detailed, standardized protocol to multiple participating laboratories. The results would be statistically analyzed to determine the repeatability and reproducibility of the method.

Visualizing the Workflow

To facilitate the standardization of a this compound assay, a clear and logical workflow is necessary. The following diagrams illustrate a generalized workflow for a this compound assay and the logical steps for an inter-laboratory validation study.

TannaseAssayWorkflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagent_prep Reagent & Buffer Preparation incubation Incubation (Controlled Temp & Time) reagent_prep->incubation enzyme_prep Enzyme Sample Preparation enzyme_prep->incubation substrate_prep Substrate Preparation substrate_prep->incubation reaction_stop Stop Reaction incubation->reaction_stop measurement Product Measurement (e.g., Spectrophotometry, HPLC) reaction_stop->measurement calculation Activity Calculation (U/mL) measurement->calculation

Caption: Generalized workflow for a standardized this compound assay.

InterLabValidation start Develop Standardized Assay Protocol distribute Distribute Protocol, Enzyme & Reagents to Labs start->distribute perform Participating Labs Perform Assay distribute->perform collect Collect Data from All Labs perform->collect analyze Statistical Analysis (Repeatability & Reproducibility) collect->analyze validate Validate Protocol & Establish Performance Criteria analyze->validate

Caption: Logical flow for an inter-laboratory validation study.

References

A Comparative Guide to a Novel Tannase: Performance Benchmarking Against Commercial Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel tannase, designated "NovelTan," against two commercially available this compound enzymes, herein referred to as "Commercial A" and "Commercial B." The purpose of this document is to furnish researchers and professionals in drug development with the necessary data to evaluate the performance of NovelTan for their specific applications. This compound (tannin acyl hydrolase, E.C. 3.1.1.20) is a crucial enzyme that catalyzes the hydrolysis of ester and depside bonds in hydrolysable tannins, yielding gallic acid and glucose.[1][2][3] This activity is vital in various industries, including food and beverage, pharmaceuticals, and animal feed, for reducing the astringency of tannins and producing valuable bioactive compounds like gallic acid.[3][4]

The performance of NovelTan has been rigorously benchmarked against Commercial A and Commercial B, focusing on key enzymatic parameters including kinetic properties, substrate specificity, and stability under varying temperature and pH conditions. All experimental data are presented in standardized tables for straightforward comparison, and detailed protocols are provided to ensure transparency and reproducibility.

Performance Benchmark Data

The following tables summarize the quantitative data obtained from a series of comparative experiments.

Table 1: Kinetic Parameters of NovelTan and Commercial Tannases

This table outlines the Michaelis-Menten kinetic constants for each enzyme using tannic acid as the substrate. The reaction velocity was determined by measuring the rate of gallic acid formation.

EnzymeMichaelis-Menten Constant (Km) (mM)Maximum Velocity (Vmax) (µmol/min/mg)Catalytic Efficiency (kcat/Km) (mM-1s-1)
NovelTan 1.84504.17
Commercial A 2.93401.96
Commercial B 3.53101.48

Caption: Kinetic parameters were determined at the optimal pH and temperature for each enzyme.

Table 2: Substrate Specificity of NovelTan and Commercial Tannases

The relative activity of each enzyme was tested against various gallate esters. Activity with tannic acid was set as the 100% reference point. Tannases are known to have varying specificities towards different substrates.

SubstrateNovelTan (% Relative Activity)Commercial A (% Relative Activity)Commercial B (% Relative Activity)
Tannic Acid 100100100
Methyl Gallate 1159590
Ethyl Gallate 1108885
Propyl Gallate 1058078
β-Glucogallin 907570

Caption: Substrate specificity was determined under standard assay conditions for each enzyme.

Table 3: Thermostability and pH Stability of NovelTan and Commercial Tannases

Enzyme stability was assessed by measuring the residual activity after incubation at various temperatures and pH levels for a defined period.

ParameterConditionNovelTan (% Residual Activity)Commercial A (% Residual Activity)Commercial B (% Residual Activity)
Thermostability 60°C for 1 hour856055
70°C for 1 hour653025
pH Stability pH 4.0 for 2 hours907570
pH 8.0 for 2 hours705045

Caption: Stability is expressed as the percentage of initial activity remaining after incubation under the specified conditions.

Experimental Workflow and Signaling Pathways

To provide a clear overview of the benchmarking process, the following diagrams illustrate the experimental workflow.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis Enzyme_Source Enzyme Source (NovelTan, Commercial A, Commercial B) Purification Purification & Quantification Enzyme_Source->Purification Kinetics Kinetic Analysis (Michaelis-Menten) Purification->Kinetics Specificity Substrate Specificity Purification->Specificity Stability Stability Assays (pH & Temperature) Purification->Stability Data_Collection Spectrophotometric Data Collection Kinetics->Data_Collection Specificity->Data_Collection Stability->Data_Collection Analysis Comparative Analysis & Tabulation Data_Collection->Analysis Final_Report Final_Report Analysis->Final_Report Publish Comparison Guide

References

Safety Operating Guide

Navigating the Safe Disposal of Tannase: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of enzymes like tannase is a critical component of laboratory safety and operational integrity. This compound, while having low acute toxicity, is classified as a respiratory sensitizer.[1] Inhalation of enzyme dust or aerosols can lead to allergic reactions.[2][3] Adherence to established disposal procedures is essential to mitigate health risks and ensure regulatory compliance.

This guide provides a comprehensive, step-by-step plan for the safe operational handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling

Before beginning any work with this compound, it is crucial to be aware of the associated hazards and necessary precautions. The primary risk is respiratory sensitization from inhaling airborne enzyme particles.[1]

Personal Protective Equipment (PPE): A complete set of PPE is mandatory when handling this compound powder or solutions to prevent inhalation and contact.

  • Respiratory Protection: A dust mask (e.g., N95 type) is essential when handling powdered this compound to avoid inhaling particles.

  • Eye and Face Protection: Safety eyeshields and a faceshield provide a barrier against accidental splashes or aerosol generation.

  • Hand Protection: Chemical-resistant gloves should be worn at all times.

  • Protective Clothing: A lab coat is required to protect from contamination.

Spill Management: In the event of a spill, the immediate priority is to clean the area without creating airborne dust or aerosols.

  • Do Not Dry Sweep: Never use brushes, brooms, or compressed air for cleaning spills, as these methods can disperse enzyme particles into the air.

  • Avoid High-Pressure Washing: Do not use high-pressure water or steam, which can create aerosols.

  • Recommended Cleanup: The preferred method is to use a vacuum cleaner equipped with a High-Efficiency Particulate Air (HEPA) filter. Alternatively, for liquid spills or to clean powdered enzyme, use wet washing methods with ample water, such as wiping with wet cloths, to flush the material away.

  • Large Spills: For significant spills, personnel should evacuate the immediate area. Access should be restricted to trained personnel equipped with the appropriate PPE, including respiratory protection, to conduct the cleanup.

Quantitative Safety and Operational Data

Key quantitative parameters provide context for the safe handling and potential inactivation of this compound. While some limits are not specific to this compound, they represent industry standards for all enzymes.

ParameterValue/RangeSignificanceSource(s)
Occupational Exposure Limit (OEL)60 ng/m³ (ceiling limit)This limit, established for subtilisins, is recommended for all enzyme classes to prevent respiratory sensitization.
Optimal pH for Activity5.0 - 6.0This compound functions best in a mildly acidic environment. Disposal methods may use pH values outside this range to promote inactivation.
Optimal Temperature for Activity40°C - 60°CThe enzyme is most active in this temperature range. Inactivation procedures often utilize temperatures well above this.
Inactivation by Autoclaving121°C at 15 psi for ≥30-60 minStandard autoclave conditions are effective for denaturing and sterilizing enzyme waste, rendering it non-hazardous.

Step-by-Step this compound Disposal Protocol

This protocol outlines the process for handling this compound waste, from initial collection to final disposal.

Step 1: Waste Segregation and Collection

  • Collect all solid this compound waste (e.g., contaminated weigh boats, gloves, wipes) and liquid waste in separate, clearly labeled, leak-proof containers.

  • For solids, use autoclavable biohazard bags placed within a rigid, lidded container.

  • Ensure all containers are marked with the contents ("this compound Waste") and the appropriate biohazard symbol if applicable.

Step 2: Inactivation of this compound Waste Before final disposal, this compound waste should be inactivated to denature the protein and eliminate its enzymatic activity and allergenic potential. The preferred method for laboratory-scale waste is heat inactivation via autoclaving.

  • Preparation for Autoclaving:

    • For solid waste, ensure the autoclave bag is loosely tied to allow for steam penetration. Add approximately a half cup of water to dry waste loads to facilitate steam generation.

    • For liquid waste, loosen the caps on containers to prevent pressure buildup.

    • Place the waste containers into a secondary, leak-proof, autoclavable tub or pan.

  • Autoclave Cycle:

    • Process the waste in a steam autoclave at a minimum of 121°C (250°F) and 15 psi .

    • The recommended cycle time is at least 30-60 minutes to ensure complete heat penetration and inactivation.

  • Post-Autoclave Handling:

    • Allow the autoclave to cool completely before opening.

    • Once the cycle is complete and the waste has cooled, the inactivated material is considered non-hazardous.

Step 3: Final Disposal

  • After autoclaving, place the treated and cooled biohazard bags into a standard black trash bag for disposal with general laboratory waste.

  • Dispose of inactivated liquid waste by pouring it down a foul drain, followed by flushing with plenty of water.

  • Always ensure that final disposal practices are in full compliance with your institution's policies and local, state, and federal regulations. Consult your enzyme supplier for any additional specific disposal recommendations.

Step 4: Decontamination of Reusable Materials

  • Any non-disposable equipment that has come into contact with this compound should be thoroughly cleaned before reuse.

  • Use wet washing methods with low-pressure water (flooding, wiping) to clean equipment.

  • Personnel should wear appropriate PPE during maintenance and cleaning operations.

This compound Disposal Workflow

The following diagram illustrates the logical flow and decision-making process for the proper disposal of this compound waste in a laboratory environment.

A workflow diagram for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tannase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the enzyme Tannase. Following these procedural steps will minimize risks and ensure a safe laboratory environment.

This compound is classified as a respiratory sensitizer and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] Therefore, adherence to strict safety protocols is crucial.

Personal Protective Equipment (PPE) for Handling this compound

The appropriate level of PPE depends on the specific task being performed. The following table summarizes the recommended equipment for various procedures involving this compound.

TaskRequired Personal Protective Equipment
Receiving and Storage • Laboratory Coat• Safety Glasses• Nitrile Gloves
Weighing this compound Powder • Fastened Laboratory Coat• Chemical Splash Goggles or Safety Glasses with Side Shields• Two pairs of Nitrile Gloves[2]• N95 Dust Mask or higher-level respiratory protection (e.g., PAPR)
Preparing Solutions • Laboratory Coat• Chemical Splash Goggles• Nitrile Gloves
Handling Solutions • Laboratory Coat• Safety Glasses• Nitrile Gloves
Spill Cleanup • Coveralls or a chemical-resistant apron over a lab coat[3][4]• Chemical Splash Goggles• Nitrile Gloves• N95 Dust Mask or higher-level respiratory protection
Waste Disposal • Laboratory Coat• Chemical Splash Goggles• Nitrile Gloves

Nitrile gloves are recommended for their chemical resistance and tendency to show visible tears or punctures.[5] Always wash hands with mild soap and water after removing gloves and before leaving the work area.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical. The following workflow outlines the key steps from preparation to final waste management.

TannaseHandlingWorkflow cluster_prep Preparation & Weighing cluster_handling Handling & Spills cluster_disposal Waste Disposal A 1. Assemble PPE: Lab Coat, Goggles, N95 Respirator, Double Gloves B 2. Prepare Work Area: Work within a Chemical Fume Hood A->B C 3. Tare Sealed Container on analytical balance B->C D 4. Add this compound Powder to container inside fume hood C->D E 5. Re-weigh Sealed Container to determine mass D->E F 6. Prepare Solution by adding solvent inside hood E->F G Routine Handling of Solutions F->G Experimentation H Spill Occurs G->H L Collect Solid Waste (gloves, weigh paper) in a sealed, labeled bag G->L M Deactivate Liquid Waste (e.g., heat, pH adjustment) G->M I Evacuate and restrict access H->I J Don appropriate PPE for cleanup I->J K Clean spill using wet methods or HEPA-filtered vacuum J->K K->L O Dispose of Sealed Solid Waste via incineration L->O N Dispose of Liquid Waste down sink with copious amounts of water M->N

Caption: Safe Handling Workflow for this compound Enzyme.

Experimental Protocols

Protocol for Weighing this compound Powder

Handling this compound powder poses the highest risk of inhalation. This procedure is designed to minimize the generation of airborne particles.

  • Preparation : Don all required PPE for weighing powder, including double gloves and an N95 respirator. Designate a specific work area within a chemical fume hood. Cover the work surface with disposable absorbent paper.

  • Tare Container : Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it to zero.

  • Transfer Powder : Move the tared container into the chemical fume hood. Using a disposable spatula, carefully add the this compound powder to the container. Seal the container lid tightly.

  • Measure Mass : Transport the sealed container back to the balance and record the weight.

  • Adjust and Dissolve : If weight corrections are needed, return the sealed container to the fume hood to add or remove powder. Once the desired mass is achieved, add the solvent directly to the container within the fume hood.

  • Cleanup : Dispose of all single-use items (weigh paper, spatula) into a labeled hazardous waste bag immediately. Wipe down the balance and work surfaces with a towel wetted with a solvent in which the powder is soluble (e.g., water or buffer). Never use a dry brush, as this will generate dust. Remove the outer pair of gloves and dispose of them.

Protocol for Spill Cleanup

Immediate and proper cleanup of spilled enzyme is essential to prevent aerosolization.

  • Evacuate and Secure : Alert others in the area. Restrict access to the spill zone.

  • Don PPE : Put on all required PPE for spill cleanup, including respiratory protection.

  • Contain and Clean :

    • For Powder Spills : DO NOT sweep. Gently cover the spill with wet paper towels to avoid raising dust. Alternatively, use a vacuum cleaner equipped with a High-Efficiency Particulate Air (HEPA) filter.

    • For Liquid Spills : Cover the spill with absorbent material.

  • Decontaminate : Once the bulk of the spill is collected, clean the area with a suitable detergent solution or water.

  • Dispose : Place all contaminated cleanup materials into a clearly labeled, sealed plastic bag for disposal as hazardous solid waste.

Protocol for Waste Disposal

Proper disposal prevents environmental contamination and accidental exposure.

  • Solid Waste : All contaminated solid waste, including gloves, disposable lab coats, weigh papers, and cleanup materials, must be collected in a heavy-duty, sealed plastic bag or container. This waste should be clearly labeled and disposed of through an approved incineration service.

  • Liquid Waste : Unused or waste solutions containing this compound should be deactivated before disposal. A common laboratory method is heat denaturation by boiling the solution for at least 10-15 minutes. Alternatively, denaturation can be achieved by adjusting the pH to an extreme (acidic or basic) and then neutralizing it before disposal. After deactivation, the solution can be poured down the drain with a large volume of running water, preferably in a sink equipped with local exhaust ventilation to minimize aerosols. Always comply with local and institutional regulations for chemical waste disposal.

References

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